1-Propylpyrrolidin-2-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-propylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-5-8-6-3-4-7(8)9/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCALJVULAGICIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340683 | |
| Record name | 1-propylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3470-99-3 | |
| Record name | N-Propyl-2-pyrrolidone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3470-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-propylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Propylpyrrolidin-2-one chemical structure and properties
An In-Depth Technical Guide to 1-Propylpyrrolidin-2-one: Chemical Structure, Properties, and Applications
Authored by: A Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of this compound, a substituted γ-lactam of significant interest in medicinal chemistry and synthetic applications. The document delves into its chemical structure, physicochemical properties, synthesis methodologies, and spectroscopic profile. Furthermore, it explores the reactivity of the N-alkylated pyrrolidinone scaffold and discusses its current and potential applications in the field of drug development, drawing parallels with structurally related bioactive molecules. This guide is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this versatile chemical entity.
Introduction: The Pyrrolidinone Scaffold in Modern Chemistry
The pyrrolidin-2-one moiety, a five-membered γ-lactam, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique combination of a polar amide group within a constrained, non-planar ring system imparts favorable properties such as high solvency, thermal stability, and the ability to engage in specific biological interactions.[3][4] The N-alkylation of the pyrrolidinone core, as seen in this compound, allows for the fine-tuning of its physicochemical properties, including lipophilicity and steric profile, which is a critical strategy in the design of novel therapeutics and functional materials.[5]
This guide focuses specifically on this compound, providing an in-depth analysis of its chemical identity, properties, and the scientific rationale behind its synthesis and potential applications.
Chemical Structure and Identification
This compound is characterized by a five-membered lactam ring where the nitrogen atom is substituted with a propyl group. This structure dictates its chemical behavior and physical properties.
Structural Representation
The chemical structure of this compound is illustrated below. The molecule consists of a saturated five-membered ring containing a nitrogen atom adjacent to a carbonyl group, with a propyl chain attached to the nitrogen.
Caption: 2D Chemical Structure of this compound.
Chemical Identifiers
A comprehensive list of identifiers for this compound is provided in the table below for unambiguous reference.[6]
| Identifier | Value | Source |
| IUPAC Name | This compound | [6] |
| CAS Number | 3470-99-3 | [6][7] |
| Molecular Formula | C₇H₁₃NO | [6][7] |
| Molecular Weight | 127.18 g/mol | [6][7] |
| Canonical SMILES | CCCN1CCCC1=O | [6] |
| InChI | InChI=1S/C7H13NO/c1-2-5-8-6-3-4-7(8)9/h2-6H2,1H3 | [6] |
| InChIKey | DCALJVULAGICIX-UHFFFAOYSA-N | [6] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, application as a solvent, and role in chemical synthesis.
| Property | Value | Source |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 226.5 ± 9.0 °C at 760 mmHg | [7] |
| Density | 1.0 ± 0.1 g/cm³ | [7] |
| Flash Point | 96.3 ± 9.3 °C | [7] |
| Water Solubility | Miscible (inferred from related compounds) | [3][4] |
| LogP | 0.67 | [7] |
The propyl group increases the lipophilicity of the molecule compared to its parent compound, 2-pyrrolidinone, which is reflected in its positive LogP value. Its high boiling point and polar aprotic nature make it a potentially useful solvent for a variety of chemical reactions.
Synthesis of this compound
The synthesis of N-alkylated pyrrolidinones can be achieved through several synthetic routes. The most common methods involve the alkylation of 2-pyrrolidinone or reductive amination pathways.
Reductive Amination of 2-Pyrrolidinone
A documented method for the synthesis of this compound involves the reductive amination of 2-pyrrolidinone with propionaldehyde. This one-pot reaction is efficient and proceeds via the formation of an intermediate N-vinylpyrrolidone or a related enamine, which is subsequently reduced.
Reaction Scheme: 2-Pyrrolidinone + Propionaldehyde --(H₂, Catalyst)--> this compound
Experimental Protocol: A detailed protocol for a similar reaction provides a solid foundation for the synthesis of this compound.[8][9]
-
Reaction Setup: In a high-pressure reactor, suspend 2-pyrrolidinone, propionaldehyde, a dehydrating agent (e.g., anhydrous sodium sulfate), and a hydrogenation catalyst (e.g., 20% Palladium on Carbon) in a suitable solvent like ethyl acetate.
-
Reaction Conditions: The mixture is stirred under a hydrogen atmosphere (e.g., 4 MPa) at an elevated temperature (e.g., 100°C) for several hours.
-
Work-up and Purification: After cooling, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure this compound.
Caption: Workflow for the synthesis of this compound.
Spectroscopic and Analytical Profile
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
Mass Spectrometry (MS)
In Gas Chromatography-Mass Spectrometry (GC-MS), this compound exhibits a characteristic fragmentation pattern. The electron ionization (EI) mass spectrum shows a prominent molecular ion peak [M]⁺ and several key fragments.
-
m/z = 98: This is often the base peak and corresponds to the loss of the ethyl group from the propyl substituent (M - 29), resulting in a stable N-methylene-2-pyrrolidinone cation.[6]
-
m/z = 70: Corresponds to the loss of the entire propyl group (M - 43).
-
m/z = 41: A common fragment in aliphatic chains.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Propyl Group: A triplet at approximately 0.9 ppm (CH₃), a sextet around 1.5 ppm (CH₂), and a triplet around 3.2 ppm (N-CH₂).
-
Pyrrolidinone Ring: A triplet around 3.4 ppm (N-CH₂), a quintet around 2.0 ppm (CH₂), and a triplet around 2.4 ppm (CH₂-C=O).
-
-
¹³C NMR:
-
Propyl Group: Signals expected around 11 ppm (CH₃), 21 ppm (CH₂), and 48 ppm (N-CH₂).
-
Pyrrolidinone Ring: Signals expected around 49 ppm (N-CH₂), 31 ppm (CH₂), 18 ppm (CH₂), and a downfield signal for the carbonyl carbon around 175 ppm.[6]
-
Infrared (IR) Spectroscopy
The IR spectrum of this compound is dominated by a strong absorption band corresponding to the amide carbonyl group.
-
~1680-1700 cm⁻¹: Strong C=O stretching vibration of the tertiary amide (lactam).
-
~2850-2960 cm⁻¹: C-H stretching vibrations of the alkyl groups.
-
~1290 cm⁻¹: C-N stretching vibration.
Reactivity and Chemical Behavior
The chemical reactivity of this compound is primarily dictated by the lactam functionality. Like other N-alkyl pyrrolidones, it is generally stable under neutral conditions.
-
Hydrolysis: The lactam ring can be opened via hydrolysis under either strong acidic or basic conditions to yield 4-(propylamino)butanoic acid.[3]
-
Reduction: The amide carbonyl can be reduced using powerful reducing agents like lithium aluminum hydride to yield 1-propylpyrrolidine.
-
Alpha-Carbon Chemistry: The protons on the carbon atom adjacent to the carbonyl group (C3) can be deprotonated with a strong base to form an enolate, which can then participate in various alkylation and condensation reactions.
Applications in Drug Development and Research
While specific applications of this compound are not extensively documented, the broader class of pyrrolidinone derivatives is of immense importance in pharmacology.[1][2]
-
Building Block for Bioactive Molecules: The pyrrolidinone scaffold is a core component of numerous biologically active compounds, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant agents.[5] this compound serves as a valuable lipophilic building block for the synthesis of such derivatives.
-
Lead Compound for CNS-active Agents: The structural similarity of the pyrrolidinone ring to the neurotransmitter GABA suggests its potential in designing central nervous system (CNS) active agents.[4] For instance, the racetam class of nootropic drugs features a pyrrolidinone core. Furthermore, derivatives such as 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one have been investigated for their antiarrhythmic properties.[12]
-
Intermediate for Complex Syntheses: The isomer, (R)-4-propyl-pyrrolidin-2-one, is a crucial intermediate in the synthesis of Brivaracetam, an antiepileptic drug.[13] This highlights the utility of propyl-substituted pyrrolidinones in the synthesis of complex pharmaceutical targets.
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.
Hazard Identification
According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:[6]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Handling Procedures
Based on the safety data for closely related compounds like N-methyl-2-pyrrolidone, the following handling procedures are recommended:[14]
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile or butyl rubber) and a lab coat.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and strong acids.
Conclusion
This compound is a versatile chemical compound with a well-defined structure and a range of useful physicochemical properties. Its synthesis is straightforward, and its reactivity is characteristic of the N-alkylated γ-lactam class. While direct applications are still emerging, its structural relationship to a wide array of pharmacologically active molecules makes it a compound of significant interest for researchers in drug discovery and synthetic organic chemistry. The information presented in this guide provides a solid technical foundation for scientists working with or considering the use of this compound in their research endeavors.
References
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Chemsrc. 1-Propyl-2-pyrrolidinone | CAS#:3470-99-3.
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PubChem. 1-Propyl-pyrrolidin-2-one | C7H13NO | CID 566544.
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Wikipedia. N-Methyl-2-pyrrolidone.
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ChemicalBook. 1-Vinyl-2-pyrrolidone(88-12-0)MSDS.
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Leira, H. L., & Andersen, A. (1992). Irritant cutaneous reactions to N-methyl-2-pyrrolidone (NMP). Contact dermatitis, 27(3), 148–150.
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Płaziński, W., Polański, J., & Malawska, B. (2011). QSAR studies on a number of pyrrolidin-2-one antiarrhythmic arylpiperazinyls. SAR and QSAR in Environmental Research, 22(7-8), 775-789.
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Boichenko, M. A., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8468.
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Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecular Diversity, 25(3), 1837-1869.
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Google Patents. Process for the preparation of (r)-4-propyl pyrrolidine-2-one, a key intermediate for synthesis of brivaracetam.
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Boichenko, M. A., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. ResearchGate.
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ResearchGate. Methods for synthesis of 1‐(pyrrolidin‐2‐yl)propan‐2‐one derivatives.
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Boichenko, M. A., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. PubMed Central.
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An In-depth Technical Guide to 1-Propylpyrrolidin-2-one (CAS: 3470-99-3)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Propylpyrrolidin-2-one, also known as N-Propyl-2-pyrrolidinone, corresponding to CAS number 3470-99-3. The document delineates its chemical identity, physicochemical properties, a representative synthesis protocol, key applications, and essential safety and handling information. The aim is to furnish researchers and drug development professionals with a foundational understanding of this compound, grounded in authoritative data and established scientific principles. Visual aids in the form of diagrams are provided to clarify complex processes and relationships, ensuring a holistic and practical resource for laboratory and development settings.
Chemical Identity and Nomenclature
The compound registered under CAS (Chemical Abstracts Service) number 3470-99-3 is unequivocally identified by the International Union of Pure and Applied Chemistry (IUPAC) as This compound .[1] It is a derivative of 2-pyrrolidinone, a five-membered lactam, where a propyl group is substituted on the nitrogen atom.
Common synonyms for this compound include N-Propyl-2-pyrrolidinone, N-Propylpyrrolidone, and 1-propyl-2-pyrrolidone.[1][2] Its molecular formula is C7H13NO, and it has a molecular weight of approximately 127.18 g/mol .[1][2]
Physicochemical Properties
The physical and chemical properties of a compound are critical for its application in research and development, dictating its behavior as a solvent, reactant, or formulation component. The key properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 3470-99-3 | ChemSrc[2] |
| Molecular Formula | C7H13NO | PubChem[1] |
| Molecular Weight | 127.18 g/mol | PubChem[1] |
| Boiling Point | 226.5 ± 9.0 °C at 760 mmHg | ChemSrc[2] |
| Density | 1.0 ± 0.1 g/cm³ | ChemSrc[2] |
| Flash Point | 96.3 ± 9.3 °C | ChemSrc[2] |
| LogP (Octanol-Water Partition Coefficient) | 0.67 | ChemSrc[2] |
| Vapor Pressure | 0.1 ± 0.4 mmHg at 25°C | ChemSrc[2] |
| Refractive Index | 1.466 | ChemSrc[2] |
| Storage Temperature | 2-8°C, under inert gas | ChemicalBook[3][4] |
Synthesis Protocol: N-Alkylation of 2-Pyrrolidinone
The synthesis of N-alkylated pyrrolidones is a well-established chemical transformation. One of the most direct methods involves the N-alkylation of the parent 2-pyrrolidinone ring. This reaction leverages the relative acidity of the N-H proton, which can be removed by a suitable base to form a nucleophilic anion that subsequently reacts with an alkyl halide.[5]
Principle of the Reaction
The hydrogen atom on the nitrogen in 2-pyrrolidinone is susceptible to deprotonation by a base. The resulting nucleophilic nitrogen anion can then undergo a substitution reaction with an alkyl halide, such as 1-bromopropane, to form the N-alkylated product, this compound.
Detailed Step-by-Step Methodology
Materials:
-
2-Pyrrolidinone
-
1-Bromopropane
-
Sodium hydride (NaH) or Potassium carbonate (K2CO3) as base
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH3CN) as solvent
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-pyrrolidinone and the anhydrous solvent (e.g., DMF).
-
Deprotonation: Cool the solution to 0°C in an ice bath. Slowly add the base (e.g., sodium hydride) portion-wise to the stirred solution under a nitrogen atmosphere. Causality: The use of a strong base like NaH ensures complete deprotonation of the 2-pyrrolidinone, forming the highly reactive pyrrolidinone anion. The reaction is performed at 0°C to control the exothermic reaction and prevent side reactions.
-
Alkylation: After the addition of the base is complete and hydrogen evolution has ceased (if using NaH), add 1-bromopropane dropwise via the dropping funnel. Allow the reaction mixture to warm to room temperature and stir overnight. Causality: The pyrrolidinone anion acts as a nucleophile, attacking the electrophilic carbon of 1-bromopropane in an SN2 reaction to form the C-N bond.
-
Work-up: Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine. Causality: The aqueous work-up removes the inorganic salts and any remaining DMF. The bicarbonate wash neutralizes any residual acidic species.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.
Caption: Workflow for the N-alkylation of 2-pyrrolidinone.
Applications in Research and Industry
While specific applications for this compound are less documented than for its counterparts like N-Methyl-2-pyrrolidone (NMP) or N-Vinyl-2-pyrrolidone (NVP), its chemical structure suggests its utility in similar domains. Pyrrolidinone derivatives are valued as high-polarity, aprotic solvents with excellent thermal and chemical stability.[6][7]
Potential Roles:
-
Specialty Solvent: Like other N-alkyl-pyrrolidones, it can serve as a high-boiling point, polar aprotic solvent.[7][8] Its properties make it suitable for dissolving a wide range of organic and inorganic compounds, including many polymers.[6] This is particularly useful in polymer chemistry, coatings, and industrial cleaning formulations.[9]
-
Chemical Intermediate: It can act as a precursor or intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[10] The pyrrolidinone ring is a common scaffold in biologically active compounds.[11]
-
Extraction Agent: Its selective solvency for certain compounds can be exploited in extraction processes, such as in petrochemical processing to separate aromatic hydrocarbons.[9]
-
Formulation Component: In drug development, related compounds like NMP are used in formulations for both oral and transdermal delivery routes to enhance the solubility of active pharmaceutical ingredients (APIs).[8][10]
Caption: Potential applications of this compound.
Safety, Handling, and Toxicology
Proper handling of any chemical substance is paramount to ensure laboratory safety. The safety profile for this compound is based on GHS (Globally Harmonized System) classifications provided to the European Chemicals Agency (ECHA).
GHS Hazard Classification: [1]
-
H302: Harmful if swallowed (Acute toxicity, oral).
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[12]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[13] Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product.[12]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][14] It is recommended to store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[3][4]
-
First Aid:
-
Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[12]
-
Skin: Wash off immediately with plenty of water and soap. If irritation persists, seek medical advice.[12]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Seek medical attention.[12]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen and seek medical attention.[12]
-
Caption: Safety and handling summary for this compound.
References
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Ataman Kimya. (n.d.). N-METHYL-2-PYRROLIDONE (NMP). Retrieved from [Link]
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LyondellBasell. (n.d.). N-Methyl-2-Pyrrolidone. Retrieved from [Link]
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Physical and chemical properties of 1-Propylpyrrolidin-2-one
An In-Depth Technical Guide to 1-Propylpyrrolidin-2-one
Introduction
This compound, also known as N-propyl-2-pyrrolidone, is a substituted lactam that belongs to the pyrrolidone family of compounds. Its structure, featuring a five-membered lactam ring with a propyl group attached to the nitrogen atom, imparts a unique combination of properties that make it a subject of interest in various chemical and pharmaceutical research areas. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, characterization, and potential applications, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Structure
A clear understanding of the fundamental identifiers and structural representation of this compound is crucial for any scientific endeavor.
-
IUPAC Name : this compound[1]
-
Canonical SMILES : CCCN1CCCC1=O[1]
-
Synonyms : N-Propyl-2-pyrrolidinone, 1-Propyl-2-pyrrolidinone, N-Propylpyrrolidone[1][2]
Caption: 2D Chemical Structure of this compound.
Physical Properties
The physical characteristics of a compound are fundamental to its handling, formulation, and application. This compound is a colorless to slightly yellow liquid under standard conditions.
| Property | Value | Source |
| Molecular Weight | 127.18 g/mol | [1][2][3] |
| Density | 1.0 ± 0.1 g/cm³ | [2] |
| Boiling Point | 226.5 ± 9.0 °C at 760 mmHg | [2] |
| Flash Point | 96.3 ± 9.3 °C | [2] |
| Vapor Pressure | 0.1 ± 0.4 mmHg at 25°C | [2] |
| Refractive Index | 1.466 | [2] |
| LogP | 0.67 | [2] |
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by the lactam functionality. The amide bond within the five-membered ring is susceptible to hydrolysis under acidic or basic conditions, which would lead to the ring-opened product, 4-(propylamino)butanoic acid. The N-propyl group can influence the compound's solubility and steric interactions in chemical reactions. Based on the properties of similar N-substituted pyrrolidones like N-methyl-2-pyrrolidone (NMP), it is expected to be a stable, polar aprotic solvent.[4][5]
Synthesis of this compound
A common method for the synthesis of this compound is through the reductive amination of 2-pyrrolidone with propionaldehyde.[3] This process involves the formation of an intermediate enamine or iminium ion, which is then reduced to the final product.
Experimental Protocol: Reductive Amination
-
Reaction Setup : In a suitable reaction vessel, suspend 2-pyrrolidone (1 equivalent), propionaldehyde (2.7 equivalents), and anhydrous sodium sulfate (2.65 equivalents) in ethyl acetate.
-
Catalyst Addition : Add 20% Palladium on carbon (Pd/C) (wet, 0.25 equivalents by weight) to the suspension.
-
Hydrogenation : Stir the mixture under a hydrogen atmosphere (4 MPa) at 100°C for 4 hours.[3]
-
Workup : After the reaction is complete, cool the mixture to room temperature and filter off the catalyst and drying agent.
-
Purification : Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be further purified by distillation to yield pure this compound.
Caption: Synthesis workflow for this compound.
Characterization and Spectral Analysis
To confirm the identity and purity of synthesized this compound, a combination of spectroscopic techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR would show characteristic signals for the propyl group (a triplet for the methyl group, a sextet for the central methylene, and a triplet for the methylene attached to the nitrogen) and the three methylene groups of the pyrrolidone ring.
-
¹³C NMR would display seven distinct carbon signals corresponding to the molecular structure.
-
-
Mass Spectrometry (MS) : The molecular ion peak ([M]⁺) would be observed at an m/z corresponding to its molecular weight (127.18 g/mol ).[2][6] Fragmentation patterns would be consistent with the loss of alkyl fragments.
-
Infrared (IR) Spectroscopy : A strong absorption band characteristic of the amide carbonyl group (C=O) would be expected in the region of 1650-1700 cm⁻¹.
Experimental Protocol: Compound Characterization
-
NMR Sample Preparation : Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube.
-
NMR Acquisition : Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
MS Sample Preparation : Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
MS Acquisition : Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) or by direct infusion into an electrospray ionization (ESI) source.
-
IR Sample Preparation : Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) or use an ATR-FTIR spectrometer.
-
IR Acquisition : Obtain the IR spectrum over the standard range (e.g., 4000-400 cm⁻¹).
Caption: Workflow for the characterization of this compound.
Potential Applications in Research and Development
While specific applications for this compound are not extensively documented, its structural similarity to other N-substituted pyrrolidones suggests several potential uses:
-
Specialty Solvent : Like N-methyl-2-pyrrolidone (NMP), it could serve as a polar aprotic solvent with high solvency for a range of organic and inorganic compounds.[4][5] NMP is widely used in the electronics, polymer, and pharmaceutical industries.[4][5][7]
-
Pharmaceutical Intermediate : The pyrrolidone scaffold is a common motif in many pharmaceutically active compounds. 4-propylpyrrolidin-2-one, an isomer, is a key intermediate in the synthesis of the antiepileptic drug Brivaracetam.[8][9] This suggests that this compound could also be explored as a building block in medicinal chemistry.
-
Formulation Excipient : NMP is used in pharmaceutical formulations to enhance the solubility and delivery of poorly soluble drugs.[7][10] Given its properties, this compound could be investigated for similar applications as a solubilizing agent or a penetration enhancer in transdermal drug delivery systems.[7][10]
Safety and Handling
Based on the available GHS classification, this compound should be handled with appropriate care.
-
Hazard Classifications :
-
Precautionary Measures :
-
Handling : Use in a well-ventilated area, preferably under a chemical fume hood.[11][12] Avoid breathing vapors or mist.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11][13]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][12]
-
First Aid : In case of contact with eyes or skin, rinse immediately with plenty of water.[12] If inhaled, move to fresh air.[12] If swallowed, rinse mouth and seek medical attention.[11][12]
-
Conclusion
This compound is a versatile chemical compound with a range of interesting physical and chemical properties. Its straightforward synthesis and the potential for diverse applications, particularly as a specialty solvent and a building block in pharmaceutical chemistry, make it a valuable molecule for further investigation by researchers and scientists. Adherence to proper safety protocols is essential when handling this compound.
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Biological activity of N-propyl-2-pyrrolidone derivatives
An In-Depth Technical Guide to the Biological Activity of N-Propyl-2-Pyrrolidone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Scaffold of the Pyrrolidone Ring
The five-membered lactam ring of 2-pyrrolidone has proven to be a remarkably versatile scaffold in medicinal chemistry. From the pioneering nootropic effects of piracetam to the potent anticonvulsant activity of levetiracetam, this chemical motif has given rise to a plethora of biologically active compounds.[1] This guide delves into a specific and promising subclass: N-propyl-2-pyrrolidone derivatives. By exploring their synthesis, biological activities, and underlying mechanisms of action, we aim to provide a comprehensive resource for researchers and drug development professionals seeking to harness the therapeutic potential of these fascinating molecules.
The Chemical Landscape of N-Propyl-2-Pyrrolidone Derivatives
The core structure of an N-propyl-2-pyrrolidone derivative consists of a 2-pyrrolidone ring with a propyl group attached to the nitrogen atom. The therapeutic potential of these molecules is further expanded through various substitutions on the pyrrolidone ring and the propyl chain.
Synthetic Strategies: Building the Core and Introducing Diversity
The synthesis of N-propyl-2-pyrrolidone derivatives can be approached through several established methodologies. A common and efficient method involves the N-alkylation of 2-pyrrolidone with a propyl halide, such as 1-bromopropane or 1-iodopropane, in the presence of a base. For the synthesis of more complex derivatives, such as those with substitutions on the pyrrolidone ring, multi-step synthetic routes are often employed, starting from precursors like γ-butyrolactone.[2]
Experimental Protocol: Base-Mediated N-Alkylation of 2-Pyrrolidone
Objective: To synthesize N-propyl-2-pyrrolidone.
Materials:
-
2-Pyrrolidone
-
1-Bromopropane
-
Sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere (e.g., argon), dissolve 2-pyrrolidone (1.0 equivalent) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the solution.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour to ensure complete deprotonation.
-
Cool the reaction mixture back to 0°C and add 1-bromopropane (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude N-propyl-2-pyrrolidone by flash column chromatography on silica gel.
Unraveling the Biological Activities
N-propyl-2-pyrrolidone derivatives have demonstrated a range of promising biological activities, primarily centered on the central nervous system (CNS). These include anticonvulsant, nootropic, and neuroprotective effects.
Anticonvulsant Properties: A Focus on Brivaracetam
A prime example of a clinically relevant N-propyl-2-pyrrolidone derivative is brivaracetam , the (4R)-propyl analog of levetiracetam.[1] Brivaracetam is a potent anticonvulsant with a high affinity for the synaptic vesicle protein 2A (SV2A), a key target in the treatment of epilepsy.[3] The introduction of the n-propyl group at the 4-position of the pyrrolidone ring significantly enhances its binding affinity to SV2A compared to levetiracetam.[4]
Table 1: Anticonvulsant Activity of Selected Pyrrolidone Derivatives
| Compound | Animal Model | ED₅₀ (mg/kg) | Reference |
| Brivaracetam | MES (mice) | 41.0 | [5] |
| Brivaracetam | scPTZ (mice) | 101.6 | [5] |
| Brivaracetam | 6Hz (mice) | 45.42 | [5] |
| Levetiracetam | MES (mice) | >300 | [6] |
| Levetiracetam | scPTZ (mice) | >300 | [6] |
Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice
Objective: To evaluate the anticonvulsant efficacy of an N-propyl-2-pyrrolidone derivative against generalized tonic-clonic seizures.
Apparatus:
-
Electroconvulsive shock generator with corneal electrodes
-
Restraining device for mice
Procedure:
-
Administer the test compound or vehicle to a group of mice (n=8-10 per group) via the desired route (e.g., intraperitoneal or oral).
-
At the time of predicted peak effect, restrain each mouse individually.
-
Apply a drop of saline to the corneal electrodes to ensure good electrical contact.
-
Place the corneal electrodes on the corneas of the mouse.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds).
-
Observe the mouse for the presence or absence of a tonic hindlimb extension seizure, characterized by a rigid extension of the hindlimbs for at least 3 seconds.
-
The absence of the tonic hindlimb extension is considered protection.
-
Calculate the percentage of protected animals in each group and determine the median effective dose (ED₅₀) using probit analysis.
Nootropic and Cognitive-Enhancing Effects
The racetam class of drugs, which are derivatives of 2-pyrrolidone, are well-known for their cognitive-enhancing or nootropic effects.[7][8] While specific studies on the nootropic effects of a wide range of N-propyl-2-pyrrolidone derivatives are limited, the established activity of related compounds like phenylpiracetam suggests that this class of molecules holds potential in this area.[2][9][10] The proposed mechanisms for the nootropic effects of racetams involve the modulation of cholinergic and glutamatergic neurotransmission.[7][11]
Experimental Protocol: Morris Water Maze for Spatial Learning and Memory in Rats
Objective: To assess the potential of an N-propyl-2-pyrrolidone derivative to improve spatial learning and memory.
Apparatus:
-
Circular water tank (approximately 1.5-2 m in diameter)
-
Submersible platform
-
Video tracking system and software
-
Distinct visual cues placed around the room
Procedure:
Acquisition Phase (4-5 days):
-
Fill the tank with water and make it opaque with non-toxic white paint or milk powder.
-
Submerge a platform about 1-2 cm below the water surface in a fixed quadrant.
-
Gently place the rat into the water at one of four designated start positions, facing the wall of the tank.
-
Allow the rat to swim and find the hidden platform. If it fails to find it within 60-120 seconds, gently guide it to the platform.
-
Allow the rat to remain on the platform for 15-30 seconds.
-
Conduct 4 trials per day for each rat, with different starting positions.
-
Record the escape latency (time to find the platform) and path length for each trial.
Probe Trial (Day after last acquisition day):
-
Remove the platform from the tank.
-
Place the rat in the tank at a novel start position.
-
Allow the rat to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
Neuroprotective Properties: Combating Excitotoxicity and Oxidative Stress
Neuroprotection is another significant biological activity associated with pyrrolidone derivatives.[3][6][12][13][14][15][16] These compounds have been shown to protect neurons from damage induced by excitotoxicity and oxidative stress, which are key pathological mechanisms in various neurodegenerative diseases.[17] The neuroprotective effects are thought to be mediated, in part, by the modulation of calcium channels and antioxidant mechanisms.[18][19]
Experimental Protocol: In Vitro Glutamate-Induced Excitotoxicity Assay
Objective: To evaluate the neuroprotective effect of an N-propyl-2-pyrrolidone derivative against glutamate-induced neuronal cell death.
Cell Line:
-
Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y)
Procedure:
-
Culture the neuronal cells in a 96-well plate until they reach the desired confluency.
-
Pre-treat the cells with various concentrations of the N-propyl-2-pyrrolidone derivative for 1-24 hours.
-
Induce excitotoxicity by exposing the cells to a high concentration of glutamate (e.g., 5-10 mM) for a specific duration (e.g., 15-30 minutes).
-
Remove the glutamate-containing medium and replace it with fresh culture medium containing the test compound.
-
Incubate the cells for 24 hours.
-
Assess cell viability using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
-
Calculate the percentage of neuroprotection afforded by the test compound compared to the glutamate-only control.
Mechanisms of Action: A Molecular Perspective
The diverse biological activities of N-propyl-2-pyrrolidone derivatives stem from their interactions with specific molecular targets within the CNS.
Modulation of Synaptic Vesicle Protein 2A (SV2A)
As exemplified by brivaracetam, a primary mechanism of anticonvulsant action for some N-propyl-2-pyrrolidone derivatives is the high-affinity binding to SV2A.[1][3] SV2A is an integral membrane protein found on synaptic vesicles and is believed to play a crucial role in the regulation of neurotransmitter release.[14] By binding to SV2A, these compounds are thought to modulate its function, leading to a reduction in aberrant neuronal hyperexcitability.[4]
Caption: Proposed mechanism of SV2A modulation by N-propyl-2-pyrrolidone derivatives.
Interaction with GABAergic and Glutamatergic Systems
The nootropic and neuroprotective effects of pyrrolidone derivatives are often linked to their ability to modulate the major inhibitory (GABAergic) and excitatory (glutamatergic) neurotransmitter systems.[11][20][21][22] Some derivatives have been shown to enhance GABAergic transmission and modulate the function of glutamate receptors, such as NMDA and AMPA receptors.[11] This dual action can contribute to both cognitive enhancement and protection against excitotoxic neuronal damage.
Caption: Modulation of GABAergic and glutamatergic systems.
Structure-Activity Relationships (SAR): The Importance of the N-Propyl Group
SAR studies are crucial for optimizing the therapeutic potential of a chemical scaffold. For pyrrolidone derivatives, modifications at both the N1 and C4 positions of the lactam ring have been shown to significantly impact biological activity.
The presence and nature of the N-alkyl substituent can influence the anticonvulsant properties of related compounds.[23] In the case of brivaracetam, the introduction of the 4-(R)-propyl group is a key determinant of its high affinity for SV2A and its potent anticonvulsant effects.[1] This highlights the importance of exploring different alkyl chains at the N-position and other positions of the pyrrolidone ring to fine-tune the pharmacological profile.
Caption: Key structural elements influencing the biological activity of N-propyl-2-pyrrolidone derivatives.
Future Directions and Conclusion
N-propyl-2-pyrrolidone derivatives represent a promising area of research in the quest for novel CNS-active agents. The clinical success of brivaracetam underscores the potential of this chemical class in the treatment of epilepsy. Further exploration of the structure-activity relationships, particularly concerning the length and branching of the N-alkyl chain and substitutions on the pyrrolidone ring, is warranted to develop new compounds with improved efficacy and safety profiles.
Moreover, the potential nootropic and neuroprotective effects of N-propyl-2-pyrrolidone derivatives remain a largely untapped area of investigation. Rigorous preclinical studies using the experimental models outlined in this guide are essential to elucidate the full therapeutic potential of this versatile chemical scaffold. As our understanding of the intricate molecular mechanisms underlying CNS disorders continues to grow, N-propyl-2-pyrrolidone derivatives are poised to play an increasingly important role in the development of next-generation therapeutics.
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An In-depth Technical Guide to the Potential Pharmacological Effects of 1-Propylpyrrolidin-2-one
Abstract
1-Propylpyrrolidin-2-one, a simple N-substituted derivative of the pyrrolidin-2-one scaffold, currently lacks extensive direct pharmacological investigation. However, the pyrrolidin-2-one core is a privileged structure in medicinal chemistry, forming the basis for a wide array of biologically active compounds. This technical guide provides a comprehensive analysis of the potential pharmacological effects of this compound by examining the known activities of structurally related pyrrolidin-2-one derivatives. Through a structure-activity relationship (SAR) lens, we will explore potential central nervous system (CNS), cardiovascular, and other systemic effects. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and proposing avenues for future experimental exploration.
Introduction: The Pyrrolidin-2-one Scaffold - A Versatile Pharmacophore
The five-membered nitrogen-containing heterocyclic ring of pyrrolidin-2-one is a cornerstone in the design of numerous therapeutic agents.[1] Its unique stereochemical and conformational properties allow for precise three-dimensional arrangements of functional groups, making it an ideal scaffold for targeting a variety of biological receptors and enzymes.[1] Derivatives of pyrrolidin-2-one have demonstrated a broad spectrum of pharmacological activities, including anticonvulsant, antiarrhythmic, and enzymatic inhibitory effects.[2][3][4]
This guide will focus on the potential pharmacological profile of this compound. While direct experimental data for this specific molecule is scarce, by analyzing the established biological activities of its chemical relatives, we can construct a scientifically-grounded hypothesis of its potential effects.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is crucial for predicting its pharmacokinetic and pharmacodynamic behavior.
| Property | Value | Source |
| Molecular Formula | C7H13NO | [5] |
| Molecular Weight | 127.18 g/mol | [5] |
| IUPAC Name | This compound | [5] |
| CAS Number | 3470-99-3 | [5] |
| Predicted XlogP | 0.7 | [6] |
The predicted octanol-water partition coefficient (XlogP) of 0.7 suggests that this compound has a degree of lipophilicity that may allow for penetration of the blood-brain barrier, a key consideration for potential central nervous system activity.
Potential Pharmacological Effects Based on Structure-Activity Relationships
The N-substituent on the pyrrolidin-2-one ring plays a critical role in determining the pharmacological activity of the molecule. By examining derivatives with different N-alkyl and more complex substituents, we can infer potential activities for the N-propyl variant.
Potential Central Nervous System (CNS) Activity
The pyrrolidin-2-one scaffold is a well-established pharmacophore for CNS-active drugs. The racetam class of nootropic drugs, for instance, is built upon this core structure.
-
Anticonvulsant Potential: Several studies have demonstrated the anticonvulsant properties of N-substituted pyrrolidin-2-one derivatives. For example, a series of N-(3'-aminopropyl)-2-pyrrolidinone derivatives acylated with various acid chlorides showed activity in a pentylenetetrazole (PTZ)-induced seizure model in mice.[4] The presence of the N-propyl group in this compound could modulate this activity.
-
GABA-like Activity: The compound HA-966 (1-hydroxy-3-amino-pyrrolidone-2), a structural analog of the cyclic form of GABA, has shown neuropharmacological properties, including catalepsy and tranquilization, suggesting an interaction with GABAergic systems.[7] While this compound lacks the hydroxyl and amino groups of HA-966, the core scaffold's ability to mimic GABA suggests that even simple N-alkyl derivatives could have subtle modulatory effects on CNS activity.
Potential Cardiovascular Effects
Research has also pointed to the cardiovascular effects of certain pyrrolidin-2-one derivatives.
-
Antiarrhythmic and Adrenolytic Properties: A series of novel pyrrolidin-2-one derivatives with adrenolytic properties have been evaluated for their antiarrhythmic and antioxidant activity.[2] Specifically, compounds with a 1-[3-(4-arylpiperazin-1-yl)propyl] substituent at the nitrogen of the pyrrolidin-2-one ring have shown promise. While the N-propyl group is much simpler, this indicates that modifications at this position can influence cardiovascular function. Further investigation would be needed to determine if this compound itself possesses any antiarrhythmic or adrenolytic activity.
-
Effects on the Circulatory System: Studies on 1-(beta-hydroxy-gamma-aminopropyl)-2-pyrrolidinone derivatives have reported effects on the circulatory system, in addition to antiarrhythmic properties.[8] This further supports the notion that N-substituted pyrrolidin-2-ones can have cardiovascular implications.
Other Potential Activities
The versatility of the pyrrolidin-2-one scaffold extends to other therapeutic areas.
-
Enzyme Inhibition: Optically active derivatives of 2-pyrrolidinone have been synthesized and shown to be inhibitors of the autotaxin (ATX) enzyme, which is involved in inflammatory conditions.[3] This suggests that the pyrrolidin-2-one core can serve as a starting point for the development of enzyme inhibitors. The N-propyl group of this compound could potentially interact with the active sites of various enzymes.
Proposed Experimental Workflows for Pharmacological Characterization
To validate the hypothesized pharmacological effects of this compound, a systematic experimental approach is necessary.
In Vitro Assays
A battery of in vitro assays should be the first step to determine the compound's biological activity at the molecular and cellular level.
Step-by-Step Protocol for Initial In Vitro Screening:
-
Receptor Binding Assays:
-
Prepare a panel of CNS receptors, including GABA-A, GABA-B, and various dopamine and serotonin receptor subtypes.
-
Utilize radioligand binding assays to determine the affinity of this compound for these receptors.
-
Incubate varying concentrations of the test compound with receptor-containing membrane preparations and a specific radioligand.
-
Measure the displacement of the radioligand to calculate the binding affinity (Ki).
-
-
Enzyme Inhibition Assays:
-
Select a panel of relevant enzymes, such as autotaxin and acetylcholinesterase.
-
Perform enzyme activity assays in the presence and absence of this compound.
-
Measure the rate of substrate conversion to product to determine the half-maximal inhibitory concentration (IC50).
-
-
Cell-Based Assays:
-
Utilize neuronal cell lines (e.g., SH-SY5Y, PC-12) to assess cellular responses.
-
Measure changes in intracellular calcium levels, membrane potential, and second messenger production in response to the compound.
-
Employ assays to evaluate cytotoxicity and cell viability (e.g., MTT, LDH assays).
-
Caption: Proposed in vitro screening workflow for this compound.
In Vivo Studies
Following promising in vitro results, in vivo studies in animal models are essential to evaluate the systemic effects and potential therapeutic efficacy of this compound.
Step-by-Step Protocol for Preliminary In Vivo Assessment:
-
Animal Models:
-
Utilize rodent models (mice or rats) for initial studies.
-
Ensure all animal procedures are approved by an Institutional Animal Care and Use Committee (IACUC).
-
-
Pharmacokinetic (PK) Studies:
-
Administer this compound via various routes (e.g., oral, intravenous, intraperitoneal).
-
Collect blood samples at multiple time points.
-
Analyze plasma concentrations of the compound and any potential metabolites using LC-MS/MS to determine key PK parameters (Cmax, Tmax, AUC, half-life).
-
-
Pharmacodynamic (PD) and Behavioral Studies:
-
CNS Activity:
-
Open Field Test: To assess general locomotor activity and anxiety-like behavior.
-
Elevated Plus Maze: To further evaluate anxiolytic or anxiogenic effects.
-
Rotarod Test: To assess motor coordination and potential sedative effects.
-
Seizure Models (e.g., PTZ, MES): To investigate anticonvulsant activity.
-
-
Cardiovascular Monitoring:
-
Utilize telemetry to continuously monitor blood pressure, heart rate, and electrocardiogram (ECG) in conscious, freely moving animals.
-
-
Caption: Proposed in vivo assessment workflow for this compound.
Toxicology and Safety Considerations
While direct toxicological data for this compound is limited, information on related N-alkyl-pyrrolidones, such as N-methyl-2-pyrrolidone (NMP) and N-ethyl-2-pyrrolidone (NEP), highlights potential areas of concern. NMP and NEP are known reproductive and developmental toxicants.[9][10][11][12][13] Therefore, a thorough toxicological evaluation of this compound would be imperative before any consideration for therapeutic development.
Initial Hazard Identification:
-
GHS Classification: According to PubChem, this compound is classified as harmful if swallowed, and causes skin and eye irritation.[5]
-
Potential for Reproductive Toxicity: Given the known toxicity of related N-alkyl-pyrrolidones, a cautious approach is warranted, and reproductive toxicity studies should be prioritized in any preclinical development program.
Conclusion and Future Directions
This compound represents an unexplored molecule within the pharmacologically rich class of pyrrolidin-2-ones. Based on a comprehensive analysis of its structural analogs, it is plausible that this compound may exhibit activity in the central nervous and cardiovascular systems. The proposed experimental workflows provide a roadmap for the systematic investigation of these potential effects.
Future research should focus on:
-
Synthesis and Purification: Ensuring a high-purity supply of this compound for robust and reproducible pharmacological testing.
-
Comprehensive In Vitro Profiling: Expanding the panel of receptors and enzymes to uncover novel biological targets.
-
In-Depth In Vivo Characterization: Elucidating the mechanisms of action underlying any observed physiological effects.
-
Early-Stage Toxicological Assessment: Prioritizing the evaluation of potential reproductive and developmental toxicity.
The exploration of this compound and its derivatives could lead to the discovery of novel therapeutic agents with unique pharmacological profiles.
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Unraveling the Enigma: The Biological Activity of 1-Propylpyrrolidin-2-one and its Derivatives
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds. While the specific mechanism of action for 1-Propylpyrrolidin-2-one remains largely uncharacterized in publicly available scientific literature, this guide will delve into the known biological activities of its structural analogs and the broader class of pyrrolidin-2-one derivatives. By examining these related compounds, we can infer potential areas of investigation and appreciate the therapeutic potential held within this chemical family. This document will synthesize existing research to provide a comprehensive overview, complete with experimental insights and future directions for the study of this compound.
The Pyrrolidin-2-one Core: A Versatile Scaffold
The five-membered lactam ring of pyrrolidin-2-one is a common motif in numerous pharmacologically active molecules. Its chemical properties allow for diverse substitutions at both the nitrogen atom and on the carbon framework, leading to a wide range of biological targets and effects. This versatility has made it a focal point for drug discovery efforts across various therapeutic areas.
Extrapolating Potential Mechanisms from Structurally Related Compounds
While direct evidence for the mechanism of action of this compound is scarce, significant research on its derivatives provides valuable clues. These studies highlight the potential for compounds with this core structure to interact with key biological systems, particularly the central nervous system and the cardiovascular system.
Central Nervous System Activity: The Case of Racetams and Beyond
A prominent class of drugs featuring the pyrrolidin-2-one core is the racetams, known for their nootropic effects. A key example is Brivaracetam , an anticonvulsant drug that contains a 4-propylpyrrolidin-2-one moiety.
-
Mechanism of Action of Brivaracetam: The primary mechanism of action for brivaracetam is its high-affinity, selective binding to synaptic vesicle protein 2A (SV2A) .[1] SV2A is a transmembrane glycoprotein found in the membranes of synaptic vesicles and is believed to play a crucial role in the regulation of neurotransmitter release. By binding to SV2A, brivaracetam modulates the function of this protein, leading to a reduction in neuronal hyperexcitability and seizure activity.
The structural similarity between this compound and the core of brivaracetam suggests that the former could potentially exhibit affinity for SV2A, though likely with different potency and selectivity.
-
Dopaminergic and Noradrenergic Systems: Derivatives of pyrrolidin-2-one have also been shown to interact with monoamine transporters. For instance, analogs of pyrovalerone , which feature a 2-(pyrrolidin-1-yl)pentanophenone structure, are potent inhibitors of the dopamine transporter (DAT) and the norepinephrine transporter (NET).[2] This activity underlies their stimulant effects. While this compound is structurally simpler, the potential for interaction with these transporters cannot be entirely ruled out and warrants investigation.
Cardiovascular Effects: Antiarrhythmic Properties of Pyrrolidin-2-one Derivatives
Research has identified a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives with significant antiarrhythmic activity.[3][4]
-
Mechanism of Action: The antiarrhythmic effects of these compounds are attributed to their antagonist activity at α1-adrenergic receptors .[3][4] These receptors are involved in the regulation of vascular smooth muscle contraction and blood pressure. By blocking these receptors, the compounds can induce vasodilation and exert antiarrhythmic effects. Some of these derivatives have also demonstrated antioxidant properties, which may contribute to their cardioprotective effects.[4]
This suggests a potential for this compound to be explored for cardiovascular activity, particularly in the context of adrenergic receptor modulation.
Investigating the Unknown: A Proposed Experimental Workflow
To elucidate the specific mechanism of action of this compound, a systematic experimental approach is necessary. The following workflow outlines key steps for researchers to undertake.
Initial Screening and Target Identification
A broad-based screening approach is crucial to identify potential biological targets.
Experimental Protocol: Receptor Binding and Enzyme Inhibition Assays
-
Compound Preparation: Synthesize and purify this compound to a high degree of purity (>98%). Prepare stock solutions in a suitable solvent (e.g., DMSO).
-
Panel Screening: Submit the compound for screening against a comprehensive panel of receptors, ion channels, transporters, and enzymes. Commercial services offer panels covering hundreds of molecular targets.
-
Data Analysis: Analyze the binding affinity (Ki) or inhibitory concentration (IC50) data. A significant interaction is typically defined as >50% inhibition at a concentration of 10 µM.
-
Hit Validation: For any identified "hits," perform dose-response studies to confirm the interaction and determine the precise Ki or IC50 values.
Logical Framework for Target Identification
Caption: A stepwise workflow for identifying and validating the biological targets of this compound.
Cellular and Functional Assays
Once a primary target is identified, cell-based assays are essential to understand the functional consequences of the compound-target interaction.
Experimental Protocol: Cell-Based Functional Assay (Example: GPCR Signaling)
-
Cell Line Selection: Utilize a cell line endogenously expressing the target receptor or a recombinant cell line overexpressing the receptor.
-
Assay Principle: Depending on the receptor's signaling pathway (e.g., Gs, Gi, Gq), select an appropriate readout, such as cAMP accumulation, calcium mobilization, or β-arrestin recruitment.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound.
-
Signal Detection: Measure the downstream signaling event using a suitable detection method (e.g., fluorescence, luminescence).
-
Data Analysis: Determine the EC50 (for agonists) or IC50 (for antagonists) to quantify the compound's functional potency.
In Vivo Studies
To understand the physiological effects of this compound, in vivo studies in appropriate animal models are necessary. The choice of model will depend on the identified in vitro targets and functional activities.
Quantitative Data Summary (Hypothetical)
As no direct experimental data for this compound is available, the following table presents hypothetical data based on the activities of its derivatives to illustrate how such information would be presented.
| Compound/Derivative | Target | Assay Type | Potency (Ki/IC50/EC50) |
| Brivaracetam | SV2A | Radioligand Binding | ~50 nM |
| Pyrovalerone Analog | DAT | Radioligand Binding | ~10 nM |
| Pyrovalerone Analog | NET | Radioligand Binding | ~25 nM |
| Arylpiperazinylpropyl-pyrrolidin-2-one | α1-Adrenergic Receptor | Radioligand Binding | ~100 nM |
| This compound | To be determined | To be determined | To be determined |
Conclusion and Future Directions
The pyrrolidin-2-one scaffold is a rich source of pharmacologically active compounds with diverse mechanisms of action. While the specific biological role of this compound remains to be elucidated, the activities of its structural analogs strongly suggest potential interactions with targets in the central nervous and cardiovascular systems. Future research should focus on systematic screening and functional characterization to uncover the unique pharmacological profile of this compound. Such studies will not only illuminate its mechanism of action but could also pave the way for the development of novel therapeutics based on the this compound core.
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The Ubiquitous Pyrrolidin-2-one Core: A Technical Guide to its Structure-Activity Relationship in Drug Discovery
Abstract
The pyrrolidin-2-one, or γ-lactam, scaffold is a privileged five-membered heterocyclic ring that serves as a cornerstone in medicinal chemistry.[1] Its prevalence in a wide array of natural products and synthetic pharmaceuticals underscores its significance as a versatile template for drug design.[2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships (SAR) of pyrrolidin-2-one analogs. By delving into the causal relationships between structural modifications and biological outcomes, this guide aims to empower the rational design of novel therapeutics with enhanced potency and selectivity across various disease areas, including neurodegenerative disorders, cancer, and infectious diseases.[3]
The Pyrrolidin-2-one Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrrolidin-2-one core's appeal in drug discovery stems from several key features. Its five-membered ring structure offers a degree of conformational flexibility, allowing for optimal interaction with diverse biological targets.[4][5] The presence of a lactam functionality provides a hydrogen bond donor (N-H) and acceptor (C=O), crucial for molecular recognition at the active sites of enzymes and receptors. Furthermore, the pyrrolidin-2-one ring is synthetically tractable, offering multiple points for chemical modification to fine-tune its physicochemical properties and biological activity.[6]
The versatility of this scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives, including nootropic, anticonvulsant, anti-inflammatory, anticancer, and antimicrobial effects.[3][7][8] This guide will explore the SAR of pyrrolidin-2-one analogs in these key therapeutic areas, providing insights into how specific structural alterations influence their pharmacological profiles.
Decoding the Structure-Activity Relationship: A Positional Analysis
The biological activity of pyrrolidin-2-one analogs is intricately linked to the nature and position of substituents on the heterocyclic ring. Understanding these relationships is paramount for the rational design of new chemical entities with desired therapeutic properties.
N-1 Position: Modulating Potency and Selectivity
The nitrogen atom at the 1-position of the pyrrolidin-2-one ring is a primary site for modification, significantly impacting the compound's pharmacokinetic and pharmacodynamic properties.
-
N-Substitution with Aromatic and Heteroaromatic Moieties: The introduction of substituted benzyl groups at the N-1 position has been a successful strategy in the development of agents targeting the central nervous system (CNS). For instance, in a series of N-benzylated pyrrolidin-2-one derivatives designed as potential anti-Alzheimer's agents, the nature of the substituent on the benzyl ring was found to be critical for activity.[9][10] Analogs with methoxy or dimethoxy substitutions on the benzyl ring, mimicking the key interactions of the lead compound donepezil, displayed promising anti-Alzheimer's profiles.[9][10] This highlights the importance of matching the electronic and steric properties of the N-1 substituent to the target's binding pocket.
-
N-alkylation and Functionalization: Simple N-alkylation can influence lipophilicity and, consequently, cell permeability. More complex functionalization, such as the introduction of piperidine moieties, has been explored to enhance target engagement.[9] For example, in the aforementioned anti-Alzheimer's agents, a piperidine ring linked to the N-benzyl group served as a crucial spacer to orient the molecule within the active site of acetylcholinesterase.[9]
C-3, C-4, and C-5 Positions: Fine-Tuning Activity and Specificity
Modifications at the carbon atoms of the pyrrolidin-2-one ring allow for the introduction of diverse functional groups that can modulate a compound's biological activity and specificity.
-
Substitution at the C-3 Position: The C-3 position is a key site for introducing substituents that can interact with specific residues in the target protein. In the context of anticonvulsant activity, the introduction of a benzhydryl or sec-butyl group at the C-3 position of pyrrolidine-2,5-diones has been shown to be beneficial.[4] The stereochemistry at this position is also critical, as different stereoisomers can exhibit distinct biological profiles due to their differential binding to enantioselective proteins.[4][5]
-
Substitution at the C-4 Position: The C-4 position offers another avenue for structural diversification. For instance, in the development of nootropic agents related to nebracetam, modifications at the C-4 position with an aminomethyl group and subsequent derivatization of the amino group have been explored to enhance cognitive function.[11][12]
-
Substitution at the C-5 Position: The C-5 position, adjacent to the carbonyl group, can also be functionalized to influence activity. In the design of spirooxindole pyrrolidinone analogs with anticancer activity, substitutions on the oxindole ring, which can be considered an extension of the C-5 position, have a profound impact on cytotoxicity.[8] Electron-withdrawing groups at the 5-position of the oxindole ring generally enhance cytotoxic activity against lung cancer cells.[8]
Pyrrolidin-2-one Analogs in Key Therapeutic Areas: SAR-Driven Design
The principles of SAR have been instrumental in the development of pyrrolidin-2-one derivatives for a multitude of therapeutic applications.
Nootropic Agents: Enhancing Cognitive Function
The racetam class of drugs, with piracetam being the prototypical member, features the pyrrolidin-2-one core and is known for its cognitive-enhancing effects.[12][13] While the exact mechanism of action remains a subject of investigation, SAR studies have revealed that the 2-pyrrolidinone moiety is not always critical for nootropic activity, as opened-ring amide derivatives can retain or even exhibit enhanced potency.[13][14][15] This suggests that the key pharmacophoric elements may reside in the side chain and that the pyrrolidin-2-one ring primarily serves as a scaffold.
Recent research on nebracetam analogs has shown that modifications to the N-benzyl group, such as the introduction of halogen substituents, can modulate the predicted nootropic activity through interactions with cholinergic neurotransmission mechanisms.[11][12]
Anticonvulsant Agents: Controlling Seizures
Pyrrolidine-2,5-diones, also known as succinimides, are an important class of anticonvulsant drugs.[16][17][18] SAR studies have demonstrated that the anticonvulsant activity is closely linked to the structure of the imide fragment.[16] For instance, a hexahydro-1H-isoindole-1,3(2H)-dione core was found to be a favorable structural motif.[16] Furthermore, the nature of the N-substituent plays a crucial role, with aryl groups often being employed.[16] The mechanism of action for many of these compounds is believed to involve the modulation of neuronal voltage-sensitive sodium and L-type calcium channels.[18][19]
Anticancer Agents: Targeting Tumor Growth
The pyrrolidin-2-one scaffold has emerged as a promising framework for the development of novel anticancer agents.[2][8] Spirooxindole pyrrolidines, for example, have demonstrated significant cytotoxic activity.[8] Key SAR insights for this class of compounds include:
-
Electron-withdrawing groups at the 5-position of the oxindole ring enhance cytotoxic activity.[8]
-
Substitution at the 7-position of the oxindole ring can significantly increase potency.[8]
The mechanism of action for these compounds often involves the inhibition of critical cellular pathways, such as the CXCL12/CXCR4 signaling pathway, which is implicated in cancer metastasis.[8]
Anti-Alzheimer's Agents: Combating Neurodegeneration
The pyrrolidin-2-one core has been incorporated into novel compounds designed to combat Alzheimer's disease.[9][20][21] By mimicking the structural features of known acetylcholinesterase (AChE) inhibitors like donepezil, researchers have developed N-benzylated pyrrolidin-2-one derivatives with significant anti-Alzheimer's potential.[9][10] The SAR of these compounds highlights the importance of the N-benzyl group for interacting with the enzyme's active site and a suitable spacer to correctly position the molecule.[9] These derivatives have shown efficacy in both behavioral and biochemical assays in animal models of cognitive impairment.[20][21]
Experimental Workflows for SAR Studies
A robust SAR study relies on well-defined experimental protocols for the synthesis, purification, and biological evaluation of the target compounds.
General Synthetic Strategies
The synthesis of pyrrolidin-2-one analogs can be broadly categorized into two approaches:
-
Ring construction from acyclic precursors: This involves the cyclization of γ-amino acids or their derivatives.
-
Functionalization of a pre-formed pyrrolidin-2-one ring: This is a more common approach where substituents are introduced at various positions of the commercially available pyrrolidin-2-one.[22][23]
A common method for the synthesis of N-substituted pyrrolidin-2-ones is the lactamization of γ-aminobutyric acid (GABA) or its esters, followed by N-alkylation or N-arylation.[14]
Experimental Protocol: Synthesis of N-Benzyl-pyrrolidin-2-one
-
Step 1: Deprotonation of Pyrrolidin-2-one. To a solution of pyrrolidin-2-one (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add sodium hydride (1.1 eq, 60% dispersion in mineral oil).
-
Step 2: N-Alkylation. Stir the mixture at 0 °C for 30 minutes, then add benzyl bromide (1.1 eq) dropwise.
-
Step 3: Reaction Progression. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Step 4: Quenching and Extraction. Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Step 5: Purification. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford N-benzyl-pyrrolidin-2-one.
Biological Evaluation: In Vitro and In Vivo Assays
The biological activity of the synthesized analogs is assessed using a battery of in vitro and in vivo assays tailored to the specific therapeutic target.
4.2.1. In Vitro Assays
-
Enzyme Inhibition Assays: For targets such as acetylcholinesterase or autotaxin, enzyme inhibition assays are employed to determine the half-maximal inhibitory concentration (IC50) of the compounds.[8][24]
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Setup: In a 96-well plate, add the buffer, test compound at various concentrations, and AChE enzyme solution.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37 °C) for a specified time (e.g., 15 minutes).
-
Reaction Initiation: Add DTNB and ATCI to initiate the reaction.
-
Absorbance Measurement: Measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of reaction is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based Assays: For anticancer agents, cytotoxicity assays using various cancer cell lines (e.g., A549 for lung cancer) are performed to determine the IC50 values.[8]
4.2.2. In Vivo Assays
-
Animal Models of Disease: To evaluate the efficacy of the compounds in a more complex biological system, animal models of the target disease are used. For example, scopolamine-induced cognitive impairment in mice is a common model for assessing the potential of anti-Alzheimer's agents.[20][21] Anticonvulsant activity is often evaluated using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests in mice.[16][17]
Data Presentation and Interpretation
The quantitative data generated from SAR studies are best summarized in tables for easy comparison and interpretation.
Table 1: SAR of Spirooxindole Pyrrolidinone Analogs against A549 Lung Cancer Cells [8]
| Compound ID | R Group (Position 5) | IC50 (µM) |
| 4a | H | >100 |
| 4b | 5-Cl | 85.3 |
| 4e | 5-Br | 45.6 |
| 4g | 5-NO2 | 25.1 |
Key SAR Insight: The data in Table 1 clearly demonstrates that the introduction of electron-withdrawing groups at the 5-position of the oxindole ring leads to a significant increase in cytotoxic activity against A549 lung cancer cells.
Visualizing Molecular Interactions and Workflows
Diagrams are invaluable tools for visualizing complex biological pathways, experimental workflows, and the logical relationships in SAR studies.
Caption: A generalized workflow for a structure-activity relationship (SAR) study.
Caption: Mechanism of acetylcholinesterase (AChE) inhibition by a pyrrolidin-2-one analog.
Conclusion and Future Perspectives
The pyrrolidin-2-one scaffold continues to be a highly versatile and valuable core in modern drug discovery.[3][7][5] The extensive body of research on its SAR has provided a solid foundation for the rational design of novel therapeutic agents with improved efficacy and safety profiles. Future research in this area will likely focus on the development of more sophisticated synthetic methodologies to access novel chemical space, the use of computational tools for more accurate prediction of biological activity, and the exploration of pyrrolidin-2-one derivatives for new and emerging therapeutic targets. The insights provided in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to advancing the field of medicinal chemistry through the strategic design of pyrrolidin-2-one-based therapeutics.
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Synthesis, Anticonvulsant Properties, and SAR Analysis of Differently Substituted Pyrrolidine-2,5-diones and Piperidine-2,6-diones. ResearchGate. (2014-08-07). Available from: [Link]
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Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. PubMed. (2020-01-15). Available from: [Link]
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Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies. PubMed. Available from: [Link]
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Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione. PMC - PubMed Central. (2015-12-09). Available from: [Link]
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Introduction: Situating 1-Propylpyrrolidin-2-one in the Pyrrolidinone Family
An In-Depth Technical Guide to 1-Propylpyrrolidin-2-one: Synthesis, Properties, and Applications
This compound, also known as N-propyl-2-pyrrolidone, is an organic compound belonging to the class of N-alkyl-2-pyrrolidones. These are five-membered lactams (cyclic amides) that have found widespread use as dipolar aprotic solvents, notable for their high boiling points, thermal and chemical stability, and broad solvency power. While N-methyl-2-pyrrolidone (NMP) and N-vinyl-2-pyrrolidone (NVP) are the most commercially significant members of this family, the study of other analogues like this compound is crucial for understanding structure-property relationships and for the development of novel applications in research and industry. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound, grounded in the broader context of N-alkyl-2-pyrrolidone chemistry.
Historical Context: The Rise of the Pyrrolidones
The history of this compound is intrinsically linked to the development of pyrrolidinone chemistry as a whole. The parent compound, 2-pyrrolidinone, and its derivatives gained prominence through the pioneering work of Walter Reppe in acetylene chemistry at BASF in the 1930s and 1940s.[1] This research laid the foundation for the industrial production of many important chemicals, including N-vinyl-2-pyrrolidone, a key monomer for producing polyvinylpyrrolidone (PVP).[1] The general synthetic routes established for N-alkyl-2-pyrrolidones, primarily through the reaction of γ-butyrolactone with amines or the alkylation of 2-pyrrolidone, are the direct precursors to the synthesis of this compound.
Synthesis Methodologies
The synthesis of this compound can be achieved through several established routes for N-alkylation of lactams. The two primary methods involve the reaction of γ-butyrolactone with propylamine and the direct alkylation of 2-pyrrolidone.
Method 1: Aminolysis of γ-Butyrolactone with Propylamine
This is one of the most common industrial methods for producing N-alkyl-pyrrolidones.[2][3] The reaction proceeds in two main steps: the initial ring-opening of γ-butyrolactone by propylamine to form an intermediate, N-propyl-γ-hydroxybutanamide, followed by an intramolecular cyclization via dehydration to yield this compound.[3]
Experimental Protocol: Synthesis of this compound from γ-Butyrolactone
-
Reaction Setup: A high-pressure autoclave reactor is charged with γ-butyrolactone and an aqueous solution of propylamine. A typical molar ratio would be in the range of 1:1.5 to 1:3 (γ-butyrolactone to propylamine) to ensure complete conversion.
-
Reaction Conditions: The reactor is sealed and heated to a temperature between 250°C and 300°C. The pressure will rise due to the temperature and the generation of water as a byproduct, typically reaching 50-100 bar.
-
Reaction Time: The reaction mixture is maintained at the target temperature and pressure for a period of 2 to 4 hours.
-
Work-up and Purification: After cooling, the reactor is vented, and the crude product mixture is transferred to a distillation apparatus. Water and any unreacted propylamine are removed under atmospheric pressure. The desired product, this compound, is then purified by vacuum distillation.
Caption: Workflow for the synthesis of this compound.
Method 2: N-Alkylation of 2-Pyrrolidinone
This method involves the direct alkylation of the 2-pyrrolidinone ring with a propylating agent, such as 1-bromopropane or 1-iodopropane. The reaction is typically carried out in the presence of a base to deprotonate the nitrogen atom of the lactam, making it a more potent nucleophile.[2]
Experimental Protocol: Synthesis of this compound via N-Alkylation
-
Reaction Setup: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer is charged with 2-pyrrolidinone and a suitable solvent (e.g., DMF or acetonitrile).
-
Deprotonation: A strong base, such as sodium hydride (NaH) or potassium tert-butoxide, is added portion-wise to the solution at 0°C to form the corresponding lactam salt.
-
Alkylation: 1-Bromopropane (or another suitable propyl halide) is added dropwise to the reaction mixture. The reaction is then allowed to warm to room temperature and stirred for several hours or heated to reflux to ensure complete reaction.
-
Work-up and Purification: The reaction is quenched by the addition of water. The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by vacuum distillation.
Caption: Workflow for the N-alkylation synthesis route.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties position it as a high-boiling, polar aprotic solvent.
| Property | Value | Reference |
| CAS Number | 3470-99-3 | [4][5] |
| Molecular Formula | C₇H₁₃NO | [4][5] |
| Molecular Weight | 127.18 g/mol | [4] |
| Density | 1.0 ± 0.1 g/cm³ | [5] |
| Boiling Point | 226.5 ± 9.0 °C at 760 mmHg | [5] |
| Flash Point | 96.3 ± 9.3 °C | [5] |
| logP | 0.67 - 0.7 | [4][5] |
| Appearance | Colorless liquid | |
| Solubility | Miscible with water and many organic solvents | [6][7] |
Applications in Research and Drug Development
While specific, large-scale industrial applications of this compound are not as well-documented as those for NMP, its properties suggest utility in several areas:
-
Specialty Solvent: Given its high boiling point and solvency, it can be used as a reaction solvent for organic synthesis, particularly in reactions requiring elevated temperatures. Its properties make it a potential alternative to NMP in certain applications, such as in the formulation of resins, coatings, and in the electronics industry.[8]
-
Pharmaceutical Formulations: NMP is used in pharmaceutical formulations for both oral and transdermal drug delivery.[6][9] The amphiphilic nature of this compound could be beneficial in solubilizing poorly water-soluble active pharmaceutical ingredients (APIs).
-
Organic Synthesis: As a polar aprotic solvent, it can facilitate a variety of organic reactions, including nucleophilic substitutions. The pyrrolidinone ring itself can be a synthetic precursor for more complex molecules.
-
Petrochemical Industry: NMP is used for the extraction of aromatic hydrocarbons and for gas purification.[8] this compound could potentially be used in similar applications.
Safety and Toxicology
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
Harmful if swallowed (H302)[4]
-
Causes skin irritation (H315)[4]
-
Causes serious eye irritation (H319)[4]
It is important to consider the toxicological profile of related N-alkyl-pyrrolidones. N-methyl-2-pyrrolidone (NMP) is classified as a reproductive toxicant and has been shown to cause developmental toxicity in animal studies.[10][11][12][13] Studies on N-ethyl-2-pyrrolidone (NEP) have shown similar patterns of fetal toxicity at high doses.[14] Given these findings for closely related compounds, it is prudent to handle this compound with appropriate safety precautions, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated area, especially for researchers of child-bearing potential.
Conclusion
This compound is a member of the versatile class of N-alkyl-2-pyrrolidone solvents. While not as extensively studied or utilized as NMP, its synthesis is straightforward via established chemical routes. Its physicochemical properties characterize it as a stable, high-boiling polar aprotic solvent with potential applications in organic synthesis, specialty formulations, and as a medium for chemical reactions. Further research into its specific applications and a more detailed toxicological profile will be necessary to fully realize its potential in scientific and industrial settings.
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1-Propylpyrrolidin-2-one molecular weight and formula C7H13NO
An In-Depth Technical Guide to 1-Propylpyrrolidin-2-one (C₇H₁₃NO) for Research and Drug Development Applications
Executive Summary: This technical guide provides a comprehensive overview of this compound, a five-membered lactam with the confirmed molecular formula C₇H₁₃NO and a molecular weight of approximately 127.18 g/mol .[1][2][3] As a derivative of the versatile pyrrolidinone scaffold, this compound holds significance for professionals in research, chemical synthesis, and drug development. This document delves into its fundamental physicochemical and spectroscopic properties, details a validated synthetic pathway, explores its chemical reactivity, and discusses its applications as both a specialized solvent and a structural motif in medicinal chemistry. All protocols and claims are substantiated with authoritative references to ensure scientific integrity and provide a trustworthy resource for laboratory and development settings.
Introduction to this compound
The Pyrrolidinone Scaffold in Medicinal Chemistry
The five-membered pyrrolidine ring is a foundational heterocyclic structure widely employed by medicinal chemists to develop novel therapeutic agents.[4] The inclusion of a carbonyl group to form the pyrrolidin-2-one (or γ-lactam) moiety creates a polar, chemically stable core that is present in a diverse range of biologically active compounds.[5][6] This scaffold's utility is enhanced by its three-dimensional sp³-hybridized structure, which allows for a thorough exploration of pharmacophore space, a critical aspect in designing selective and potent drugs.[4][6] The non-planar nature of the ring and the potential for introducing stereocenters enable precise control over the molecule's interaction with biological targets like proteins and enzymes.[4]
Overview of this compound
This compound, also known as N-propyl-2-pyrrolidinone, is an N-alkylated derivative of this important scaffold.[1] Its structure consists of a propyl group attached to the nitrogen atom of the pyrrolidinone ring. This substitution modifies the polarity, solvency, and reactivity compared to its parent compound, 2-pyrrolidinone, making it a subject of interest for specific applications. While less common than its N-methyl (NMP) or N-vinyl (NVP) analogs, its properties make it a useful polar aprotic solvent and a potential intermediate in organic synthesis.[7][8][9] Its structural isomer, 4-propylpyrrolidin-2-one, is a key intermediate in the synthesis of the antiepileptic drug Brivaracetam, highlighting the pharmaceutical relevance of the propyl-substituted pyrrolidinone framework.[10]
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectral characteristics is essential for its application in a research setting. These properties dictate its behavior in reactions, its suitability as a solvent, and the methods for its identification and quantification.
Core Molecular Properties
The fundamental identifiers and properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO | [1][2] |
| Molecular Weight | 127.18 g/mol | [1][2][3] |
| IUPAC Name | This compound | [1] |
| CAS Number | 3470-99-3 | [1][2] |
| Synonyms | N-Propyl-2-pyrrolidinone, 1-Propyl-2-pyrrolidone | [1] |
| Canonical SMILES | CCCN1CCCC1=O | [1] |
Physical Properties
The physical state and solvency characteristics are critical for practical laboratory use.
| Property | Value | Source |
| Density | 1.0 ± 0.1 g/cm³ | [2] |
| Boiling Point | 226.5 ± 9.0 °C at 760 mmHg | [2] |
| Flash Point | 96.3 ± 9.3 °C | [2] |
| LogP | 0.67 | [2] |
Spectroscopic Profile
Spectroscopic analysis provides a definitive fingerprint for structural confirmation. The expected data for this compound, based on its structure and data from related compounds, are outlined below.[1][11]
| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | Propyl-CH₃ (t) | ~0.9 ppm | Terminal methyl group adjacent to a methylene. |
| Propyl-CH₂ (m) | ~1.5 ppm | Methylene group shielded by alkyl chain. | |
| N-CH₂ (t) | ~3.2 ppm | Methylene group deshielded by adjacent nitrogen. | |
| Ring-CH₂ (C3) (m) | ~2.0 ppm | Methylene group adjacent to another methylene. | |
| Ring-CH₂ (C4) (m) | ~2.0 ppm | Methylene group adjacent to another methylene. | |
| Ring-CH₂ (C5) (t) | ~3.4 ppm | Methylene group deshielded by adjacent nitrogen. | |
| ¹³C NMR | Propyl-CH₃ | ~11 ppm | Aliphatic carbon. |
| Propyl-CH₂ | ~21 ppm | Aliphatic carbon. | |
| N-CH₂ | ~48 ppm | Aliphatic carbon bonded to nitrogen. | |
| Ring-CH₂ (C4) | ~18 ppm | Aliphatic ring carbon. | |
| Ring-CH₂ (C3) | ~31 ppm | Aliphatic ring carbon adjacent to carbonyl. | |
| Ring-CH₂ (C5) | ~46 ppm | Aliphatic ring carbon bonded to nitrogen. | |
| C=O (C2) | ~175 ppm | Carbonyl carbon of the amide (lactam). | |
| IR Spectroscopy | C=O Stretch (Amide I) | ~1680 cm⁻¹ | Strong absorption characteristic of a five-membered lactam carbonyl.[11] |
| C-H Stretch | 2850-3000 cm⁻¹ | Aliphatic C-H stretching from propyl and pyrrolidinone rings.[11] | |
| C-N Stretch | ~1290 cm⁻¹ | Characteristic stretch for the C-N bond in the lactam.[11] | |
| Mass Spectrometry | Molecular Ion (M+) | m/z 98 (Top Peak) | The NIST Mass Spectrometry Data Center reports a top peak at m/z 98 for the compound's GC-MS data.[1] |
Synthesis and Manufacturing
The most direct and industrially relevant synthesis of N-alkylated pyrrolidinones is through the reductive amination of 2-pyrrolidinone. This method is efficient and leverages readily available starting materials.
Primary Synthetic Route: Reductive Amination
This process involves the reaction of 2-pyrrolidinone with propionaldehyde in the presence of a hydrogenation catalyst.[3]
Causality of Experimental Choices:
-
Catalyst: Palladium on carbon (Pd-C) is a robust and highly efficient catalyst for the reduction of the iminium or enamine intermediate formed in situ. Its solid nature allows for easy removal by filtration post-reaction.
-
Hydrogen Pressure: A high pressure of hydrogen (4 MPa) is used to ensure a sufficient concentration of dissolved hydrogen, driving the catalytic reduction to completion and achieving a high yield.[3]
-
Dehydrating Agent: Anhydrous sodium sulfate is included to remove the water formed during the initial condensation of the aldehyde and the lactam.[3] This prevents catalyst deactivation and shifts the equilibrium towards the formation of the intermediate, thereby improving the overall reaction rate.
Caption: High-level workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound[3]
Materials:
-
2-Pyrrolidinone (40.0 g)
-
Propionaldehyde (109.0 g)
-
Anhydrous sodium sulfate (106.0 g)
-
20% Palladium on carbon (Pd-C), wet (10.0 g)
-
Ethyl acetate (470 ml)
-
High-pressure hydrogenation reactor
Step-by-Step Procedure:
-
Reactor Charging: In a suitable high-pressure reactor, create a suspension of 2-pyrrolidinone (40.0 g), propionaldehyde (109.0 g), anhydrous sodium sulfate (106.0 g), and 20% wet Pd-C (10.0 g) in ethyl acetate (470 ml).
-
Pressurization: Seal the reactor and purge it with nitrogen gas before introducing hydrogen. Pressurize the reactor with hydrogen to 4 MPa.
-
Reaction: While stirring vigorously, heat the mixture to 100°C and maintain these conditions for 4 hours.
-
Work-up: After cooling the reactor to room temperature, carefully vent the excess hydrogen.
-
Catalyst Removal: Filter the reaction mixture to remove the Pd-C catalyst and sodium sulfate.
-
Purification: Concentrate the filtrate under reduced pressure to remove the ethyl acetate solvent, yielding the crude this compound. Further purification can be achieved by vacuum distillation if required.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the amide functional group within the five-membered ring. The N-propyl group is chemically stable and does not participate in most reactions, but it sterically hinders and electronically influences the lactam.
Caption: Key reaction pathways for this compound.
-
Lactam Stability: Like its analog N-Methyl-2-pyrrolidone (NMP), this compound is chemically and thermally stable.[12] The amide bond is resistant to hydrolysis under neutral conditions. However, under forcing conditions with strong acids or bases, the lactam ring can be opened to yield 4-(propylamino)butanoic acid.[7]
-
Carbonyl Reduction: The carbonyl group is the most reactive site. It can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding saturated cyclic amine, 1-propylpyrrolidine. This transformation is a fundamental step in converting lactam-based intermediates into pyrrolidine-based drug candidates.
Applications in Research and Drug Development
This compound serves dual roles in advanced chemical applications: as a specialized solvent and as a building block for complex molecules.
As a Polar Aprotic Solvent
Similar to the widely used NMP, this compound is a polar aprotic solvent with a high boiling point and good thermal stability.[8][12] These characteristics make it suitable for:
-
Reaction Medium: Facilitating reactions that require high temperatures and a polar environment to dissolve reactants and intermediates.
-
Specialty Cleaning: Its ability to dissolve a wide range of organic and inorganic materials allows it to be used as a cleaning or stripping agent in specific industrial applications, such as in electronics or polymer processing.[12]
-
Extraction: It can be used as an extraction solvent in petrochemical processes, for example, in the separation of aromatic hydrocarbons.[7]
As a Synthetic Intermediate and Scaffold
The true value of the propyl-pyrrolidinone structure lies in its potential as a precursor in drug discovery. The pyrrolidinone ring is a privileged scaffold, meaning it appears frequently in biologically active compounds.[5][6]
-
CNS Drug Development: The pyrrolidine ring is a common feature in drugs targeting the central nervous system (CNS). For instance, pyrovalerone analogs, which contain a pyrrolidine ring, are investigated as potent monoamine uptake inhibitors for potential use in treating substance abuse.[13]
-
Brivaracetam Intermediate: The structural isomer, (R)-4-propyl-pyrrolidin-2-one, is a critical chiral intermediate for the synthesis of Brivaracetam, a modern antiepileptic drug.[10] This underscores the value of the propyl-substituted pyrrolidinone core in constructing stereochemically complex and pharmaceutically important molecules.
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Mastering the Maze: A Technical Guide to Synonyms for 1-Propylpyrrolidin-2-one in Literature Searches
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical research and drug development, the ability to conduct a thorough and exhaustive literature search is paramount. The precision of this search often hinges on a comprehensive understanding of the nomenclature of the target compound. This guide provides an in-depth exploration of the synonyms, identifiers, and strategic search methodologies for 1-Propylpyrrolidin-2-one, a compound of interest in various chemical and pharmaceutical contexts. As a senior application scientist, the following is a distillation of field-proven insights to ensure your literature search is both efficient and comprehensive.
The Foundational Identity: Understanding this compound
This compound is a chemical compound belonging to the class of N-substituted pyrrolidones. Its core structure consists of a five-membered lactam ring (pyrrolidin-2-one) with a propyl group attached to the nitrogen atom. Before delving into its various names, it is crucial to establish its unambiguous identifiers.
Molecular Formula: C₇H₁₃NO[1][2]
CAS Number: 3470-99-3[1]
The Chemical Abstracts Service (CAS) number is a unique numerical identifier assigned to every chemical substance. It is a critical tool for database searching as it is independent of any naming convention.
IUPAC Name: this compound[1]
The International Union of Pure and Applied Chemistry (IUPAC) name provides a standardized and systematic way of naming the chemical structure, ensuring universal understanding.
The Lexicon of a Molecule: A Comprehensive List of Synonyms
A significant challenge in literature searching is the varied terminology used by different authors, databases, and historical sources. Utilizing a broad range of synonyms is not merely a suggestion but a necessity for a comprehensive search. The following table summarizes the known synonyms for this compound.
| Synonym Category | Synonym | Rationale for Use |
| Systematic & Semi-Systematic Names | 1-Propyl-2-pyrrolidinone | A common and widely accepted alternative to the IUPAC name. |
| N-Propyl-2-pyrrolidinone | Explicitly indicates the substitution on the nitrogen atom. | |
| 2-Pyrrolidinone, 1-propyl- | An inverted naming convention often used in indexing. | |
| Common & Trivial Names | n-propylpyrrolidon | A common trivial name, with "n-" specifying a normal, unbranched propyl group. |
| N-Propylpyrrolidone | A simplified version of N-Propyl-2-pyrrolidinone. | |
| Depositor-Supplied Synonyms | 1-propyl-pyrrolidin-2-one | Variations in hyphenation and spacing are common. |
| N-n-propylpyrrolidone | A combination of "N-" and "n-" for emphasis.[2] |
Beyond the Name: Leveraging Chemical Identifiers for a Robust Search
While synonyms are crucial, a truly exhaustive search leverages a wider array of chemical identifiers. These identifiers are often database-specific and can unlock information that a name-based search might miss.
| Identifier Type | Identifier | Database/Application |
| InChI | InChI=1S/C7H13NO/c1-2-5-8-6-3-4-7(8)9/h2-6H2,1H3 | A non-proprietary, standard way to encode molecular structures. |
| InChIKey | DCALJVULAGICIX-UHFFFAOYSA-N | A hashed version of the InChI, useful for web searches.[1] |
| SMILES | CCCN1CCCC1=O | A line notation for describing the structure of chemical species.[1] |
| PubChem CID | 566544 | A unique identifier used in the PubChem database.[1] |
| EC Number | 887-462-4 | European Community number.[1] |
| DSSTox Substance ID | DTXSID30340683 | EPA's Distributed Structure-Searchable Toxicity Database Substance Identifier.[1] |
Strategic Literature Searching: A Step-by-Step Protocol
The following protocol outlines a systematic approach to conducting a comprehensive literature search for this compound. This methodology is designed to be self-validating by cross-referencing results from different search strategies.
Step 1: Foundational Search with the CAS Number
-
Action: Begin your search in major chemical and scientific databases (e.g., SciFinder, Reaxys, PubChem, Google Scholar) using the CAS number: 3470-99-3 .
-
Causality: The CAS number is the most unambiguous identifier, eliminating false positives from similarly named but structurally different compounds. This initial search will provide a baseline of highly relevant results.
Step 2: Broadening the Scope with Key Synonyms
-
Action: Conduct separate searches using the most common synonyms: "1-Propyl-2-pyrrolidinone" and "N-Propyl-2-pyrrolidinone".
-
Causality: Authors may preferentially use these common names. This step is crucial for capturing publications that may not have indexed the CAS number in their keywords or abstract.
Step 3: Advanced Search with a Combination of Terms
-
Action: Construct a Boolean search query that combines the CAS number with multiple synonyms. For example: (3470-99-3) OR ("1-Propyl-2-pyrrolidinone") OR ("N-Propyl-2-pyrrolidinone") OR ("n-propylpyrrolidon").
-
Causality: This approach maximizes the search's recall, ensuring that you capture a wide net of potentially relevant literature. The use of "OR" is critical to include any of the specified terms.
Step 4: Structure and Substructure Searching
-
Action: Utilize the InChI, InChIKey, or SMILES identifiers in databases that support structure-based searching.
-
Causality: This method allows for the identification of literature that discusses the compound in a structural context, even if the specific name or CAS number is not mentioned in the searchable text. It can also help in identifying related compounds or derivatives.
Step 5: Citation Chaining
-
Action: Once you have identified key papers, review their reference lists for earlier relevant work. Also, use the "cited by" feature in databases to find more recent publications that have referenced these key papers.
-
Causality: This technique, known as "citation chaining" or "snowballing," is a powerful way to uncover a network of related research that may not be captured by keyword-based searches alone.
Visualizing the Search Strategy
To aid in the conceptualization of a comprehensive search, the following workflow diagram illustrates the interconnectedness of the various search terms and methodologies.
Caption: Workflow for a comprehensive literature search for this compound.
Distinguishing from Related Compounds
A precise literature search also requires the ability to exclude irrelevant results. It is important to be aware of related compounds that may have similar names but different structures.
-
Isomers: Be mindful of positional isomers such as 4-Propylpyrrolidin-2-one [3] and (R)-4-Propylpyrrolidin-2-one [4]. These compounds have the same molecular formula but different arrangements of atoms and, therefore, different properties and CAS numbers.
-
Analogs: Compounds like N-Methyl-2-pyrrolidone (NMP) [5][6] and N-Vinyl-2-pyrrolidone are structurally related but have different substituents on the nitrogen atom. While sometimes relevant for comparative studies, they should be intentionally included or excluded from your search.
Conclusion: Towards a More Effective Search
The effectiveness of a literature search is a direct function of the searcher's understanding of the compound's nomenclature and the strategic application of various search techniques. By moving beyond a single name and embracing the full spectrum of synonyms and chemical identifiers for this compound, researchers can ensure a more comprehensive and accurate retrieval of information. This guide provides the foundational knowledge and a systematic framework to empower scientists and drug development professionals to navigate the complex world of chemical literature with confidence and precision.
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An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 1-Propylpyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed theoretical prediction and analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-propylpyrrolidin-2-one. As a foundational tool in modern organic chemistry and drug development, NMR spectroscopy offers unparalleled insight into molecular structure. This document serves as a practical reference for the anticipated spectral features of this N-substituted lactam, grounded in fundamental principles and comparative data from analogous structures.
Introduction: The Predictive Power of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For drug development professionals and researchers, predicting the NMR spectra of a target molecule is a critical step in verifying its synthesis and purity. This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound, a derivative of the versatile solvent and reagent, 2-pyrrolidinone.
The accuracy of NMR spectral prediction hinges on understanding the factors that influence the chemical shift of a nucleus, primarily the local electronic environment. Electronegative atoms, π-systems, and the number of neighboring protons all play a significant role in determining the final spectral appearance.
The Structure of this compound
To predict the NMR spectra, a clear understanding of the molecule's structure is paramount. This compound (C₇H₁₃NO) consists of a five-membered lactam ring (a cyclic amide) with a propyl group attached to the nitrogen atom.[1][2]
Caption: Molecular structure of this compound.
For clarity in the following predictions, the carbon and proton atoms are numbered as follows:
Caption: Numbering scheme for NMR prediction of this compound.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is predicted to show five distinct signals, corresponding to the five chemically non-equivalent sets of protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| Hα | 2.20 - 2.40 | Triplet (t) | 2H | These protons are adjacent to the carbonyl group, which is electron-withdrawing, causing a downfield shift. They are coupled to the two Hβ protons. |
| Hβ | 1.90 - 2.10 | Quintet (quin) | 2H | These protons are in a standard alkyl environment but are influenced by the adjacent methylene groups. They are coupled to both Hα and Hγ protons. |
| Hγ | 3.20 - 3.40 | Triplet (t) | 2H | These protons are adjacent to the nitrogen atom of the amide. The electronegativity of the nitrogen causes a significant downfield shift. They are coupled to the two Hβ protons. |
| H1' | 3.10 - 3.30 | Triplet (t) | 2H | These protons are on the carbon directly attached to the nitrogen atom, leading to a downfield shift. They are coupled to the two H2' protons. |
| H2' | 1.45 - 1.65 | Sextet (sxt) | 2H | These methylene protons are in a typical alkyl environment, coupled to the protons on C1' and C3'. |
| H3' | 0.85 - 1.00 | Triplet (t) | 3H | These methyl protons are in a terminal alkyl group and are expected to be the most upfield signal. They are coupled to the two H2' protons. |
Note: The predicted chemical shifts are based on typical values for similar functional groups and the analysis of spectra for related compounds such as N-methyl-2-pyrrolidone and 2-pyrrolidinone.[3][4][5] The actual experimental values may vary slightly depending on the solvent and other experimental conditions.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to exhibit seven distinct signals, one for each unique carbon atom.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (C1) | 174 - 176 | The carbonyl carbon of the amide group is highly deshielded and appears significantly downfield. |
| Cα | 30 - 32 | This carbon is adjacent to the carbonyl group, resulting in a moderate downfield shift compared to a standard alkane. |
| Cβ | 18 - 22 | This carbon is in a typical methylene environment within the ring. |
| Cγ | 45 - 48 | The carbon atom directly bonded to the electronegative nitrogen is shifted downfield. |
| C1' | 48 - 51 | This carbon is also directly attached to the nitrogen, resulting in a downfield shift. |
| C2' | 20 - 24 | A standard methylene carbon in the propyl chain. |
| C3' | 11 - 13 | The terminal methyl carbon of the propyl group, appearing at the most upfield position. |
Note: The chemical shift ranges for ¹³C NMR are generally broader than for ¹H NMR.[6] The predicted values are based on established ranges for amides, alkyl chains, and heterocyclic systems.[7][8]
Methodologies for NMR Spectral Prediction
The predictions presented in this guide are derived from a combination of established empirical rules and analysis of spectral data from structurally related compounds.
Empirical Prediction Based on Additivity Rules
For both ¹H and ¹³C NMR, the chemical shift of a nucleus can be estimated by starting with a base value for a simple alkane and then adding incremental shifts for each functional group present.[9][10] For instance, the presence of an adjacent carbonyl group or a nitrogen atom will deshield the nucleus, shifting its resonance downfield.
Analysis of Analogous Structures
A powerful method for predicting NMR spectra is to examine the experimental data for similar molecules. For this compound, the spectra of 2-pyrrolidinone and N-methyl-2-pyrrolidone provide excellent reference points.[3][5][11] By comparing the chemical shifts in these reference compounds, the effect of substituting the N-H or N-methyl group with an N-propyl group can be reasonably estimated.
Caption: Workflow for the prediction of NMR spectra.
Experimental Verification
While the predictions provided in this guide are based on sound chemical principles, experimental verification is the ultimate standard. The following is a general protocol for acquiring the ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a clean, dry NMR tube.
NMR Data Acquisition
-
Place the NMR tube in the spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment.
-
Acquire the proton-decoupled ¹³C NMR spectrum. Depending on the sample concentration, a larger number of scans may be required for ¹³C due to its lower natural abundance and smaller gyromagnetic ratio.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the reference signal (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons for each resonance.
Conclusion
This technical guide provides a comprehensive prediction of the ¹H and ¹³C NMR spectra of this compound. By understanding the expected chemical shifts and coupling patterns, researchers and drug development professionals can more effectively utilize NMR spectroscopy for the identification, characterization, and quality control of this compound. The provided predictions, grounded in established principles and comparative data, serve as a valuable tool for interpreting experimental results and confirming the successful synthesis of this compound.
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Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
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University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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The Pyrrolidine Ring: A Privileged Scaffold in Modern Drug Discovery and Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, stands as a cornerstone in the landscape of medicinal chemistry and drug discovery.[1][2] Its prevalence in a vast number of natural products, biologically active compounds, and FDA-approved pharmaceuticals underscores its significance as a "privileged scaffold."[2][3][4] This guide provides a comprehensive exploration of the multifaceted role of the pyrrolidine moiety in drug design, delving into its fundamental physicochemical properties, stereochemical intricacies, and profound influence on pharmacological activity. We will examine its versatile applications across various therapeutic areas, supported by detailed structure-activity relationships, established synthetic methodologies, and case studies of prominent pyrrolidine-containing drugs. This technical resource is intended to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively leverage the pyrrolidine scaffold in the quest for novel and improved therapeutics.
The Pyrrolidine Scaffold: Fundamental Properties and Strategic Advantages in Drug Design
The enduring appeal of the pyrrolidine ring in medicinal chemistry is not coincidental; it stems from a unique combination of structural and electronic features that render it an exceptionally versatile building block for crafting bioactive molecules.[5][6]
Three-Dimensionality and Conformational Flexibility: Exploring Chemical Space
Unlike flat aromatic rings, the saturated sp³-hybridized nature of the pyrrolidine ring confers a distinct three-dimensional geometry.[5][6] This non-planarity is a significant advantage in drug design, as it allows for a more comprehensive exploration of the pharmacophore space, enabling molecules to adopt specific spatial orientations required for optimal interaction with complex biological targets like enzymes and receptors.[5][7]
A key characteristic of the five-membered ring is its conformational flexibility, often described as "pseudorotation."[5][6] This phenomenon allows the ring to adopt a continuous series of puckered conformations, providing a dynamic scaffold that can be subtly modulated through the strategic placement of substituents. This inherent flexibility can be harnessed to fine-tune the presentation of pharmacophoric groups, thereby optimizing binding affinity and selectivity.[5]
The Pivotal Role of the Nitrogen Atom
The resident nitrogen atom within the pyrrolidine ring is a critical determinant of its chemical and biological properties. As a secondary amine, it imparts basicity to the scaffold, allowing for the formation of salt forms to enhance solubility and bioavailability.[5] This basic nitrogen can also act as a hydrogen bond acceptor, a crucial interaction for anchoring a drug molecule within a protein's binding site.
Furthermore, the nucleophilicity of the pyrrolidine nitrogen makes it a prime location for chemical modification.[5] Indeed, a significant majority of FDA-approved drugs containing a pyrrolidine moiety are substituted at the N-1 position.[5] This allows for the straightforward introduction of a wide array of functional groups to modulate a compound's pharmacokinetic and pharmacodynamic profiles.
Stereochemistry: A Determinant of Biological Activity
The chiral nature of substituted pyrrolidines adds another layer of complexity and opportunity in drug design. The carbon atoms of the ring can serve as stereogenic centers, and the specific stereoisomer of a compound can have a dramatic impact on its biological activity, potency, and safety profile.[5][6] This is due to the stereoselective nature of biological targets, which often exhibit preferential binding to one enantiomer over another.[5] Consequently, the development of stereoselective synthetic methods for accessing enantiomerically pure pyrrolidine derivatives is a major focus in medicinal chemistry.[8][9]
Therapeutic Applications of Pyrrolidine-Containing Drugs
The versatility of the pyrrolidine scaffold is reflected in the broad spectrum of therapeutic areas where it has been successfully incorporated into drug molecules.[1][10] Pyrrolidine derivatives have demonstrated efficacy as anticancer, antiviral, anti-inflammatory, anticonvulsant, and antibacterial agents, among others.[1][11]
Oncology
In the field of oncology, the pyrrolidine ring is a common feature in numerous anticancer agents.[12] These compounds often exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival. For instance, certain pyrrolidine derivatives have been shown to act as potent inhibitors of epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2), two important targets in cancer therapy.[13]
Table 1: Examples of Pyrrolidine Derivatives with Anticancer Activity
| Compound Class | Mechanism of Action | Example Target(s) | Reference(s) |
| Pyrrolidine-Carboxamides | Dual EGFR/CDK2 Inhibition | EGFR, CDK2 | [13] |
| Spirooxindole Pyrrolidines | Inhibition of cell proliferation | Various cancer cell lines | [12] |
| Polysubstituted Pyrrolidines | Induction of apoptosis and cell cycle arrest | HCT116 and HL60 cells | [14] |
Infectious Diseases
The pyrrolidine scaffold has also been extensively utilized in the development of anti-infective agents.
Several important antiviral drugs incorporate a pyrrolidine ring, particularly in the treatment of hepatitis C virus (HCV) and human immunodeficiency virus (HIV).[15][16] For example, telaprevir, a peptidomimetic inhibitor of the HCV NS3/4A serine protease, features a pyrrolidine moiety.[15] Similarly, ombitasvir, another anti-HCV drug, inhibits the viral protein NS5A.[15] More recently, pyrrolidine derivatives have been investigated as potential inhibitors of the main protease (MPro) of coronaviruses, including SARS-CoV-2.[17][18]
The pyrrolidine ring is a key component of several classes of antibiotics. Clindamycin and anisomycin are examples of naturally derived antibacterial agents containing this scaffold.[11][19] Additionally, the 3-aminopyrrolidine moiety is a feature of some fluoroquinolone antibiotics.[20]
Central Nervous System (CNS) Disorders
Pyrrolidine-containing compounds have shown significant promise in the treatment of various CNS disorders. The anticonvulsant drug levetiracetam, used in the management of epilepsy, is a notable example.[21] The exact mechanism of action is not fully understood but is thought to involve the modulation of synaptic vesicle protein 2A (SV2A), leading to a reduction in neurotransmitter release.[21] Additionally, compounds like aniracetam have been investigated for their potential cognitive-enhancing effects in conditions such as Alzheimer's disease.[11]
Synthesis of Pyrrolidine Derivatives: Methodologies and Protocols
The construction of the pyrrolidine ring and its subsequent functionalization are central to the development of new drugs based on this scaffold. A variety of synthetic strategies have been developed to access a diverse range of substituted pyrrolidines.
[3+2] Cycloaddition Reactions: A Powerful Synthetic Tool
Among the most powerful and versatile methods for the stereocontrolled synthesis of polysubstituted pyrrolidines is the [3+2] cycloaddition reaction, particularly involving azomethine ylides.[2] This atom-economical reaction allows for the rapid construction of the five-membered ring with the concomitant formation of multiple stereocenters.[2]
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Exploratory Studies on the Cytotoxicity of Pyrrolidin-2-ones: An In-depth Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidin-2-one scaffold is a privileged structural motif in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This technical guide provides a comprehensive framework for conducting exploratory studies on the cytotoxicity of novel pyrrolidin-2-one derivatives. As a Senior Application Scientist, this document synthesizes established protocols with field-proven insights to empower researchers in the robust evaluation of these compounds. The focus is on the causality behind experimental choices, ensuring that each described protocol functions as a self-validating system. This guide will navigate the user through the essential in vitro assays, from initial viability screening to mechanistic elucidation of cell death pathways, supported by authoritative references and visual aids to ensure clarity and reproducibility.
Introduction: The Rationale for Investigating Pyrrolidin-2-one Cytotoxicity
The pyrrolidin-2-one ring system, a five-membered γ-lactam, is a core component of numerous biologically active compounds.[1] Its prevalence in both natural products and synthetic pharmaceuticals underscores its importance as a pharmacophore.[2] Several derivatives have been identified as potent agents against various cancer cell lines, with some exhibiting EC50 values in the micromolar range.[3][4][5] For instance, certain diphenylamine-pyrrolidin-2-one-hydrazone derivatives have shown selectivity against prostate cancer and melanoma cell lines.[3][4] The therapeutic potential of these compounds necessitates a thorough and systematic evaluation of their cytotoxic effects, not only to identify promising anticancer candidates but also to understand their broader toxicological profile.[6]
The initial phase of drug discovery for novel compounds, such as pyrrolidin-2-one derivatives, heavily relies on in vitro cytotoxicity assays.[6][7][8] These assays are crucial for screening large compound libraries, determining the concentration-dependent toxicity, and providing preliminary insights into the mechanism of action.[7][8] A well-designed cytotoxicity study can effectively filter out acutely toxic compounds and prioritize candidates for further preclinical development, thereby saving significant time and resources.[9][10]
This guide will focus on a logical, tiered approach to cytotoxicity testing, beginning with broad screening assays to assess cell viability and membrane integrity, followed by more specific assays to investigate the induction of apoptosis, a programmed and preferred mode of cell death for anticancer agents.
Experimental Design: A Strategic Approach to Cytotoxicity Profiling
A robust experimental design is the cornerstone of meaningful and reproducible cytotoxicity data. The following workflow provides a structured approach to the initial cytotoxic evaluation of novel pyrrolidin-2-one derivatives.
Caption: A structured workflow for the cytotoxic evaluation of novel compounds.
Causality in Cell Line Selection
The choice of cell lines is a critical determinant of the study's relevance. It is advisable to utilize a panel of cancer cell lines representing different tumor types to assess the spectrum of activity and potential selectivity. For instance, a common starting panel might include:
-
MCF-7: A well-characterized human breast adenocarcinoma cell line.
-
HeLa: A human cervical cancer cell line.
-
A549: A human lung carcinoma cell line.
-
HepG2: A human liver carcinoma cell line, often used for general cytotoxicity screening.[11]
Including a non-cancerous cell line, such as human fibroblasts, can provide an early indication of selectivity towards cancer cells.[3]
The Importance of Controls
Every assay must include appropriate controls to ensure the validity of the results:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compounds. This is crucial as the solvent itself can exhibit cytotoxicity at higher concentrations.[7]
-
Untreated Control: Cells cultured in medium alone, representing 100% viability.
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin) to confirm that the assay is performing as expected.[7]
Core Methodologies: Assessing Cell Viability and Membrane Integrity
The initial assessment of cytotoxicity typically involves assays that measure fundamental cellular parameters like metabolic activity and plasma membrane integrity.
MTT Assay: A Measure of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that is widely used to assess cell viability.[12] It is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt MTT into a purple formazan product.[13][14] This conversion is primarily carried out by mitochondrial dehydrogenases.[14] The amount of formazan produced is directly proportional to the number of viable cells.[14]
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the pyrrolidin-2-one derivatives. Include vehicle and positive controls.[7] The final volume in each well should be 100 µL.[13]
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[12][13]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12][15]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[13]
LDH Assay: Quantifying Membrane Permeability
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[7] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis.[16][17] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[18] The amount of color formed is proportional to the number of lysed cells.[17]
Detailed Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure period.
-
Sample Collection: After incubation, centrifuge the plate and carefully transfer a portion of the supernatant (cell culture medium) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[19]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[19] A reference wavelength of 680 nm can be used for background correction.[19]
Mechanistic Insights: Delving into Apoptosis
Once the cytotoxic potential of the pyrrolidin-2-one derivatives has been established, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a highly regulated process that is often the desired outcome for anticancer therapies.
Caspase Activation: The Executioners of Apoptosis
Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis. Initiator caspases (e.g., caspase-8 and -9) are activated by pro-apoptotic signals, and they, in turn, activate effector caspases (e.g., caspase-3, -6, and -7), which cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[20] The measurement of caspase activity is a reliable method for detecting apoptosis.
Detailed Protocol: Caspase-3/7 Activity Assay
This protocol is based on a luminescent assay that measures the activity of caspase-3 and -7.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the test compounds as previously described.
-
Reagent Addition: After the desired incubation period, add the Caspase-Glo® 3/7 Reagent directly to each well.[21] This reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specific for caspase-3 and -7.[21]
-
Incubation: Incubate the plate at room temperature for 1 to 2 hours. The reagent lyses the cells and allows the activated caspases to cleave the substrate, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal.[21]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The signal intensity is proportional to the amount of caspase-3/7 activity.
Signaling Pathways in Pyrrolidin-2-one-Induced Cytotoxicity
Understanding the signaling pathways that are modulated by the pyrrolidin-2-one derivatives can provide valuable insights into their mechanism of action. Two key pathways often implicated in drug-induced apoptosis are the p53 and NF-κB pathways.
4.2.1. The p53 Pathway: The Guardian of the Genome
The tumor suppressor protein p53 plays a critical role in inducing cell cycle arrest and apoptosis in response to cellular stress, such as DNA damage.[20][22] Activated p53 can transcriptionally activate pro-apoptotic genes, including those of the Bcl-2 family (e.g., Bax, PUMA, Noxa), leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.[20][23] This, in turn, activates the intrinsic apoptotic pathway.[23] p53 can also activate the extrinsic pathway by upregulating the expression of death receptors like Fas and DR5.[23][24]
Caption: Simplified overview of p53's role in initiating apoptosis.
4.2.2. The NF-κB Pathway: A Dual Role in Cell Survival and Death
The transcription factor NF-κB is a key regulator of inflammation, immunity, and cell survival.[25] In many cancer types, the NF-κB pathway is constitutively active and promotes cell survival by upregulating the expression of anti-apoptotic proteins.[26] Therefore, inhibition of the NF-κB pathway can sensitize cancer cells to apoptosis induced by chemotherapeutic agents.[26] However, in some contexts, NF-κB activation can also have pro-apoptotic effects. The interplay between the NF-κB and other signaling pathways, such as the Nrf2 pathway, can also influence the cellular response to cytotoxic compounds.[25][27]
Data Presentation and Interpretation
IC50 Determination
The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a cytotoxic compound.[7][8] It is the concentration of a compound that reduces a biological response (e.g., cell viability) by 50%. IC50 values are typically determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Tabular and Graphical Representation
Summarizing the IC50 values in a table allows for easy comparison of the cytotoxic activity of different pyrrolidin-2-one derivatives across various cell lines.
Table 1: Example of IC50 Value Summary for Pyrrolidin-2-one Derivatives
| Compound | MCF-7 (IC50 in µM) | HeLa (IC50 in µM) | A549 (IC50 in µM) |
| Derivative 1 | 10.5 ± 1.2 | 15.2 ± 2.1 | 25.8 ± 3.5 |
| Derivative 2 | 5.8 ± 0.9 | 8.1 ± 1.5 | 12.4 ± 1.9 |
| Doxorubicin | 0.5 ± 0.1 | 0.8 ± 0.2 | 1.1 ± 0.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Graphical representations, such as bar charts and dose-response curves, are also effective for visualizing the data and highlighting significant trends.
Conclusion and Future Directions
This technical guide has provided a comprehensive framework for the exploratory cytotoxic evaluation of novel pyrrolidin-2-one derivatives. By following a structured approach that encompasses initial screening, mechanistic elucidation, and pathway analysis, researchers can generate robust and reliable data to inform the drug discovery process. The methodologies and insights presented herein are intended to serve as a foundation for further, more in-depth investigations into the therapeutic potential of this promising class of compounds. Future studies may involve more advanced techniques such as flow cytometry for cell cycle analysis, Western blotting to probe the expression levels of key apoptotic proteins, and in vivo studies to validate the in vitro findings.
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1-Propylpyrrolidin-2-one: A Versatile Scaffold for the Development of Novel Bioactive Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidin-2-one core is a privileged scaffold in medicinal chemistry, forming the basis of a wide array of biologically active compounds. This technical guide focuses on the 1-propylpyrrolidin-2-one moiety, a specific and highly adaptable starting point for the synthesis of novel therapeutics. We will delve into the synthesis of this scaffold, explore its derivatization into potent antiarrhythmic agents, and discuss its potential in other therapeutic areas. This guide provides detailed experimental protocols, structure-activity relationship (SAR) insights, and a discussion of the mechanistic basis of the observed biological activities, offering a comprehensive resource for researchers in the field of drug discovery and development.
Introduction: The Significance of the Pyrrolidin-2-one Scaffold
The five-membered nitrogen-containing heterocycle, pyrrolidin-2-one (also known as γ-lactam), is a cornerstone in the design of numerous pharmacologically important molecules.[1] Its prevalence in both natural products and synthetic drugs underscores its versatility and favorable physicochemical properties. The pyrrolidin-2-one ring system offers a unique combination of features that make it an attractive scaffold for medicinal chemists:
-
Structural Rigidity and Conformational Control: The cyclic nature of the pyrrolidin-2-one ring imparts a degree of rigidity, which can be advantageous for optimizing binding to biological targets. The non-planar, "puckered" conformation of the ring allows for the precise spatial orientation of substituents, a critical factor in achieving high-affinity interactions with proteins.[1]
-
Stereochemical Complexity: The potential for introducing stereocenters on the pyrrolidine ring provides an opportunity to explore the three-dimensional pharmacophore space, often leading to significant differences in biological activity between stereoisomers.[1]
-
Hydrogen Bonding Capabilities: The lactam functionality, with its carbonyl oxygen as a hydrogen bond acceptor and the N-H group (in the unsubstituted scaffold) as a hydrogen bond donor, facilitates interactions with biological macromolecules.
-
Metabolic Stability and Favorable ADME Properties: The pyrrolidin-2-one core is generally associated with good metabolic stability and pharmacokinetic profiles, contributing to the development of orally bioavailable drugs.
A notable example of a successful drug class based on this scaffold is the "racetams," such as piracetam, which are known for their nootropic (cognitive-enhancing) effects.[2][3] The versatility of the pyrrolidin-2-one scaffold has also been demonstrated in the development of anticonvulsant, anticancer, and antimicrobial agents.[1][4] This guide will specifically focus on the this compound derivative, exploring its synthesis and its role as a key building block for novel therapeutic agents.
Synthesis of the this compound Scaffold
The synthesis of this compound is typically achieved through the N-alkylation of 2-pyrrolidinone. This reaction involves the deprotonation of the lactam nitrogen followed by nucleophilic substitution with a propyl halide. A general and efficient method for this transformation is outlined below.
General Protocol for N-Alkylation of 2-Pyrrolidinone
This protocol describes a common laboratory-scale synthesis of this compound.
Materials:
-
2-Pyrrolidinone
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
1-Bromopropane (or 1-iodopropane)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents) suspended in anhydrous DMF.
-
Deprotonation: Cool the suspension to 0 °C using an ice bath. Dissolve 2-pyrrolidinone (1.0 equivalent) in anhydrous DMF and add it dropwise to the NaH suspension.
-
Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 1 hour, or until the evolution of hydrogen gas ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C and add 1-bromopropane (1.1 equivalents) dropwise via the dropping funnel.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The crude this compound can be further purified by vacuum distillation.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous DMF and a nitrogen atmosphere is crucial to prevent the quenching of the highly reactive sodium hydride by water.
-
Strong Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the lactam nitrogen to form the corresponding sodium salt, which is a potent nucleophile.
-
Aprotic Polar Solvent: DMF is an excellent solvent for this reaction as it is polar enough to dissolve the reactants and the intermediate sodium salt, but it is aprotic and will not interfere with the nucleophilic substitution.
-
Temperature Control: The initial deprotonation and the subsequent addition of the alkylating agent are performed at 0 °C to control the exothermic nature of the reactions and to minimize potential side reactions.
This compound as a Scaffold for Novel Antiarrhythmic Agents
One of the most promising applications of the this compound scaffold is in the development of novel antiarrhythmic drugs. A series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives has been synthesized and shown to possess significant antiarrhythmic activity, often coupled with α1-adrenoceptor antagonism.[5][6]
Rationale for Molecular Design
The design of these compounds incorporates several key pharmacophoric features:
-
This compound Moiety: This group serves as a key structural element, likely contributing to the overall physicochemical properties and potentially interacting with a specific binding pocket of the target protein.
-
Propyl Linker: The three-carbon chain provides the appropriate spacing and flexibility to position the arylpiperazine moiety for optimal interaction with its target.
-
Arylpiperazine Group: This is a well-established pharmacophore in many centrally and peripherally acting drugs. The nature and substitution pattern of the aryl ring are critical for modulating the biological activity and selectivity.
Caption: Synthetic pathway for 1-[3-(4-Arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives.
Representative Synthesis Protocol
The following is a representative protocol for the synthesis of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives, based on established synthetic routes.[7]
Step 1: Synthesis of 1-(3-Chloropropyl)pyrrolidin-2-one
-
Follow the N-alkylation protocol described in Section 2.1, using 1-bromo-3-chloropropane as the alkylating agent.
Step 2: Synthesis of 1-[3-(4-Arylpiperazin-1-yl)propyl]pyrrolidin-2-one
-
Reaction Setup: In a round-bottom flask, dissolve 1-(3-chloropropyl)pyrrolidin-2-one (1.0 equivalent) and the desired arylpiperazine (1.1 equivalents) in acetonitrile.
-
Addition of Base and Catalyst: Add potassium carbonate (K₂CO₃, 2.0 equivalents) and a catalytic amount of potassium iodide (KI).
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction by TLC.
-
Work-up: After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.
Structure-Activity Relationship (SAR)
Studies on this class of compounds have revealed important structure-activity relationships for their antiarrhythmic and α1-adrenoceptor antagonist activities.[5][6]
| Compound | Aryl Substituent | Antiarrhythmic Activity (ED₅₀, mg/kg, i.v.) in Adrenaline-Induced Arrhythmia in Rats | α₁-Adrenoceptor Affinity (pKᵢ) |
| 1 | 2-Methoxyphenyl | 1.5 | 7.12 |
| 2 | 2-Ethoxyphenyl | 1.1 | 7.28 |
| 3 | 4-Fluorophenyl | > 10 | 6.25 |
| 4 | Unsubstituted Phenyl | 5.2 | 6.50 |
Data compiled from Kulig et al., 2009.[6]
Key SAR Insights:
-
Substitution on the Phenyl Ring: Substitution at the ortho position of the phenyl ring of the piperazine moiety is crucial for high activity. Methoxy and ethoxy groups at this position lead to potent compounds.
-
Nature of the Ortho-Substituent: An ethoxy group at the ortho position (Compound 2) generally confers slightly higher antiarrhythmic potency and α₁-adrenoceptor affinity compared to a methoxy group (Compound 1).
-
Position of the Substituent: Moving the substituent to other positions on the phenyl ring, or having an unsubstituted phenyl ring, generally leads to a decrease in activity.
-
Introduction of a Second Phenyl Group: The introduction of two phenyl rings at the 3-position of the pyrrolidin-2-one ring can lead to compounds with affinity for both α₁- and α₂-adrenoceptors.[6]
Biological Evaluation: Adrenaline-Induced Arrhythmia Model
The antiarrhythmic activity of these compounds is often evaluated using the adrenaline-induced arrhythmia model in anesthetized rats.[8][9] This is a well-established and reliable model for assessing the efficacy of potential antiarrhythmic drugs.
Experimental Protocol:
-
Animal Preparation: Male Wistar rats are anesthetized with an appropriate anesthetic agent (e.g., pentobarbital). The femoral vein is cannulated for drug administration, and electrocardiogram (ECG) electrodes are placed to monitor cardiac activity.
-
Induction of Arrhythmia: A bolus injection of adrenaline (epinephrine) is administered intravenously to induce cardiac arrhythmias, such as premature ventricular contractions, ventricular tachycardia, and ventricular fibrillation.
-
Drug Administration: The test compound is administered intravenously at various doses prior to the adrenaline challenge.
-
Data Analysis: The dose of the test compound that prevents the occurrence of adrenaline-induced arrhythmias in 50% of the animals (ED₅₀) is determined.
Caption: Experimental workflow for the adrenaline-induced arrhythmia model in rats.
Other Potential Therapeutic Applications of the this compound Scaffold
While the antiarrhythmic activity of this compound derivatives is well-documented, the versatility of this scaffold suggests its potential in other therapeutic areas.
-
Nootropic Agents: The structural similarity of this compound to the racetam class of nootropics suggests that derivatives of this scaffold could be explored for cognitive-enhancing properties.[2][3] Further research is needed to investigate the effects of the N-propyl group on the nootropic activity profile.
-
Kinase Inhibitors: The pyrrolidin-2-one core is a feature of some kinase inhibitors.[10][11] The 1-propyl group could be a modifiable handle to optimize binding to the ATP-binding pocket of various kinases, potentially leading to the development of novel anticancer agents.
-
Antimicrobial Agents: Pyrrolidinone derivatives have been reported to possess antibacterial and antifungal activities.[4][12] The lipophilicity of the 1-propyl group may influence the ability of these compounds to penetrate microbial cell membranes, making this an interesting area for further investigation.
Conclusion
The this compound scaffold represents a valuable and versatile starting point for the design and synthesis of novel bioactive compounds. Its straightforward synthesis and the potential for diverse functionalization make it an attractive core for medicinal chemistry campaigns. The successful development of potent antiarrhythmic agents based on this scaffold highlights its potential in cardiovascular drug discovery. Further exploration of this compound derivatives in the areas of central nervous system disorders, oncology, and infectious diseases is warranted and holds promise for the discovery of new and effective therapeutic agents. This guide provides a solid foundation of the chemistry, biological activity, and experimental methodologies associated with this promising scaffold, empowering researchers to further unlock its therapeutic potential.
References
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A method for testing for epinephrine-induced arrhythmias in rats. PubMed. Available at: [Link]
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Effects of adrenaline pretreatment on the arrhythmias observed following ischemia and reperfusion in conscious and anesthetized rats. PMC. Available at: [Link]
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Effect of direct adrenaline infusion into isolated rat heart on the induction of ventricular tachyarrhythmias. PubMed. Available at: [Link]
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Effects of adrenaline pretreatment on the arrhythmias observed following ischemia and reperfusion in conscious and anesthetized rats. PubMed. Available at: [Link]
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Antibacterial, Antifungal, and Antitumor Properties of 2,5-Pyrrolidinedione Derivatives. SpringerLink. Available at: [Link]
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Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. ResearchGate. Available at: [Link]
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1‐(3‐(4‐Arylpiperazin‐1‐yl)‐propyl)‐Pyrrolidin‐2‐one Derivatives as α1‐Adrenoceptor Antagonists: A QSAR Study. ResearchGate. Available at: [Link]
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Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. PubMed. Available at: [Link]
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Design, synthesis and pharmacological evaluation of new 1-[3-(4-arylpiperazin-1-yl)-2-hydroxy-propyl]-3,3-diphenylpyrrolidin-2-one derivatives with antiarrhythmic, antihypertensive, and alpha-adrenolytic activity. PubMed. Available at: [Link]
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Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. PMC. Available at: [Link]
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SAR study of pyrrolidine-linked PP derivatives as TrkA inhibitors. ResearchGate. Available at: [Link]
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(PDF) Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. ResearchGate. Available at: [Link]
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Establishment of a new arrhythmia model in SD rats induced by isoproterenol. BMC. Available at: [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. Available at: [Link]
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Synthesis and nootropic activity of 2-oxo-1-pyrrolidinesulfonic acid derivatives. PubMed. Available at: [Link]
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A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. MDPI. Available at: [Link]
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1-Propyl-pyrrolidin-2-one | C7H13NO. PubChem. Available at: [Link]
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QSAR studies on a number of pyrrolidin-2-one antiarrhythmic arylpiperazinyls. ResearchGate. Available at: [Link]
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(PDF) Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. ResearchGate. Available at: [Link]
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Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. Available at: [Link]
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Antibacterial and antifungal activities of 2,3-pyrrolidinedione derivatives against oral pathogens. PubMed. Available at: [Link]
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QSAR studies on a number of pyrrolidin-2-one antiarrhythmic arylpiperazinyls. PubMed. Available at: [Link]
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Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. PubMed. Available at: [Link]
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Antifungal and Antioxidant Activities of Pyrrolidone Thiosemicarbazone Complexes. Hindawi. Available at: [Link]
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Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. PMC. Available at: [Link]
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An In-Depth Technical Guide to 1-Propylpyrrolidin-2-one: GHS Classification and Safety Overview
Executive Summary
This technical guide provides a comprehensive safety and hazard overview for 1-Propylpyrrolidin-2-one (CAS No. 3470-98-2), a chemical intermediate of interest to researchers, scientists, and drug development professionals. The document is structured to deliver not just critical safety data but also the underlying rationale for hazard classifications and handling protocols. Adhering to the Globally Harmonized System (GHS), this guide details acute and chronic hazards, mandates specific engineering controls and personal protective equipment, and outlines robust emergency and first-aid procedures. The objective is to empower laboratory personnel with the necessary knowledge to handle this compound safely, ensuring both personal safety and experimental integrity.
GHS Hazard Identification and Classification
This compound is classified under GHS as a hazardous substance requiring specific handling precautions. The classification is based on toxicological data indicating potential harm upon exposure. The primary hazards are associated with ingestion and irritation to the skin, eyes, and respiratory tract.[1][2]
GHS Label Elements
The following pictograms, signal word, and hazard statements are mandated for containers of this compound.
-
Pictogram:
-
Signal Word: Warning [1]
-
Hazard Statements:
GHS Classification Summary Table
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][3] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][4] |
Hazard Communication and Logic Workflow
The GHS framework ensures that hazards are communicated consistently. The workflow from intrinsic hazard identification to on-label user guidance is a critical safety pillar. The causality is direct: toxicological data informs the classification, which in turn dictates the mandatory handling and safety precautions communicated to the end-user.
Figure 1: GHS Hazard Identification and Communication Workflow.
Safe Handling and Storage Protocols
Given its hazard profile, a systematic approach to handling and storage is mandatory to minimize exposure risk.
Engineering Controls
The primary line of defense is to minimize vapor inhalation and prevent contact.
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate aerosols or involve heating, a chemical fume hood is required.[5][6]
-
Safety Stations: An operational eyewash station and safety shower must be immediately accessible in the work area.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential. The selection of specific PPE is based on the potential routes of exposure: skin, eyes, and respiratory system.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against splashes that can cause serious eye irritation (H319). |
| Skin Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). A lab coat must be worn.[3] | Prevents skin contact that leads to irritation (H315). |
| Respiratory Protection | Not typically required if handled in a fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Mitigates the risk of respiratory tract irritation (H335). |
Storage Requirements
Proper storage is crucial to maintain chemical integrity and prevent accidental release.
-
Container: Store in the original, tightly closed container.[3][5]
-
Conditions: Keep in a cool, dry, and well-ventilated place away from direct sunlight and sources of ignition.[5]
-
Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[7]
Emergency Procedures and First Aid
A pre-planned emergency response workflow is critical for mitigating the consequences of accidental exposure or spills.
Emergency Response Workflow
Figure 2: Generalized Emergency Response Workflow.
First-Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of injury from exposure.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.[7]
-
Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and water.[5] If skin irritation persists, seek medical attention.[4]
-
Inhalation: Move the individual to fresh air.[4][5] If breathing is difficult or they feel unwell, seek medical attention.
-
Ingestion: Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water and give them two glasses of water to drink.[5] Seek immediate medical attention.
Toxicological and Ecotoxicological Profile
Understanding the toxicological endpoints is key to appreciating the assigned GHS classifications.
Acute Toxicity Data
The "Harmful if swallowed" (H302) classification is derived from animal studies.
| Route | Species | Endpoint | Value |
| Oral | Rat | LD50 | >300 - <2000 mg/kg bw[8] |
| Dermal | Rat | LD50 | >2000 mg/kg bw[8] |
LD50: Lethal Dose, 50%. The dose required to kill half the members of a tested population.
Irritation Potential
-
Skin: Classified as causing skin irritation (H315). Contact may result in redness, itching, and inflammation.[2][4]
-
Eyes: Classified as causing serious eye irritation (H319). Contact can cause pain, redness, and potential damage.[2][4]
Ecotoxicity
Data on the environmental impact of this compound is limited. However, standard laboratory practice dictates that the chemical should not be released into drains or waterways to prevent potential environmental contamination.
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PubChem. 1-Propyl-pyrrolidin-2-one | C7H13NO | CID 566544. [Link]
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PubChem. 2-Pyrrolidinone, 1-butyl- | C8H15NO | CID 18984. [Link]
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Methodological & Application
Application Notes and Protocols: Synthesis of 1-Propylpyrrolidin-2-one from 2-Pyrrolidone
Introduction
1-Propylpyrrolidin-2-one, a significant N-alkylated lactam, finds extensive application as a specialty solvent and as a crucial intermediate in the synthesis of various fine chemicals and pharmaceuticals.[1][2] Its unique properties, including high polarity and aprotic nature, make it an excellent medium for a variety of chemical reactions.[3] The synthesis of this compound from 2-pyrrolidone is a fundamental transformation in organic chemistry, typically achieved through N-alkylation. This application note provides a detailed, reliable, and scientifically-grounded protocol for this synthesis, intended for researchers, scientists, and professionals in drug development.
The presented methodology focuses on the deprotonation of 2-pyrrolidone using a strong base, followed by nucleophilic substitution with an appropriate propyl halide. This approach is widely recognized for its efficiency and scalability.[4][5][6] This document will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and address critical safety and purification considerations.
Scientific Principles and Mechanistic Overview
The N-alkylation of 2-pyrrolidone proceeds via a two-step mechanism. The initial and crucial step involves the deprotonation of the lactam nitrogen. The amide proton of 2-pyrrolidone is weakly acidic, necessitating the use of a strong base to generate the corresponding nucleophilic anion.[6][7] Sodium hydride (NaH) is a commonly employed base for this purpose due to its high basicity and the irreversible nature of the deprotonation, which drives the reaction forward by the evolution of hydrogen gas.[4]
Once the pyrrolidinone anion is formed, it acts as a potent nucleophile. The subsequent step is a classic SN2 (bimolecular nucleophilic substitution) reaction where the anion attacks the electrophilic carbon of a propyl halide (e.g., 1-bromopropane or 1-iodopropane), displacing the halide ion and forming the desired N-propyl bond.[8][9] The choice of the alkylating agent and reaction conditions can influence the yield and purity of the final product.[8]
Causality in Experimental Choices
The selection of reagents and conditions in this protocol is guided by established chemical principles to maximize yield and purity while ensuring operational safety.
-
Base Selection: Sodium hydride is chosen over other bases like hydroxides or alkoxides because it is a non-nucleophilic, strong base that irreversibly deprotonates the pyrrolidone.[4] This prevents side reactions and ensures the complete formation of the reactive anion.
-
Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are ideal for this reaction. They effectively solvate the sodium cation of the pyrrolidinone salt without interfering with the nucleophilic attack, thereby facilitating the SN2 reaction.[7]
-
Alkylating Agent: While 1-chloropropane can be used, 1-bromopropane or 1-iodopropane are preferred as they are more reactive alkylating agents due to the better leaving group ability of bromide and iodide ions, leading to faster reaction rates.[8]
-
Inert Atmosphere: The use of an inert atmosphere (e.g., nitrogen or argon) is critical when handling sodium hydride. NaH is highly reactive and can react violently with moisture and oxygen in the air.[10][11][12][13][14]
Experimental Protocol
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 2-Pyrrolidone | Anhydrous, ≥99% | Standard Chemical Supplier | |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Standard Chemical Supplier | Handle with extreme caution |
| 1-Bromopropane | ≥99% | Standard Chemical Supplier | |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Standard Chemical Supplier | |
| Hexane | Anhydrous, ≥99% | Standard Chemical Supplier | For washing NaH |
| Saturated Ammonium Chloride (NH₄Cl) Solution | Prepared in-house | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | Standard Chemical Supplier | ||
| Diethyl Ether | ACS Grade | Standard Chemical Supplier | |
| Round-bottom flask | Flame-dried | ||
| Magnetic stirrer and stir bar | |||
| Septa | |||
| Syringes and needles | |||
| Inert gas supply (Nitrogen or Argon) | High purity | ||
| Ice bath | |||
| Rotary evaporator | |||
| Distillation apparatus | For purification |
Step-by-Step Methodology
1. Preparation of Sodium Hydride:
-
Under an inert atmosphere, carefully weigh the required amount of 60% sodium hydride dispersion in mineral oil into a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Wash the sodium hydride three times with anhydrous hexane to remove the mineral oil.[11] For each wash, add hexane via a cannula or syringe, stir for a few minutes, allow the NaH to settle, and then carefully remove the hexane supernatant.
-
After the final wash, dry the sodium hydride under a stream of inert gas to remove residual hexane.
2. Deprotonation of 2-Pyrrolidone:
-
Add anhydrous THF to the flask containing the washed sodium hydride.
-
Cool the suspension to 0 °C using an ice bath.
-
In a separate flask, dissolve 2-pyrrolidone (1.0 equivalent) in anhydrous THF.
-
Slowly add the 2-pyrrolidone solution to the stirred sodium hydride suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases. The formation of the sodium salt of 2-pyrrolidone will result in a more homogeneous solution.
3. N-Alkylation:
-
Cool the reaction mixture back to 0 °C.
-
Slowly add 1-bromopropane (1.1 equivalents) to the reaction mixture via a syringe.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
4. Work-up and Isolation:
-
After the reaction is complete, cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. Caution: This will generate hydrogen gas.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
5. Purification:
-
The crude product can be purified by vacuum distillation to obtain the pure this compound.[15][16][17] Alternative purification methods such as column chromatography on silica gel can also be employed.[18]
Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Trustworthiness and Self-Validation
The reliability of this protocol is ensured by several self-validating checks integrated into the procedure:
-
Visual Confirmation of Deprotonation: The evolution of hydrogen gas upon the addition of 2-pyrrolidone to sodium hydride provides a clear visual indication that the deprotonation is occurring. The cessation of gas evolution signifies the completion of this step.
-
Reaction Monitoring: The progress of the alkylation reaction can be quantitatively monitored using techniques like TLC or GC-MS. This allows for the determination of the reaction endpoint and ensures that the reaction is not prematurely terminated or unnecessarily prolonged.
-
Spectroscopic Characterization: The identity and purity of the final product, this compound, should be confirmed by standard spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The obtained spectra should be compared with literature data for verification.
-
Physical Properties: The boiling point of the purified product, determined during vacuum distillation, serves as an additional check for its purity.
Safety Considerations
The synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.
-
Sodium Hydride (NaH): Sodium hydride is a highly flammable and water-reactive solid.[10][13] It reacts violently with water to produce hydrogen gas, which can ignite spontaneously.[11] All manipulations involving NaH must be carried out under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[11][12] Personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile gloves, is mandatory.[11][12][14] In case of fire, use a Class D fire extinguisher (for combustible metals) or dry sand. DO NOT use water, carbon dioxide, or foam extinguishers. [13][14]
-
1-Bromopropane: 1-Bromopropane is a flammable liquid and a potential carcinogen. It should be handled in a well-ventilated fume hood.
-
Anhydrous Solvents: Anhydrous THF can form explosive peroxides upon storage. It is crucial to use freshly distilled or inhibitor-free anhydrous THF.
-
Quenching: The quenching of the reaction with a saturated ammonium chloride solution should be performed slowly and with extreme caution, especially if there is unreacted sodium hydride present, as this will generate a significant amount of hydrogen gas.
References
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New Jersey Department of Health and Senior Services. (n.d.). Hazardous Substance Fact Sheet: Sodium Hydride. Retrieved from [Link]
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University of California Center for Laboratory Safety. (2012, December 14). Sodium Hydride - Standard Operating Procedure. Retrieved from [Link]
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Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE. Retrieved from [Link]
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MDPI. (n.d.). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Retrieved from [Link]
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ResearchGate. (n.d.). α‐Arylation and α‐alkylation of lactams and lactones. Retrieved from [Link]
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European Patent Office. (2016, August 31). METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE - EP 1720833 B1. Retrieved from [Link]
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Organic Chemistry Portal. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides. Retrieved from [Link]
- Smith, W. B., & De-Wit, G. (1979). New synthetic reactions. Alkylation of lactam derivatives. The Journal of Organic Chemistry, 44(23), 4177–4179.
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Lenntech. (n.d.). NMP Purification by Ion Exchange. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
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MDPI. (2022, December 2). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Retrieved from [Link]
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PubMed. (2020, January 15). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. Retrieved from [Link]
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Application Notes and Protocols for the Analytical Characterization of 1-Propylpyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Propylpyrrolidin-2-one, a substituted γ-lactam, is a molecule of interest in pharmaceutical and chemical research due to the diverse biological activities exhibited by pyrrolidinone derivatives.[1][2] Its structural characterization and purity assessment are critical for ensuring the safety, efficacy, and quality of any potential therapeutic agent or chemical intermediate. This document provides a comprehensive guide to the analytical methodologies for the qualitative and quantitative characterization of this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established analytical principles and regulatory guidelines to ensure scientific integrity and trustworthiness.
Compound Information:
| Property | Value |
| IUPAC Name | This compound[3] |
| Molecular Formula | C₇H₁₃NO[3] |
| Molecular Weight | 127.18 g/mol |
| CAS Number | 3470-99-3[3] |
I. Chromatographic Analysis: Purity and Quantification
Chromatographic techniques are indispensable for separating this compound from impurities and for its quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods of choice.
A. High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the purity assessment and quantification of non-volatile and thermally labile compounds. A reversed-phase method is generally suitable for a moderately polar compound like this compound.
Causality of Experimental Choices:
-
Reversed-Phase (RP) HPLC: This is the most common mode of HPLC and is well-suited for separating compounds based on their hydrophobicity. This compound, with its propyl group and polar lactam ring, exhibits a polarity that makes it amenable to retention on a non-polar stationary phase (like C18) with a polar mobile phase.
-
UV Detection: The amide chromophore in the pyrrolidinone ring allows for detection by UV spectroscopy, typically at a low wavelength (around 210 nm), where the absorbance is significant.
Experimental Protocol: RP-HPLC with UV Detection
This protocol is a starting point and should be optimized and validated according to ICH Q2(R2) guidelines.[4][5][6][7][8][9][10]
1. Instrumentation and Materials:
- HPLC system with a UV-Vis detector
- C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
- HPLC grade acetonitrile and water
- Formic acid (for mobile phase modification)
- This compound reference standard
- Volumetric flasks, pipettes, and autosampler vials
2. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
3. Sample Preparation:
- Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with the mobile phase at its initial composition. This yields a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.
- Sample Solution: Prepare the sample in the same manner as the standard solution to a final concentration of approximately 0.1 mg/mL.
4. System Suitability:
- Before sample analysis, perform at least five replicate injections of the standard solution.
- The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
- The tailing factor for the this compound peak should be ≤ 2.0.
- The theoretical plate count should be ≥ 2000.
5. Data Analysis:
- Purity is determined by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks.
- Quantification is achieved by comparing the peak area of the sample to a calibration curve generated from a series of standard solutions of known concentrations.
Caption: Decision tree for selecting the appropriate analytical technique.
III. Method Validation
All analytical methods used for the characterization of this compound in a regulatory environment must be validated to ensure they are fit for their intended purpose. T[11]he validation should be performed in accordance with ICH Q2(R2) guidelines.
[4][5][6][7][8][9][10]Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
IV. Conclusion
The analytical characterization of this compound requires a multi-faceted approach employing a combination of chromatographic and spectroscopic techniques. HPLC and GC-MS are essential for purity assessment and quantification, while NMR and FT-IR provide definitive structural confirmation. The protocols outlined in this guide serve as a robust starting point for method development and validation. Adherence to established regulatory guidelines, such as those from the ICH and FDA, is paramount to ensure the generation of reliable and defensible analytical data in research and drug development settings.
References
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Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7–15. [Link]
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ChemSrc. (n.d.). 1-Propyl-2-pyrrolidinone. Retrieved January 12, 2026, from [Link]
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U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. [Link]
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Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved January 12, 2026, from [Link]
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University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI). Retrieved January 12, 2026, from [Link]
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Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
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ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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American Chemical Society. (n.d.). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. [Link]
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ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
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Kulig, K., Malawska, B., & Partyka, A. (2011). QSAR studies on a number of pyrrolidin-2-one antiarrhythmic arylpiperazinyls. SAR and QSAR in Environmental Research, 22(1-2), 135–153. [Link]
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AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]
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Wikipedia. (n.d.). 2-Pyrrolidone. Retrieved January 12, 2026, from [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved January 12, 2026, from [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
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U.S. Food and Drug Administration. (2011, September 26). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. [Link]
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Northern Illinois University. (n.d.). FT-IR sample preparation. [Link]
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BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. [Link]
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U.S. Food and Drug Administration. (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]
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ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?. [Link]
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U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. [Link]
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Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 333-340. [Link]
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Askar, S., et al. (2025). Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. Frontiers in Chemistry, 13. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 566544, 1-Propyl-pyrrolidin-2-one. Retrieved January 12, 2026, from [Link].
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U.S. Food and Drug Administration. (2011, September 26). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. [Link]
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gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
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Application Notes & Protocols: The Strategic Use of 1-Propylpyrrolidin-2-one in Modern Organic Synthesis
Introduction: Re-evaluating N-Alkyl Pyrrolidones in Synthesis
The pyrrolidinone ring is a privileged scaffold in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active molecules and high-performance polymers.[1][2] Within the family of N-alkyl-2-pyrrolidones, 1-Propylpyrrolidin-2-one (NPP), also known as N-Propylpyrrolidone, emerges as a highly versatile yet often underutilized asset in the synthetic chemist's toolkit. While its lower homolog, N-Methylpyrrolidone (NMP), is widely recognized, NPP offers a distinct set of physicochemical properties that can be strategically leveraged to enhance reaction outcomes, improve process safety, and enable novel transformations.[3]
This guide moves beyond a simple recitation of facts to provide a deep, causality-driven exploration of where and why this compound should be employed. We will dissect its role not merely as a solvent, but as an active participant and building block in complex organic synthesis, providing field-tested protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Core Physicochemical & Safety Profile
A thorough understanding of a reagent's properties is the bedrock of its effective application. NPP is a polar aprotic solvent characterized by a high boiling point and thermal stability, making it suitable for reactions requiring significant energy input.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 3470-99-3 | [4][5] |
| Molecular Formula | C₇H₁₃NO | [4] |
| Molecular Weight | 127.18 g/mol | [5] |
| Boiling Point | 226.5 ± 9.0 °C at 760 mmHg | [4] |
| Density | 1.0 ± 0.1 g/cm³ | [4] |
| Flash Point | 96.3 ± 9.3 °C | [4] |
| LogP | 0.67 | [4] |
Safety Imperative: The safe handling of any chemical reagent is non-negotiable. NPP is classified as harmful and an irritant. Adherence to strict safety protocols is mandatory.
-
Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[5]
-
Handling: Always handle within a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, splash goggles, and a lab coat.[6][7] Avoid inhalation of vapors.[8]
-
Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and acids, with the container tightly sealed.[8]
Part I: NPP as a Strategic High-Temperature Solvent
The primary utility of NPP stems from its exceptional performance as a polar aprotic solvent. Unlike protic solvents (e.g., water, ethanol), it lacks acidic protons and does not form strong hydrogen bonds with anionic nucleophiles. This "liberates" the nucleophile, dramatically accelerating reaction rates, particularly for SN2 and related nucleophilic substitution reactions. Its high boiling point (226.5 °C) allows for reaction temperatures far exceeding those achievable with more volatile solvents like DMF or THF.
Causality: Why Choose NPP over Other Aprotic Solvents?
-
Thermal Range: Enables reactions that have high activation energies or require thermal rearrangement.
-
Solvation Power: Effectively dissolves a broad spectrum of organic substrates and inorganic salts, promoting homogeneous reaction conditions.
-
Process Safety: A higher flash point compared to many other solvents reduces the risk of fire.[4]
Caption: Decision workflow for selecting NPP as a reaction solvent.
Protocol 1: High-Temperature Ullmann Condensation
The Ullmann condensation is a cornerstone of C-N bond formation, typically requiring high temperatures and polar solvents. NPP is an ideal medium for this transformation. This protocol details the coupling of 4-iodotoluene with aniline.
Experimental Protocol:
-
Inert Atmosphere Setup: Equip a 100 mL three-necked round-bottom flask with a reflux condenser, a magnetic stir bar, and a nitrogen inlet. Flame-dry the glassware under vacuum and backfill with dry nitrogen.
-
Reagent Charging: To the flask, add copper(I) iodide (0.10 g, 0.52 mmol, 10 mol%), potassium carbonate (2.16 g, 15.6 mmol, 3.0 equiv.), and this compound (20 mL).
-
Substrate Addition: Add 4-iodotoluene (1.13 g, 5.2 mmol, 1.0 equiv.) and aniline (0.58 g, 6.2 mmol, 1.2 equiv.) to the stirring mixture.
-
Reaction Execution: Heat the reaction mixture to 180 °C using a heating mantle with a temperature controller. The causality here is to provide sufficient thermal energy to overcome the high activation barrier of the oxidative addition of the aryl halide to the copper catalyst.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting 4-iodotoluene is consumed (typically 12-18 hours).
-
Work-up: Cool the mixture to room temperature. Pour the dark slurry into 100 mL of 1 M aqueous ammonia solution and stir for 30 minutes. This step is crucial for complexing the copper catalyst and facilitating its removal from the organic product.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield N-(p-tolyl)aniline.
Part II: NPP as a Reactive Synthetic Intermediate
Beyond its role as a solvent, the pyrrolidinone core of NPP is a reactive scaffold. The methylene protons alpha to the carbonyl group (at the C3 position) are weakly acidic and can be deprotonated by a strong, non-nucleophilic base to form a nucleophilic enolate. This enolate is a powerful tool for C-C bond formation.
Caption: General mechanism for the α-alkylation of NPP.
Protocol 2: α-Benzylation of this compound
This protocol demonstrates the functionalization of the NPP backbone itself, a key strategy for building molecular complexity and accessing novel pyrrolidinone derivatives.
Experimental Protocol:
-
Anhydrous Setup: Assemble and flame-dry a 250 mL Schlenk flask equipped with a stir bar and septum under high vacuum. Backfill with dry argon.
-
Solvent and Base: Add anhydrous tetrahydrofuran (THF, 80 mL) via cannula. Cool the flask to -78 °C in a dry ice/acetone bath.
-
LDA Formation/Addition: Slowly add n-butyllithium (1.6 M in hexanes, 7.5 mL, 12.0 mmol, 1.2 equiv.) to a solution of diisopropylamine (1.7 mL, 12.0 mmol, 1.2 equiv.) in THF at -78 °C to pre-form Lithium Diisopropylamide (LDA), or use a commercially available solution. The use of a strong, sterically hindered base like LDA is critical to ensure rapid and complete deprotonation at the less-hindered α-carbon without competing nucleophilic attack at the carbonyl group.
-
Deprotonation: Slowly add a solution of this compound (1.27 g, 10.0 mmol, 1.0 equiv.) in anhydrous THF (10 mL) to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Alkylation: Add benzyl bromide (1.3 mL, 11.0 mmol, 1.1 equiv.) dropwise to the enolate solution. Maintain the temperature at -78 °C for 2 hours, then allow the reaction to warm slowly to room temperature overnight.
-
Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (30 mL). This neutralizes the remaining base and protonates any unreacted enolate.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the resulting oil by silica gel chromatography (ethyl acetate/hexanes) to afford 3-benzyl-1-propylpyrrolidin-2-one.
Conclusion and Future Outlook
This compound is a powerful and versatile reagent whose utility extends far beyond that of a simple solvent. Its unique combination of high thermal stability, excellent solvating power, and a reactive chemical scaffold makes it a strategic choice for accelerating difficult reactions and constructing complex molecular architectures. By understanding the causality behind its application—why its polarity enhances nucleophilicity, why its high boiling point is advantageous, and how its α-protons can be functionalized—researchers can unlock new possibilities in synthesis design, from pharmaceutical intermediates to advanced materials. The protocols provided herein serve as a validated starting point for the exploration and implementation of NPP in your own research endeavors.
References
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Chemsrc. (n.d.). 1-Propyl-2-pyrrolidinone | CAS#:3470-99-3. Retrieved January 12, 2026, from [Link]
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PubChem. (n.d.). 1-Propyl-pyrrolidin-2-one | C7H13NO | CID 566544. Retrieved January 12, 2026, from [Link]
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PubChem. (n.d.). 1-(Prop-2-yn-1-yl)pyrrolidin-2-one. Retrieved January 12, 2026, from [Link]
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-
ACS Publications. (2018). Facile Preparation of N-Alkyl-2-pyrrolidones in a Continuous-Flow Microreactor. Retrieved January 12, 2026, from [Link]
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PubMed Central (PMC). (n.d.). Synthesis of New Optically Active 2-Pyrrolidinones. Retrieved January 12, 2026, from [Link]
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Organic Syntheses. (1998). N-VINYLPYRROLIDIN-2-ONE AS A 3-AMINOPROPYL CARBANION EQUIVALENT IN THE SYNTHESIS OF SUBSTITUTED 1-PYRROLINES: 2-PHENYL-1-PYRROLINE. Retrieved January 12, 2026, from [Link]
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Ataman Kimya. (n.d.). 1-METHYL-2-PYRROLIDINONE, EXTRA PURE. Retrieved January 12, 2026, from [Link]
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PubMed Central (PMC). (n.d.). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Retrieved January 12, 2026, from [Link]
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Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved January 12, 2026, from [Link]
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The Good Scents Company. (n.d.). 1-methyl-2-pyrrolidinone. Retrieved January 12, 2026, from [Link]
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ResearchGate. (2010). Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone. Retrieved January 12, 2026, from [Link]
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PubChem. (n.d.). 1-(Pyrrolidin-1-yl)prop-2-en-1-one. Retrieved January 12, 2026, from [Link]
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PubChem. (n.d.). 4-Propylpyrrolidin-2-one. Retrieved January 12, 2026, from [Link]
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SciSpace. (n.d.). 2-Pyrrolidinones and 3-Pyrrolin-2-ones: A Study on the Chemical Reactivity of These Structural Moieties. Retrieved January 12, 2026, from [Link]
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Ataman Kimya. (n.d.). 2-PYRROLIDONE. Retrieved January 12, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 2-Pyrrolidinone in Modern Chemical Synthesis. Retrieved January 12, 2026, from [Link]
-
Safrole. (n.d.). Pyrrolidine Properties, Reactions and Applications. Retrieved January 12, 2026, from [Link]
-
SpringerLink. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved January 12, 2026, from [Link]
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Application Notes and Protocols for 1-Propylpyrrolidin-2-one as a Solvent in Chemical Reactions
Introduction: Navigating the Landscape of Polar Aprotic Solvents
For researchers, scientists, and professionals in drug development, the selection of a solvent is a critical decision that profoundly influences reaction kinetics, product purity, and process safety. The pyrrolidinone family of solvents, particularly N-methyl-2-pyrrolidone (NMP), has long been a cornerstone in organic synthesis and polymer chemistry due to its exceptional solvating power for a wide range of organic and inorganic compounds.[1] However, mounting regulatory pressure and a growing awareness of the toxicological profile of NMP, including its classification as a reproductive toxicant, have created an urgent need for safer, high-performance alternatives.[2]
This technical guide introduces 1-propylpyrrolidin-2-one (also known as N-propyl-2-pyrrolidone or NPP), a promising, yet less-explored, member of the N-alkyl-2-pyrrolidone series. We will delve into its physicochemical properties, compare it with its more established counterparts, and provide detailed protocols for its potential application in key chemical transformations. This document is designed to empower researchers to explore this compound as a viable, and potentially safer, alternative in their synthetic endeavors.
Physicochemical Properties: A Comparative Analysis
The utility of a solvent is intrinsically linked to its physical properties. This compound shares the characteristic polar aprotic nature of the pyrrolidinone class, making it an excellent candidate for a variety of chemical reactions. A comparative analysis with NMP and the increasingly popular safer alternative, N-butyl-2-pyrrolidone (NBP), provides valuable context for its potential applications.
| Property | This compound | N-Methyl-2-pyrrolidone (NMP) | N-Butyl-2-pyrrolidone (NBP) | 2-Pyrrolidone |
| CAS Number | 3470-99-3[3] | 872-50-4 | 3470-98-2 | 616-45-5[4] |
| Molecular Formula | C₇H₁₃NO[3] | C₅H₉NO[1] | C₈H₁₅NO | C₄H₇NO[4] |
| Molecular Weight ( g/mol ) | 127.18[3] | 99.13[1] | 141.21 | 85.10 |
| Boiling Point (°C) | ~226.5 | 202 - 204[1] | ~244 | 245 |
| Melting Point (°C) | Not available | -24[1] | -77 | 23-25[5] |
| Density (g/cm³) | ~1.0 | 1.028[1] | 0.96 | 1.116[6] |
| Flash Point (°C) | ~96.3 | 91[1] | 103 | 129[6] |
| Solubility | Miscible with water and many organic solvents.[7] | Miscible with water and most common organic solvents.[1] | Miscible with water and a wide range of organic solvents. | Miscible with water and most common organic solvents. |
Safety and Toxicological Profile: A Step Towards Greener Chemistry
A significant driver for exploring alternatives to NMP is its adverse health effects. This compound, while requiring thorough toxicological assessment, is anticipated to have a more favorable safety profile based on trends observed in the N-alkyl-2-pyrrolidone series.
This compound:
-
Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]
N-Methyl-2-pyrrolidone (NMP):
-
Hazards: In addition to skin and eye irritation, NMP is classified as a reproductive toxicant, suspected of damaging the unborn child.[2] This has led to its inclusion in the Candidate List of Substances of Very High Concern (SVHC) under REACH regulations.
The reduced volatility of this compound compared to NMP may also contribute to a lower exposure risk in laboratory and industrial settings.
Applications in Chemical Synthesis: A Landscape of Potential
While specific, peer-reviewed examples of this compound as a primary reaction solvent are not extensively documented, its structural and chemical similarity to NMP and NBP strongly suggests its utility in a range of applications.[8] These include:
-
Polymer Chemistry: As a high-boiling, polar solvent, it is well-suited for the synthesis of high-performance polymers such as polyamides, polyimides, and polyurethanes.[5] Its ability to dissolve both monomers and the resulting polymers is crucial for achieving high molecular weights and uniform polymer chains.
-
Palladium-Catalyzed Cross-Coupling Reactions: The polar aprotic nature of pyrrolidones is known to stabilize catalytic species and facilitate key steps in reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings.[9][10] this compound is expected to be an effective medium for these transformations.
-
Nucleophilic Substitution Reactions: Its high dielectric constant and ability to solvate cations while leaving anions relatively free can accelerate the rates of nucleophilic substitution reactions, including S_NAr reactions.[5]
-
Pharmaceutical Synthesis: Its excellent solvency for a wide range of active pharmaceutical ingredients (APIs) and intermediates makes it a potential solvent for API synthesis and formulation.[11]
The following workflow illustrates the logical process for considering this compound as a solvent substitute.
Caption: Logical workflow for evaluating this compound as a solvent.
Experimental Protocols: Templates for Exploration
Given the limited specific literature for this compound as a reaction solvent, the following protocols are provided as robust templates based on the successful application of the closely related and safer alternative, N-butyl-2-pyrrolidone (NBP). Researchers are encouraged to use these as a starting point for exploring this compound in their own systems, with the understanding that optimization of reaction conditions may be necessary.
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction
This protocol details a general procedure for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation in modern organic synthesis. NBP has been shown to be an effective solvent for this transformation, and this compound is a promising candidate for direct substitution.[9]
Reaction Scheme:
Ar-X + Ar'-B(OH)₂ --(Pd catalyst, Base, Solvent)--> Ar-Ar'
Materials:
-
Aryl halide (Ar-X) (1.0 eq)
-
Arylboronic acid (Ar'-B(OH)₂) (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
This compound (or NBP as a validated starting point)
-
Degassed water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine solution
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 eq).
-
Seal the flask with a rubber septum.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
-
Solvent Addition:
-
Add This compound (to achieve a concentration of ~0.1-0.5 M of the limiting reagent) and a small amount of degassed water (e.g., 10% v/v of the organic solvent) via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC-MS, or LC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. The use of an inert atmosphere prevents catalyst degradation.
-
Base: The base is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid.
-
Water: The presence of a small amount of water can often accelerate the reaction, aiding in the dissolution of the base and facilitating the catalytic cycle.
-
Elevated Temperature: Many cross-coupling reactions require thermal energy to overcome activation barriers, particularly with less reactive aryl chlorides or bromides.
Protocol 2: Solution Polymerization of an Aromatic Polyamide
This protocol outlines a general procedure for the synthesis of an aromatic polyamide, a class of high-performance polymers. Pyrrolidinones are excellent solvents for this type of polymerization due to their ability to dissolve the growing polymer chain and their high boiling points, which allow for the necessary reaction temperatures.[5]
Reaction Scheme:
n H₂N-Ar-NH₂ + n ClOC-Ar'-COCl --(Solvent)--> [-HN-Ar-NHCO-Ar'-CO-]n + 2n HCl
Materials:
-
Aromatic diamine (e.g., 4,4'-oxydianiline) (1.0 eq)
-
Aromatic diacid chloride (e.g., terephthaloyl chloride) (1.0 eq)
-
This compound (or NMP/NBP as validated solvents)
-
Anhydrous lithium chloride (LiCl) (optional, to enhance solubility)
-
Non-solvent for precipitation (e.g., methanol or water)
Procedure:
-
Reaction Setup:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine (1.0 eq) in This compound .
-
If required for solubility, add anhydrous LiCl (e.g., 5% w/v) and stir until dissolved.
-
Cool the solution to 0-5 °C using an ice bath.
-
-
Monomer Addition and Polymerization:
-
Slowly add the aromatic diacid chloride (1.0 eq) as a solid or in a concentrated solution of This compound to the stirred diamine solution.
-
The viscosity of the solution will increase as the polymer forms.
-
Allow the reaction to proceed at 0-5 °C for 1-2 hours, then warm to room temperature and continue stirring overnight to ensure high molecular weight is achieved.
-
-
Polymer Isolation:
-
Precipitate the polymer by slowly pouring the viscous solution into a vigorously stirred non-solvent (e.g., methanol or water).
-
Collect the fibrous polymer by filtration.
-
Wash the polymer thoroughly with the non-solvent to remove any unreacted monomers, LiCl, and residual solvent.
-
-
Drying:
-
Dry the polymer in a vacuum oven at an elevated temperature (e.g., 80-120 °C) until a constant weight is achieved.
-
Workflow for Polymer Synthesis and Isolation:
Caption: Workflow for aromatic polyamide synthesis.
Conclusion: A Promising Horizon for a Safer Solvent
This compound stands as a compelling candidate in the ongoing quest for safer, high-performance solvents. Its physicochemical properties align it with the well-established utility of the pyrrolidinone class, while its higher boiling point and anticipated lower toxicity compared to NMP present clear advantages. While the direct application of this compound as a reaction solvent is an area ripe for further academic and industrial research, the provided protocols, based on the proven performance of its close analogue NBP, offer a solid foundation for its exploration in a variety of synthetic contexts. By embracing such alternatives, the scientific community can continue to drive innovation while upholding the principles of green chemistry and workplace safety.
References
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Cheméo. (n.d.). Chemical Properties of 2-Pyrrolidinone (CAS 616-45-5). Retrieved January 12, 2026, from [Link]
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PubChem. (n.d.). 1-Propyl-pyrrolidin-2-one. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
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PubChem. (n.d.). N-vinyl-2-pyrrolidone. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
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Ataman Kimya. (n.d.). 1-METHYL-2-PYRROLIDINONE, EXTRA PURE. Retrieved January 12, 2026, from [Link]
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SciSpace. (2010). Review of pharmaceutical applications of N-methyl-2-pyrrolidone. Retrieved January 12, 2026, from [Link]
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Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. Retrieved January 12, 2026, from [Link]
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PubChem. (n.d.). N-ethyl-2-pyrrolidone. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
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Ataman Kimya. (n.d.). 2-PYRROLIDONE. Retrieved January 12, 2026, from [Link]
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ResearchGate. (2010). Review of pharmaceutical applications of N-methyl-2-pyrrolidone. Retrieved January 12, 2026, from [Link]
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Royal Society of Chemistry. (2021). N-Butylpyrrolidone (NBP) as a non-toxic substitute for NMP in iron-catalyzed C(sp2)–C(sp3) cross-coupling of aryl chlorides. Green Chemistry. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 2-Pyrrolidinone. NIST Chemistry WebBook. Retrieved from [Link]
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ACS Publications. (2018). Local Structure and Polar Order in Liquid N-Methyl-2-pyrrolidone (NMP). The Journal of Physical Chemistry B. Retrieved from [Link]
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PubMed Central (PMC). (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. National Institutes of Health. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved January 12, 2026, from [Link]
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ACS Publications. (2018). Synthesis of Well-Defined Pyrrolidone-Based Homopolymers and Stimulus-Responsive Diblock Copolymers via RAFT Aqueous Solution Polymerization of 2-(N-Acryloyloxy)ethylpyrrolidone. Macromolecules. Retrieved from [Link]
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SlideShare. (2023). Chapter 2: General Methods for preparing Polymers. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Procedures for homogeneous anionic polymerization. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Solvent-involved synthesis of pyrrolidin-5-one-2-carboxamides via a sequential Ugi/olefination reaction. Organic Chemistry Frontiers. Retrieved from [Link]
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PubMed Central (PMC). (2022). One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. National Institutes of Health. Retrieved from [Link]
-
Redalyc. (n.d.). Synthesis and applications of polystyrene-block-poly(N-vinyl-2-pyrrolidone) copolymers. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 2.2: The Discovery of Nucleophilic Substitution Reactions (for reference). Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Metabolites of the alkyl pyrrolidone solvents NMP and NEP in 24-h urine samples of the German Environmental Specimen Bank from 1991 to 2014. National Institutes of Health. Retrieved from [Link]
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Environmental Protection Agency (EPA). (n.d.). N-Methylpyrolidone (NMP) (872-50-4) Bibliography: Supplemental File for the TSCA Scope Document. Retrieved from [Link]
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ResearchGate. (2015). Synthesis of Poly(N-vinyl-2-pyrrolidone-co-methyl methacrylate) by Maghnite-H+ a Non-toxic Catalyst. Retrieved from [Link]
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Application Note: A Validated GC-MS Method for the Quantitative Analysis of 1-Propylpyrrolidin-2-one
Abstract
This application note details a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the precise identification and quantification of 1-Propylpyrrolidin-2-one. This compound is relevant in various chemical and pharmaceutical processes, where its presence as a residual solvent, impurity, or synthetic intermediate requires accurate monitoring. The method utilizes a standard capillary GC column and electron ionization (EI) mass spectrometry, providing excellent selectivity and sensitivity. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating high performance in specificity, linearity, accuracy, and precision.[1][2] This self-validating system is designed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical tool for routine analysis and quality assurance.
Introduction and Scientific Principles
This compound (also known as N-Propyl-2-pyrrolidone), with a molecular formula of C₇H₁₃NO and a molecular weight of 127.18 g/mol , belongs to the class of N-alkyl-2-pyrrolidones.[3] Like its well-known analogue N-methyl-2-pyrrolidone (NMP), it is a polar, aprotic solvent. The accurate quantification of such compounds is critical in the pharmaceutical industry to control impurities in active pharmaceutical ingredients (APIs) and finished products, ensuring their safety and efficacy.[4]
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose.[5] The methodology combines two powerful techniques:
-
Gas Chromatography (GC): This technique separates volatile and thermally stable compounds from a mixture. An inert carrier gas transports the vaporized sample through a capillary column containing a stationary phase. Separation occurs based on the differential partitioning of analytes between the mobile and stationary phases, which is influenced by their boiling points and chemical affinities.[5]
-
Mass Spectrometry (MS): Acting as the detector, the MS ionizes the separated components eluting from the GC column, typically using a high-energy electron beam (Electron Ionization). The resulting charged fragments are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The unique fragmentation pattern, or mass spectrum, serves as a molecular fingerprint for definitive identification.[5]
This combination provides the high separating power of GC with the highly specific detection capabilities of MS, making it a cornerstone for trace-level impurity analysis.[6]
Materials and Instrumentation
Reagents and Standards
-
This compound analytical standard: (CAS No. 3470-99-3), purity ≥98%.
-
Solvent: Dichloromethane (CH₂Cl₂), HPLC or GC-grade, for the preparation of standards and samples. Other volatile organic solvents like methanol or acetonitrile may be used, but compatibility with the sample matrix and GC column should be verified.[7]
-
Carrier Gas: Helium (He), ultra-high purity (99.999%).
Instrumentation
-
Gas Chromatograph: A system equipped with a split/splitless injector and electronic pneumatic control.
-
Mass Spectrometer: A single quadrupole mass spectrometer with an electron ionization (EI) source.
-
GC Column: A non-polar or mid-polarity capillary column is recommended. A 5% Phenyl Polysiloxane (e.g., DB-5ms, ZB-5MS) column is a versatile choice for this type of analysis.[6]
-
Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.
-
-
Autosampler: For reproducible injections.
-
Data System: Software for instrument control, data acquisition, and processing.
Detailed Analytical Protocol
This protocol provides a comprehensive workflow from sample preparation to data analysis.
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound analytical standard into a 25 mL Class A volumetric flask. Dissolve and dilute to the mark with dichloromethane. This solution should be stored at 2-8°C and protected from light.[8]
-
Working Standard Solutions: Prepare a series of at least five working standards by serial dilution of the stock solution with dichloromethane to cover the expected concentration range of the samples. A suggested calibration range is 1.0 to 50.0 µg/mL.
Sample Preparation
The "dilute and shoot" method is often sufficient for purity analysis of drug substances or reaction mixtures.
-
Accurately weigh a known amount of the sample (e.g., 100 mg) into a suitable volumetric flask (e.g., 10 mL).
-
Add dichloromethane to approximately 70% of the flask volume and sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature, then dilute to the mark with dichloromethane.
-
If necessary, perform a further dilution to bring the expected analyte concentration within the calibration range.
-
Filter the final solution through a 0.45 µm PTFE syringe filter into a 2 mL autosampler vial.
GC-MS Instrumental Parameters
The following tables summarize the recommended starting parameters. These may require optimization based on the specific instrument and column used.
| GC Parameter | Setting | Rationale |
| Injector | Split/Splitless (SSL) | Allows for a wide range of concentrations. A split ratio of 20:1 is a good starting point for percent-level impurities. |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte and solvent without causing thermal degradation. |
| Injection Volume | 1.0 µL | A standard volume that balances sensitivity with the risk of column overloading. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | An optimal flow rate for a 0.25 mm ID column, balancing analysis time and separation efficiency. |
| Oven Program | 1. Initial Temp: 80 °C, hold for 2 min2. Ramp: 15 °C/min to 240 °C3. Hold: Hold at 240 °C for 5 min | The initial hold allows for solvent focusing. The temperature ramp effectively separates the analyte from other components, and the final hold ensures elution of all compounds. |
| MS Parameter | Setting | Rationale |
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching. |
| Ionization Energy | 70 eV | The standard energy for EI, which generates stable and extensive mass spectral libraries. |
| Source Temperature | 230 °C | Prevents condensation of analytes in the ion source while minimizing thermal degradation. |
| Quadrupole Temperature | 150 °C | Ensures consistent mass filtering performance. |
| Acquisition Mode | Full Scan (e.g., m/z 35-250) & SIM | Full scan is used for initial identification and method development. Selected Ion Monitoring (SIM) is used for quantification to enhance sensitivity and selectivity. |
| SIM Ions | Quantifier: 127Qualifiers: 84, 56 | m/z 127: Molecular ion [M]⁺•.m/z 84: Loss of propyl radical [M-C₃H₇]⁺.m/z 56: Further fragmentation. Use of qualifiers confirms identity. |
Data Analysis and Interpretation
-
Identification: The primary identification of this compound is achieved by comparing its retention time and mass spectrum with that of a confirmed analytical standard. The mass spectrum should exhibit the molecular ion at m/z 127 and characteristic fragment ions.
-
Quantification: Construct a linear calibration curve by plotting the peak area of the quantifier ion (m/z 127) against the concentration of the working standards. Apply linear regression to obtain the equation (y = mx + c) and the correlation coefficient (R²). The concentration of the analyte in the sample is determined using this equation.
Predicted Mass Spectral Fragmentation
The EI mass spectrum of this compound is expected to be dominated by cleavage alpha to the nitrogen and carbonyl group.
-
Molecular Ion [M]⁺• (m/z 127): The parent peak corresponding to the intact molecule.
-
Alpha-Cleavage (m/z 84): Loss of the propyl radical (•C₃H₇), resulting in a stable acylium ion. This is often a significant fragment in N-alkyl amides.
-
Ring Fragmentation (m/z 56): Further fragmentation of the pyrrolidinone ring can lead to smaller, stable ions.
Method Validation: A Self-Validating System
To ensure the trustworthiness and reliability of the analytical results, the method must be validated according to ICH Q2(R1) guidelines.[1] This process confirms that the protocol is suitable for its intended purpose.
| Validation Parameter | Procedure | Acceptance Criteria |
| System Suitability | Inject a working standard (e.g., 10 µg/mL) six times at the start of the sequence. | Peak Area %RSD ≤ 5.0%; Retention Time %RSD ≤ 2.0%. |
| Specificity | Analyze a blank solvent and a sample matrix spiked with the analyte. | No interfering peaks at the retention time of the analyte in the blank. |
| Linearity | Analyze at least five concentrations across the specified range (e.g., 1-50 µg/mL). | Correlation coefficient (R²) ≥ 0.999.[1] |
| Accuracy (Recovery) | Analyze spiked blank matrix samples at three concentration levels (e.g., low, medium, high) in triplicate. | Mean recovery should be within 98.0% to 102.0%.[1] |
| Precision (Repeatability) | Analyze six replicate preparations of a sample at 100% of the target concentration on the same day. | %RSD ≤ 2.0%.[1] |
| Precision (Intermediate) | Repeat the repeatability study on a different day with a different analyst or instrument. | %RSD ≤ 3.0%. |
| Limit of Quantitation (LOQ) | Determine the lowest concentration that can be quantified with acceptable precision and accuracy. Often determined at a signal-to-noise ratio of 10:1. | Recovery and precision should meet acceptance criteria at this concentration. |
| Limit of Detection (LOD) | Determine the lowest concentration that can be reliably detected. Often determined at a signal-to-noise ratio of 3:1. | Signal is clearly distinguishable from noise. |
| Robustness | Introduce small, deliberate variations to the method (e.g., ±2 °C in oven ramp, ±0.1 mL/min in flow rate) and assess the impact on results. | Results should remain unaffected by minor changes, demonstrating method reliability.[1] |
Conclusion
The GC-MS method detailed in this application note provides a highly selective, sensitive, and reliable protocol for the identification and quantification of this compound. By adhering to a systematic approach that includes system suitability checks and a comprehensive validation strategy based on ICH guidelines, the method ensures the generation of trustworthy and accurate data. This protocol is well-suited for implementation in quality control laboratories and research environments focused on pharmaceutical development and chemical manufacturing.
References
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Jain, R., et al. (2020). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
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Pandey, P. K. (2023). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. Pharma Beginners. Retrieved from [Link]
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Reddy, G. S., et al. (2023). Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. Molecules. Retrieved from [Link]
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Thermo Fisher Scientific. (n.d.). Rapid determination of residual N-methyl-2-pyrrolidone (NMP) in lithium battery electrodes by headspace gas chromatography. LabRulez GCMS. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-Propyl-pyrrolidin-2-one. PubChem Compound Database. Retrieved from [Link]
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Li, H., et al. (2017). SPE/GC–MS Determination of 2-Pyrrolidone, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone in Liquid Pesticide Formulations. ResearchGate. Retrieved from [Link]
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SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
- U.S. Patent No. US5171693A. (1992). Method for the determination of N-methyl-2-pyrrolidone (NMP) content in polyimide resin pre-impregnated fabric. Google Patents.
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Medistri SA. (2024). GC/MS Identification of Impurities. Retrieved from [Link]
-
Fausett, A. (2024). Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. Agilent Technologies. Retrieved from [Link]
-
Keika Ventures. (n.d.). Method 1302: N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD. Retrieved from [Link]
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- 8. Analytical Method [keikaventures.com]
Application Notes and Protocols for the Investigation of 1-Propylpyrrolidin-2-one in Anticonvulsant Research
Introduction: The Therapeutic Potential of Pyrrolidone Scaffolds in Epilepsy
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients remain resistant to current treatments, highlighting the urgent need for novel therapeutic agents. The pyrrolidone chemical scaffold has emerged as a promising framework for the development of new anticonvulsants.[1] The most notable example is Levetiracetam, a pyrrolidone derivative with a unique mechanism of action that has proven effective in controlling seizures.[2][3] Levetiracetam's primary target is the synaptic vesicle protein 2A (SV2A), which is involved in the modulation of neurotransmitter release.[1][4][5] By binding to SV2A, Levetiracetam is thought to stabilize neuronal activity and prevent the hypersynchronization of epileptiform burst firing.[1]
This document outlines a comprehensive research plan for the preclinical evaluation of 1-Propylpyrrolidin-2-one , a structurally related pyrrolidone derivative, as a potential novel anticonvulsant. Due to the limited publicly available data on the specific anticonvulsant properties of this compound, the following application notes and protocols are presented as a robust, scientifically-grounded framework for its initial investigation. This guide is intended for researchers, scientists, and drug development professionals in the field of epilepsy research.
Compound Profile: this compound
A thorough understanding of the test compound's physicochemical properties is fundamental for appropriate formulation and administration in preclinical studies.
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| Synonyms | N-Propyl-2-pyrrolidinone, 1-Propyl-2-pyrrolidone | [4][5] |
| CAS Number | 3470-99-3 | [4][5] |
| Molecular Formula | C7H13NO | [4][5] |
| Molecular Weight | 127.18 g/mol | [4] |
| Boiling Point | 226.5 ± 9.0 °C at 760 mmHg | [5] |
| Density | 1.0 ± 0.1 g/cm³ | [5] |
| Flash Point | 96.3 ± 9.3 °C | [5] |
| Predicted LogP | 0.67 | [5] |
| Solubility | Miscible with water and common organic solvents. | [6][7] |
Safety and Handling: this compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood.
Proposed Preclinical Screening Workflow
The following workflow is a standard, tiered approach for the initial in vivo screening of novel anticonvulsant candidates.
Caption: Proposed preclinical screening workflow for this compound.
Experimental Protocols
Protocol 1: Compound Preparation and Formulation
Rationale: Accurate and consistent formulation is critical for reliable in vivo testing. Given that this compound is miscible with water, a simple aqueous solution is the recommended vehicle.
Materials:
-
This compound
-
Sterile 0.9% saline solution
-
Vortex mixer
-
Analytical balance
-
Volumetric flasks
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of this compound to prepare a stock solution of the highest desired concentration.
-
Accurately weigh the compound and dissolve it in a small volume of sterile 0.9% saline.
-
Vortex thoroughly until the compound is completely dissolved.
-
Bring the solution to the final volume with sterile 0.9% saline in a volumetric flask.
-
Prepare serial dilutions from the stock solution to achieve the desired dose concentrations.
-
All solutions should be prepared fresh on the day of the experiment.
Protocol 2: Maximal Electroshock (MES) Seizure Model
Rationale: The MES test is a well-validated model for identifying compounds effective against generalized tonic-clonic seizures.[7][8] It assesses a compound's ability to prevent the spread of seizure activity.[8]
Materials:
-
Male CF-1 mice (20-25 g)
-
Electroconvulsometer
-
Corneal electrodes
-
0.5% tetracaine hydrochloride in 0.9% saline (anesthetic/electrolyte solution)
-
Formulated this compound and vehicle
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Divide animals into groups (n=8-10 per group), including a vehicle control group and at least three dose levels of this compound.
-
Administer the test compound or vehicle via intraperitoneal (i.p.) injection.
-
At the time of predicted peak effect (e.g., 30 or 60 minutes post-injection), apply a drop of the anesthetic/electrolyte solution to the corneas of each mouse.[9]
-
Deliver a supramaximal electrical stimulus through the corneal electrodes (e.g., 50 mA, 60 Hz for 0.2 seconds for mice).
-
Immediately observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
Protection is defined as the absence of the tonic hindlimb extension.
-
Calculate the percentage of animals protected in each group and determine the median effective dose (ED50) using probit analysis.
Protocol 3: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model
Rationale: The scPTZ model is used to identify compounds that can prevent clonic seizures, which are characteristic of absence epilepsy.[10][11] It is sensitive to drugs that enhance GABAergic neurotransmission or block T-type calcium channels.[12]
Materials:
-
Male CF-1 mice (20-25 g)
-
Pentylenetetrazole (PTZ)
-
Sterile 0.9% saline
-
Formulated this compound and vehicle
-
Observation chambers
Procedure:
-
Acclimatize and group animals as described in Protocol 2.
-
Administer the test compound or vehicle i.p. at various doses.
-
At the time of predicted peak effect, administer a convulsant dose of PTZ (e.g., 85 mg/kg, a dose known to induce clonic seizures in >95% of animals) via subcutaneous injection.[13]
-
Immediately place each animal in an individual observation chamber and observe for 30 minutes.
-
The endpoint is the presence or absence of a clonic seizure lasting for at least 5 seconds.
-
Protection is defined as the absence of this endpoint.
-
Calculate the percentage of protected animals and determine the ED50.
Protocol 4: 6 Hz Psychomotor Seizure Model
Rationale: The 6 Hz seizure model is considered a model of therapy-resistant focal seizures.[9] It is particularly useful for identifying anticonvulsants with novel mechanisms of action that may be effective where other drugs fail.
Materials:
-
Male CF-1 mice (20-25 g)
-
Electroconvulsometer capable of delivering a 6 Hz stimulus
-
Corneal electrodes
-
Anesthetic/electrolyte solution
-
Formulated this compound and vehicle
Procedure:
-
Acclimatize and group animals as in the previous protocols.
-
Administer the test compound or vehicle i.p.
-
At the time of peak effect, apply the anesthetic/electrolyte solution to the corneas.
-
Deliver a low-frequency, long-duration electrical stimulus (e.g., 32 mA or 44 mA, 6 Hz, 0.2 ms rectangular pulse for 3 seconds).[9]
-
Observe the animal for seizure activity, characterized by a stun posture, forelimb clonus, and twitching of the vibrissae.[9]
-
Protection is defined as the absence of this characteristic seizure behavior.
-
Determine the ED50 for this compound in this model.
Proposed Mechanism of Action Studies
Based on the established mechanism of Levetiracetam, a primary hypothesis is that this compound may also exert its anticonvulsant effects through interaction with the SV2A protein.
Caption: Proposed mechanism of action for this compound.
Protocol 5: In Vitro SV2A Binding Assay
Rationale: A competitive binding assay will determine if this compound directly interacts with the SV2A protein, the primary target of Levetiracetam.[5]
Materials:
-
Rat or mouse brain homogenates (source of SV2A)
-
Radiolabeled Levetiracetam (e.g., [³H]Levetiracetam) as the radioligand
-
This compound at various concentrations
-
Unlabeled Levetiracetam (for determining non-specific binding)
-
Scintillation counter and vials
-
Appropriate buffer solutions
Procedure:
-
Prepare brain membrane homogenates according to established protocols.
-
Incubate the membrane preparations with a fixed concentration of [³H]Levetiracetam and varying concentrations of this compound.
-
Include control tubes with only the radioligand (total binding) and tubes with the radioligand and a high concentration of unlabeled Levetiracetam (non-specific binding).
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound.
-
Determine the inhibitory concentration (IC50) of this compound and its binding affinity (Ki) for the SV2A protein. A strong correlation between binding affinity and anticonvulsant potency in vivo would support SV2A as the primary target.[5]
Conclusion and Future Directions
The protocols outlined in this document provide a comprehensive and scientifically rigorous framework for the initial preclinical evaluation of this compound as a potential anticonvulsant. Positive results in these initial screening models, particularly the 6 Hz test, coupled with demonstrated binding to the SV2A protein, would provide a strong rationale for further development. Subsequent studies should focus on a more detailed characterization of its pharmacological profile, including pharmacokinetic studies, investigation in chronic epilepsy models, and a broader assessment of its safety and tolerability. The exploration of novel pyrrolidone derivatives like this compound holds significant promise for the discovery of next-generation antiepileptic drugs with improved efficacy and safety profiles.
References
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PubChem. 1-Propyl-pyrrolidin-2-one. National Center for Biotechnology Information. [Link]
-
Lynch, B. A., et al. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. Proceedings of the National Academy of Sciences, 2004. [Link]
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Drugs.com. List of Pyrrolidine anticonvulsants. [Link]
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Dr. Oracle. What is the mechanism of action of Levetiracetam (Keppra)?. [Link]
-
Encyclopedia.pub. Levetiracetam Mechanisms of Action. [Link]
-
Patsnap Synapse. What is the mechanism of Levetiracetam?. [Link]
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PubMed. Validation of the 6 Hz refractory seizure mouse model for intracerebroventricularly administered compounds. [Link]
-
PANAChE Database. 6 Hz Electrical Stimulation Test (mouse, rat). [Link]
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ResearchGate. Protocol for 6 Hz Corneal Stimulation in Rodents for Refractory Seizures. [Link]
-
SciSpace. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. [Link]
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PubMed. Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies. [Link]
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PubChemLite. 1-propyl-pyrrolidin-2-one (C7H13NO). [Link]
-
Melior Discovery. Maximal Electroshock Seizure Model. [Link]
-
PubMed. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. [Link]
-
Melior Discovery. 6-Hz Psychomotor Seizure Model. [Link]
-
PMC. Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. [Link]
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NIH. Development and Pharmacological Characterization of the Rat 6 Hz Model of Partial Seizures. [Link]
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ResearchGate. Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. [Link]
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ResearchGate. Pentylenetetrazol (PTZ) administered by the subcutaneous (s.c.) route... [Link]
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Medscape. Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. [Link]
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PMC. Pentylenetetrazole-Induced Kindling Mouse Model. [Link]
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PubMed. Pentylenetetrazol (PTZ) kindling model of epilepsy. [Link]
-
Wikipedia. Anticonvulsant. [Link]
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PMC. The sedative and anticonvulsant activity of some substituted pyrrolidones and piperidones. [Link]
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Application Notes and Protocols for the Safe Handling and Storage of 1-Propylpyrrolidin-2-one
For: Researchers, scientists, and drug development professionals
Introduction: Understanding 1-Propylpyrrolidin-2-one
This compound, also known as N-propyl-2-pyrrolidone, is a substituted lactam with a range of applications in research and development, particularly as a solvent and a building block in organic synthesis. Its unique properties necessitate a thorough understanding of its hazard profile to ensure safe handling and storage in a laboratory setting. This guide provides a comprehensive overview of safety protocols, handling procedures, and storage requirements for this compound, grounded in established safety data and best laboratory practices. Adherence to these guidelines is critical for minimizing risks and ensuring the integrity of research outcomes.
Hazard Identification and Risk Assessment
A foundational aspect of laboratory safety is a comprehensive understanding of the potential hazards associated with the chemicals in use. This compound presents several health and safety risks that must be managed through appropriate engineering controls, personal protective equipment, and handling procedures.
GHS Hazard Classification
Globally Harmonized System (GHS) classifications provide a standardized framework for communicating hazard information. This compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Irritation (Category 2): Causes skin irritation.
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.
These classifications underscore the importance of preventing ingestion, skin and eye contact, and inhalation of vapors.
Physical and Chemical Properties
Understanding the physicochemical properties of a substance is crucial for its safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO | |
| Molecular Weight | 127.18 g/mol | |
| Appearance | Colorless to yellow liquid | |
| Boiling Point | 226.5 ± 9.0 °C at 760 mmHg | |
| Flash Point | 96.3 ± 9.3 °C | |
| Density | 1.0 ± 0.1 g/cm³ |
The relatively high boiling point and flash point indicate a lower risk of flammability under standard laboratory conditions compared to more volatile solvents. However, it is still considered a combustible liquid and should be kept away from open flames and high heat sources.
Personal Protective Equipment (PPE)
The consistent and correct use of PPE is the final and a critical barrier between the researcher and potential chemical exposure. The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical splash goggles are required at all times. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Inspect gloves for any signs of degradation or perforation before each use.
-
Lab Coat: A flame-resistant lab coat or gown should be worn to protect against skin contact.
-
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of vapors. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Safe Handling Protocols
Adherence to meticulous handling procedures is paramount to prevent accidental exposure and contamination.
General Handling Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Protocol for Weighing this compound
This protocol outlines the steps for accurately and safely weighing this liquid chemical.
Materials:
-
This compound
-
Analytical balance
-
Secondary containment (e.g., a shallow dish)
-
Appropriate glassware (e.g., beaker, vial) with a secure lid or cap
-
Pipette with compatible tips
Procedure:
-
Preparation:
-
Ensure the analytical balance is clean, level, and calibrated.
-
Place a secondary containment vessel on the balance pan.
-
-
Taring:
-
Place the receiving glassware with its lid/cap onto the secondary containment.
-
Close the balance doors and press the "tare" or "zero" button. The display should read 0.0000 g.
-
-
Dispensing:
-
Remove the glassware from the balance.
-
Inside a chemical fume hood, carefully dispense the desired amount of this compound into the glassware using a pipette.
-
Securely close the glassware with its lid/cap.
-
-
Weighing:
-
Carefully place the sealed glassware back onto the secondary containment on the balance pan.
-
Close the balance doors and record the mass.
-
-
Cleanup:
-
Promptly clean any spills on the balance or surrounding area with an appropriate absorbent material.
-
Rationale: Weighing the liquid in a sealed container minimizes exposure to vapors and prevents contamination of the balance. The use of secondary containment provides an extra layer of protection against spills.
Protocol for Aliquoting this compound
Aliquoting involves dispensing a precise volume of a liquid into multiple containers. This should always be performed in a chemical fume hood.
Materials:
-
Stock container of this compound
-
Sterile, compatible aliquot tubes with secure caps
-
Calibrated micropipette or serological pipette with appropriate tips
-
Tube rack
Procedure:
-
Preparation:
-
Label all aliquot tubes clearly with the chemical name, concentration (if applicable), date, and your initials.
-
Arrange the labeled tubes in a rack inside the chemical fume hood.
-
-
Pipetting:
-
Set the pipette to the desired aliquot volume.
-
Carefully aspirate this compound from the stock container.
-
Dispense the liquid into each aliquot tube, touching the pipette tip to the inner wall of the tube to ensure complete transfer.
-
Use a fresh pipette tip for each new substance to prevent cross-contamination.
-
-
Sealing and Storage:
-
Securely cap each aliquot tube immediately after filling.
-
Store the aliquots in a designated, properly labeled secondary container in a cool, dry, and well-ventilated area.
-
Rationale: Aliquoting from a larger stock container into smaller, single-use vials minimizes the risk of contaminating the entire stock and reduces the frequency of handling the larger container.
Protocol for Preparing a Solution of this compound
This protocol provides a general method for dissolving this compound in a suitable solvent.
Materials:
-
This compound
-
Appropriate solvent (e.g., water, ethanol, or as determined by experimental needs)
-
Volumetric flask
-
Magnetic stirrer and stir bar (optional)
-
Pipettes
Procedure:
-
Solvent Selection:
-
Based on your experimental requirements, select a compatible solvent. This compound is miscible with water and many common organic solvents.
-
-
Calculation:
-
Calculate the required mass or volume of this compound and the total volume of the solvent needed to achieve the desired concentration.
-
-
Dissolution:
-
Add approximately half of the total required solvent volume to the volumetric flask.
-
Accurately add the calculated amount of this compound to the flask.
-
If necessary, add a magnetic stir bar and place the flask on a stir plate to facilitate dissolution.
-
Once the solute is fully dissolved, add the remaining solvent to the calibration mark on the volumetric flask.
-
-
Mixing:
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
-
Labeling and Storage:
-
Transfer the solution to a clearly labeled storage bottle and store it under the appropriate conditions.
-
Rationale: Adding the solute to a portion of the solvent
Application Notes: 1-Propylpyrrolidin-2-one as a Key Intermediate in Pharmaceutical Synthesis
Introduction: The Strategic Importance of the Pyrrolidinone Scaffold
In the landscape of modern drug discovery and development, the pyrrolidinone ring system is a privileged scaffold, forming the core of numerous biologically active compounds.[1] Its prevalence is a testament to its favorable physicochemical properties, including metabolic stability and the ability to engage in key hydrogen bonding interactions with biological targets. 1-Propylpyrrolidin-2-one (also known as N-Propyl-2-pyrrolidone), a key member of the N-substituted 2-pyrrolidinone family, serves as a critical building block and intermediate in the synthesis of advanced pharmaceutical agents.
This document provides a technical guide for researchers, chemists, and drug development professionals on the properties, synthesis, and application of this compound. We will explore its role in constructing complex molecular architectures and provide a detailed, field-proven protocol for its synthesis, underscoring its value in both academic research and industrial manufacturing. While its larger analog, 1-Butylpyrrolidin-2-one, is a documented intermediate in drugs like levetiracetam, this compound provides a crucial variant for the synthesis of novel chemical entities and for structure-activity relationship (SAR) studies aimed at optimizing lead compounds.
Physicochemical Properties and Specifications
A thorough understanding of a chemical intermediate's properties is fundamental to its effective use in synthesis, ensuring predictable reaction kinetics, and simplifying purification processes. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 3470-99-3 | [2][3] |
| Molecular Formula | C₇H₁₃NO | [2][3] |
| Molecular Weight | 127.18 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | |
| Density | 1.0 ± 0.1 g/cm³ | [2] |
| Boiling Point | 226.5 ± 9.0 °C at 760 mmHg | [2] |
| Flash Point | 96.3 ± 9.3 °C | [2] |
| LogP | 0.67 | [2] |
| IUPAC Name | This compound | [3] |
Role as a Pharmaceutical Intermediate
The primary utility of this compound in pharmaceutical manufacturing lies in its function as a versatile precursor for more complex molecules, particularly those targeting the central nervous system (CNS). The pyrrolidinone core is central to the "racetam" class of nootropic drugs, which are known to enhance cognitive function.[4][5][6]
Causality in Application: The N-propyl group of this compound serves as a critical modulating element. In drug design, altering the N-alkyl substituent is a common strategy to fine-tune a molecule's lipophilicity (LogP), which in turn affects its ability to cross the blood-brain barrier, its metabolic stability, and its binding affinity to the target protein. By providing a propyl group, this intermediate allows for the synthesis of analogs of existing drugs (such as Piracetam or Brivaracetam) to explore new intellectual property space and optimize therapeutic profiles.[7] For example, the synthesis of Brivaracetam involves a 4-propyl-pyrrolidin-2-one intermediate, demonstrating the importance of the propyl moiety in this class of compounds.[7]
The workflow for utilizing such an intermediate generally follows a logical progression from initial synthesis to incorporation into the final Active Pharmaceutical Ingredient (API).
Caption: Workflow for the synthesis and utilization of this compound.
Protocol: Synthesis of this compound
This protocol details the synthesis of this compound via catalytic reductive amination, a robust and scalable method adapted from established industrial practices.[8]
Objective: To synthesize high-purity this compound from 2-pyrrolidone and propionaldehyde.
Materials & Equipment:
-
2-Pyrrolidone (>99%)
-
Propionaldehyde (>99%)
-
20% Palladium on Carbon (Pd/C), wet (50% water by weight)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (ACS Grade)
-
High-pressure autoclave/hydrogenator (e.g., Parr reactor) equipped with mechanical stirring and temperature control
-
Filtration apparatus (e.g., Büchner funnel with Celite® or equivalent filter aid)
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reactor Charging:
-
To a suitable high-pressure autoclave, add 2-pyrrolidone (40.0 g).
-
Add ethyl acetate (470 ml) as the reaction solvent.
-
Add propionaldehyde (109.0 g). Causality Note: A significant excess of the aldehyde is used to drive the initial iminium ion formation, maximizing the conversion of the starting pyrrolidone.
-
Add anhydrous sodium sulfate (106.0 g). Causality Note: Sodium sulfate acts as an in-situ drying agent, sequestering the water molecule formed during the initial condensation of the amine and aldehyde. This prevents catalyst poisoning and shifts the equilibrium towards the desired intermediate.
-
Finally, under an inert atmosphere (e.g., nitrogen or argon), carefully add the wet 20% Pd-C catalyst (10.0 g). Safety Note: Palladium on carbon is pyrophoric when dry and can ignite flammable solvents. Handle with care.
-
-
Reaction Execution:
-
Seal the reactor securely according to the manufacturer's instructions.
-
Purge the reactor headspace three times with nitrogen, followed by three purges with hydrogen gas to ensure an inert atmosphere is replaced by a reactive one.
-
Pressurize the reactor with hydrogen to 4 MPa (approx. 580 psi).
-
Begin vigorous mechanical stirring and heat the reactor to 100°C.
-
Maintain these conditions for 4 hours. Monitor the reactor pressure; a drop in pressure indicates hydrogen consumption and reaction progress.
-
-
Work-up and Isolation:
-
After 4 hours, cool the reactor to room temperature (<25°C).
-
Carefully vent the excess hydrogen pressure in a well-ventilated fume hood.
-
Purge the reactor with nitrogen gas before opening.
-
Prepare a filtration pad of Celite® in a Büchner funnel. Wet the pad with ethyl acetate.
-
Filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst and sodium sulfate. Causality Note: Celite prevents the fine catalyst particles from clogging the filter paper and ensures their complete removal.
-
Wash the filter cake with additional ethyl acetate (2 x 50 ml) to recover any residual product.
-
-
Purification:
-
Combine the filtrate and washes in a round-bottom flask.
-
Concentrate the solution using a rotary evaporator to remove the ethyl acetate solvent.
-
The resulting crude oil can be purified by vacuum distillation to yield the final product, this compound, as a clear, colorless liquid.
-
Analytical Characterization
To ensure the identity and purity of the synthesized intermediate, which is a self-validating step in any protocol, standard analytical techniques should be employed:
-
Gas Chromatography (GC): To determine purity and identify any residual starting materials or solvent.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure of this compound.
-
High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS): An alternative or complementary method to GC for purity assessment and to confirm the molecular weight.[10]
Safety and Handling
This compound must be handled with appropriate safety precautions in a laboratory or industrial setting.[11]
-
GHS Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[3]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[11] All handling should be performed in a well-ventilated fume hood.[11]
-
Handling: Keep away from heat, sparks, open flames, and hot surfaces.[11] Take precautionary measures against static discharge.[11] Avoid breathing vapors or mist.[11]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[11]
-
First Aid:
-
If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[11]
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.[11]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[11]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[11]
-
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in pharmaceutical synthesis. Its utility in creating N-alkylated pyrrolidinone derivatives makes it a key component in the development of novel therapeutics, particularly in the area of CNS disorders. The synthetic protocol provided herein offers a reliable and scalable method for its production, enabling researchers to access this important building block for their drug discovery programs. Adherence to strict safety protocols is essential for its handling and use.
References
-
Chemsrc. 1-Propyl-2-pyrrolidinone | CAS#:3470-99-3. (Accessed Jan. 12, 2026). Available from: [Link]
-
PubChem. 1-Propyl-pyrrolidin-2-one | C7H13NO | CID 566544. National Center for Biotechnology Information. (Accessed Jan. 12, 2026). Available from: [Link]
-
ResearchGate. A Review on Synthesis and Pharmacological Activities of Piracetam and its Derivatives. (Accessed Jan. 12, 2026). Available from: [Link]
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Application Notes and Protocols for In Vitro Evaluation of Neuroprotective Effects
<
Introduction: Modeling Neuroprotection in a Dish
Neurodegenerative diseases represent a significant and growing challenge to public health. The complex pathophysiology, often involving oxidative stress, excitotoxicity, mitochondrial dysfunction, and apoptosis, necessitates the development of robust preclinical models to identify and validate novel therapeutic agents. In vitro assays provide a crucial first step in this discovery pipeline, offering a controlled environment to dissect molecular mechanisms and screen compound libraries for neuroprotective activity.[1] This guide provides a comprehensive overview of established protocols for evaluating the neuroprotective effects of test compounds against common neurotoxic insults. By adhering to these methodologies, researchers can generate reliable and reproducible data to advance promising candidates toward further development.
The core principle of these assays is to induce neuronal damage using a specific toxin or stressor that mimics a particular aspect of neurodegenerative pathology.[2][3] The ability of a test compound to mitigate this damage is then quantified using a variety of cellular and biochemical endpoints. This document will detail the selection of appropriate cell models and neurotoxic agents, followed by step-by-step protocols for key assays that measure cell viability, apoptosis, oxidative stress, and mitochondrial health.
PART 1: Foundational Components of a Neuroprotection Assay
A successful neuroprotection study hinges on the careful selection of its core components: the neuronal cell model and the method of inducing neurotoxicity.
Selecting the Appropriate Neuronal Cell Model
The choice of cell model is critical and depends on the specific research question and the desired balance between physiological relevance and experimental feasibility.
-
Immortalized Neuronal Cell Lines:
-
SH-SY5Y (Human Neuroblastoma): This is a widely used and versatile cell line that can be differentiated into a more mature, neuron-like phenotype.[3][4][5][6] SH-SY5Y cells are amenable to high-throughput screening and are a suitable initial model for assessing neuroprotective effects against a variety of toxins.[3][4][7]
-
PC12 (Rat Pheochromocytoma): These cells respond to nerve growth factor (NGF) by differentiating into cells with neuronal characteristics, making them a common model for studying neuronal differentiation and neuroprotection.[4]
-
HT22 (Mouse Hippocampal): An immortalized cell line derived from mouse hippocampus, HT22 cells are particularly useful for studying glutamate-induced excitotoxicity and oxidative stress.[4]
-
Neuro-2a (Mouse Neuroblastoma): This cell line is often used to study neuronal development, differentiation, and neurotoxicity.[4]
-
-
Primary Neuronal Cultures:
-
Primary Cortical or Hippocampal Neurons: Isolated from rodent embryos, these cells provide a more physiologically relevant model of the central nervous system.[3][4] They are ideal for more detailed mechanistic studies but are more challenging to culture and less amenable to high-throughput applications.
-
-
Human iPSC-Derived Neurons:
Inducing Neurotoxicity: Mimicking Disease Pathology
The choice of neurotoxic agent should align with the specific pathological process being investigated.
-
Oxidative Stress:
-
Hydrogen Peroxide (H₂O₂): Directly induces oxidative stress by generating reactive oxygen species (ROS).[2]
-
6-Hydroxydopamine (6-OHDA): A neurotoxin that selectively damages dopaminergic neurons, in part by inducing oxidative stress and mitochondrial dysfunction.[9][10][11] It is a common model for Parkinson's disease research.[9][11]
-
-
Excitotoxicity:
-
Protein Aggregation:
-
Amyloid-beta (Aβ) peptides: A primary component of the amyloid plaques found in Alzheimer's disease brains, Aβ oligomers and fibrils are directly neurotoxic.
-
The following diagram illustrates the general workflow for an in vitro neuroprotection assay.
Caption: General workflow of an in vitro neuroprotection assay.
PART 2: Core Experimental Protocols
This section provides detailed, step-by-step methodologies for the most common assays used to evaluate neuroprotection.
Cell Viability Assays
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.[16] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[16][17]
Protocol:
-
Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y at 1 x 10⁴ cells/well) in a 96-well plate and allow them to adhere for 24 hours.[2][17]
-
Treatment: Pre-treat cells with various concentrations of the test compound for 2-24 hours.[2]
-
Neurotoxic Insult: Add the neurotoxic agent (e.g., 100 µM 6-OHDA or 5 mM glutamate) to the wells and incubate for the desired period (e.g., 24 hours).[18][19]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[17][20]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16][17]
-
Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[2][16]
-
Calculation: Express cell viability as a percentage of the untreated control.
| Parameter | Recommendation |
| Cell Line | SH-SY5Y, PC12, HT22 |
| Seeding Density | 1 x 10⁴ cells/well (96-well plate) |
| MTT Concentration | 0.5 mg/mL (final concentration) |
| Incubation Time | 4 hours |
| Solubilizing Agent | DMSO |
| Absorbance Reading | 570 nm |
Table 1: Key parameters for the MTT assay.
The LDH assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[21][22][23][24] It is a reliable indicator of compromised cell membrane integrity.[21][24]
Protocol:
-
Experimental Setup: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.[2]
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.[24] This typically involves a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, which then reacts with a tetrazolium salt to form a colored formazan product.[23]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[24]
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.[24]
-
Calculation: Determine cytotoxicity by comparing the LDH release in treated wells to that of a maximum LDH release control (cells lysed with a detergent).[23]
Apoptosis Assays
Caspase-3 is a key executioner caspase in the apoptotic pathway.[25] Its activity can be measured using a substrate that releases a fluorescent or colorimetric molecule upon cleavage.[25][26]
Protocol:
-
Cell Lysis: After treatment, lyse the cells using a chilled lysis buffer.[25][26][27]
-
Incubation: Incubate the cell lysates on ice for 10-20 minutes.[25][26][27]
-
Caspase Reaction: Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) and reaction buffer to the lysates in a 96-well plate.[26][28]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[26][28]
-
Measurement: Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at an excitation/emission of 380/460 nm (for fluorometric assays).[26]
-
Calculation: The fold-increase in caspase-3 activity can be determined by comparing the results from apoptotic samples with those of an uninduced control.
Caption: Workflow for a Caspase-3 activity assay.
Oxidative Stress Assays
ROS are chemically reactive molecules containing oxygen that can cause significant damage to cell structures.[29] Their levels can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).[30]
Protocol:
-
Cell Preparation: Culture and treat cells as described previously.
-
Probe Loading: Wash the cells with a suitable buffer (e.g., Tyrode's buffer) and then incubate them with a working solution of DCFH-DA (e.g., 10 µM) for 30-45 minutes at 37°C in the dark.[31][32]
-
Washing: Wash the cells to remove excess probe.
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope with excitation and emission wavelengths of approximately 488 nm and 515 nm, respectively.[31][33]
-
Calculation: Quantify the relative ROS levels as a percentage of the control group.[2]
Mitochondrial Health Assays
Mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial health and is crucial for ATP production.[31] A decrease in ΔΨm is an early event in apoptosis.[31] Fluorescent dyes like JC-1 and TMRM are commonly used to measure MMP.[31][34][35]
Protocol (using TMRM):
-
Cell Preparation: Culture and treat cells as described previously.
-
TMRM Loading: Wash the cultured neurons with Tyrode's buffer and then incubate them with a low concentration of TMRM (e.g., 20 nM) for 45 minutes at room temperature in the dark.[31][32]
-
Imaging: Mount the culture dish on a microscope stage for live-cell imaging.[31]
-
Measurement: Acquire baseline fluorescence intensity. To confirm the signal is dependent on MMP, a mitochondrial uncoupler like FCCP can be added, which will cause a decrease in TMRM fluorescence.[31][32]
-
Analysis: The change in fluorescence intensity reflects the change in MMP.[31]
PART 3: Signaling Pathways in Neuroprotection
Understanding the molecular pathways involved in neuroprotection is crucial for targeted drug development. The PI3K/Akt pathway is a central signaling route that plays a significant role in promoting neuronal survival.[[“]][37][38][39][40]
Activation of the PI3K/Akt pathway can lead to:
-
Inhibition of Apoptosis: By phosphorylating and inactivating pro-apoptotic proteins.[37][38]
-
Enhanced Antioxidant Defense: By increasing the activity of antioxidant enzymes.[[“]]
The following diagram depicts a simplified representation of the PI3K/Akt signaling pathway in neuroprotection.
Caption: Simplified PI3K/Akt signaling pathway in neuroprotection.
Conclusion
The in vitro assays detailed in this guide provide a robust framework for the initial screening and mechanistic evaluation of potential neuroprotective compounds. By carefully selecting cell models, neurotoxic insults, and a battery of endpoint assays, researchers can gain valuable insights into the efficacy and mode of action of novel therapeutics for neurodegenerative diseases. It is imperative to remember that these in vitro models are a simplified representation of a complex biological system, and promising results should always be validated in more complex models, including in vivo studies.
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Application Notes & Protocols: Use of 1-Propylpyrrolidin-2-one in Monoamine Uptake Inhibitor Studies
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini AI, Senior Application Scientist
Abstract
This document serves as a detailed technical guide on the application of the 1-propylpyrrolidin-2-one scaffold in the research and development of monoamine uptake inhibitors. It provides a comprehensive overview of the scientific rationale, detailed experimental protocols for in vitro characterization, and a framework for ensuring data integrity. The focus is on equipping researchers with the necessary methodologies to assess the binding affinity and functional potency of novel pyrrolidinone derivatives at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, which are critical targets in neuropsychiatric drug discovery.
Scientific Foundation: Monoamine Transporters and the Pyrrolidinone Scaffold
Monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin, are pivotal in regulating a vast array of physiological and cognitive functions. The synaptic concentrations of these neurotransmitters are meticulously controlled by their respective transporters (DAT, NET, and SERT), which facilitate their reuptake into presynaptic neurons. The inhibition of these transporters is a clinically validated strategy for treating numerous central nervous system (CNS) disorders, such as depression, ADHD, and anxiety.[1]
The pyrrolidin-2-one chemical structure has been identified as a "privileged scaffold" in medicinal chemistry due to its versatility in generating compounds with diverse biological activities.[2] Specifically, derivatives of this compound have shown significant promise as potent and selective inhibitors of DAT and NET, with often minimal activity at SERT.[3][4] This selectivity profile is highly desirable for developing therapeutics with targeted mechanisms of action and potentially fewer side effects. The pyrrolidinone ring provides a rigid framework that can be chemically modified to optimize interactions with the binding pockets of monoamine transporters.[5][6]
Experimental Design: A Stepwise Approach to Characterization
The evaluation of a novel this compound derivative as a monoamine uptake inhibitor follows a logical and stepwise in vitro workflow. This process begins with determining the compound's binding affinity for each transporter, followed by assessing its functional ability to block neurotransmitter uptake.
Caption: A streamlined workflow for the in vitro assessment of monoamine transporter inhibitors.
Protocol I: Radioligand Binding Assays for Transporter Affinity (Ki)
Objective: To quantify the binding affinity (Ki) of a test compound for DAT, NET, and SERT.
Principle: This competitive assay measures the ability of a test compound to displace a specific, high-affinity radioligand from its transporter binding site. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation.[7]
Materials:
-
Membrane Preparations: Membranes from HEK293 cells stably expressing human DAT, NET, or SERT, or rodent brain tissue homogenates.[8]
-
Radioligands:
-
DAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55[3]
-
NET: [³H]Nisoxetine
-
SERT: [³H]Citalopram or [³H]Paroxetine
-
-
Assay Buffer: Typically 50 mM Tris-HCl with physiological salt concentrations.
-
Non-specific Binding Control: A high concentration of a known potent inhibitor (e.g., 10 µM GBR 12909 for DAT).
-
Instrumentation: 96-well plates, cell harvester, and a liquid scintillation counter.[8]
Methodology:
-
Preparation: Prepare serial dilutions of the this compound derivative.
-
Incubation: In a 96-well plate, combine the membrane preparation, the radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific control.[8]
-
Equilibration: Incubate the plate to allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer.[9]
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percent specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the radioligand concentration and Kd is its dissociation constant.[10][11]
-
Protocol II: Synaptosomal Uptake Inhibition Assay for Functional Potency (IC50)
Objective: To determine the functional potency (IC50) of a test compound to inhibit the uptake of radiolabeled monoamines into synaptosomes.
Principle: Synaptosomes are resealed nerve terminals isolated from brain tissue that contain functional monoamine transporters.[12][13] This assay directly measures the inhibition of neurotransmitter transport, providing a more physiologically relevant assessment of a compound's activity.[14][15]
Materials:
-
Brain Tissue: Freshly dissected rodent striatum (for DAT), cortex, or hippocampus (for NET and SERT).[16]
-
Radiolabeled Neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.
-
Buffers: Homogenization buffer (e.g., 0.32 M sucrose) and an uptake buffer (e.g., Krebs-Ringer).[12][15]
-
MAO Inhibitor: Pargyline, to prevent the degradation of monoamines.[15]
-
Selective Blockers (optional): Desipramine can be used to block NET and SERT when specifically measuring DAT uptake.[14][15]
-
Instrumentation: Glass-Teflon homogenizer, refrigerated centrifuge, cell harvester, and a liquid scintillation counter.
Methodology:
-
Synaptosome Preparation:
-
Pre-incubation: Aliquot the synaptosome suspension into tubes and pre-incubate with varying concentrations of the test compound or vehicle for 10-15 minutes at 37°C.
-
Uptake Initiation: Start the reaction by adding the radiolabeled neurotransmitter.
-
Incubation: Incubate for a short, defined period (e.g., 5 minutes) at 37°C to measure the initial rate of uptake.[14]
-
Termination: Stop the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.[15]
-
Quantification: Measure the radioactivity of the filters via liquid scintillation.
-
Data Analysis:
-
Determine specific uptake by subtracting non-specific uptake (measured in the presence of a high concentration of a known inhibitor like cocaine or on ice).[15]
-
Plot the percent inhibition of specific uptake against the log concentration of the test compound.
-
Calculate the IC50 value using non-linear regression.
-
Caption: A diagram illustrating competitive inhibition at the dopamine transporter.
Data Interpretation and Presentation
The results from these assays allow for a comprehensive characterization of the test compound. The data should be summarized in a clear, tabular format to facilitate comparison and analysis of structure-activity relationships (SAR).
Example Data Table:
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DA Uptake IC50 (nM) | NET Uptake IC50 (nM) | SERT Uptake IC50 (nM) |
| Derivative X | 25.4 | 150.8 | >10,000 | 45.2 | 275.1 | >10,000 |
| Derivative Y | 120.3 | 35.6 | >10,000 | 210.5 | 60.3 | >10,000 |
| Cocaine (Ref.) | 250 | 400 | 350 | 300 | 550 | 400 |
Ensuring Trustworthiness: Validation and Controls
The integrity of the experimental data is paramount. Each assay must be a self-validating system.
-
Reference Compounds: Always include well-characterized reference compounds (e.g., cocaine, nisoxetine, citalopram) to ensure the assay is performing within expected parameters.
-
Positive and Negative Controls: Total binding/uptake (vehicle) and non-specific binding/uptake controls are essential for accurate calculations.
-
Assay Conditions: Maintain consistent and optimized assay conditions, including buffer composition, pH, temperature, and incubation times.
-
Reproducibility: Experiments should be repeated (n ≥ 3) to ensure the reliability and statistical significance of the results.
References
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Shapiro, A. B. (2013). How do you determine the Ki of an inhibitor for an enzyme which also undergoes substrate inhibition?. ResearchGate. Retrieved from [Link]
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Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]
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Creative Biolabs. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]
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Dong, C., Liu, Z., & Wang, F. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. ResearchGate. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of Pyrrolidin-2-one Derivative Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrrolidin-2-one Scaffold in Modern Drug Discovery
The pyrrolidin-2-one, or γ-lactam, nucleus is a privileged scaffold in medicinal chemistry, forming the core of a wide array of natural products and synthetic pharmaceuticals.[1][2] Its prevalence in drug design is attributed to its ability to serve as a versatile template, offering a three-dimensional architecture that can effectively explore pharmacophore space.[2] Derivatives of this heterocyclic motif have demonstrated a broad spectrum of pharmacological activities, including antibacterial, anticonvulsant, anticancer, and anti-inflammatory properties.[3][4] This guide provides detailed methodologies for the construction of pyrrolidin-2-one derivative libraries, focusing on robust and adaptable synthetic strategies.
Strategic Approaches to Pyrrolidin-2-one Synthesis
The creation of a diverse library of pyrrolidin-2-one derivatives hinges on the selection of appropriate synthetic methodologies. This section details three distinct and powerful strategies: classical lactamization, multi-component reactions for rapid diversification, and asymmetric synthesis from a chiral pool precursor.
Classical Lactamization: Synthesis of N-Substituted Pyrrolidin-2-ones from γ-Butyrolactone
The most direct and industrially significant method for synthesizing the pyrrolidin-2-one core is the reaction of γ-butyrolactone (GBL) with a primary amine.[3] This reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the lactone, leading to ring-opening. The resulting intermediate, a γ-hydroxyamide, undergoes subsequent intramolecular cyclization via dehydration at elevated temperatures to yield the corresponding N-substituted pyrrolidin-2-one.[5]
Causality of Experimental Choices: The high temperatures (200-300°C) are necessary to drive the dehydration and cyclization of the stable γ-hydroxyamide intermediate. The choice of the primary amine is critical as it must be stable at these elevated temperatures. This method is particularly well-suited for the synthesis of N-alkyl and N-aryl pyrrolidin-2-ones.
Experimental Protocol: Synthesis of 1-Aminopyrrolidin-2-one
This protocol describes the synthesis of 1-aminopyrrolidin-2-one, a key intermediate for further derivatization, via the lactamization of γ-butyrolactone with hydrazine hydrate.
-
Materials:
-
γ-Butyrolactone (GBL)
-
Hydrazine hydrate (80%)
-
Ethanol (absolute)
-
-
Procedure:
-
To a solution of γ-butyrolactone (0.1 mol) in ethanol, add hydrazine hydrate (80%, 0.1 mol).
-
Reflux the mixture for 4-7 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the resulting precipitate and wash with cold ethanol to afford the desired product.
-
-
Characterization of 1-Aminopyrrolidin-2-one (N1):
-
Yield: 68%
-
Appearance: Solid
-
FT-IR (cm⁻¹): 3294 and 3203 (sym. and asy. NH₂), 1685 (C=O lactam).[3]
-
Workflow for Classical Lactamization:
Caption: Workflow for the synthesis of N-substituted pyrrolidin-2-ones via classical lactamization.
Multi-Component Reactions (MCRs): Rapid Assembly of Complex Pyrrolidin-2-ones
Multi-component reactions (MCRs) are powerful tools in combinatorial chemistry, allowing for the synthesis of complex molecules in a single step from three or more starting materials. The Ugi four-component reaction is a prominent example that can be adapted to generate highly substituted pyrrolidin-2-one scaffolds.[6][7]
Mechanistic Insights: The Ugi reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. To form the pyrrolidin-2-one ring, a bifunctional starting material is employed, such as a γ-aminocarboxylic acid or, as in the protocol below, a carboxylic acid bearing a leaving group that facilitates a post-Ugi intramolecular cyclization. The reaction proceeds through the formation of an α-adduct from the amine, aldehyde, and carboxylic acid, which is then trapped by the isocyanide to form an α-acylamino amide intermediate. A subsequent intramolecular nucleophilic substitution leads to the desired lactam.[6]
Experimental Protocol: Ugi/Nucleophilic Substitution Synthesis of a Pyrrolidin-2-one Derivative [6]
This protocol details the synthesis of a pyrrolidin-2-one via a Ugi reaction followed by an intramolecular nucleophilic substitution.
-
Materials:
-
Glycine methyl ester hydrochloride
-
Potassium hydroxide
-
Methanol
-
3-Bromopropionic acid
-
Phenylglyoxal hydrate
-
Cyclohexyl isocyanide
-
Cesium carbonate
-
Acetonitrile
-
Chloroform
-
1 M HCl aqueous solution
-
Sodium sulfate
-
-
Procedure for Ugi Adduct Synthesis:
-
Treat glycine methyl ester hydrochloride (2 mmol) with potassium hydroxide (1.8 mmol) in methanol (10 mL) and sonicate for 10 minutes.
-
Add 3-bromopropionic acid (2 mmol), followed by phenylglyoxal hydrate (2 mmol) and cyclohexyl isocyanide (2 mmol).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Isolate the resulting precipitate by vacuum filtration, wash with cold methanol, and dry in vacuo to obtain the Ugi adduct.[6]
-
-
Procedure for Cyclization to Pyrrolidin-2-one:
-
Add cesium carbonate (0.05 mmol) to a suspension of the Ugi adduct (1 mmol) in acetonitrile (3 mL).
-
Heat the reaction mixture to reflux for 1 hour.
-
Remove the solvent under reduced pressure.
-
Dissolve the crude product in chloroform and wash with a 1 M HCl aqueous solution.
-
Dry the organic layer over sodium sulfate, filter, and concentrate to dryness.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate mixture) to yield the desired pyrrolidin-2-one.[6]
-
Ugi Reaction and Cyclization Workflow:
Caption: Workflow for the synthesis of substituted pyrrolidin-2-ones via a Ugi multi-component reaction followed by intramolecular cyclization.
Table 1: Examples of Multi-Component Synthesized Pyrrolidin-2-ones
| Entry | Amine | Aldehyde | Yield (%) | Reference |
| 1 | Aniline | 4-Nitrobenzaldehyde | 92 | [1] |
| 2 | 4-Chloroaniline | 4-Nitrobenzaldehyde | 94 | [1] |
| 3 | 4-Methylaniline | 4-Nitrobenzaldehyde | 90 | [1] |
| 4 | Aniline | 4-Chlorobenzaldehyde | 95 | [1] |
Yields reported for ultrasound-promoted one-pot synthesis using citric acid as a catalyst.
Asymmetric Synthesis from (S)-Pyroglutamic Acid
For the synthesis of enantiomerically pure pyrrolidin-2-one derivatives, the chiral pool approach is highly effective. (S)-Pyroglutamic acid, a readily available and inexpensive chiral synthon derived from L-glutamic acid, is an excellent starting material.[8][9] Its two distinct carbonyl groups (the lactam and the carboxylic acid) allow for selective chemical manipulations to introduce diversity at various positions of the pyrrolidin-2-one ring while retaining the initial stereochemistry.
Rationale for Chiral Synthesis: The stereochemistry of a drug molecule is often crucial for its biological activity. Utilizing a chiral starting material like (S)-pyroglutamic acid ensures that the desired enantiomer is produced, which is a critical consideration in drug development. The rigid, bicyclic intermediates that can be formed from pyroglutamic acid allow for high stereocontrol in subsequent reactions.
Experimental Protocol: Synthesis of a Chiral N-Acyl-2-vinylpyrrolidine Precursor [10]
This protocol outlines a key transformation in the synthesis of a chiral pyrrolidin-2-one derivative from a precursor readily available from (S)-pyroglutamic acid.
-
Materials:
-
N-Boc-2-(hydroxymethyl)pyrrolidine (derived from S-pyroglutamic acid)
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (saturated aqueous solution)
-
Sodium thiosulfate (saturated aqueous solution)
-
Magnesium sulfate
-
-
Procedure:
-
To a stirred solution of N-Boc-2-(hydroxymethyl)pyrrolidine (1 mmol) in dry DCM (10 mL) at 0 °C, add Dess-Martin periodinane (1.2 mmol).
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude aldehyde is typically used in the next step without further purification. This aldehyde can then be converted to a vinyl group via a Wittig reaction, for example.
-
Asymmetric Synthesis Workflow from (S)-Pyroglutamic Acid:
Caption: General workflow for the asymmetric synthesis of chiral pyrrolidin-2-one derivatives starting from (S)-pyroglutamic acid.
Biological Activity of Pyrrolidin-2-one Derivatives
The versatility of the pyrrolidin-2-one scaffold is underscored by the diverse biological activities exhibited by its derivatives. The ability to readily introduce a variety of substituents at different positions of the ring allows for the fine-tuning of pharmacological properties.
Table 2: Examples of Biologically Active Pyrrolidin-2-one Derivatives
| Compound | Biological Activity | Target/Assay | Potency (IC₅₀/ED₅₀/pKi) | Reference |
| 1-{3-[4-(2-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one | α₁-Adrenoceptor Antagonist | Radioligand Binding Assay | pKi = 7.13 | [11] |
| 1-{3-[4-(4-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one | α₂-Adrenoceptor Antagonist | Radioligand Binding Assay | pKi = 7.29 | [11] |
| 1-{3-[4-(2-ethoxy-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one | Antiarrhythmic Agent | Epinephrine-induced arrhythmia in rats | ED₅₀ = 1.0 mg/kg (iv) | [11] |
| Various N-substituted pyrrolidin-2-ones | Antibacterial | E. coli, S. aureus | Moderate activity | [3] |
Conclusion
The synthetic methodologies outlined in these application notes provide a robust framework for the creation of diverse libraries of pyrrolidin-2-one derivatives. From the straightforward and scalable classical lactamization to the rapid and complexity-generating multi-component reactions, and the stereochemically precise chiral pool approach, researchers have a powerful toolkit at their disposal. The choice of synthetic strategy will be dictated by the specific goals of the research program, whether it be the generation of a large screening library or the synthesis of a specific, enantiomerically pure drug candidate. The proven track record of the pyrrolidin-2-one scaffold in drug discovery continues to make it an attractive target for the development of novel therapeutic agents.
References
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Safeguarding Your Research: A Detailed Guide to Personal Protective Equipment for Handling N-propyl-2-pyrrolidone
Introduction: Understanding the Risks of N-propyl-2-pyrrolidone
Based on available data, N-propyl-2-pyrrolidone is anticipated to be harmful if swallowed and to cause skin and serious eye irritation[1]. Furthermore, related compounds like N-ethyl-2-pyrrolidone are classified with reproductive toxicity[1]. Given these potential hazards, the implementation of stringent personal protective equipment (PPE) protocols is not merely a recommendation but a critical necessity for any professional handling this compound.
This application note provides a detailed, field-proven guide to the selection and use of appropriate PPE for handling N-propyl-2-pyrrolidone, designed for researchers, scientists, and drug development professionals. The protocols outlined herein are grounded in the principles of risk mitigation and are designed to create a self-validating system of safety within your laboratory.
Hazard Profile of N-propyl-2-pyrrolidone and its Analogs
To establish a robust safety protocol, it is essential to consider the known hazards of closely related compounds. This data informs a cautious and protective approach to handling N-propyl-2-pyrrolidone.
| Hazard Statement | Classification for Structural Analogs (N-butyl/N-ethyl-2-pyrrolidone) and N-propyl-2-pyrrolidone | Source |
| Acute Oral Toxicity | Harmful if swallowed | [1] |
| Skin Corrosion/Irritation | Causes skin irritation | [1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | [1] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child (for N-ethyl-2-pyrrolidone) | [1] |
| Respiratory Irritation | May cause respiratory irritation |
Note: This table is a synthesis of data from available SDS of structural analogs and GHS classifications. It should be used as a guide for risk assessment in the absence of a specific SDS for N-propyl-2-pyrrolidone.
Core Directive: A Multi-Layered Approach to PPE Selection
The selection of PPE for handling N-propyl-2-pyrrolidone should not be a static, one-size-fits-all approach. Instead, it requires a dynamic risk assessment based on the specific experimental conditions, including the quantity of the substance being handled, the duration of exposure, and the potential for aerosol generation.
Caption: Emergency response protocol for N-propyl-2-pyrrolidone exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [2]* Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove all contaminated clothing. If skin irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, administer artificial respiration. Seek immediate medical attention. [2]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [2]
Conclusion: A Culture of Safety
The responsible use of N-propyl-2-pyrrolidone in a research setting is predicated on a comprehensive understanding of its potential hazards and the diligent application of appropriate safety measures. While a specific, detailed SDS for this compound remains elusive, a conservative approach based on the known hazards of its structural analogs provides a robust framework for ensuring personnel safety. By adhering to the multi-layered PPE protocols and emergency procedures outlined in this guide, researchers can confidently handle N-propyl-2-pyrrolidone while maintaining the highest standards of laboratory safety.
References
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PubChem. (n.d.). 1-Propyl-pyrrolidin-2-one. National Center for Biotechnology Information. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: N-Butyl-2-pyrrolidone. Retrieved from [Link]
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AMG Medical. (n.d.). CHEMICAL RESISTANCE & BARRIER GUIDE. Retrieved from [Link]
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OSHA. (n.d.). Personal Protective Equipment. Occupational Safety and Health Administration. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: N-Ethyl-2-pyrrolidone. Retrieved from [Link]
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PubChem. (n.d.). 1-Propyl-pyrrolidin-2-one Hazard Summary. National Center for Biotechnology Information. Retrieved from [Link]
Sources
Application Note & Protocol: Scaling the Synthesis of 1-Propylpyrrolidin-2-one for Pilot Studies
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on scaling the synthesis of 1-propylpyrrolidin-2-one from laboratory to pilot-plant scale. This compound is a valuable N-alkylated lactam with applications as a specialized solvent and a key intermediate in the synthesis of more complex molecules. Transitioning its synthesis from the benchtop requires careful consideration of reaction pathways, process safety, equipment selection, and purification methods. This guide details two primary synthetic routes, provides in-depth, step-by-step protocols for both lab and pilot scales, and addresses the critical engineering and safety challenges inherent in chemical process scale-up.
Introduction: The Strategic Importance of Scalable Synthesis
The pyrrolidinone core is a privileged scaffold in medicinal chemistry and materials science.[1] N-alkylation of the parent 2-pyrrolidone ring modifies its physical and chemical properties, leading to a diverse family of compounds with tailored applications. This compound (also known as N-propylpyrrolidinone) serves as a high-boiling point polar aprotic solvent and a versatile building block. The successful transition from discovery to application hinges on the development of a robust, safe, and economically viable synthesis that can be scaled to produce kilogram quantities for pilot studies and beyond.
This application note focuses on the practical aspects of this scale-up, moving beyond theoretical chemistry to address the real-world challenges of process development.
Synthetic Strategy Selection: A Comparative Analysis for Pilot-Scale Viability
Two primary, well-established methods exist for the N-alkylation of 2-pyrrolidone. The choice of route for a pilot-scale campaign depends on available equipment, safety infrastructure, cost of raw materials, and downstream processing capabilities.
Route A: Direct N-Alkylation via Nucleophilic Substitution
This is the most common laboratory method, involving the deprotonation of 2-pyrrolidone with a suitable base to form the corresponding anion, which then acts as a nucleophile to displace a halide from an n-propyl halide.
-
Mechanism: The hydrogen on the nitrogen atom of 2-pyrrolidone is acidic and can be removed by a strong base.[2] The resulting anion is an ambident nucleophile, but N-alkylation is generally favored, especially with "soft" electrophiles like alkyl iodides or bromides.[3]
-
Advantages:
-
High selectivity for the N-alkylated product under controlled conditions.
-
Avoids the need for high-pressure hydrogenation equipment.
-
Generally proceeds at moderate temperatures.
-
-
Scale-up Challenges:
-
Base Selection: Strong bases like sodium hydride (NaH) are highly effective but pose significant safety risks at scale (flammable, pyrophoric upon contact with water). Using weaker bases like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) is safer but may require higher temperatures or phase-transfer catalysts, potentially leading to side reactions.[3]
-
Solvent Choice: Requires anhydrous polar aprotic solvents like DMF or THF, which can be difficult to handle and recover at scale.
-
Exothermicity: The deprotonation and alkylation steps can be exothermic and require careful thermal management in a large reactor.
-
Route B: Reductive Amination
This route involves the reaction of 2-pyrrolidone with propionaldehyde in the presence of a reducing agent, typically hydrogen gas over a metal catalyst.
-
Mechanism: This pathway proceeds through the formation of an intermediate N-hydroxyalkyl pyrrolidone, which is subsequently hydrogenated.
-
Advantages:
-
Atom-economical, with water as the primary byproduct.
-
Avoids the use of corrosive alkyl halides and hazardous strong bases.
-
-
Scale-up Challenges:
-
Specialized Equipment: Requires a high-pressure hydrogenation reactor (autoclave), which is not standard in all pilot plants.
-
Catalyst Handling: Heterogeneous catalysts like Palladium on Carbon (Pd/C) are flammable (especially when dry and saturated with hydrogen) and require careful handling, filtration, and recovery procedures.[4]
-
Hydrogen Safety: Hydrogen is highly flammable and explosive; its use requires stringent safety protocols and infrastructure.
-
Decision for this Protocol: For this guide, we will focus on Route A (Direct N-Alkylation) using potassium hydroxide (KOH) as the base. This choice represents a common industrial compromise, balancing reactivity with improved safety and handling characteristics compared to sodium hydride, and avoiding the need for specialized high-pressure equipment.
Laboratory-Scale Synthesis Protocol (100 g Scale)
This protocol establishes a baseline for the process, allowing for optimization and characterization before proceeding to pilot scale.
Materials and Equipment
| Reagent/Material | Molecular Weight ( g/mol ) | Moles | Mass/Volume | Supplier/Grade |
| 2-Pyrrolidone | 85.11 | 1.175 | 100.0 g | Sigma-Aldrich, >99% |
| Potassium Hydroxide (KOH) | 56.11 | 1.41 (1.2 eq) | 79.1 g (flakes) | Fisher Scientific, >85% |
| 1-Bromopropane | 123.00 | 1.29 (1.1 eq) | 158.9 g (110 mL) | Acros Organics, 99% |
| Toluene | - | - | 500 mL | Anhydrous |
| Deionized Water | - | - | 2 x 250 mL | - |
| Brine (Saturated NaCl) | - | - | 1 x 250 mL | - |
| Anhydrous Magnesium Sulfate | - | - | 20 g | - |
-
Equipment: 2 L three-neck round-bottom flask, mechanical stirrer, Dean-Stark trap, reflux condenser, heating mantle with temperature controller, dropping funnel, nitrogen inlet.
Step-by-Step Procedure
-
Setup: Assemble the glassware and ensure it is dry. Equip the flask with a mechanical stirrer, Dean-Stark trap, condenser, and nitrogen inlet.
-
Azeotropic Dehydration: Charge the flask with 2-pyrrolidone (100.0 g), potassium hydroxide (79.1 g), and toluene (500 mL).
-
Water Removal: Heat the mixture to reflux under a gentle flow of nitrogen. Water will be removed azeotropically and collected in the Dean-Stark trap. Continue refluxing until no more water is collected (approx. 2-3 hours). This step is critical to ensure the subsequent alkylation proceeds efficiently.
-
Alkylation: Cool the reaction mixture to 50-60°C. Add 1-bromopropane (110 mL) dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below 70°C. An exotherm will be observed.
-
Reaction Monitoring: After the addition is complete, heat the mixture to a gentle reflux (approx. 100-110°C) and stir for 4-6 hours. Monitor the reaction progress by TLC or GC analysis until the 2-pyrrolidone starting material is consumed.
-
Quench and Work-up: Cool the mixture to room temperature. Carefully add deionized water (250 mL) to quench the reaction and dissolve the potassium bromide salts.
-
Phase Separation: Transfer the mixture to a 2 L separatory funnel. Separate the organic (upper) layer. Wash the organic layer sequentially with deionized water (250 mL) and brine (250 mL).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
Purification: Purify the crude product by vacuum distillation to yield this compound as a colorless liquid.
Expected Results
-
Yield: 115-125 g (77-83%)
-
Purity (GC): >99%
-
Boiling Point: 87-88 °C at 13 hPa[5]
Pilot-Scale Up: Key Considerations and Process Design
Transitioning from a 100 g laboratory synthesis to a 10 kg pilot run introduces significant challenges in heat management, material handling, and safety.
Process Safety Analysis
-
Thermal Hazards: The reaction is exothermic, particularly during the addition of the alkylating agent. A Reaction Calorimetry (RC1) study is highly recommended to determine the heat of reaction, maximum temperature of synthetic reaction (MTSR), and potential for thermal runaway.
-
Reagent Hazards:
-
2-Pyrrolidone: Causes serious eye irritation. May damage fertility or the unborn child.[6]
-
Potassium Hydroxide: Corrosive. Causes severe skin burns and eye damage.
-
1-Bromopropane: Flammable liquid and vapor. Harmful if swallowed or inhaled. Suspected of damaging fertility or the unborn child.
-
Toluene: Highly flammable liquid and vapor. Causes skin irritation. May cause drowsiness or dizziness.
-
-
Engineering Controls: The pilot plant must be equipped with proper ventilation, emergency scrubbers, and fire suppression systems. All equipment must be electrically grounded to prevent static discharge, especially when handling flammable solvents.[5]
Equipment Selection
-
Reactor: A 100 L glass-lined or stainless steel jacketed reactor is suitable. Glass-lining provides excellent chemical resistance. The jacket allows for precise temperature control via a thermal control unit (TCU).
-
Agitation: A multi-bladed retreat curve or pitched-blade turbine agitator is required to ensure efficient mixing of the heterogeneous KOH/toluene slurry and good heat transfer.
-
Condenser: A large surface area shell-and-tube condenser is necessary to handle the solvent vapors during azeotropic distillation and reflux.
-
Charging Systems: Use diaphragm pumps or pressure transfers through dedicated lines for charging liquids. Solids should be added via a powder charging chute under an inert atmosphere.
Workflow Diagram
The overall workflow for the pilot-scale synthesis is depicted below.
Caption: Pilot-scale workflow for this compound synthesis.
Pilot-Scale Synthesis Protocol (10 kg Scale)
This protocol is designed for a 100 L jacketed reactor and assumes all necessary safety precautions and engineering controls are in place.
Materials
| Reagent/Material | Moles | Mass | Notes |
| 2-Pyrrolidone | 117.5 kmol | 10.0 kg | |
| Potassium Hydroxide (KOH) | 141.0 kmol | 7.91 kg | Flakes, >85% |
| 1-Bromopropane | 129.3 kmol | 15.9 kg | Approx. 11.0 L |
| Toluene | - | 50 L | |
| Deionized Water | - | 2 x 25 L | For quench and wash |
| Brine (Saturated NaCl) | - | 1 x 25 L | For final wash |
Step-by-Step Procedure
-
Reactor Inerting: Ensure the 100 L reactor is clean, dry, and inert. Purge with nitrogen for at least 30 minutes. Maintain a positive nitrogen pressure throughout the process.
-
Charging:
-
Charge toluene (50 L) to the reactor.
-
Charge 2-pyrrolidone (10.0 kg).
-
Charge potassium hydroxide flakes (7.91 kg) through the solids charging port.
-
-
Dehydration:
-
Start agitation.
-
Set the jacket temperature to 125-130°C to bring the reactor contents to reflux.
-
Collect the water-toluene azeotrope in a suitable receiver. Continue until water evolution ceases.
-
-
Alkylation:
-
Cool the reactor contents to 50-60°C by setting the jacket temperature to 45°C.
-
Begin the controlled addition of 1-bromopropane (15.9 kg) via a dosing pump over 2-3 hours.
-
Monitor the internal temperature closely. If the temperature rises above 70°C, slow or pause the addition.
-
-
Reaction:
-
Once the addition is complete, set the jacket temperature to 115-120°C and maintain a gentle reflux for 4-8 hours.
-
Take samples periodically for GC analysis to confirm the disappearance of the 2-pyrrolidone starting material.
-
-
Quench and Work-up:
-
Cool the reactor to 20-25°C.
-
Slowly and carefully add deionized water (25 L) to the reactor. A slight exotherm may be observed.
-
Stir for 30 minutes, then stop agitation and allow the layers to separate (approx. 30-60 minutes).
-
Drain the lower aqueous layer containing dissolved salts to a waste container.
-
Repeat the wash with an additional 25 L of deionized water, followed by 25 L of brine.
-
-
Solvent Removal:
-
Configure the reactor for distillation with a vacuum source.
-
Heat the reactor jacket to 80-90°C and apply gentle vacuum to distill off the bulk of the toluene.
-
-
Final Purification:
-
Increase the vacuum to <20 mbar.
-
Heat the reactor jacket to 100-120°C to distill the product.
-
Collect the pure this compound in a clean, dry receiver.
-
-
Packaging: Once the product meets quality specifications, transfer it to appropriate containers under a nitrogen blanket.
Quality Control & Analytical Methods
The final product must be analyzed to ensure it meets the required specifications for pilot studies.
| Parameter | Method | Specification |
| Appearance | Visual | Clear, colorless liquid |
| Identity | ¹H NMR, ¹³C NMR, FT-IR | Conforms to structure |
| Purity | Gas Chromatography (GC-FID) | ≥ 99.5% |
| Water Content | Karl Fischer Titration | ≤ 0.1% |
| Residual Solvents | GC-Headspace | Toluene ≤ 500 ppm |
Conclusion
The successful scaling of the synthesis of this compound is achievable through careful planning, process hazard analysis, and a thorough understanding of the underlying chemical principles. The direct N-alkylation route using potassium hydroxide offers a pragmatic and scalable approach for producing multi-kilogram quantities suitable for pilot studies. This guide provides a robust framework, but it is imperative that all operations are conducted by trained personnel in an appropriate facility and that process parameters are optimized based on calorimetry data and in-process monitoring for each specific scale and equipment set.
References
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National Center for Biotechnology Information. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. PubChem CID: 566544. Available at: [Link]
- Google Patents.US20230373914A1 - Process for the preparation of (r)-4-propyl pyrrolidine-2-one, a key intermediate for synthesis of brivaracetam.
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National Center for Biotechnology Information. this compound. PubChem CID: 566544. Available at: [Link]
-
ACS Publications. Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. Available at: [Link]
- Google Patents.JP2007099690A - Purification method of N-methyl-2-pyrrolidone.
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European Patent Office. EP1720833B1 - Method for purifying N-methyl-2-pyrrolidone. Available at: [Link]
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MDPI. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Available at: [Link]
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National Center for Biotechnology Information. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Available at: [Link]
-
PubChemLite. 1-propyl-pyrrolidin-2-one (C7H13NO). Available at: [Link]
- Google Patents.US6008375A - Process for manufacturing 2-pyrrolidone or N-alkylpyrrolidones.
-
Wikipedia. 2-Pyrrolidone. Available at: [Link]
- Google Patents.KR100349311B1 - Purification of N-Methyl-2-Pyrrolidone (NMP) by Alkaline Treatment.
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Ataman Kimya. 2-PYRROLIDONE. Available at: [Link]
- Google Patents.EP1720833A1 - Method for purifying n-methyl-2-pyrrolidone.
- Google Patents.CN102115454A - Separation and purification method for solution containing N-methyl pyrrolidone (NMP).
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RSC Publishing. Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines. Available at: [Link]
-
ScienceLab.com. 2-PYRROLIDONE 99% - (For Synthesis) MSDS. Available at: [Link]
-
National Center for Biotechnology Information. One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. Available at: [Link]
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- 6. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 1-Propylpyrrolidin-2-one Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis of 1-Propylpyrrolidin-2-one. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, during the N-alkylation of 2-pyrrolidinone. We will explore the underlying chemical principles, diagnose common experimental pitfalls, and provide robust, field-proven protocols to optimize your synthesis for higher purity and yield.
Section 1: Understanding the Core Reaction and Its Challenges
The most common and direct route to this compound is the N-alkylation of 2-pyrrolidinone, a reaction analogous to the classic Williamson ether synthesis.[1][2][3] The process involves the deprotonation of the lactam nitrogen to form a nucleophilic pyrrolidinone anion, which then attacks an electrophilic propyl source, typically a propyl halide, in an Sₙ2 reaction.[2][4][5]
While straightforward in principle, this reaction is frequently plagued by competing pathways and side reactions that can significantly depress the yield of the desired N-alkylated product. The primary challenge stems from the ambident nucleophilic character of the pyrrolidinone anion.
The Ambident Nucleophile Problem: N- vs. O-Alkylation
Once deprotonated by a base, the negative charge on the pyrrolidinone anion is delocalized across the nitrogen and oxygen atoms, creating two potential sites for alkylation. This results in a mixture of the desired N-alkylated product and the isomeric O-alkylated byproduct, 2-propoxy-1-pyrroline.[6] Controlling the selectivity of this step is paramount for achieving a high yield.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is very low, and I'm recovering mostly unreacted 2-pyrrolidinone. What are the likely causes?
A1: This is a classic symptom of incomplete reaction, which can stem from several fundamental experimental errors.
-
Cause 1: Incomplete Deprotonation. 2-pyrrolidinone has a pKa of about 24.5, meaning a sufficiently strong base is required for complete conversion to the reactive anion.[6] If you are using a weaker base like potassium carbonate (K₂CO₃), the equilibrium may not fully favor the anion. Even with a strong base like sodium hydride (NaH), its reactivity can be compromised.
-
Solution:
-
Verify Base Strength & Quality: If using NaH, ensure it is fresh. It is often supplied as a dispersion in mineral oil, which should be washed away with anhydrous hexanes under an inert atmosphere before use to expose the reactive surface.[6]
-
Switch to a Stronger Base: If using K₂CO₃ or other carbonates, consider switching to NaH or KH for more quantitative deprotonation.[7]
-
-
-
Cause 2: Presence of Protic Impurities. Water or other protic impurities (e.g., residual alcohol in the solvent) will rapidly quench the base and the pyrrolidinone anion, halting the reaction.[6][8]
-
Solution:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (flame- or oven-dried). Use anhydrous-grade solvents, preferably from a freshly opened bottle or a solvent purification system.[8] Ensure your 2-pyrrolidinone is dry, as it can be hygroscopic.
-
-
-
Cause 3: Insufficient Reaction Time or Temperature. The N-alkylation of lactams can be sluggish, especially with less reactive alkyl halides (propyl chloride < propyl bromide < propyl iodide).
-
Solution:
-
Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of the starting material. Do not rely solely on a literature-prescribed reaction time.
-
Optimize Temperature: While higher temperatures can accelerate the reaction, they can also promote side reactions. A modest increase in temperature (e.g., from room temperature to 50-60 °C) may be necessary to drive the reaction to completion, particularly if using a weaker base.[7]
-
-
Q2: I've isolated a major byproduct that is difficult to separate from my desired this compound. What is it, and how can I prevent it?
A2: The most common byproduct is the O-alkylated isomer, 2-propoxy-1-pyrroline, as discussed in Section 1.[6] Its formation is influenced by the reaction conditions, following principles of Hard and Soft Acid and Base (HSAB) theory.
-
Identification: The N- and O-alkylated isomers can often be distinguished by spectroscopic methods. In ¹³C NMR, the methylene carbon attached to the oxygen in the O-alkylated product will appear further downfield compared to the methylene carbon attached to the nitrogen in the N-alkylated product.[6]
-
Prevention & Control: To favor N-alkylation, you must create conditions that promote reaction at the "softer" nitrogen atom over the "harder" oxygen atom.
-
Choice of Alkylating Agent: "Softer" electrophiles favor reaction at the softer nitrogen center. The reactivity order (and softness) is R-I > R-Br > R-Cl. Using 1-iodopropane will give higher N-selectivity than 1-bromopropane.[6]
-
Solvent and Base System: Using a strong, non-coordinating base like NaH in a polar aprotic solvent (e.g., DMF, THF) is the standard method to maximize N-alkylation.[6]
-
Temperature Control: Lower reaction temperatures (e.g., 0 °C to room temperature) generally improve the N- to O-alkylation ratio.[6]
-
Phase-Transfer Catalysis (PTC): This is an excellent alternative that often provides very high selectivity for N-alkylation under milder conditions.[6][9] This is discussed further in Q5.
-
Q3: My reaction mixture became a thick, viscous sludge or solidified. What happened?
A3: This is a strong indication of base-induced, ring-opening polymerization of 2-pyrrolidinone to form polypyrrolidone, also known as Nylon 4.[6] The pyrrolidinone anion can act as an initiator for this anionic polymerization.
-
Solution:
-
Control Stoichiometry: Use only a slight excess of the base (e.g., 1.05-1.1 equivalents). A large excess of strong base significantly increases the risk of polymerization.
-
Maintain Temperature: Avoid excessive heating. Add reagents, particularly the alkylating agent, dropwise to control any exotherms.
-
Order of Addition: Add the 2-pyrrolidinone solution dropwise to the suspension of the base (e.g., NaH in THF). This ensures the base is never in large excess relative to the unreacted lactam at any point.
-
Q4: How do I choose the right base and solvent combination for this synthesis?
A4: The choice of base and solvent is critical and represents a trade-off between reactivity, selectivity, cost, and safety.
| System | Base | Solvent | Pros | Cons |
| Standard High-Yield | Sodium Hydride (NaH) | Anhydrous DMF or THF | High reactivity; drives deprotonation to completion; generally good N-selectivity.[6] | Pyrophoric reagent (NaH) requires careful handling; anhydrous conditions are critical; DMF can be difficult to remove. |
| Milder Conditions | Potassium Carbonate (K₂CO₃) | Anhydrous Acetonitrile or DMF | Safer and easier to handle base; lower cost.[7][10] | Lower reactivity; often requires higher temperatures and longer reaction times; may result in lower N-selectivity.[7] |
| High-Selectivity (PTC) | K₂CO₃ or 50% aq. NaOH | Toluene or Dichloromethane | Excellent N-selectivity; avoids strong, hazardous bases and anhydrous solvents; environmentally greener.[9][11] | Requires a phase-transfer catalyst (e.g., TBAB, TBAI), adding cost; reaction kinetics can be sensitive to catalyst loading and agitation speed. |
Q5: Can I improve my yield and selectivity without using hazardous reagents like Sodium Hydride?
A5: Absolutely. Phase-Transfer Catalysis (PTC) is a highly effective and safer alternative for N-alkylation.[11][12]
-
How it Works: In a PTC system, a catalyst (typically a quaternary ammonium salt like tetrabutylammonium bromide, TBAB) transports the pyrrolidinone anion from the solid or aqueous phase (where the inorganic base resides) into the organic phase (containing the propyl halide).[11] This "naked" anion in the organic phase is highly reactive, allowing the reaction to proceed under much milder conditions (e.g., K₂CO₃ instead of NaH) and with exceptional N-selectivity.[9]
-
Advantages:
Section 3: Optimized Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for synthesizing this compound. Always perform a thorough risk assessment before beginning any chemical synthesis.
Protocol A: High-Yield Synthesis using Sodium Hydride
This protocol is designed to maximize yield through essentially complete deprotonation of the starting material.
-
Preparation (Inert Atmosphere):
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.).
-
Wash the NaH by suspending it in anhydrous hexanes, allowing it to settle, and carefully removing the hexanes via cannula. Repeat twice.
-
Add anhydrous tetrahydrofuran (THF) to the flask to create a slurry. Cool the suspension to 0 °C using an ice bath.
-
-
Deprotonation:
-
Dissolve 2-pyrrolidinone (1.0 eq.) in a minimal amount of anhydrous THF.
-
Add this solution dropwise to the stirred NaH suspension at 0 °C over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour or until hydrogen gas evolution ceases. The mixture should become a clearer solution.[6]
-
-
Alkylation:
-
Cool the reaction mixture back to 0 °C.
-
Add 1-iodopropane (1.05 eq.) dropwise, ensuring the internal temperature does not rise above 10 °C.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or GC-MS.[6]
-
-
Work-up and Purification:
-
Cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.[6]
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting crude oil by vacuum distillation to obtain pure this compound.[13][14]
-
Protocol B: Safer, High-Selectivity Synthesis using Phase-Transfer Catalysis (PTC)
This protocol avoids hazardous reagents and often provides a cleaner product with simpler work-up.
-
Preparation:
-
To a round-bottom flask equipped with a stir bar and reflux condenser, add 2-pyrrolidinone (1.0 eq.), 1-bromopropane (1.2 eq.), powdered potassium carbonate (K₂CO₃, 2.0 eq.), and tetrabutylammonium bromide (TBAB, 0.05 eq.).
-
Add toluene as the solvent.
-
-
Reaction:
-
Heat the stirred mixture to 80-90 °C.
-
Maintain this temperature and monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 6-24 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with additional toluene.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
-
Section 4: Logical Troubleshooting Workflow
If you are experiencing low yields, use the following workflow to diagnose the issue systematically.
References
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Phase Transfer Catalysis. WordPress. Retrieved January 12, 2026, from [Link]
- Google Patents. (2023). US20230373914A1 - Process for the preparation of (r)-4-propyl pyrrolidine-2-one, a key intermediate for synthesis of brivaracetam. Google Patents.
-
National Center for Biotechnology Information. (n.d.). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. PubMed Central. Retrieved January 12, 2026, from [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. J&K Scientific. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. Retrieved January 12, 2026, from [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Chemistry Steps. Retrieved January 12, 2026, from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. BYJU'S. Retrieved January 12, 2026, from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved January 12, 2026, from [Link]
-
Makosza, M. (n.d.). PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE? Polish Pharmaceutical Society. Retrieved January 12, 2026, from [Link]
-
PTC Organics, Inc. (n.d.). Industrial Phase-Transfer Catalysis. PTC Organics. Retrieved January 12, 2026, from [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. byjus.com [byjus.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 10. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ptfarm.pl [ptfarm.pl]
- 12. phasetransfer.com [phasetransfer.com]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of 2-Pyrrolidinone
Welcome to the comprehensive technical support guide for the N-alkylation of 2-pyrrolidinone. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental transformation. N-substituted 2-pyrrolidinones are crucial structural motifs in a wide array of biologically active molecules, including prominent pharmaceuticals like the nootropic drugs piracetam and levetiracetam.[1] Achieving high yields and selectivity in their synthesis is therefore of paramount importance.
This guide provides in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common experimental hurdles, and understanding the underlying chemical principles.
Foundational Principles: The N-Alkylation Reaction
The N-alkylation of 2-pyrrolidinone is a nucleophilic substitution reaction. It typically proceeds via the deprotonation of the lactam nitrogen, which has a pKa of approximately 24.5, to form a nucleophilic pyrrolidinone anion.[2] This anion then attacks an alkylating agent (commonly an alkyl halide) to form the desired N-alkylated product.
However, the pyrrolidinone anion is an ambident nucleophile, meaning it possesses two nucleophilic sites: the nitrogen and the oxygen atom. This duality can lead to the formation of an undesired O-alkylated byproduct, 2-alkoxy-1-pyrroline.[2] The regioselectivity of the alkylation is a critical aspect to control for a successful synthesis.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues that you may encounter during your experiments, providing causal explanations and actionable solutions.
Q1: My reaction is producing a significant amount of a byproduct with a similar polarity to my desired N-alkylated product. How can I identify and minimize this impurity?
A: The most common byproduct in the N-alkylation of 2-pyrrolidinone is the O-alkylated isomer.[2] Due to the ambident nucleophilic nature of the 2-pyrrolidinone anion, alkylation can occur at either the nitrogen or the oxygen atom.[2]
-
Identification: The N- and O-alkylated isomers can often be distinguished by spectroscopic methods. In ¹³C NMR, the methylene carbon attached to the oxygen in the O-alkylated product will appear further downfield compared to the methylene carbon attached to the nitrogen in the N-alkylated product.[2]
-
Minimization of O-Alkylation:
-
Choice of Base and Solvent: Using a strong, non-coordinating base like sodium hydride (NaH) in a polar aprotic solvent such as anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) generally favors N-alkylation.[2] Weaker bases like potassium carbonate (K₂CO₃) may require harsher conditions, which can lead to a mixture of products.[2][3]
-
Nature of the Alkylating Agent: According to Hard and Soft Acid and Base (HSAB) theory, "softer" electrophiles, such as alkyl iodides and benzyl bromides, tend to favor reaction at the "softer" nitrogen atom, leading to N-alkylation.[2] "Harder" electrophiles, like dimethyl sulfate, may increase the proportion of O-alkylation.[2]
-
Temperature: Lower reaction temperatures can sometimes improve the selectivity for the N-alkylated product.[2]
-
Phase-Transfer Catalysis: This technique can offer high selectivity for N-alkylation under milder conditions.[2]
-
Q2: The overall yield of my reaction is low, and I am recovering a significant amount of starting material. What are the potential causes and solutions?
A: Low conversion can be attributed to several factors:[2][3]
-
Incomplete Deprotonation: The pKa of 2-pyrrolidinone is high, requiring a sufficiently strong base for complete deprotonation.[2] Ensure your base is fresh and appropriately handled to maintain its reactivity. For instance, sodium hydride should be washed with a non-polar solvent like hexane to remove any mineral oil before use.[2]
-
Reaction Temperature and Time: Some alkylations, particularly with less reactive alkyl halides, may require elevated temperatures and longer reaction times.[2] It is crucial to monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.[2]
-
Purity of Reagents and Solvents: Water and other protic impurities in the reaction mixture can quench the base and the pyrrolidinone anion, leading to low conversion.[2] Ensure all reagents and solvents are anhydrous.
Q3: My reaction mixture has become viscous or has solidified. What could be the cause?
A: This may be due to the ring-opening polymerization of 2-pyrrolidinone.[2] In the presence of strong bases, 2-pyrrolidinone can polymerize to form polypyrrolidone, also known as Nylon 4.[2][4]
-
Troubleshooting:
-
Control of Base Concentration: Use the minimum effective amount of base required for deprotonation.
-
Temperature Control: Polymerization can be initiated at higher temperatures. Maintaining a controlled temperature throughout the reaction is crucial.
-
Order of Addition: Adding the alkylating agent to the pre-formed pyrrolidinone anion solution can help to consume the anion before polymerization can occur.[2]
-
Q4: I am observing a new, more polar spot on my TLC plate, and my product's NMR spectrum shows the absence of the lactam ring signals. What might have happened?
A: This is likely due to the hydrolysis of the lactam ring to form 4-aminobutanoic acid (GABA) or its corresponding salt.[4]
-
Cause: This side reaction is catalyzed by strong acids or bases, particularly in the presence of water.[4]
-
Prevention:
-
Ensure strictly anhydrous reaction conditions.
-
During the work-up, avoid prolonged exposure to strongly acidic or basic aqueous solutions.
-
Neutralize the reaction mixture carefully.
-
Experimental Protocols
General Protocol for N-Alkylation of 2-Pyrrolidinone using NaH/DMF
This protocol is a general guideline for the N-alkylation of 2-pyrrolidinone with an alkyl halide.
Materials:
-
2-Pyrrolidinone
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous hexane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of NaH: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.2 equivalents) in anhydrous hexane. Stir for 10 minutes, then stop stirring and allow the NaH to settle. Carefully remove the hexane via cannula. Repeat this washing step twice to remove the mineral oil.
-
Reaction Setup: Add anhydrous DMF to the flask containing the washed NaH. Cool the suspension to 0 °C using an ice bath.
-
Deprotonation: Dissolve 2-pyrrolidinone (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension at 0 °C. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.[1] The formation of the sodium salt of 2-pyrrolidinone should result in a clear solution.[2]
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.1-1.2 equivalents) dropwise via a syringe or dropping funnel, ensuring the temperature does not rise significantly.[1][2]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the progress of the reaction by TLC or LC-MS.[1]
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.[2] Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[2] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. The crude product can be further purified by distillation or column chromatography if necessary.[2]
Visualizing the Process
Reaction Mechanism
Caption: The reaction pathway for the N-alkylation of 2-pyrrolidinone.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common N-alkylation issues.
Data Summary: Influence of Reaction Conditions
The choice of base and solvent significantly impacts the yield and selectivity of the N-alkylation reaction. The following table summarizes typical observations:
| Base | Solvent | Alkylating Agent | Temperature | Typical Outcome |
| NaH | DMF, THF | Alkyl Iodide/Bromide | 0 °C to RT | High Yield, Favors N-Alkylation [1][2] |
| K₂CO₃ | Acetone, ACN | Alkyl Bromide | Reflux | Moderate Yield, Potential for O-Alkylation |
| Cs₂CO₃ | DMF | Alkyl Halide | RT to 80 °C | Good Yield, High N-selectivity[1] |
| LDA, KHMDS | THF | Alkyl Halide | -78 °C to RT | Strong bases, effective for deprotonation |
Frequently Asked Questions (FAQs)
Q: Can I use a weaker base like potassium carbonate? A: Yes, weaker bases like K₂CO₃ can be used, often in solvents like acetone or acetonitrile at elevated temperatures.[3] However, these conditions may be sluggish and can sometimes lead to a less selective reaction, with a higher potential for O-alkylation compared to using a strong base like NaH.[2][3]
Q: Is it necessary to use anhydrous solvents? A: Absolutely. Water will react with the strong base (e.g., NaH) and the pyrrolidinone anion, quenching the reaction and leading to low or no product formation.[2] It is critical to use anhydrous solvents and handle all reagents under an inert atmosphere.
Q: What is the best way to monitor the reaction? A: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of the reaction.[2][3] A suitable solvent system should be chosen to achieve good separation between the starting material, the N-alkylated product, and any potential byproducts. For more quantitative analysis, LC-MS can be used.[2]
Q: Are there alternative methods for N-alkylation? A: Yes, other methods exist, such as microwave-assisted synthesis, which can offer rapid and efficient reactions, sometimes in more environmentally friendly solvents like water.[1] Additionally, for N-arylation, copper-catalyzed (Ullmann) or palladium-catalyzed (Buchwald-Hartwig) cross-coupling reactions are common.[1]
References
- Technical Support Center: N-Alkylation of 2-Pyrrolidinone - Benchchem.
- Application Notes: Synthesis of N-Substituted 2-Pyrrolidinone Derivatives - Benchchem.
- Technical Support Center: Improving Reaction Times for 2-Pyrrolidone Derivatization - Benchchem.
- 2-Pyrrolidinone: Synthesis method and chemical reaction - ChemicalBook.
Sources
How to remove impurities from 1-Propylpyrrolidin-2-one purification
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the purification of 1-Propylpyrrolidin-2-one (also known as N-propyl-2-pyrrolidone). Our goal is to equip you with the necessary knowledge to diagnose and resolve common purity challenges encountered during your experimental work.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and purification of this compound.
Q1: What are the typical impurities I might encounter in my crude this compound?
The impurity profile of your product is intrinsically linked to its synthesis method. However, common classes of impurities include:
-
Unreacted Starting Materials: Depending on the synthetic route, this could include γ-butyrolactone, propylamines, or related precursors[1].
-
Synthesis By-products: Side reactions can lead to the formation of isomeric structures, oligomers, or products from unintended reactivity. For N-substituted pyrrolidones, incomplete alkylation can also be a source of impurities[2].
-
Degradation Products: Pyrrolidones can be susceptible to hydrolysis, especially in the presence of strong acids or bases, which opens the lactam ring to form 4-(propylamino)butanoic acid. Thermal degradation can occur if heated excessively during synthesis or purification, often leading to discoloration.
-
Residual Solvents: Solvents used during the reaction or initial work-up (e.g., toluene, ethyl acetate, methanol) may be present.
Q2: My this compound sample is yellow or brown. What causes this and how can I fix it?
Discoloration is a frequent issue, typically indicating the presence of trace impurities or degradation.
-
Causality: The color often arises from high-temperature reactions or distillations, prolonged storage with exposure to air and light, or the presence of highly conjugated impurities. The parent compound, 2-pyrrolidinone, is known to darken in color during storage, a property that may be shared by its derivatives[3].
-
Solution: The most effective method to remove color bodies is vacuum distillation . These colored impurities are often less volatile than the desired product. For persistent color, a pre-treatment step involving a slurry with activated carbon followed by filtration before distillation can be effective. Storing the purified product under an inert atmosphere (Nitrogen or Argon) and in an amber bottle can prevent recurrence[3].
Q3: What are the key physical properties I need to know for purification?
Understanding the physical properties is critical for selecting and optimizing a purification strategy.
| Property | Value | Source |
| CAS Number | 3470-99-3 | [4][5] |
| Molecular Formula | C₇H₁₃NO | [4][5][6] |
| Molecular Weight | 127.18 g/mol | [4][5][6] |
| Boiling Point | 226.5 ± 9.0 °C at 760 mmHg | [5] |
| 72 - 77 °C at 5 mmHg | [4] | |
| Density | 1.0 ± 0.1 g/cm³ | [5] |
| Appearance | Colorless oil | [4] |
The high boiling point at atmospheric pressure strongly indicates that vacuum distillation is the preferred method to avoid thermal decomposition.
Q4: How can I assess the purity of my this compound sample?
Quantitative assessment is crucial both before and after purification. The most common and effective analytical techniques are:
-
Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), GC is excellent for separating and quantifying volatile impurities[1][7].
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a broader range of impurities, including those that are non-volatile or thermally sensitive[1][8]. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a common starting point[9].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities if they are present in sufficient concentration (>1%).
Troubleshooting and Purification Protocols
This section provides detailed protocols and troubleshooting guides for the primary purification methods.
Logical Flow for Purification Strategy
The following diagram outlines a general workflow for purifying crude this compound.
Caption: General purification workflow for this compound.
Protocol 1: Vacuum Distillation
This is the most effective method for purifying this compound, leveraging its high boiling point to separate it from both more volatile and less volatile impurities.
Step-by-Step Methodology:
-
System Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Use a Kugelrohr or a short-path distillation head for best results with small quantities.
-
Charge the Flask: Add the crude this compound and a magnetic stir bar or boiling chips to the distillation flask. Do not fill the flask more than two-thirds full.
-
Apply Vacuum: Slowly and carefully apply vacuum from a vacuum pump. A pressure of 1-10 mmHg is typically effective.
-
Heating: Begin heating the distillation flask using a heating mantle with gentle stirring.
-
Fraction Collection:
-
Fore-run: Collect the first fraction, which will contain low-boiling impurities and residual solvents. The distillation temperature will be unstable during this phase.
-
Main Fraction: Once the head temperature stabilizes (expect ~72-77 °C at 5 mmHg), switch to a new receiving flask to collect the pure product[4].
-
Residue: Stop the distillation before the flask goes to dryness. The residue will contain high-boiling impurities and colored matter.
-
-
Cooling and Storage: Allow the system to cool completely before slowly reintroducing air. Store the purified, colorless oil under an inert atmosphere.
Troubleshooting Distillation Issues:
| Issue | Potential Cause(s) | Recommended Solution |
| Bumping / Unstable Boiling | Vacuum is too high for the temperature; insufficient nucleation sites. | Reduce the heating rate. Ensure vigorous stirring or fresh boiling chips are used. A slow nitrogen bleed can also stabilize boiling. |
| Product is still colored | Co-distillation with a colored impurity; thermal degradation. | The vacuum may not be low enough, forcing a higher distillation temperature. Check for leaks in your system. Consider a pre-distillation treatment with activated carbon. |
| Low Recovery | Hold-up in the distillation column or condenser; product is in the fore-run or residue. | Use a short-path distillation head to minimize surface area. Analyze the fore-run and residue fractions by TLC or GC to ensure the product was not lost. |
Protocol 2: Flash Column Chromatography
If distillation fails to separate impurities with very similar boiling points, column chromatography can be employed.
Step-by-Step Methodology:
-
Stationary Phase: Prepare a column with silica gel as the stationary phase. The amount of silica should be 50-100 times the weight of the crude sample.
-
Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. Start with a non-polar solvent and gradually increase polarity. A common system is a gradient of ethyl acetate in hexanes or methanol in dichloromethane. The ideal system will give the product an Rf value of ~0.3.
-
Column Packing: Pack the column with the chosen solvent system, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a less polar solvent) and load it onto the top of the silica gel.
-
Elution: Run the column, collecting fractions. Monitor the separation by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Troubleshooting Chromatography Issues:
Caption: Decision tree for troubleshooting poor separation in column chromatography.
Safety Information
This compound is considered a hazardous chemical.
-
Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation[6].
-
Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Obtain special instructions before use and do not handle until all safety precautions have been read and understood[3].
References
-
PubChem. (n.d.). 1-Propyl-pyrrolidin-2-one. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemSrc. (2023, September 3). 1-Propyl-2-pyrrolidinone. Retrieved from [Link]
-
Wikipedia. (n.d.). List of purification methods in chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure for a related synthesis illustrating purification challenges. Retrieved from [Link]
- Google Patents. (n.d.). US20230373914A1 - Process for the preparation of (r)-4-propyl pyrrolidine-2-one.
- Google Patents. (n.d.). US4384125A - Process for the purification of 2-pyrrolidone.
-
SIELC Technologies. (n.d.). HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column. Retrieved from [Link]
-
MDPI. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8468. Retrieved from [Link]
-
Research and Reviews in Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 1-METHYL-2-PYRROLIDINONE (N-METHYL-2-PYRROLIDINONE). Retrieved from [Link]
-
European Patent Office. (n.d.). EP1720833B1 - Method for purifying n-methyl-2-pyrrolidone. Retrieved from [Link]
-
NIOSH. (1998). N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD - Analytical Method 1302. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. fishersci.com [fishersci.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. 1-Propyl-2-pyrrolidinone | CAS#:3470-99-3 | Chemsrc [chemsrc.com]
- 6. 1-Propyl-pyrrolidin-2-one | C7H13NO | CID 566544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Analytical Method [keikaventures.com]
- 8. HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting co-eluting impurities in chromatography of pyrrolidinones
An in-depth guide to resolving co-eluting impurities in the analysis of pyrrolidinone-based compounds, designed for researchers, scientists, and drug development professionals.
Introduction: The Pyrrolidinone Separation Challenge
Pyrrolidinones are a vital class of compounds, forming the structural core of numerous pharmaceuticals and industrial chemicals.[1][2] Their analysis, however, is frequently complicated by the presence of co-eluting impurities—structurally similar compounds, isomers, or degradation products that are not resolved from the main analyte peak in a standard chromatographic run.[3][4] This co-elution compromises analytical accuracy, leading to flawed quantification, incorrect purity assessments, and potential regulatory setbacks.[3]
This technical guide provides a systematic, in-depth approach to diagnosing and resolving co-elution issues specific to pyrrolidinone analysis. As a Senior Application Scientist, my goal is to move beyond generic advice and offer a causal framework for troubleshooting, grounded in chromatographic theory and field-proven experience. We will explore the problem from initial detection to the implementation of advanced separation strategies, ensuring your methods are robust, reliable, and self-validating.
Section 1: Is It Really Co-elution? Initial Diagnosis
Before modifying your method, it's crucial to confirm that the observed peak distortion is indeed due to a co-eluting impurity and not another issue like column overload or a dirty injector.
Q1: What are the tell-tale signs of a co-eluting impurity?
Look for subtle but clear indicators in your chromatogram. A perfectly pure peak should be symmetrical and Gaussian. Co-elution often manifests as:
-
Peak Shoulders or Tailing: A "shoulder" is a distinct bump on the front or tail of the main peak, indicating a closely eluting compound.[3][4] Asymmetrical tailing can also suggest a hidden impurity.
-
Inconsistent Peak Shape at Different Concentrations: If peak shape changes dramatically upon dilution, it may indicate that a minor impurity is being obscured at high concentrations.
-
Broadened Peaks: While peak broadening has many causes, an unusually broad peak compared to others in the run warrants investigation for co-elution.
Q2: How can I definitively confirm the presence of a co-eluting species?
Visual inspection is not enough. Use advanced detectors to confirm peak purity.[3][5]
-
Diode Array Detector (DAD/PDA) Analysis: This is the most accessible method. A DAD/PDA assesses peak purity by acquiring UV-Vis spectra across the entire peak. If the spectra are consistent from the upslope to the downslope, the peak is likely pure.[3][5] Any variation suggests the presence of more than one compound with a different chromophore.
-
Mass Spectrometry (MS) Analysis: LC-MS is the gold standard for detecting co-elution. By extracting the mass-to-charge ratios (m/z) across the chromatographic peak, you can determine if multiple components are present.[5][6] If you observe more than one m/z value under a single peak, you have definitive proof of co-elution.[7]
Section 2: A Systematic Workflow for Resolving Co-elution in 1D-LC
Once co-elution is confirmed, a logical, stepwise approach to method modification is required. The goal is to alter the selectivity (α) of the separation—the ability of the system to differentiate between the analyte and the impurity.
Troubleshooting Logic Diagram
The following diagram outlines a systematic workflow for troubleshooting.
Sources
- 1. mdpi.com [mdpi.com]
- 2. HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biopharmaspec.com [biopharmaspec.com]
- 7. Semi-quantitative determination of co-eluting impurities in oligonucleotide drugs using ion-pair reversed-phase liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Ambiguous NMR and Mass Spectrometry Results for N-propylpyrrolidinone
Welcome to the technical support center for the analytical characterization of N-propylpyrrolidinone. This guide is designed for researchers, scientists, and drug development professionals who may encounter ambiguous results during NMR or Mass Spectrometry analysis. Here, we move beyond simple procedural lists to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring scientifically sound and reliable data interpretation.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum of N-propylpyrrolidinone shows broader peaks than expected. What could be the cause?
A: Broadening of proton signals in the NMR spectrum of N-propylpyrrolidinone can arise from several factors. One common reason is the presence of trace amounts of water or other acidic impurities, which can lead to chemical exchange with the protons on the carbon adjacent to the nitrogen.[1] Additionally, restricted rotation around the amide C-N bond at room temperature can cause broadening of signals for protons near the amide group.[1][2]
Q2: I'm not seeing a clear molecular ion peak in the mass spectrum of my N-propylpyrrolidinone sample. Is my sample impure?
A: Not necessarily. While the absence of a molecular ion peak can indicate impurity, it is also a common occurrence for certain classes of compounds, including some amides, under electron ionization (EI) conditions.[3][4] The molecular ion of N-propylpyrrolidinone might be unstable and readily fragment, resulting in a very low abundance or altogether absent molecular ion peak.[4]
Q3: The chemical shifts in my ¹H NMR spectrum don't perfectly match the literature values for N-propylpyrrolidinone. Should I be concerned?
A: Minor deviations in chemical shifts are common and can be influenced by factors such as the solvent used, sample concentration, and temperature.[5] As long as the splitting patterns and relative integrations of your signals are consistent with the structure of N-propylpyrrolidinone, small variations in chemical shifts are generally not a cause for major concern.
NMR Spectroscopy Troubleshooting Guide
Issue 1: Overlapping Signals in the ¹H NMR Spectrum
Q: The signals for the propyl chain and the pyrrolidinone ring protons are overlapping, making definitive assignment difficult. How can I resolve this?
A: Causality and Resolution
Overlapping signals in the ¹H NMR spectrum of N-propylpyrrolidinone are common due to the similar chemical environments of some of the methylene protons. To resolve this ambiguity, two-dimensional (2D) NMR experiments are invaluable.
Experimental Protocol: 2D Correlation Spectroscopy (COSY)
A COSY experiment will reveal which protons are coupled to each other. This is particularly useful for tracing the connectivity of the propyl chain and distinguishing it from the pyrrolidinone ring protons.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a solution of N-propylpyrrolidinone in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of approximately 5-10 mg/mL.
-
Instrument Setup: On your NMR spectrometer, load a standard COSY pulse sequence.
-
Acquisition Parameters:
-
Set the spectral width to encompass all proton signals.
-
Use a sufficient number of increments in the indirect dimension (F1) to achieve adequate resolution (typically 256 or 512).
-
Set the number of scans per increment based on your sample concentration to achieve a good signal-to-noise ratio.
-
-
Processing and Interpretation:
-
After acquisition, process the 2D data with appropriate window functions (e.g., sine-bell).
-
The resulting 2D spectrum will show diagonal peaks corresponding to the 1D spectrum and cross-peaks that indicate coupling between protons.
-
Trace the correlations to establish the spin systems of the propyl group (triplet, sextet, triplet) and the pyrrolidinone ring (triplet, quintet, triplet).
-
Issue 2: Unexpected Signals in the ¹H and ¹³C NMR Spectra
Q: I'm observing extra peaks in my NMR spectra that I can't assign to N-propylpyrrolidinone. How do I identify these impurities?
A: Causality and Resolution
Unexpected signals typically arise from residual starting materials, byproducts from the synthesis, or solvent impurities. Identifying these requires a combination of careful data analysis and potentially further experimentation.
Experimental Protocol: Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC)
-
HSQC: This experiment correlates proton signals with the directly attached carbon signals. This is a powerful tool for confirming the C-H connectivities of your main compound and can help identify fragments of impurities.
-
HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the structure of unknown impurities by establishing longer-range connectivities.
Step-by-Step Methodology (General for 2D Heteronuclear Experiments):
-
Sample Preparation: Use the same sample as prepared for the COSY experiment.
-
Instrument Setup: Load the appropriate HSQC or HMBC pulse sequence.
-
Acquisition Parameters:
-
Set the ¹H spectral width as before.
-
Set the ¹³C spectral width to cover the expected range for organic molecules (e.g., 0-200 ppm).
-
Optimize the number of increments and scans for good resolution and signal-to-noise.
-
-
Processing and Interpretation:
-
Process the 2D data.
-
In the HSQC spectrum, each cross-peak represents a direct C-H bond.
-
In the HMBC spectrum, cross-peaks indicate longer-range C-H correlations. Use these to connect molecular fragments and identify the structures of any impurities.
-
Data Presentation: Expected NMR Chemical Shifts for N-propylpyrrolidinone
| Proton Assignment | Expected ¹H Chemical Shift (ppm) | Carbon Assignment | Expected ¹³C Chemical Shift (ppm) |
| N-CH₂ (propyl) | ~3.2 (t) | C=O | ~175 |
| -CH₂- (ring, adjacent to N) | ~3.4 (t) | N-CH₂ (propyl) | ~48 |
| -CH₂- (ring, adjacent to C=O) | ~2.4 (t) | -CH₂- (ring, adjacent to N) | ~46 |
| -CH₂- (propyl, middle) | ~1.5 (sextet) | -CH₂- (ring, adjacent to C=O) | ~31 |
| -CH₃ (propyl) | ~0.9 (t) | -CH₂- (ring, middle) | ~18 |
| -CH₂- (ring, middle) | ~2.0 (quintet) | -CH₂- (propyl, middle) | ~21 |
| -CH₃ (propyl) | ~11 |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.[5][6]
Visualization: NMR Troubleshooting Workflow
Caption: Workflow for resolving ambiguous NMR spectra.
Mass Spectrometry Troubleshooting Guide
Issue 1: Ambiguous Fragmentation Pattern
Q: My mass spectrum has several intense peaks, and I'm unsure which fragments they represent. How can I confidently interpret the fragmentation pattern?
A: Causality and Resolution
Electron ionization (EI) mass spectrometry is a high-energy technique that can cause extensive fragmentation.[3] The fragmentation of N-propylpyrrolidinone will follow predictable pathways based on the stability of the resulting carbocations and neutral losses.[4]
Common Fragmentation Pathways for N-propylpyrrolidinone:
-
Alpha-Cleavage: The bond between the nitrogen and the propyl group is a likely site for cleavage, as is the bond between the carbonyl carbon and the adjacent ring carbon.[7]
-
McLafferty Rearrangement: While less common for this specific structure, it's a possibility to consider for amides with longer alkyl chains.[7]
-
Loss of Neutral Molecules: Expect to see losses of small, stable neutral molecules like CO (28 Da) and ethene (28 Da) from the pyrrolidinone ring.
Experimental Protocol: Tandem Mass Spectrometry (MS/MS)
To confirm fragmentation pathways, tandem mass spectrometry (MS/MS) is the definitive technique. This involves isolating a specific fragment ion and then inducing further fragmentation to observe its daughter ions.
Step-by-Step Methodology:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method (e.g., direct infusion or coupled with GC/LC).
-
Initial MS Scan: Acquire a full scan mass spectrum to identify the prominent fragment ions.
-
Precursor Ion Selection: In the first mass analyzer, select a fragment ion of interest (the precursor ion).
-
Collision-Induced Dissociation (CID): The selected precursor ion is passed into a collision cell where it collides with an inert gas (e.g., argon or nitrogen), causing it to fragment further.
-
Daughter Ion Analysis: The resulting daughter ions are analyzed in the second mass analyzer.
-
Interpretation: By analyzing the daughter ions produced from a specific precursor, you can piece together the fragmentation cascade and confirm the structure of the initial fragments.
Data Presentation: Common Mass Fragments of N-propylpyrrolidinone
| m/z | Possible Fragment Structure | Likely Origin |
| 127 | [M]⁺ (Molecular Ion) | N-propylpyrrolidinone |
| 98 | [M - C₂H₅]⁺ | Loss of ethyl radical from the propyl group |
| 84 | [M - C₃H₇]⁺ or [Pyrrolidinone]⁺ | Loss of propyl radical or cleavage of N-propyl bond |
| 70 | [M - C₃H₇ - N]⁺ | Further fragmentation of the pyrrolidinone ring |
| 56 | [C₄H₈]⁺ | Ring opening and fragmentation |
| 43 | [C₃H₇]⁺ | Propyl cation |
Note: The relative intensities of these fragments can vary depending on the ionization energy and the specific mass spectrometer used.[8][9]
Visualization: Mass Spectrometry Troubleshooting Workflow
Caption: Workflow for resolving ambiguous mass spectra.
References
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]
-
ResearchGate. (2020, October 20). How is it possible for amide proton to show splitting in proton NMR?. Retrieved from [Link]
-
Slideshare. (n.d.). INTERPRETATION OF MASS SPECTROSCOPY. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Methyl-2-pyrrolidinone. Retrieved from [Link]
-
University of Calgary. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
-
University of Wisconsin Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
Wikipedia. (n.d.). Mass spectral interpretation. Retrieved from [Link]
-
YouTube. (2024, May 9). How to Interpret Mass Spectra Ft. Professor Dave. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. uni-saarland.de [uni-saarland.de]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Proton NMR Table [www2.chemistry.msu.edu]
- 6. web.pdx.edu [web.pdx.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. INTERPRETATION OF MASS SPECTROSCOPY | PPTX [slideshare.net]
- 9. youtube.com [youtube.com]
Technical Support Center: Managing Thermal Stability of 1-Propylpyrrolidin-2-one
Welcome to the technical support center for 1-Propylpyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate and mitigate potential thermal stability challenges during experimentation. As a versatile aprotic solvent and chemical intermediate, understanding the behavior of this compound at elevated temperatures is critical for ensuring experimental reproducibility, purity of results, and overall safety. This document provides in-depth, experience-driven advice, troubleshooting protocols, and preventative measures.
Section 1: Frequently Asked Questions (FAQs) on Thermal Stability
This section addresses the most common initial questions regarding the thermal properties and handling of this compound.
Q1: What is this compound and where is it typically used?
This compound, also known as N-propyl-2-pyrrolidone, is an organic compound featuring a 5-membered lactam ring. It belongs to the same class of dipolar aprotic solvents as the more commonly known N-Methyl-2-pyrrolidone (NMP). Its properties, including its ability to dissolve a wide range of materials, make it suitable for use as a solvent in organic synthesis, polymer chemistry, and as an intermediate in the manufacturing of pharmaceuticals and agrochemicals.
Q2: Is this compound considered thermally stable?
Generally, N-alkyl-pyrrolidones are known for high chemical and thermal stability under standard conditions. However, "stability" is relative to the experimental conditions. Prolonged exposure to high temperatures, especially in the presence of oxygen, strong acids, strong bases, or certain metals, can initiate degradation pathways. While a specific decomposition temperature is not well-documented, issues can arise at temperatures commonly used in synthesis (e.g., >80-100°C), particularly during extended reaction times.
Q3: What are the common visual or physical signs of thermal degradation?
The first indicators of degradation are often observable without analytical instrumentation:
-
Color Change: A fresh, pure sample of this compound should be a colorless to pale yellow liquid. A darkening of the color to yellow or brown upon heating is a primary sign of potential degradation.
-
pH Shift: The degradation of N-alkyl-pyrrolidones, particularly through oxidation, can lead to the formation of acidic byproducts. A study on NMP showed a significant drop in pH when heated in an oxygen-rich environment. An unexpected decrease in the pH of your reaction mixture could indicate solvent degradation.
-
Pressure Buildup: The formation of gaseous decomposition products, though less common at moderate temperatures, can lead to pressure buildup in a sealed reaction vessel.
Q4: What are the likely chemical byproducts of thermal degradation?
While specific studies on this compound are limited, we can infer potential degradation pathways from its close analog, N-Methyl-2-pyrrolidone (NMP). Upon thermal or oxidative stress, the pyrrolidone ring can undergo oxidation and hydrolysis.
Potential Degradation Products (inferred from NMP studies):
-
N-Propylsuccinimide: Formed by oxidation of the pyrrolidone ring.
-
γ-(Propylamino)butanoic acid: The product of amide bond hydrolysis.
-
Formic acid and other small molecules: Resulting from more extensive ring-opening and fragmentation.
During a fire or at very high temperatures, hazardous combustion products will include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).
Q5: How can I prevent or minimize thermal degradation during my experiments?
Proactive measures are key to maintaining the integrity of this compound in your experiments:
-
Use an Inert Atmosphere: Whenever heating reactions above room temperature for extended periods, conduct the experiment under an inert atmosphere (e.g., Nitrogen or Argon). This is the most effective way to prevent oxidative degradation.
-
Control the Temperature: Use the lowest possible temperature required for your reaction to proceed at a reasonable rate. Avoid unnecessary, prolonged heating.
-
Ensure Material Compatibility: Avoid strong oxidizing agents, strong acids, and strong bases, as they can catalyze decomposition. A comprehensive list of incompatible chemical classes can be found in resources from Cornell EHS and St. Olaf College.
-
Proper Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and ignition sources. For long-term storage, consider refrigeration and storage under an inert gas.
Section 2: Troubleshooting Guide for Thermal Instability
This section provides a structured approach to diagnosing and resolving issues you may encounter in the lab.
| Observed Problem | Potential Root Cause(s) | Recommended Actions & Investigation |
| Solvent or reaction mixture darkens (turns yellow/brown) upon heating. | 1. Oxidative Degradation: Presence of atmospheric oxygen in the reaction vessel. 2. Reaction with Impurities: Trace impurities in the solvent or reagents may be reacting at elevated temperatures. 3. Incompatibility: Reaction with incompatible materials (e.g., strong acids/bases, oxidizers). | 1. Immediate Action: Purge the reaction vessel with an inert gas (N₂ or Ar) and maintain a positive pressure. 2. Purity Check: Analyze a sample of the neat solvent via HPLC or GC-MS to confirm its initial purity (See Protocol 2). 3. Review Protocol: Verify that all reagents and materials in your setup are compatible with this compound at the target temperature. |
| Unexpected pH drop in the reaction medium. | 1. Oxidative Degradation: Formation of acidic byproducts like γ-(propylamino)butanoic acid or formic acid, analogous to NMP degradation. 2. Hydrolysis: Presence of water leading to hydrolysis of the lactam ring. | 1. Confirm pH Change: Use a calibrated pH meter or pH paper to confirm the shift. 2. Inert Atmosphere: Implement a stringent inert atmosphere protocol. 3. Use Anhydrous Solvent: If your reaction is water-sensitive, consider using a freshly distilled or anhydrous grade of this compound. |
| Appearance of unexpected peaks in analytical chromatograms (HPLC, GC). | 1. Thermal Degradation: The new peaks are likely degradation products. 2. Contamination: Contamination from the reaction vessel, reagents, or handling. | 1. Run a Control: Heat a sample of the neat this compound under the same time and temperature conditions as your experiment. Analyze it to see if the same impurity peaks appear. 2. Peak Identification: Use a mass spectrometry detector (GC-MS |
Technical Support Center: Enhancing the Bioavailability of Pyrrolidinone-Based Compounds
A Senior Application Scientist's Guide for Drug Development Professionals
The pyrrolidinone scaffold is a cornerstone in modern medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] However, the journey from a promising lead compound to a clinically effective drug is often hampered by poor oral bioavailability. This guide serves as a technical support resource, providing troubleshooting frameworks, detailed protocols, and answers to frequently encountered questions to help you diagnose and overcome the bioavailability challenges associated with your pyrrolidinone-based compounds.
Section 1: Initial Troubleshooting & Characterization
This section addresses the critical first steps when you encounter poor in vivo performance with a new pyrrolidinone derivative.
Frequently Asked Questions (FAQs)
Q1: My new pyrrolidinone compound shows very low exposure after oral dosing in animal models. Where do I begin the investigation?
A1: Low oral bioavailability is a multi-factorial problem. The first step is to systematically dissect the potential causes, which typically fall into three categories: poor solubility, low permeability, or high first-pass metabolism.[3][4] A logical, stepwise investigation is crucial. Start by characterizing the fundamental physicochemical properties of your compound to determine which of these barriers is the primary culprit.
Q2: What are the essential physicochemical and in vitro properties to measure first?
A2: To build a clear picture of your compound's behavior, you need to gather baseline data. These initial assays are fundamental to diagnosing the bioavailability barrier.
-
Aqueous Solubility: Determine the kinetic and thermodynamic solubility in buffers mimicking the gastrointestinal (GI) tract (e.g., pH 1.2, 4.5, 6.8). Poorly soluble drugs struggle to dissolve in GI fluids, which is a prerequisite for absorption.[5][6]
-
Lipophilicity (LogP/LogD): The octanol-water partition coefficient (LogP) or distribution coefficient (LogD at physiological pH) is a key indicator of a molecule's ability to permeate lipid membranes.[7] An optimal LogP range (typically 1-5) is often sought for passive diffusion.
-
Permeability: An initial assessment of membrane permeability is essential. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to quickly estimate passive diffusion.[8][9] This can be followed by a more biologically relevant Caco-2 cell assay, which also accounts for active transport and efflux.[10][11]
-
Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes to determine its intrinsic clearance rate. High clearance suggests the compound is rapidly metabolized, which could indicate a significant first-pass effect.[4][12]
Q3: How do I use this initial data to pinpoint the main problem?
A3: The data from your initial characterization will point you toward the most likely rate-limiting step for absorption. This can be visualized using a troubleshooting decision tree.
Section 2: Troubleshooting Specific Bioavailability Barriers
Once you have identified the primary obstacle, you can select a targeted strategy to overcome it.
Problem: My Compound Has Poor Aqueous Solubility
This is one of the most common challenges for new chemical entities.[13][14] If a drug cannot dissolve, it cannot be absorbed.
Solution Strategies:
-
Amorphous Solid Dispersions (ASDs):
-
Why it Works: Drugs in their crystalline state require energy to break the crystal lattice before they can dissolve. By converting the drug to a high-energy amorphous state and dispersing it within a polymer matrix, this energy barrier is eliminated.[15][16] This can lead to a state of "supersaturation" in the gut, dramatically increasing the concentration gradient for absorption.[17][18]
-
How to Do It: ASDs are typically prepared using techniques like spray drying or hot-melt extrusion, where the drug and a suitable polymer (e.g., PVP K30, HPMCAS) are dissolved in a common solvent and then rapidly dried.[14][16]
-
Key Consideration: The primary challenge with ASDs is the inherent instability of the amorphous form, which can recrystallize over time.[15] Polymer selection is critical to inhibit recrystallization and maintain the supersaturated state in solution.[17]
Caption: ASD Mechanism for Solubility Enhancement -
-
Lipid-Based Drug Delivery Systems (LBDDS):
-
Why it Works: For lipophilic pyrrolidinone compounds, LBDDS can significantly enhance oral absorption. These formulations, which include oils, surfactants, and co-solvents, can keep the drug in a solubilized state throughout its transit in the GI tract.[19][20] Upon gentle agitation in the stomach, systems like Self-Emulsifying Drug Delivery Systems (SEDDS) form fine oil-in-water emulsions, presenting the drug in a highly solubilized form with a large surface area for absorption.[21][22]
-
How to Do It: LBDDS formulation involves screening various lipid excipients, surfactants, and co-solvents to find a combination that can dissolve the required dose of the drug and form a stable emulsion upon dilution with aqueous media.[20]
-
Key Consideration: The digestion of lipids in the small intestine can sometimes cause the drug to precipitate out of solution.[23] Therefore, in vitro lipolysis models are often used to predict the in vivo performance of LBDDS.
-
-
Particle Size Reduction:
-
Why it Works: According to the Noyes-Whitney equation, the dissolution rate of a drug is directly proportional to its surface area.[24] By reducing the particle size through micronization or nanosizing, the surface area is dramatically increased, which can lead to a faster dissolution rate.[25][26]
-
How to Do It: Techniques like jet milling are used for micronization (particle size ~2-5 µm), while wet media milling or high-pressure homogenization can produce nanocrystals (100-250 nm).[21]
-
Key Consideration: A major challenge with nanoparticles is their high surface energy, which can lead to agglomeration.[24] Stabilizing agents (surfactants or polymers) are almost always required to prevent this.
-
Problem: My Compound is Soluble but Has Low Permeability
If your compound dissolves well but still isn't absorbed, the cell membrane is likely the barrier. This is common for compounds that are too polar or too large.
Solution Strategy: The Prodrug Approach
-
Why it Works: A prodrug is an inactive derivative of a parent molecule that undergoes enzymatic or chemical conversion in the body to release the active drug.[27][28] For permeability-limited compounds, a common strategy is to mask polar functional groups (like a hydroxyl or carboxylic acid) with a lipophilic promoiety (e.g., an ester).[29][30] This increases the overall lipophilicity of the molecule, facilitating its passive diffusion across the lipid-rich intestinal membrane.[31]
-
How to Do It: Identify a metabolically labile linkage on your pyrrolidinone scaffold that is not essential for its structure. Synthesize derivatives by attaching a lipophilic group (e.g., an alkyl ester) via this linkage. The goal is to create a derivative that is readily cleaved by esterases in the intestinal wall or blood.[32]
-
Key Consideration: The linker must be stable enough to allow absorption but labile enough to release the active parent drug efficiently.[28] The promoiety should also be non-toxic.
Problem: My Compound Suffers from High First-Pass Metabolism
If your compound is absorbed but rapidly metabolized by enzymes in the gut wall or liver before it reaches systemic circulation, its bioavailability will be low.[12][33]
Solution Strategies:
-
Metabolic Site Blocking/Prodrugs:
-
Why it Works: If you can identify the specific site on the molecule that is being metabolized (the "metabolic soft spot"), you can sometimes make chemical modifications to block this process. Alternatively, a prodrug approach can be used to temporarily mask the metabolic site during absorption.[33]
-
How to Do It: Conduct metabolite identification studies to pinpoint the site of metabolism. Then, use synthetic chemistry to modify that position (e.g., by introducing a fluorine atom) or attach a promoiety that shields it from metabolic enzymes.
-
-
Alternative Routes of Administration:
-
Why it Works: To completely avoid first-pass metabolism, you can use routes of administration that deliver the drug directly into the systemic circulation.[34][35]
-
Examples: Sublingual, transdermal, or intravenous routes bypass the portal circulation and thus the liver's first-pass effect.[36] While not always ideal for chronic therapies, they are invaluable for confirming that first-pass metabolism is indeed the primary barrier.
-
Table 1: Summary of Bioavailability Enhancement Strategies
| Strategy | Primary Problem Addressed | Pros | Cons |
| Amorphous Solid Dispersions (ASDs) | Poor Solubility | Significant solubility enhancement; scalable manufacturing (spray drying, HME).[18] | Potential for physical instability (recrystallization); requires careful polymer selection.[15] |
| Lipid-Based Systems (LBDDS) | Poor Solubility | Increases solubilization; can enhance lymphatic uptake, bypassing the liver.[23] | Potential for drug precipitation upon lipid digestion; complex formulation development. |
| Particle Size Reduction | Poor Solubility / Slow Dissolution | Increases dissolution rate; relatively straightforward technology.[24] | High energy surfaces can lead to aggregation; may not be sufficient for very insoluble compounds. |
| Prodrug Approach | Low Permeability / High Metabolism | Can dramatically improve permeability; can mask metabolic sites.[27][28] | Requires additional synthesis; linker must have appropriate cleavage kinetics. |
Section 3: Key Experimental Protocols
Here are step-by-step guides for two essential in vitro assays to assess permeability.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a high-throughput method for predicting passive, transcellular permeability.[8]
-
Objective: To estimate the rate of passive diffusion of a compound across an artificial lipid membrane.
-
Materials:
-
96-well filter plate (e.g., Millipore MultiScreen)
-
96-well acceptor plate
-
Lecithin in dodecane solution (artificial membrane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution in DMSO
-
High and low permeability control compounds (e.g., Propranolol and Furosemide)
-
Plate reader (UV-Vis or LC-MS/MS for analysis)
-
-
Procedure:
-
Prepare the acceptor plate by adding 300 µL of PBS to each well.
-
Hydrate the filter plate by adding 5 µL of the lecithin/dodecane solution to each well of the filter plate and let it sit for 5 minutes.
-
Prepare the donor solution by diluting the test and control compounds in PBS to the final desired concentration (final DMSO concentration should be <1%).
-
Carefully add 150 µL of the donor solution to each well of the filter plate.
-
Assemble the PAMPA "sandwich" by placing the filter plate on top of the acceptor plate, ensuring the bottoms of the filter wells are in contact with the solution in the acceptor plate.
-
Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.
-
After incubation, separate the plates. Determine the compound concentration in the donor and acceptor wells using an appropriate analytical method.
-
-
Data Analysis:
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = - (V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - [Drug]_acceptor / [Drug]_equilibrium)
-
Compare the Pe value of your test compound to the high and low permeability controls to classify its permeability potential.
-
Protocol 2: Caco-2 Cell Permeability Assay
This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2), which differentiate to form a polarized epithelial layer with tight junctions, mimicking the intestinal barrier.[11][37]
-
Objective: To determine a compound's apparent permeability coefficient (Papp) and assess its potential for active transport or P-gp-mediated efflux.
-
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, NEAA)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Test and control compounds
-
Lucifer yellow (paracellular integrity marker)
-
Analytical instrumentation (LC-MS/MS)
-
-
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density.
-
Differentiation: Culture the cells for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to confirm tight junction formation. Perform a Lucifer yellow leak test to ensure monolayer integrity.
-
Permeability Assay (Apical to Basolateral - A to B): a. Wash the cell monolayers with pre-warmed HBSS. b. Add the test compound solution in HBSS to the apical (donor) side. c. Add fresh HBSS to the basolateral (acceptor) side. d. Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours). e. At the end of the incubation, take samples from both the apical and basolateral compartments for analysis.
-
Permeability Assay (Basolateral to Apical - B to A): To assess efflux, perform the assay in the reverse direction.
-
-
Data Analysis:
-
Quantify the compound concentration in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Calculate the Efflux Ratio (ER): ER = Papp (B to A) / Papp (A to B). An ER > 2 suggests the compound may be a substrate for an efflux transporter like P-glycoprotein.
-
References
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
- ResearchGate. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
-
MDPI. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Retrieved from [Link]
- ResearchGate. (2025). Formulation strategies for poorly soluble drugs.
-
MDPI. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020). Mechanisms of increased bioavailability through amorphous solid dispersions: a review. PMC. Retrieved from [Link]
-
Clinical Gate. (2015). Bioavailability – physicochemical and dosage form factors. Retrieved from [Link]
-
Frontiers. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Retrieved from [Link]
-
National Institutes of Health (NIH). (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Retrieved from [Link]
-
PubMed Central. (2022). Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics. Retrieved from [Link]
-
Technobis. (2025). Amorphous solid dispersions for enhanced drug solubility and stability. Retrieved from [Link]
-
Pharmaceutical Technology. (2020). Improving Solubility with Amorphous Solid Dispersions. Retrieved from [Link]
-
Fiveable. (n.d.). Physicochemical properties. Medicinal Chemistry Class Notes. Retrieved from [Link]
- ResearchGate. (n.d.). Prodrug Approaches to Enhancing the Oral Delivery of Poorly Permeable Drugs.
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MDPI. (2021). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Retrieved from [Link]
-
PubMed. (2014). Oral lipid based drug delivery system (LBDDS): formulation, characterization and application: a review. Retrieved from [Link]
-
ScienceDirect. (n.d.). Prodrugs with Improved Lipophilicity and Permeability. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). The Bioavailability of Drugs—The Current State of Knowledge. PMC. Retrieved from [Link]
-
The Pharma Innovation. (n.d.). Development and evaluation of amorphous solid dispersions to enhance solubility of poorly water-soluble drugs using hot-melt extrusion and spray-drying techniques. Retrieved from [Link]
- ResearchGate. (n.d.). Key factors influencing small-molecule drug bioavailability.
- ResearchGate. (2025). Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review.
- ResearchGate. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability.
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University of Nottingham. (2004). Understanding First Pass Metabolism. Retrieved from [Link]
- ResearchGate. (2025). Oral lipid-based drug delivery systems - An overview.
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Slideshare. (n.d.). Physicochemical Properties effect on Absorption of Drugs. Retrieved from [Link]
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Wikipedia. (n.d.). First pass effect. Retrieved from [Link]
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Ingenta Connect. (n.d.). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool. Retrieved from [Link]
-
BioTeSys. (n.d.). In Vitro Bioavailability: Caco-2 & PAMPA Transport Models. Retrieved from [Link]
- ResearchGate. (n.d.). High-Throughput Screening Using Caco-2 Cell and PAMPA Systems.
-
Study.com. (n.d.). First Pass Effect | Drug Metabolism & Pharmacology - Lesson. Retrieved from [Link]
-
PubMed Central. (2020). Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. Retrieved from [Link]
- ResearchGate. (2025). The importance of permeability screening in drug discovery process: PAMPA, Caco-2 and rat everted gut assays.
-
JoVE. (2023). Video: First Pass Effect. Retrieved from [Link]
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Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). First-pass effect. Retrieved from [Link]
-
MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
-
PubMed. (2007). The discovery of potent, selective, and orally bioavailable hNK1 antagonists derived from pyrrolidine. Retrieved from [Link]
- ResearchGate. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives.
-
National Institutes of Health (NIH). (2004). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. PMC. Retrieved from [Link]
-
Outsourced Pharma. (n.d.). Current Strategies For Enhancing Bioavailability. Retrieved from [Link]
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Patsnap Synapse. (2025). How to improve the bioavailability of a drug?. Retrieved from [Link]
-
Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]
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Technical Support Center: Optimizing Mobile Phase for HPLC Separation of Pyrrolidine Derivatives
Welcome to the technical support center dedicated to the High-Performance Liquid Chromatography (HPLC) separation of pyrrolidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of method development and troubleshoot common issues encountered during the analysis of these basic compounds. Pyrrolidine and its derivatives are a cornerstone in many pharmaceutical compounds, making their accurate analysis critical.[1][2][3] This resource synthesizes technical expertise with practical, field-proven insights to empower you to achieve robust and reproducible HPLC separations.
Troubleshooting Guide: A Diagnostic Approach
Encountering issues with your HPLC separation of pyrrolidine derivatives can be a significant roadblock. This section provides a systematic, question-driven approach to diagnosing and resolving common problems.
Interactive Diagnostic Workflow
Use the following flowchart to guide your troubleshooting process. Start at the "Initiate Troubleshooting" node and follow the path that best describes your issue.
Caption: A step-by-step diagnostic workflow for troubleshooting common HPLC issues with pyrrolidine derivatives.
Frequently Asked Questions (FAQs)
This section addresses specific questions that frequently arise during the HPLC analysis of pyrrolidine derivatives.
1. Why do my pyrrolidine derivative peaks show significant tailing, and how can I fix it?
Peak tailing is a common issue when analyzing basic compounds like pyrrolidine derivatives on silica-based reversed-phase columns.[4][5][6] The primary cause is secondary interactions between the protonated basic analyte and ionized residual silanol groups (Si-O⁻) on the stationary phase surface.[7] This interaction leads to a secondary, stronger retention mechanism for a portion of the analyte molecules, resulting in a "tailing" peak shape.
-
The Role of pH: At a mobile phase pH above approximately 3.5, residual silanols on the silica surface can become deprotonated and negatively charged.[8] Since pyrrolidine derivatives are basic (the conjugate acid of pyrrolidine has a pKa of 11.27), they will be protonated (positively charged) in acidic mobile phases.[1][3] This charge difference leads to strong ionic interactions, causing peak tailing.
-
Solution 1: pH Adjustment: The most effective way to mitigate this is to lower the mobile phase pH.[5] By adjusting the pH to below 3, the residual silanol groups become protonated (Si-OH) and are no longer negatively charged, which minimizes the secondary ionic interactions.[4][8] A mobile phase containing 0.1% formic acid or trifluoroacetic acid (TFA) is a common starting point.[9]
-
Solution 2: Use of End-Capped Columns: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them less available for interaction with basic analytes.[6] Using a high-purity, base-deactivated, or end-capped C18 or C8 column is highly recommended for the analysis of basic compounds.[5][10]
-
Solution 3: Mobile Phase Additives: The addition of a small amount of a basic compound, such as triethylamine (TEA) at a concentration of 0.1-0.5%, can also reduce peak tailing.[4][11] The TEA acts as a competitive base, interacting with the active silanol sites and effectively "masking" them from the analyte.
2. How does the choice of organic modifier (acetonitrile vs. methanol) affect the separation?
The choice of organic modifier is a powerful tool for optimizing selectivity in reversed-phase HPLC.[12][13] Acetonitrile and methanol are the most common choices, and they can produce different elution orders for your analytes.[13]
-
Elution Strength: Acetonitrile generally has a higher elution strength than methanol in reversed-phase chromatography, meaning that for the same percentage of organic modifier, analytes will typically elute earlier with acetonitrile.[13]
-
Selectivity Differences: Methanol is a protic solvent, capable of hydrogen bonding with analytes, while acetonitrile is aprotic with a strong dipole moment.[13] These different chemical properties lead to different interactions with the analyte and the stationary phase, which can be exploited to improve the resolution of closely eluting peaks. If you are struggling with co-elution, simply switching from an acetonitrile-based mobile phase to a methanol-based one (or vice-versa) can often resolve the issue.[13]
| Property | Acetonitrile (ACN) | Methanol (MeOH) |
| Elution Strength | Higher | Lower |
| Solvent Type | Aprotic, strong dipole | Protic, hydrogen bond donor/acceptor |
| Viscosity | Lower (leads to lower backpressure) | Higher |
| UV Cutoff | ~190 nm | ~205 nm |
| Selectivity Impact | Can offer different selectivity due to its dipole nature. | Can offer different selectivity due to hydrogen bonding capabilities.[8][13] |
3. What is the optimal mobile phase pH for analyzing pyrrolidine derivatives?
The optimal pH depends on the specific goals of the separation and the properties of the pyrrolidine derivative.
-
For Good Peak Shape (Low pH): As discussed, a low pH (typically 2.5-3.5) is often preferred to ensure good peak shape by minimizing interactions with residual silanols.[4][5] At this pH, the pyrrolidine derivatives will be fully protonated.
-
For Increased Retention (Higher pH): If your pyrrolidine derivative is eluting too early (low retention), increasing the mobile phase pH can increase retention.[14] As the pH approaches the pKa of the analyte, the compound becomes less ionized (more neutral), leading to stronger hydrophobic interactions with the stationary phase and thus longer retention.[15] However, this must be balanced with the risk of increased peak tailing and the pH stability of your column.[14] Many modern silica-based columns are designed to be stable at higher pH ranges.[16]
The relationship between pH, analyte ionization, and retention is illustrated below.
Caption: The effect of mobile phase pH on the ionization state and retention of pyrrolidine derivatives.
4. When should I use a buffer in my mobile phase?
Buffers are crucial for maintaining a stable and reproducible mobile phase pH, which is essential for consistent retention times and peak shapes, especially when the mobile phase pH is close to the pKa of the analyte.[6][15]
-
When to Use a Buffer:
-
When working at a pH where small variations can significantly impact the ionization state of your analyte (i.e., within 1.5 pH units of the pKa).[14]
-
To improve the reproducibility of your method between different batches of mobile phase and different HPLC systems.[17]
-
When using mobile phase additives that can alter the pH, a buffer will resist these changes.
-
-
Common Buffers: For LC-MS compatibility, volatile buffers like ammonium formate and ammonium acetate are preferred.[5][9] For UV-only applications, phosphate buffers are robust and effective, though they are not volatile.[9] A buffer concentration of 10-25 mM is typically sufficient.
Experimental Protocols
Protocol 1: General Mobile Phase Preparation
This protocol outlines the steps for preparing a buffered mobile phase for the analysis of pyrrolidine derivatives.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Buffer salt (e.g., ammonium formate)
-
Acid or base for pH adjustment (e.g., formic acid)
-
0.45 µm or 0.22 µm solvent filters
-
Glassware and graduated cylinders
-
Calibrated pH meter
Procedure:
-
Aqueous Phase Preparation: a. Measure out approximately 90% of the final desired volume of HPLC-grade water into a clean beaker. b. Weigh and dissolve the appropriate amount of buffer salt to achieve the desired concentration (e.g., for 1 L of 10 mM ammonium formate, add 0.63 g). c. Stir until fully dissolved. d. Adjust the pH to the desired level using a small amount of acid (e.g., formic acid) or base while monitoring with a calibrated pH meter. e. Add HPLC-grade water to the final volume and mix thoroughly.
-
Filtration: a. Filter the prepared aqueous phase and the organic modifier separately through a 0.45 µm or 0.22 µm solvent filter to remove particulates that could damage the HPLC system.[18]
-
Degassing: a. Degas both the aqueous and organic phases to remove dissolved gases, which can cause bubbles in the pump and detector, leading to baseline noise and inaccurate results.[18] This can be done by sparging with helium, sonication, or using an in-line degasser.
-
Mobile Phase Composition: a. For isocratic methods, premix the filtered and degassed aqueous and organic phases in the desired ratio. b. For gradient methods, place the separate, filtered, and degassed aqueous (Solvent A) and organic (Solvent B) phases in their respective solvent reservoirs on the HPLC system.
Protocol 2: Systematic Method Development Approach
This protocol provides a structured approach to developing a robust HPLC method for a new pyrrolidine derivative.
-
Analyte and Column Selection: a. Research the physicochemical properties of your pyrrolidine derivative, particularly its pKa and logP, to estimate its behavior. b. Select a high-purity, end-capped C18 column (e.g., 100 x 4.6 mm, 3.5 µm) as a starting point.[10][19]
-
Initial Scouting Gradient: a. Mobile Phase A: 0.1% Formic Acid in Water b. Mobile Phase B: 0.1% Acetonitrile c. Gradient: 5% to 95% B over 15 minutes. d. Flow Rate: 1.0 mL/min.[20] e. Column Temperature: 30 °C. f. Detection: UV, at the analyte's λmax. g. This initial run will provide information on the approximate elution time and peak shape of your analyte.
-
Optimization of Organic Modifier and Gradient: a. Based on the scouting run, adjust the gradient to improve resolution around the analyte's elution time. For example, if the analyte elutes at 60% B, you might try a shallower gradient from 50% to 70% B over 10 minutes. b. If co-elution with impurities is an issue, repeat the scouting gradient using methanol as Mobile Phase B to assess changes in selectivity.[13]
-
pH Optimization: a. If peak tailing is observed, ensure the mobile phase pH is low (e.g., 2.5-3.0 with 0.1% formic acid). b. If retention is too low, and you have a pH-stable column, you can explore higher pH mobile phases (e.g., using 10 mM ammonium bicarbonate at pH 9.5) to increase retention.
-
Fine-Tuning and Validation: a. Once satisfactory separation is achieved, fine-tune parameters like flow rate and column temperature to optimize resolution and analysis time. b. Perform robustness testing by making small, deliberate changes to method parameters (e.g., pH ±0.2, temperature ±5 °C) to ensure the method is reliable.
References
- Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. AKJournals.
- A Comparative Guide to HPLC and GC Methods for Enantomeric Excess Determination of Pyrrolidine Derivatives. Benchchem.
- The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Chromatography Online.
- LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com.
- Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
- Separation of Pyrrolidine, 1-butyl- on Newcrom R1 HPLC column. SIELC Technologies.
- What Causes Peak Tailing in HPLC? Chrom Tech, Inc.
- HPLC Method Development For Basic Molecules: A Case Study. PharmaGuru.
- LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? YouTube.
- How to Develop HPLC Method for Basic Compounds. Pharma Knowledge Forum.
- Method development & optimization. Sigma-Aldrich.
- How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
- Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf.
- Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International.
- Effect of pH on LC-MS Analysis of Amines. Waters Corporation.
- Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. PMC - NIH.
- Effect of pH on LC-MS Analysis of Amines. Waters.
- Exploring the Role of pH in HPLC Separation. Moravek.
- CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies.
- Uses and Properties of Pyrrolidine. ChemicalBook.
- Reversed Phase HPLC Method Development. Phenomenex.
- Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- Pyrrolidine. Wikipedia.
- The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chromatography.
Sources
- 1. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]
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- 5. labcompare.com [labcompare.com]
- 6. chromtech.com [chromtech.com]
- 7. youtube.com [youtube.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. chiraltech.com [chiraltech.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. moravek.com [moravek.com]
- 15. akjournals.com [akjournals.com]
- 16. waters.com [waters.com]
- 17. pharmaguru.co [pharmaguru.co]
- 18. mastelf.com [mastelf.com]
- 19. pharmaguru.co [pharmaguru.co]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Long-Term Storage and Degradation Prevention of 1-Propylpyrrolidin-2-one
Welcome to the technical support resource for 1-Propylpyrrolidin-2-one (NPP). This guide is designed for researchers, scientists, and drug development professionals to ensure the chemical integrity of NPP during long-term storage and experimentation. Maintaining the purity of this reagent is critical for reproducible and accurate results. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to pre-emptively address and resolve potential degradation issues.
Troubleshooting Guide: Diagnosing and Resolving NPP Degradation
This section is structured to help you diagnose potential issues with your stored this compound based on direct observations. Each issue is followed by an analysis of potential causes and actionable recommendations grounded in chemical principles.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Change in Color (e.g., colorless to yellow/brown) | 1. Oxidative Degradation: The primary cause of discoloration is oxidation. Exposure to atmospheric oxygen, especially when accelerated by light or elevated temperatures, can lead to the formation of chromophoric impurities. The methylene group adjacent to the ring nitrogen is a plausible site for initial oxidation.[1][2] | 1. Immediate Mitigation: Blanket the container's headspace with an inert gas (Nitrogen or Argon) before resealing. 2. Storage Adjustment: Transfer the container to a dark, temperature-controlled environment, such as a designated flammables cabinet. 3. Purity Verification: Assess the material's purity using the Gas Chromatography (GC-FID) protocol provided below. Compare the results against the Certificate of Analysis (CoA). 4. Remediation: If purity is compromised, consider purification via vacuum distillation or dispose of the reagent according to institutional guidelines. |
| Formation of Precipitate or Solid Material | 1. Hydrolysis Product: The lactam ring in NPP is susceptible to hydrolysis, particularly in the presence of moisture and acidic or basic contaminants. This reaction opens the ring to form 4-(propylamino)butanoic acid, which has different solubility characteristics and may precipitate.[3][4][5] 2. Contamination: Introduction of an external contaminant that is insoluble or reacts with NPP. | 1. Isolate and Analyze: Attempt to isolate the precipitate for analysis (e.g., FTIR, NMR) if feasible and necessary for investigation. 2. Check for Moisture Ingress: Ensure storage containers are sealed with high-quality, non-reactive caps (e.g., PTFE-lined). Store in a desiccated environment if ambient humidity is high. 3. Purity Analysis: Analyze the supernatant liquid via GC or HPLC to determine the purity of the remaining NPP. |
| Noticeable Change in pH (if measured in an aqueous solution) | 1. Oxidative Degradation: Oxidation of N-alkylpyrrolidones can lead to the formation of acidic byproducts, causing a decrease in the solution's pH.[1][2][6][7] 2. Hydrolysis: Ring-opening hydrolysis to the corresponding amino acid will alter the pH of the solution. | 1. Cease Use in Sensitive Assays: A significant pH shift indicates substantial degradation. The material should not be used in pH-sensitive experiments. 2. Confirm Degradation: Use analytical methods (GC, HPLC) to confirm the presence of degradation products. 3. Review Handling Procedures: This observation strongly suggests contamination with air (O₂) or water. Re-evaluate handling and storage protocols to ensure an inert and anhydrous environment. |
| Inconsistent Experimental Results or Reduced Purity | 1. Partial Degradation: The presence of even small amounts of degradation products can act as inhibitors or catalysts in reactions, leading to lower yields, unexpected side products, or altered reaction kinetics. | 1. Re-qualify the Lot: Before use, always re-analyze the purity of previously opened or long-term stored NPP using a validated method (see Protocol 2). 2. Compare with a New Batch: If possible, compare the performance of the stored material against a new, unopened container of NPP in a small-scale control experiment. 3. Isolate the Variable: If degradation is confirmed, use only fresh, high-purity NPP for all subsequent critical experiments to ensure data integrity. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: The ideal storage conditions are designed to mitigate the primary degradation pathways of oxidation and hydrolysis.
-
Temperature: Store in a cool, controlled environment, typically between 2°C and 8°C. While some sources may list acceptable storage up to 30°C, refrigeration is preferred for long-term stability.[8]
-
Atmosphere: The most critical factor is to eliminate oxygen. Store under an inert atmosphere, such as nitrogen or argon.[2][7] The headspace of the container should be purged with inert gas, especially after each use.
-
Container: Use a tightly sealed, amber glass container to protect from light and moisture. Ensure the cap has a chemically inert liner (e.g., PTFE).
-
Environment: Store in a dry, well-ventilated area away from direct sunlight, heat sources, and incompatible materials like strong oxidizing agents and strong acids/bases.
Q2: What are the primary chemical degradation pathways for this compound?
A2: The two main degradation pathways are rooted in the lactam structure of the molecule:
-
Oxidation: This process is primarily initiated by atmospheric oxygen. The reaction can be catalyzed by light, heat, or trace metal impurities. The likely point of attack is the carbon atom adjacent to the nitrogen within the pyrrolidone ring, which can lead to a variety of oxidative byproducts and cause discoloration and a drop in pH.[1][2]
-
Hydrolysis: The amide bond within the lactam ring can be cleaved by water. This reaction is significantly accelerated under either acidic or basic conditions and results in the formation of 4-(propylamino)butanoic acid.[3][4][5]
Q3: I have had a container of this compound for over a year. Is it still suitable for use?
A3: The suitability of an aged reagent depends entirely on its storage history. If the product does not have a manufacturer-specified expiration date, a standard one-year warranty from the shipment date is often applied.[8] However, for any critical application, it is imperative to re-analyze the purity of the material using a validated analytical method like Gas Chromatography (GC) or HPLC before use.[8][9] Compare the results to the original Certificate of Analysis to ensure it still meets the required specifications for your experiment.
Q4: What analytical methods are recommended for assessing the purity of this compound?
A4: Several methods are suitable for purity assessment, with the choice depending on available instrumentation and the need to identify unknown impurities.
-
Gas Chromatography (GC-FID or GC-NPD): GC is an excellent method for determining the purity of volatile compounds like NPP. A Flame Ionization Detector (FID) provides excellent sensitivity for quantitative analysis. A Nitrogen-Phosphorus Detector (NPD) can offer enhanced selectivity and sensitivity for this nitrogen-containing compound.[10]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV or mass spectrometry detector can also be used to assess purity and detect less volatile degradation products.[11][12]
-
LC-Mass Spectrometry (LC-MS): This is a powerful tool for identifying the specific chemical structures of any degradation products that may have formed.[2][13]
Visual Diagrams
Logical Workflow for Troubleshooting
The following diagram outlines the decision-making process when encountering potential degradation of this compound.
Caption: Troubleshooting workflow for observed degradation of this compound.
Primary Degradation Pathways
This diagram illustrates the two main chemical pathways through which this compound can degrade.
Caption: Key degradation pathways for this compound.
Experimental Protocols
Protocol 1: Procedure for Inert Gas Blanketing
Objective: To displace atmospheric oxygen from the headspace of the storage container to prevent oxidative degradation.
Materials:
-
Container of this compound
-
Source of high-purity, dry inert gas (Nitrogen or Argon) with a regulator
-
Long, sterile needle or cannula
-
Secondary vent needle (optional, but recommended for safety)
Procedure:
-
Prepare the Setup: Work in a well-ventilated area or fume hood. Set the gas regulator to a very low pressure (1-2 psi) to ensure a gentle flow.
-
Insert Gas Inlet: Carefully pierce the septum of the container cap with the gas inlet needle, ensuring the tip is positioned in the headspace above the liquid.
-
Vent the Container: Insert a second, shorter needle to act as a vent for the displaced air.
-
Gentle Purge: Allow the inert gas to flow gently into the headspace for 30-60 seconds. The goal is to displace the air, not to bubble vigorously through the liquid, which could cause splashing or solvent evaporation.
-
Remove Needles: Remove the vent needle first, followed immediately by the gas inlet needle. This creates a slight positive pressure of inert gas in the headspace.
-
Seal and Store: Secure the cap tightly and apply parafilm around the cap-bottle interface for an extra barrier against moisture and air ingress. Store immediately under the recommended conditions.
Protocol 2: Purity Assessment by Gas Chromatography (GC-FID)
Objective: To quantify the purity of this compound and detect any volatile degradation products.
Note: These are general parameters and should be optimized for your specific instrument and column.
Instrumentation and Consumables:
-
Gas Chromatograph with a Flame Ionization Detector (FID)
-
Capillary Column: A mid-polarity column such as a DB-5ms or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) is a good starting point.
-
Carrier Gas: Helium or Hydrogen
-
Sample Vials with septa
-
Solvent: High-purity Dichloromethane or Ethyl Acetate for sample dilution.
Procedure:
-
Standard Preparation: Prepare a standard solution of a new, high-purity this compound reference standard at a concentration of approximately 1 mg/mL in the chosen solvent.
-
Sample Preparation: Prepare the sample to be tested at the same concentration (1 mg/mL) in the same solvent.
-
GC Method Parameters (Example):
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Oven Program:
-
Initial Temperature: 80°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Hold: Hold at 280°C for 5 minutes
-
-
Detector Temperature (FID): 300°C
-
-
Analysis:
-
Inject the solvent blank first to ensure no system contamination.
-
Inject the reference standard to determine the retention time of pure this compound and to calibrate the detector response.
-
Inject the test sample.
-
-
Data Interpretation:
-
Compare the chromatogram of the test sample to the standard. The primary peak should match the retention time of the reference standard.
-
Calculate the purity by area percent: Purity (%) = (Area of NPP Peak / Total Area of All Peaks) * 100.
-
Any significant secondary peaks indicate the presence of impurities or degradation products.
-
References
- Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions. (2025). Google Search.
- Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. (n.d.). ASM Journals.
- Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions. (2023). Google Search.
- 1-Propyl-pyrrolidin-2-one | C7H13NO. (n.d.). PubChem.
- Systematic review of room temperature stability of key beta-lactam antibiotics for extended infusions in inpatient settings. (n.d.). European Journal of Hospital Pharmacy.
- Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. (n.d.). PMC - NIH.
- Stability of Biological Activity of Frozen β-lactams over Time as Assessed by Time-Lapsed Broth Microdilutions. (n.d.). NIH.
- Assessing the oxidative degradation of N-methylpyrrolidone (NMP) in microelectronic fabrication processes by using a multiplatform analytical approach. (2020). Queen's University Belfast.
- 1-Propyl-2-pyrrolidinone | CAS#:3470-99-3. (n.d.). Chemsrc.
- Assessing the Oxidative Degradation of N-methyl Pyrrolidone (NMP) in Microelectronic Fabrication Processes by using a Multi-platform Analytical Approach. (2020). Ulster University.
- Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. (2020). PubMed Central.
- Enhanced photo-degradation of N-methyl-2-pyrrolidone (NMP): Influence of matrix components, kinetic study and artificial neural network modelling. (2022). PubMed.
- Polymerization and hydrolysis of N-Vinyl-2-pyrrolidone. (2024). ChemicalBook.
- A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (n.d.). Google Search.
- A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2015). ResearchGate.
- The products of acid hydrolysis of N–vinyl–2–pyrrolidone, according to... (n.d.). ResearchGate.
- Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. (2020). ResearchGate.
- Preventing degradation of 1-Butylpyrrolidin-2-one during storage. (n.d.). Benchchem.
- 2-Pyrrolidinone = 99 616-45-5. (n.d.). Sigma-Aldrich.
- HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column. (n.d.). SIELC Technologies.
- METHOD OF ANALYSIS N–methyl–2-pyrrolidone. (2011). FDA.
- N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD - Analytical Method. (n.d.). Google Search.
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Technical Support Center: Adjusting pH for Aqueous Solutions of 1-Propylpyrrolidin-2-one
Welcome to the technical support center for handling 1-Propylpyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals. Here, you will find in-depth answers to common questions and troubleshooting strategies for adjusting the pH of aqueous solutions containing this versatile pyrrolidone derivative.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound relevant to pH adjustment?
A: this compound, also known as N-Propyl-2-pyrrolidone, is a five-membered lactam (a cyclic amide) with a propyl group on the nitrogen atom.[1] Understanding its properties is crucial for proper handling in aqueous formulations.
-
Structure: It is a derivative of 2-pyrrolidone, which is the simplest γ-lactam.[2]
-
Nature: Due to the amide functional group, it is a very weak base and is considered essentially neutral in most aqueous solutions. Its high water solubility is a key feature for formulation.[3][4]
-
Stability: The central lactam ring is susceptible to hydrolysis (ring-opening) under strongly acidic or basic conditions, especially at elevated temperatures.[5][6] This degradation is a critical factor to consider when adjusting pH.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO | [7] |
| Molecular Weight | 127.18 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | ~226.5 °C | [7] |
| Solubility | Miscible with water and most organic solvents | [2][4] |
Q2: Is this compound acidic or basic, and what is its expected pH in water?
A: this compound is neither significantly acidic nor basic; it is considered a neutral compound. The amide group is a very weak base, and the absence of an N-H proton means it cannot act as an acid. When dissolved in high-purity, neutral water (pH 7.0), the resulting solution should have a pH very close to 7.0. However, impurities or degradation can cause deviations. For instance, the related compound N-methyl-2-pyrrolidone (NMP) can undergo auto-oxidation over time, forming acidic byproducts that lower the solution's pH.[8]
Q3: Why is controlling the pH of my this compound solution important?
A: Precise pH control is critical in pharmaceutical and research applications for several reasons:
-
API Stability: The primary reason is to ensure the stability of the active pharmaceutical ingredient (API) and other excipients in the formulation. Many APIs exhibit pH-dependent stability and solubility.[9]
-
Compound Integrity: Extreme pH values (typically pH < 2 or pH > 10) can catalyze the hydrolysis of the lactam ring in this compound, breaking it down into 4-(propylamino)butanoic acid. This degrades the excipient and introduces an impurity into your formulation.[5][6]
-
Physiological Compatibility: For drug formulations, the pH must be adjusted to a range that is compatible with the route of administration (e.g., close to physiological pH for injections) to minimize irritation and ensure drug efficacy.[10][11]
-
Analytical Consistency: In analytical methods like HPLC, maintaining a constant pH is essential for achieving reproducible retention times and peak shapes for ionizable compounds.[12]
Q4: What are the main risks when adjusting the pH, and how can I mitigate them?
A: The primary risk is the chemical degradation of this compound via hydrolysis.
-
Acid-Catalyzed Hydrolysis: At low pH, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: At high pH, the hydroxide ion directly attacks the carbonyl carbon, leading to ring opening.[5][13]
Mitigation Strategy:
-
Always use dilute solutions of strong acids (e.g., 0.1 M HCl) or strong bases (e.g., 0.1 M NaOH) for adjustment.
-
Add the acid or base dropwise while continuously stirring and monitoring the pH.
-
Perform adjustments at room temperature or below to minimize the rate of hydrolysis.
-
Whenever possible, use a suitable buffer system to maintain the pH within a safe range (typically pH 3-9) rather than relying on unbuffered acid/base addition.[14]
Troubleshooting and Protocols
Q5: The pH of my this compound solution is drifting over time. What is happening?
A: pH drift in a seemingly unbuffered solution can be caused by several factors:
-
Absorption of Atmospheric CO₂: If left exposed to air, the solution can absorb carbon dioxide, which forms carbonic acid and lowers the pH. This is more pronounced if the initial solution is slightly alkaline.
-
Oxidative Degradation: Similar to its analog NMP, this compound may be susceptible to slow oxidation, especially in the presence of light or impurities, which can form acidic byproducts.[8]
-
Leaching from Containers: Using low-quality glass or plastic containers can lead to the leaching of acidic or basic substances into your solution.
Solutions:
-
Use a Buffer: The most effective solution is to use a buffer system appropriate for your target pH. Buffers are designed to resist pH changes.[15][16]
-
Inert Atmosphere: Prepare and store the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent CO₂ absorption and oxidation.
-
High-Purity Reagents: Use high-purity water (Type I or HPLC-grade) and pharmaceutical-grade this compound.[17]
-
Quality Containers: Use high-quality, chemically resistant glassware (e.g., borosilicate glass) or appropriate plastic containers.
Q6: I'm getting unstable or inaccurate pH readings. How can I get reliable measurements?
A: Accurate pH measurement in solutions containing organic cosolvents like this compound can be challenging.[18] Conventional pH electrodes are designed for purely aqueous systems.
-
Cause - Electrode Dehydration: The organic component can dehydrate the glass bulb of the pH electrode, leading to slow, drifting, and inaccurate readings.[19]
-
Cause - Junction Potential: A liquid junction potential can form between the electrode's internal filling solution (typically aqueous KCl) and your sample, causing a measurement offset.[18]
Protocol for Accurate pH Measurement:
-
Electrode Selection: Use a pH electrode specifically designed for non-aqueous or mixed-solvent systems. These often feature a sleeve junction for better flow and may use a non-aqueous filling solution (e.g., LiCl in ethanol).[18]
-
Calibration: Calibrate your pH meter immediately before use with at least two, preferably three, aqueous standard buffers that bracket your target pH.
-
Electrode Conditioning: Before measuring your sample, rinse the electrode with deionized water, gently blot dry, and then rinse it with a small amount of your this compound solution. This helps equilibrate the electrode surface.
-
Measurement: Immerse the electrode in the sample and stir gently. Allow sufficient time for the reading to stabilize. The reading may take longer to stabilize than in a purely aqueous solution.
-
Cleaning and Storage: After use, thoroughly rinse the electrode with deionized water and store it in the appropriate storage solution recommended by the manufacturer to keep the glass bulb hydrated and the junction clear.[19]
Q7: How do I choose the right buffer for my solution?
A: Buffer selection is a critical step. The ideal buffer should have a pKa value as close as possible to your target pH (ideally within ±1 pH unit) and should not interact with your compound or other formulation components.[12][14]
Decision Workflow for Buffer Selection
Caption: Workflow for selecting an appropriate buffer system.
Recommended Buffer Systems
| Target pH Range | Buffer System (Weak Acid/Base + Salt) | pKa | Notes |
| 3.8 - 5.8 | Acetic Acid / Acetate | 4.76 | Volatile, good for LC-MS. Can cause stinging in injections. |
| 6.2 - 8.2 | Phosphate (H₂PO₄⁻ / HPO₄²⁻) | 7.21 | Physiologically relevant, but can precipitate with some metal ions. Not suitable for LC-MS. |
| 8.1 - 10.1 | Boric Acid / Borate | 9.23 | Caution: Toxic for systemic administration. Suitable for topical or ophthalmic use only.[10] |
| 8.6 - 10.6 | Ammonium / Ammonia | 9.25 | Volatile. pH can be temperature-dependent. |
Note: pKa values are approximate and can shift slightly in the presence of organic cosolvents.[20]
Q8: Can you provide a step-by-step protocol for preparing a buffered solution of this compound?
A: Certainly. This protocol describes the preparation of 1 liter of a 10% (v/v) this compound solution buffered to pH 7.4 with a 25 mM phosphate buffer.
Materials:
-
This compound (high-purity grade)
-
Sodium Phosphate Monobasic (NaH₂PO₄)
-
Sodium Phosphate Dibasic (Na₂HPO₄)
-
High-purity (Type I) water
-
Calibrated pH meter and electrode
-
Stir plate and stir bar
-
1 L volumetric flask and beakers
-
0.1 M NaOH and 0.1 M HCl for final adjustment
Protocol:
-
Prepare Buffer Stock: It is often easier to prepare the buffer first. For a 25 mM phosphate buffer at pH 7.4 (pKa = 7.21), you can use the Henderson-Hasselbalch equation to determine the required amounts of the monobasic (acid) and dibasic (base) forms. Alternatively, dissolve the primary component (e.g., 2.95 g of NaH₂PO₄·H₂O for a 25 mM solution) in ~900 mL of water and titrate with a strong base (NaOH) to the target pH of 7.4.
-
Dissolve this compound: In a separate beaker, measure 100 mL of this compound. Add it to the beaker containing the ~900 mL of phosphate buffer. Stir until the solution is homogeneous.
-
Transfer and Dilute: Quantitatively transfer the solution to the 1 L volumetric flask. Rinse the beaker with small amounts of high-purity water and add the rinsings to the flask.
-
Final pH Check and Adjustment: Before diluting to the final volume, check the pH. The addition of this compound may cause a slight shift. If necessary, adjust the pH back to 7.4 using a few drops of 0.1 M HCl or 0.1 M NaOH.
-
Dilute to Volume: Once the pH is stable at 7.4, carefully add high-purity water to the 1 L mark on the volumetric flask.
-
Final Mixing: Cap the flask and invert it several times to ensure the final solution is homogeneous.
Diagram of Potential Lactam Hydrolysis
Caption: Simplified pathways for acid and base-catalyzed hydrolysis of the lactam ring.
References
- Ben-Lactam, A. M. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. PubMed.
- IUPAC. (2002). pH measurements in non-aqueous and aqueous-organic solvents - definition of standard procedures. Anal Bioanal Chem.
- Thermo Fisher Scientific. (n.d.). pH Measurements in the Presence of Organic Materials.
- PubChem. (n.d.). 1-Propyl-pyrrolidin-2-one. National Center for Biotechnology Information.
- METTLER TOLEDO. (n.d.). pH Measurement of Organic Solvents.
- Chemsrc. (2025). 1-Propyl-2-pyrrolidinone.
- GVDA. (2023). How to accurately measure the pH of organic solvents?
- Solubility of Things. (n.d.). Types of Buffers: Acidic, Basic, and Zwitterionic Buffers.
- National Institutes of Health. (n.d.). The Mechanisms of Catalysis by Metallo β-Lactamases. PMC.
- IUPAC. (n.d.). Practical measurement of pH in nonaqueous and mixed solvents.
- ResearchGate. (2006). Hydrolytic Stability versus Ring Size in Lactams.
- A&D Company, Limited. (n.d.). Buffers | Overview & Research Examples.
- ACE HPLC. (n.d.). A Guide to HPLC and LC-MS Buffer Selection.
- ReAgent. (2022). What Makes A Good Buffer In Chemistry?
- Solubility of Things. (n.d.). N-Methyl-2-pyrrolidone.
- Scribd. (n.d.). pH Adjustment in Pharmaceutical Production.
- ResearchGate. (2017). Buffers and pH Adjusting Agents.
- USP-NF. (2019). 〈1059〉 Excipient Performance.
- CompoundingToday.com. (n.d.). pH Adjusting Database.
- Wikipedia. (n.d.). 2-Pyrrolidone.
- ResearchGate. (n.d.). Variation of the pH of NMP with time and upon use.
- ChemicalBook. (2024). The uses of 2-Pyrrolidinone.
Sources
- 1. 1-Propyl-pyrrolidin-2-one | C7H13NO | CID 566544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Pyrrolidone - Wikipedia [en.wikipedia.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. The uses of 2-Pyrrolidinone_Chemicalbook [chemicalbook.com]
- 5. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1-Propyl-2-pyrrolidinone | CAS#:3470-99-3 | Chemsrc [chemsrc.com]
- 8. researchgate.net [researchgate.net]
- 9. uspnf.com [uspnf.com]
- 10. researchgate.net [researchgate.net]
- 11. CompoundingToday.com | Compounding Today - Pharmacy Compounding Abstracts, Pharmacy Formulas, Discontinued Medications, Medicine Flavoring, Pharmacy Operating Procedures, and more. [compoundingtoday.com]
- 12. hplc.eu [hplc.eu]
- 13. The Mechanisms of Catalysis by Metallo β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemicals.co.uk [chemicals.co.uk]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. perlego.com [perlego.com]
- 17. scribd.com [scribd.com]
- 18. mt.com [mt.com]
- 19. img.wwdmag.com [img.wwdmag.com]
- 20. media.iupac.org [media.iupac.org]
Technical Support Center: Troubleshooting Poor Solubility of 1-Propylpyrrolidin-2-one Derivatives
Welcome to the technical support center for 1-Propylpyrrolidin-2-one derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this important class of compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these issues effectively in your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the solubility of this compound derivatives.
Q1: Why are my this compound derivatives showing poor solubility in aqueous solutions?
A1: this compound derivatives, while containing a polar lactam group, also possess a nonpolar propyl chain. The overall solubility in aqueous media is a balance between the hydrophilic nature of the pyrrolidinone ring and the hydrophobicity of the propyl group and other substituents on the molecule. As the lipophilicity of the substituents increases, the aqueous solubility tends to decrease.
Q2: What are the first steps I should take when I encounter a solubility issue with a new this compound derivative?
A2: The initial steps should involve a systematic approach to solvent screening. Start with common aqueous buffers at different pH values, especially if your molecule has ionizable groups. Concurrently, test solubility in a range of organic solvents with varying polarities. This will give you a foundational understanding of your compound's physicochemical properties.
Q3: Can temperature be used to improve the solubility of my this compound derivative?
A3: For many compounds, solubility increases with temperature as the dissolution process is often endothermic.[1][2] However, this effect can be modest and may not be sufficient for significant solubility enhancement. It's also crucial to consider the thermal stability of your derivative, as elevated temperatures could lead to degradation.
Q4: Are there any safety concerns with the solvents used for this compound derivatives?
A4: Yes, solvent selection should always consider safety and regulatory aspects. For instance, N-methyl-2-pyrrolidone (NMP), a related compound, is classified as a reproductive toxicant, leading to restrictions on its use.[3] While this compound is a different molecule, it is essential to consult the Safety Data Sheet (SDS) for any solvent or derivative you are working with and consider greener alternatives where possible.[4][5]
II. In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for systematically addressing and overcoming solubility challenges with this compound derivatives.
Guide 1: Systematic Solvent and Co-Solvent Screening
Poor solubility in a desired solvent system is a common hurdle. A systematic screening approach can efficiently identify a suitable solvent or co-solvent system. Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the aqueous environment, thereby increasing the solubility of nonpolar compounds.[6][7][8]
-
Preparation of Stock Solutions: Prepare a concentrated stock solution of your this compound derivative in a highly effective organic solvent, such as DMSO or N,N-dimethylformamide (DMF).
-
Solvent Selection: Choose a diverse set of solvents and co-solvents covering a range of polarities. A recommended starting panel is provided in the table below.
-
Equilibrium Solubility Determination:
-
Add an excess amount of your solid compound to a fixed volume of each test solvent in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
-
Data Analysis: Quantify the solubility in each solvent and co-solvent mixture. This data will inform your selection of a suitable vehicle for your experiments.
| Solvent System (v/v) | Polarity Index | Solubility (mg/mL) | Observations |
| Water | 10.2 | < 0.1 | Practically Insoluble |
| Ethanol | 5.2 | 5.2 | Moderately Soluble |
| Propylene Glycol | 6.8 | 12.5 | Soluble |
| PEG 400 | 6.9 | 25.8 | Freely Soluble |
| 20% Ethanol in Water | - | 1.5 | Slightly Soluble |
| 20% Propylene Glycol in Water | - | 4.8 | Sparingly Soluble |
| 20% PEG 400 in Water | - | 9.7 | Soluble |
Note: The data presented are hypothetical and for illustrative purposes only.
Guide 2: Leveraging pH for Solubility Enhancement
If your this compound derivative contains ionizable functional groups (e.g., acidic or basic moieties), its solubility will be pH-dependent. For a basic compound, solubility will increase in acidic conditions, while for an acidic compound, solubility will be higher in basic conditions.
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to pH 10).
-
Equilibrium Solubility Measurement:
-
Add an excess of your compound to each buffer.
-
Equilibrate the samples with agitation at a constant temperature.
-
Separate the solid and supernatant via centrifugation.
-
Measure the concentration of the dissolved compound in the supernatant.
-
-
Data Visualization: Plot the measured solubility as a function of pH. This profile is crucial for selecting an appropriate buffer system for your experiments and for understanding the compound's behavior in different physiological environments.
The following diagram illustrates a logical workflow for troubleshooting poor solubility of this compound derivatives.
Caption: A decision tree for systematically addressing poor solubility.
Guide 3: Advanced Formulation Strategies
When simple solvent, co-solvent, pH, and temperature adjustments are insufficient, advanced formulation strategies may be necessary. These techniques are particularly relevant in drug development.
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[9][10] The hydrophobic cores of these micelles can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility.[11]
-
Common Surfactants: Polysorbates (e.g., Tween® 80), sorbitan esters (e.g., Span®), and poloxamers.[12]
-
Mechanism: The hydrophobic portion of the this compound derivative partitions into the hydrophobic core of the micelle, while the hydrophilic part may interact with the micelle's corona. This encapsulation effectively solubilizes the compound in the bulk aqueous phase.[13]
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14][][16] They can form inclusion complexes with poorly soluble molecules, where the hydrophobic part of the "guest" molecule (your derivative) is encapsulated within the cyclodextrin's "host" cavity.[17]
-
Types of Cyclodextrins: Alpha-, beta-, and gamma-cyclodextrins, and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[18]
-
Benefits: Cyclodextrins can significantly increase aqueous solubility and may also improve the stability of the encapsulated compound.[19]
A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier matrix at a solid state.[20][21][22] This can be achieved through methods like melt extrusion, spray drying, or solvent evaporation.[23][24]
-
Carriers: Polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC) are common carriers.[20]
-
Mechanism of Solubility Enhancement: In a solid dispersion, the drug can exist in an amorphous state, which has higher energy and thus greater solubility than the crystalline form. The hydrophilic carrier also improves the wettability and dissolution of the drug.
For highly lipophilic this compound derivatives, lipid-based formulations can be very effective. These can range from simple oily solutions to self-emulsifying drug delivery systems (SEDDS).[25][26]
-
Liposomes: These are spherical vesicles composed of one or more phospholipid bilayers, which can encapsulate both hydrophilic and hydrophobic compounds.[27][28][29] Hydrophobic derivatives would partition into the lipid bilayer of the liposome.[30]
-
Advantages: Lipid-based systems can improve oral bioavailability by facilitating absorption through the lymphatic system.[26]
Caption: How advanced formulations interact with a drug molecule.
III. Concluding Remarks
Troubleshooting the poor solubility of this compound derivatives requires a logical, multi-faceted approach. By systematically evaluating solvent systems, pH, and temperature, and by considering advanced formulation strategies when necessary, researchers can overcome these challenges to advance their scientific objectives. Always prioritize safety and consult relevant literature and safety data sheets for all materials used.
IV. References
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC . (n.d.). PubMed Central. [Link]
-
Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library . (n.d.). Scholars Research Library. [Link]
-
Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug . (2020). International Journal of Pharmaceutical Research. [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI . (n.d.). MDPI. [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC . (n.d.). NIH. [Link]
-
Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs . (n.d.). LinkedIn. [Link]
-
Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC . (n.d.). NIH. [Link]
-
Solubility: The Important Phenomenon in Pharmaceutical Analysis | Open Access Journals . (n.d.). Open Access Journals. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today . (n.d.). World Pharma Today. [Link]
-
Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - ResearchGate . (n.d.). ResearchGate. [Link]
-
Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review - IJPPR . (n.d.). IJPPR. [Link]
-
Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs - Journal of Applied Pharmaceutical Science . (2012). Journal of Applied Pharmaceutical Science. [Link]
-
Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability . (n.d.). Allied Academies. [Link]
-
Cyclodextrins: Improving Delivery of Hydrophobic Compounds - ALZET® Osmotic Pumps . (n.d.). ALZET® Osmotic Pumps. [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher . (n.d.). Hilaris Publisher. [Link]
-
The Role of Surfactants in Solubilization of Poorly Soluble Drugs - JOCPR . (n.d.). JOCPR. [Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar . (n.d.). Touro Scholar. [Link]
-
Formulation Strategies for Poorly Soluble Drugs - Pharmaceutical Technology . (n.d.). Pharmaceutical Technology. [Link]
-
Cosolvent - Wikipedia . (n.d.). Wikipedia. [Link]
-
Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling - PubMed . (2009). PubMed. [Link]
-
A recent overview of surfactant–drug interactions and their importance - PMC . (2023). PubMed Central. [Link]
-
Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API) - ResearchGate . (n.d.). ResearchGate. [Link]
-
4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions . (2021). Ascendia Pharmaceutical Solutions. [Link]
-
Enhancing Drug Solubility Using Liposome Formulations for Better Absorption - Scholars Research Library . (n.d.). Scholars Research Library. [Link]
-
Temperature effects on solubility: Significance and symbolism . (n.d.). SciSpace. [Link]
-
Liposomal Formulations for Improved Bioavailability of Poorly Soluble Drugs - Revista Electronica de Veterinaria . (n.d.). Revista Electronica de Veterinaria. [Link]
-
Cosolvent – Knowledge and References - Taylor & Francis . (n.d.). Taylor & Francis. [Link]
-
Liposomes for Enhanced Bioavailability of Water-Insoluble Drugs: In Vivo Evidence and Recent Approaches - NIH . (n.d.). NIH. [Link]
-
Lipid Nanoparticles for Poorly Soluble APIs: Solubility and Bioavailability Solutions for Oral and Injectable Drug Formulations - Ascendia Pharmaceutical Solutions . (n.d.). Ascendia Pharmaceutical Solutions. [Link]
-
WO2012118376A1 - Advanced active liposomal loading of poorly water-soluble substances - Google Patents . (n.d.). Google Patents.
-
Find Suppliers of Pyrrolidone Excipients as Solubilizers in Emulsion - PharmaCompass.com . (n.d.). PharmaCompass.com. [Link]
-
Solubilizer Agent | Excipient | Pharmaceutical drug delivery - PharmaCompass.com . (n.d.). PharmaCompass.com. [Link]
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Solubilizer Excipients - Protheragen . (n.d.). Protheragen. [Link]
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What is the importance of the cosolvency in the solubility of nonelectrolytes drugs? . (2014). ResearchGate. [Link]
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Solubilizing excipients in oral and injectable formulations - PubMed . (n.d.). PubMed. [Link]
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N-Butylpyrrolidinone as Alternative Solvent for Solid-Phase Peptide Synthesis | Organic Process Research & Development - ACS Publications . (2018). ACS Publications. [Link]
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Addressing skin or eye irritation from 1-Propylpyrrolidin-2-one exposure
An Application Scientist's Guide to Managing Skin and Eye Irritation
Welcome to the technical support center for researchers working with 1-Propylpyrrolidin-2-one. This guide is designed to provide immediate, actionable advice and in-depth protocols for addressing accidental skin or eye exposure. As Senior Application Scientists, we understand that laboratory safety is paramount. The following troubleshooting guides and FAQs are based on established safety protocols and field-proven insights to ensure you can manage exposure events confidently and effectively.
Chemical Hazard Overview
This compound is a chemical compound recognized for its potential to cause irritation.[1] A clear understanding of its hazard profile is the first step in safe handling.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 3470-99-3 | [1][2] |
| Molecular Formula | C₇H₁₃NO | [1][2] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH302: Harmful if swallowedH335: May cause respiratory irritation | [1] |
| Signal Word | Warning | [1] |
Troubleshooting Guide: Immediate Response to Exposure
This section provides step-by-step instructions for immediate action following accidental contact with this compound. The primary goal is to minimize the duration of contact and mitigate irritant effects.
Q1: What is the very first thing I should do after skin or eye contact?
Answer: Your immediate priority is to remove yourself from the source of exposure and begin decontamination by flushing the affected area. Do not delay. The speed of your response is critical to minimizing irritation.
Caption: Immediate first aid workflow for exposure events.
Q2: I've splashed this compound on my arm and lab coat. What is the detailed procedure?
Answer: For skin exposure, follow this detailed protocol. The causality is simple: the longer the chemical is on your skin, the more severe the irritation can become.
Experimental Protocol: Skin Decontamination
-
Immediate Removal: Proceed directly to the nearest safety shower or drench hose. Do not hesitate to activate it.
-
Clothing Removal: While under the water flow, remove all contaminated clothing, including your lab coat, gloves, and any garments that have been splashed.[3][4] This is crucial as clothing can trap the chemical against your skin, prolonging exposure.
-
Thorough Rinsing: Wash the affected skin area with plenty of soap and water for at least 15 minutes.[3][4][5][6] Ensure all traces of the chemical are washed away.
-
Seek Medical Evaluation: After flushing, seek medical advice or attention.[3][7] Inform the medical professional of the chemical you were exposed to. Bring the Safety Data Sheet (SDS) if possible.
-
Secure Contaminated Items: Contaminated clothing should be placed in a sealed, labeled bag for proper disposal or decontamination according to your institution's guidelines. Do not wear it again until it has been properly cleaned.[3]
Q3: I felt a splash in my eye. What is the correct eyewash procedure?
Answer: Eye exposure is a serious medical emergency. The delicate tissues of the eye are highly susceptible to irritation and damage.[1] Immediate and prolonged flushing is the most effective way to prevent serious injury.
Experimental Protocol: Eye Decontamination
-
Immediate Flushing: Go directly to an emergency eyewash station. Do not rub your eyes.
-
Activate Station: Activate the station and begin rinsing your eyes cautiously with water.[3][5][7]
-
Proper Technique: Hold your eyelids open with your thumb and forefinger to ensure water reaches all surfaces of the eye and under the eyelids.
-
Remove Contact Lenses: If you are wearing contact lenses and they do not flush out, remove them after you have started rinsing.[3][5][7] Do not interrupt the flushing to remove them.
-
Duration is Key: Continue rinsing for a minimum of 15 minutes.[3][4][6] This duration is critical for thoroughly diluting and removing the irritant.
-
Immediate Medical Attention: After the 15-minute flush, seek immediate attention from an ophthalmologist or go to the nearest emergency room.[7] This is not optional; a professional evaluation is necessary to assess for damage.
Frequently Asked Questions (FAQs)
Q4: What are the typical symptoms of skin and eye irritation from this compound?
Answer: For skin, you may experience redness, pain, and inflammation.[3] For eyes, symptoms can include stinging, tearing, redness, swelling, and blurred vision.[3] These symptoms are a direct result of the chemical's irritant properties interacting with your tissues.
Q5: What type of Personal Protective Equipment (PPE) is required to prevent exposure?
Answer: A multi-layered approach to PPE is the standard for handling chemicals like this compound. Each component serves a specific protective function.
-
Eye/Face Protection: Wear chemical safety goggles or a full-face shield.[5][7][8][9] Standard safety glasses do not provide adequate protection from splashes.[9]
-
Hand Protection: Wear chemical-resistant gloves.[5][7] Nitrile or neoprene gloves are generally recommended, but always check the manufacturer's glove compatibility chart for the specific chemical you are using. Contaminated gloves should be removed and disposed of properly.[9][10]
-
Body Protection: A lab coat is the minimum requirement. For tasks with a higher risk of splashing, consider chemical-resistant coveralls or an apron over your lab coat.[7][10][11]
-
Footwear: Closed-toe shoes, preferably made of a non-porous material, should always be worn in the laboratory.[10]
Caption: Step-by-step personal decontamination workflow after an exposure.
Q6: If my skin feels fine after a few minutes of washing, can I skip the full 15-minute rinse?
Answer: No. The absence of immediate pain does not signify the absence of the chemical. A full 15-minute rinse is the established standard to ensure complete removal and to prevent delayed or persistent irritation.[3][4][6] Cutting this step short creates an unnecessary risk.
Q7: What if I accidentally inhale vapors and feel respiratory irritation?
Answer: Although this guide focuses on skin and eye contact, respiratory irritation is also a listed hazard.[1] If you inhale vapors, immediately move to fresh air.[3][4][7] If you feel unwell, experience difficulty breathing, or are concerned, call a poison center or seek medical attention.[3][7] Always handle volatile or aerosolizing substances in a well-ventilated area or a chemical fume hood.[5][7]
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Validation & Comparative
A Comparative Guide for the Modern Laboratory: Evaluating 1-Propylpyrrolidin-2-one as a Safer Alternative to N-Methylpyrrolidone (NMP)
For decades, N-methylpyrrolidone (NMP) has been an indispensable solvent in the pharmaceutical and chemical industries, celebrated for its exceptional solvency and high thermal stability.[1][2][3] However, a growing body of evidence and subsequent regulatory scrutiny concerning its reproductive toxicity have compelled researchers and drug development professionals to seek safer, more sustainable alternatives.[4][5] This guide provides a comprehensive, data-driven comparison of 1-Propylpyrrolidin-2-one, a promising N-alkyl pyrrolidone analogue, against the established benchmark of NMP. We will dissect their physicochemical properties, evaluate their performance through standardized experimental design, and critically assess the toxicological data that underpins the urgent need for this transition.
Section 1: Physicochemical Properties - The Impact of an N-Alkyl Chain Extension
Both NMP and this compound are built upon the 2-pyrrolidone scaffold, a 5-membered lactam structure. The defining difference is the N-alkyl substituent: a methyl group in NMP versus a propyl group in its counterpart. This seemingly minor alteration in molecular architecture gives rise to distinct physical properties that have significant practical implications in a laboratory setting.
| Property | This compound | N-Methylpyrrolidone (NMP) | Source(s) |
| Molar Mass | 127.18 g/mol | 99.13 g/mol | [5][6] |
| Boiling Point | 226.5 °C (at 760 mmHg) | 202-204 °C | [5][7] |
| Flash Point | 96.3 °C | 91 °C | [5][7] |
| Water Solubility | Miscible | Miscible | [2][5] |
| Density | ~1.0 g/cm³ | 1.028 g/cm³ | [5][7] |
The extended propyl chain in this compound results in a higher molecular weight, which contributes to its elevated boiling point and flash point. This can be a distinct advantage for chemical syntheses requiring higher reaction temperatures or for processes where reduced volatility is desired for safety and environmental reasons. Both solvents are miscible with water and a broad range of organic solvents, a hallmark of the polar aprotic pyrrolidone class.[2][5]
Section 2: Solvency Power - A Standardized Experimental Framework
A solvent's primary function is its ability to dissolve other substances. To provide a fair comparison, it is essential to move beyond qualitative descriptions and establish a quantitative, reproducible method for assessing solvency. Here, we propose a protocol for evaluating the solubility of a model active pharmaceutical ingredient (API), such as a poorly soluble small molecule, in both solvents.
Experimental Protocol: Comparative Solubility Assessment of a Model API
Objective: To quantify and compare the equilibrium solubility of a model API (e.g., Ketoprofen) in this compound and NMP at controlled ambient temperature (25°C).
Rationale for Protocol Design: This protocol employs the isothermal shake-flask method, a gold standard for equilibrium solubility determination. High-Performance Liquid Chromatography (HPLC) is chosen for its specificity and sensitivity in quantifying the API concentration, ensuring accurate results even with limited sample volumes. The 24-hour equilibration period is critical to ensure the system reaches a true thermodynamic equilibrium, providing a reliable measure of the solvent's maximum dissolving capacity for the specific API.
Caption: Standardized workflow for comparative solubility testing.
Section 3: The Decisive Factor - Toxicology and Regulatory Status
The most compelling argument for replacing NMP stems from its significant health and safety concerns. This is where this compound presents a clear advantage. NMP is classified as a reproductive toxicant, with studies indicating it may damage the unborn child and has been linked to miscarriages and fetal death.[4][5] Consequently, regulatory bodies like the European Chemicals Agency (ECHA) have designated NMP as a Substance of Very High Concern (SVHC).[4]
| Toxicological Endpoint | This compound | N-Methylpyrrolidone (NMP) |
| Reproductive Toxicity | Not classified as a reproductive toxicant. | Category 1B: May damage fertility or the unborn child.[5][8] |
| Acute Toxicity (Oral) | Harmful if swallowed.[6] | Low acute toxicity.[9][10] |
| Skin/Eye Irritation | Causes skin and serious eye irritation.[6] | Causes skin and eye irritation.[5] |
| Regulatory Status | Not listed as an SVHC. | Listed as a Substance of Very High Concern (SVHC) in the EU.[4] |
While this compound is not without its own hazards—being classified as harmful if swallowed and an irritant—it notably lacks the severe reproductive toxicity classification that makes NMP a significant risk, especially for women of childbearing age in the workforce.[6][11] This distinction is paramount for any organization committed to upholding modern standards of occupational health and safety.
Section 4: Application-Specific Implications
For Drug Development Professionals: In pharmaceutical formulations, NMP has been used as a solubilizer for both oral and transdermal drug delivery.[3][5] The superior safety profile of this compound makes it an inherently more suitable candidate for these applications, reducing the risk profile of the final drug product and minimizing exposure risks during manufacturing. Its slightly increased lipophilicity due to the propyl chain may also offer unique solvency benefits for certain classes of APIs.
For Researchers and Synthetic Chemists: NMP is a workhorse solvent in petrochemical processing, polymer chemistry, and as a cleaning agent in electronics manufacturing.[1][12][13] In many of these areas, this compound can serve as a direct, drop-in replacement. Its higher boiling point is particularly advantageous for reactions that benefit from elevated temperatures, potentially improving reaction kinetics and yields.
Caption: The primary driver for solvent replacement is the enhanced safety profile.
Conclusion: A Safer, Viable Alternative for the Future
The scientific and regulatory consensus is clear: the use of NMP carries significant risks that necessitate a transition to safer alternatives. This compound emerges as a technically robust and toxicologically preferable substitute. It maintains the beneficial solvency characteristics of the pyrrolidone class while offering a higher boiling point and, most importantly, avoiding the severe reproductive hazards associated with NMP. While any solvent replacement requires application-specific validation, the data strongly supports prioritizing this compound in future research, development, and manufacturing processes as a responsible and scientifically sound decision.
References
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Get the Facts: NMP (N-Methylpyrrolidone) . (n.d.). Toxic-Free Future. Retrieved from [Link]
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N-Methyl-2-pyrrolidone . (n.d.). Wikipedia. Retrieved from [Link]
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Fact Sheet: N-Methylpyrrolidone (NMP) . (n.d.). United States Environmental Protection Agency (EPA). Retrieved from [Link]
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N-Methyl-2-Pyrrolidone . (n.d.). LyondellBasell. Retrieved from [Link]
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N-Methylpyrrolidone (NMP) . (n.d.). California Department of Public Health. Retrieved from [Link]
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Finding Better Uses with NMP Replacements . (2021, December 28). Vertec Biosolvents. Retrieved from [Link]
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N-METHYL-2-PYRROLIDONE (NMP) . (n.d.). Ataman Kimya. Retrieved from [Link]
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A Closer Look at N-Methyl-2-Pyrrolidone (NMP) . (2024, July 4). Maratek. Retrieved from [Link]
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Workplace environmental exposure level guide: n-Methyl-2-pyrrolidone . (n.d.). PubMed. Retrieved from [Link]
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Opinion of the Scientific Committee on Consumer Safety on N-methyl-2-pyrrolidone (NMP) . (n.d.). European Commission. Retrieved from [Link]
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1-Propyl-pyrrolidin-2-one . (n.d.). PubChem. Retrieved from [Link]
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1-Propyl-2-pyrrolidinone . (n.d.). Chemsrc. Retrieved from [Link]
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Hazardous substance assessment – 1-Methyl-2-pyrrolidone . (n.d.). Canada.ca. Retrieved from [Link]
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A Comparative Guide for Researchers: 1-Propylpyrrolidin-2-one vs. Levetiracetam
An In-depth Structural and Functional Analysis for Drug Development Professionals
This guide provides a detailed comparison between the well-characterized antiepileptic drug (AED) Levetiracetam and its simpler structural analogue, 1-Propylpyrrolidin-2-one. While both molecules share the foundational pyrrolidin-2-one scaffold, their biological activities diverge dramatically due to specific structural modifications. This analysis is designed for researchers in medicinal chemistry and neuropharmacology, offering insights into the critical structure-activity relationships (SAR) that govern affinity for the synaptic vesicle glycoprotein 2A (SV2A) and confer anticonvulsant properties.
We will dissect the molecular architecture of each compound, explore the profound functional consequences of these differences, present quantitative data, and provide detailed experimental protocols for assessing the key biological activities discussed.
Part 1: Structural and Physicochemical Dissection
The journey into the functional differences between these two molecules begins with a fundamental analysis of their structure. Levetiracetam is the (S)-enantiomer of α-ethyl-2-oxo-1-pyrrolidine acetamide[1][2]. In contrast, this compound is a simple N-alkylated derivative of the same core ring.
The critical distinctions are twofold:
-
The N1-Side Chain: Levetiracetam possesses a butanamide side chain with a stereocenter at the alpha-carbon. This compound features a simple n-propyl group at the same position. This acetamide moiety is crucial for the specific hydrogen bonding interactions within the SV2A binding pocket.
-
Stereochemistry: Levetiracetam's anticonvulsant activity is stereospecific. Its (S)-enantiomer configuration is essential for high-affinity binding to its target, while the (R)-enantiomer (ucb L060) exhibits significantly lower affinity[3]. This compound is an achiral molecule, lacking this critical stereochemical feature.
These seemingly minor structural deviations lead to vastly different physicochemical properties and, consequently, disparate biological functions.
| Property | This compound | Levetiracetam |
| IUPAC Name | This compound | (2S)-2-(2-oxopyrrolidin-1-yl)butanamide |
| Molecular Formula | C₇H₁₃NO | C₈H₁₄N₂O₂ |
| Molar Mass ( g/mol ) | 127.18 | 170.21 |
| XLogP3 | 0.7 | -0.5 |
| Hydrogen Bond Donors | 0 | 1 (from the amide group) |
| Hydrogen Bond Acceptors | 1 (from the carbonyl oxygen) | 2 (from carbonyl oxygens) |
| Stereocenters | 0 | 1 (S-configuration) |
Data sourced from PubChem[2][4].
Part 2: Mechanism of Action - A Tale of Specificity vs. Anonymity
The functional chasm between Levetiracetam and this compound is best understood through their interaction—or lack thereof—with specific molecular targets in the central nervous system.
Levetiracetam: High-Affinity Binding to SV2A
Levetiracetam's primary mechanism of action is unique among AEDs; it binds with high affinity and stereoselectivity to the synaptic vesicle glycoprotein 2A (SV2A)[1][3][5]. SV2A is an integral membrane protein found on presynaptic vesicles and is crucial for the normal regulation of neurotransmitter release[6][7].
The precise downstream effect of Levetiracetam binding is still under intense investigation, but it is understood to modulate SV2A's function, likely stabilizing it during the synaptic vesicle cycle[1][8]. This interaction does not block neurotransmission outright but is thought to reduce the hypersynchronized neuronal firing characteristic of seizures, effectively acting as a "brake" on epileptiform activity without affecting normal neuronal excitability[9]. The strong correlation between the binding affinity of Levetiracetam analogues for SV2A and their anticonvulsant potency in animal models provides compelling evidence that SV2A is the definitive therapeutic target[3].
Caption: Workflow for the SV2A competitive radioligand binding assay.
Protocol 2: In Vivo Audiogenic Seizure Model in Mice
This acute seizure model is highly predictive of anticonvulsant efficacy and has shown a strong correlation with SV2A binding affinity.[3] It is used to assess the ability of a test compound to protect against seizures induced by a high-intensity auditory stimulus in susceptible mouse strains.
Objective: To determine the median effective dose (ED₅₀) of a test compound for preventing sound-induced seizures.
Materials:
-
Genetically sound-susceptible mice (e.g., Frings, DBA/2J).
-
Sound-attenuating chamber equipped with a high-frequency sound source (e.g., a bell or speaker emitting ~100 dB).
-
Test compound (this compound, Levetiracetam as positive control) dissolved in an appropriate vehicle (e.g., saline).
-
Dosing syringes (for intraperitoneal, IP, injection).
Step-by-Step Methodology:
-
Acclimation and Dosing:
-
Acclimate animals to the facility for at least one week.
-
On the test day, weigh each mouse and administer the test compound or vehicle via IP injection at various dose levels (e.g., 1, 3, 10, 30, 100 mg/kg). A typical study would use 8-10 mice per dose group.
-
Allow for a pre-treatment time based on the compound's expected pharmacokinetics (e.g., 30-60 minutes for Levetiracetam).
-
-
Seizure Induction:
-
Place a single mouse into the sound chamber.
-
After a brief (e.g., 60-second) adaptation period, present the auditory stimulus for a fixed duration (e.g., 60 seconds) or until a tonic-clonic seizure is observed.
-
-
Observation and Scoring:
-
Observe the mouse for the characteristic seizure phases:
-
Wild running and circling.
-
Clonic seizure (jerking of limbs).
-
Tonic seizure (rigid extension of hind limbs).
-
Respiratory arrest/death.
-
-
The primary endpoint is protection from the tonic hindlimb extension phase. A mouse is considered "protected" if it does not exhibit this phase within the 60-second stimulus period.
-
-
Data Analysis:
-
For each dose group, calculate the percentage of mice protected.
-
Use probit analysis to calculate the ED₅₀, which is the dose that protects 50% of the animals from the tonic seizure endpoint.
-
A dose-response curve is generated, plotting the percentage of protection against the log of the dose.
-
Discussion and Conclusion
The comparative analysis of this compound and Levetiracetam offers a classic lesson in medicinal chemistry and pharmacology: minor structural changes can lead to a complete gain or loss of biological function.
-
Structural Insights: Levetiracetam's efficacy is not derived from the pyrrolidin-2-one core alone, but from the specific, stereochemically-defined N1-substituent. This side chain provides the necessary functional groups (amide) and spatial orientation to engage with the SV2A binding pocket. This compound, lacking these features, serves as an excellent negative control and reinforces the established SAR for SV2A ligands.
-
Functional Implications: The high affinity and specificity of Levetiracetam for SV2A translate into a potent, broad-spectrum anticonvulsant with a favorable safety profile, as it avoids direct interaction with common ion channels or neurotransmitter receptors that are often associated with adverse effects.[2][5] The predicted inactivity of this compound underscores that simply being a "pyrrolidinone" is insufficient to confer this complex biological activity.[10][11]
For drug development professionals, this comparison validates the targeted approach to drug design. The discovery of Levetiracetam's mechanism has paved the way for the rational design of next-generation SV2A ligands with even higher affinity and potentially improved clinical profiles.[12] Investigating simple analogues like this compound, even if only to confirm their inactivity, is a crucial step in delineating the precise pharmacophore required for therapeutic effect.
References
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Lynch, B. A., et al. (2004). The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. Proceedings of the National Academy of Sciences, 101(26), 9861–9866. [Link]
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Surges, R., et al. (2021). Levetiracetam Mechanisms of Action: From Molecules to Systems. Pharmaceuticals, 14(9), 897. [Link]
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Patsnap Synapse. (2024). What is the mechanism of Levetiracetam? Patsnap. [Link]
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Barker-Haliski, M., & White, H. S. (2020). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Epilepsy Research, 167, 106424. [Link]
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Dr.Oracle. (2025). What is the mechanism of action of Levetiracetam (Keppra)? Dr.Oracle. [Link]
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Encyclopedia.pub. (2022). Levetiracetam Mechanisms of Action. Encyclopedia.pub. [Link]
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Shafieq, S., et al. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. ResearchGate. [Link]
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Fisher, R. S. (2001). Animal models used in the screening of antiepileptic drugs. Epilepsia, 42 Suppl 4, 7–12. [Link]
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Shafieq, S., et al. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmaceutical Sciences. [Link]
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Slideshare. (n.d.). Determination of anticonvulsant activity of drugs using animal models. Slideshare. [Link]
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Upadhya, P., et al. (2017). Structure activity relationships of novel antiepileptic drugs. Bioorganic & Medicinal Chemistry, 25(19), 5031–5053. [Link]
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Słoczyńska, K., et al. (2021). The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. Molecules, 26(11), 3290. [Link]
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Comparative analysis of the anticonvulsant efficacy of pyrrolidinone analogs
Authored for Researchers, Scientists, and Drug Development Professionals
The landscape of epilepsy treatment has been significantly shaped by the introduction of the pyrrolidinone class of anticonvulsants.[1] These agents, distinguished by their novel mechanism of action, have provided valuable therapeutic options for patients with various seizure types. This guide offers a comparative analysis of the anticonvulsant efficacy of key pyrrolidinone analogs, grounded in preclinical data and mechanistic insights, to inform ongoing research and drug development efforts.
The Central Mechanism: Targeting Synaptic Vesicle Protein 2A (SV2A)
Unlike many traditional antiepileptic drugs (AEDs) that modulate ion channels or GABAergic systems, the primary therapeutic target of the most prominent pyrrolidinone analogs is the synaptic vesicle glycoprotein 2A (SV2A).[2][3][4]
Expert Insight: The identification of SV2A as the binding site for levetiracetam was a pivotal moment in epilepsy research.[5] It validated a new mechanistic pathway for seizure control and opened a new avenue for drug discovery. A compelling body of evidence demonstrates a strong correlation between the binding affinity of various pyrrolidinone ligands to SV2A and their anticonvulsant potency in animal models, solidifying SV2A's role as a critical target.[5][6]
SV2A is an integral membrane protein found in the synapses of virtually all neurons.[2][3] It plays a crucial role in the trafficking and exocytosis of synaptic vesicles, the process by which neurotransmitters are released.[2][7] While the precise downstream effects of ligand binding are still under intense investigation, it is believed that pyrrolidinone analogs modulate SV2A's function, thereby regulating neurotransmitter release and reducing the neuronal hyperexcitability that underlies seizure activity.[5][7]
Caption: Standard experimental workflow for the Maximal Electroshock (MES) test.
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
Causality: The scPTZ test is highly predictive of efficacy against non-convulsive seizures, such as absence and myoclonic seizures. [8][9]Pentylenetetrazol is a GABA-A receptor antagonist that induces clonic seizures lasting for at least five seconds. A drug's ability to prevent or delay the onset of these seizures suggests a mechanism involving the enhancement of GABAergic inhibition or blockade of T-type calcium channels.
Experimental Protocol: scPTZ Test in Mice
-
Animal Preparation: As with the MES test, adult male mice are acclimatized and prepared.
-
Drug Administration: The test compound or vehicle is administered at the appropriate pre-treatment time.
-
Chemoconvulsant Injection: A convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) is injected subcutaneously into the loose skin of the neck.
-
Observation: Each animal is placed in an individual observation chamber and observed for 30 minutes.
-
Endpoint: The primary endpoint is the absence of a clonic seizure episode lasting for five or more seconds. The latency to the first seizure can also be recorded as a secondary measure.
-
Data Analysis: The ED50, the dose protecting 50% of animals from the clonic seizure endpoint, is calculated.
Caption: Standard experimental workflow for the subcutaneous Pentylenetetrazol (scPTZ) test.
Efficacy Data for Novel Pyrrolidinone Analogs
Research into pyrrolidine-2,5-dione derivatives has yielded compounds with potent anticonvulsant activity. [10][11]The following table summarizes efficacy data for selected novel analogs from published studies, demonstrating their performance in standard preclinical models.
| Compound | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Neurological Deficit (TD50, mg/kg) | Source |
| Compound 12 | 16.13 | 134.0 | > 500 | [10] |
| Compound 13 | 46.07 | Inactive | > 500 | [10] |
| Compound 15 | 22.84 | Inactive | > 500 | [10] |
| Compound 23 | 31.91 | 128.8 | > 500 | [10] |
| Compound 24 | 24.11 | Inactive | > 500 | [10] |
| Valproic Acid (Ref.) | 252.74 | - | - | [12] |
| Lacosamide (Ref.) | 68.30 | - | - | [12] |
Note: Data is compiled from different studies and experimental conditions may vary. "Inactive" indicates lack of protection at the doses tested.
Synthesis and Future Directions
The pyrrolidinone class, anchored by the SV2A mechanism, remains a fertile ground for anticonvulsant drug discovery. The evolution from levetiracetam to brivaracetam demonstrates a successful effort to enhance target affinity, which may translate to an improved tolerability profile.
Current research is focused on creating hybrid molecules that combine the pyrrolidinone scaffold with other pharmacophores to achieve a broader spectrum of activity and potentially engage multiple anticonvulsant mechanisms simultaneously. [11][13]Studies on novel pyrrolidine-2,5-dione derivatives show promising potency in both MES and scPTZ models, suggesting a wide therapeutic window. [10][14] Furthermore, the role of SV2A is being explored beyond epilepsy, with studies suggesting its involvement in other neurological disorders like Alzheimer's disease, potentially opening new therapeutic applications for this class of compounds in the future. [2][7]Continued investigation into the structure-activity relationships of these analogs will be crucial for developing the next generation of highly effective and well-tolerated antiepileptic therapies.
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A Senior Application Scientist's Guide to Structural Validation: High-Resolution Mass Spectrometry of 1-Propylpyrrolidin-2-one
Introduction: The Imperative of Structural Certainty
In the landscape of chemical research and pharmaceutical development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. An error in structural assignment can invalidate extensive biological, toxicological, and clinical research, leading to significant financial and temporal losses. The subject of this guide, 1-Propylpyrrolidin-2-one (C₇H₁₃NO), is a simple N-alkylated lactam, yet it serves as an excellent model to demonstrate the power and precision of modern analytical techniques.
This guide moves beyond a simple recitation of protocols. It is designed to provide a comparative analysis, grounded in experimental logic, of why High-Resolution Mass Spectrometry (HRMS) stands as a primary tool for structural validation. We will explore the causality behind our experimental choices, compare its performance against alternative methods, and provide the detailed data required for confident structural elucidation.
Pillar 1: High-Resolution Mass Spectrometry (HRMS) for Definitive Elemental Composition
Low-resolution mass spectrometry provides nominal mass, which is the integer mass of a molecule. However, multiple elemental formulas can correspond to the same nominal mass. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, measure the mass-to-charge ratio (m/z) to several decimal places.[1][2] This precision allows for the calculation of an exact mass, which can be used to determine a unique elemental composition, thereby drastically narrowing down the potential structures.[3][4][5]
For a small organic molecule like this compound, HRMS provides two critical pieces of information: the exact mass of the intact molecule and the exact masses of its fragments, which together offer a definitive structural fingerprint.
The HRMS Experimental Workflow
The process of structural validation via HRMS is a systematic workflow designed to ensure data integrity and reproducibility. Each step is chosen to maximize the quality of the information obtained.
Caption: A typical workflow for small molecule structural validation using LC-HRMS.
Detailed Experimental Protocol: HRMS of this compound
This protocol is designed as a self-validating system, where the results from each stage confirm the hypothesis of the previous one.
-
Sample Preparation:
-
Rationale: To prepare a clean, dilute sample suitable for ESI, preventing source contamination and ion suppression.
-
Protocol: Prepare a stock solution of this compound at 1 mg/mL in methanol. Perform a serial dilution to a final concentration of 100 ng/mL in a solution of 50:50 acetonitrile:water with 0.1% formic acid. The formic acid is crucial as it provides a source of protons to facilitate the formation of the [M+H]⁺ ion.
-
-
Instrumentation and Ionization:
-
Instrument: A high-resolution mass spectrometer (e.g., Thermo Scientific™ Orbitrap Exploris™ 120 or a Sciex ZenoTOF™ 7600 system).
-
Ionization Method: Electrospray Ionization (ESI) in positive ion mode.
-
Causality: ESI is a 'soft' ionization technique, meaning it imparts minimal energy during the ionization process, which keeps the molecule intact for precursor mass measurement.[6][7] The nitrogen atom in the pyrrolidinone ring is readily protonated, making positive mode ESI highly efficient for this class of compounds.[8][9]
-
-
Mass Analysis (MS¹):
-
Mode: Full Scan.
-
Mass Range: m/z 50-500.
-
Objective: To detect the protonated molecule, [C₇H₁₃NO + H]⁺, and measure its exact mass with high accuracy (< 5 ppm error).
-
-
Tandem Mass Spectrometry (MS/MS):
-
Technique: Collision-Induced Dissociation (CID).[10]
-
Precursor Ion: Isolate the m/z value corresponding to the [M+H]⁺ ion observed in the MS¹ scan.
-
Collision Energy: Apply a ramp of collision energies (e.g., 10-40 eV).
-
Rationale: CID uses inert gas molecules (like nitrogen or argon) to induce fragmentation of the selected precursor ion.[11] The resulting fragment ions reveal the underlying structure of the molecule, as weaker bonds are preferentially broken. Analyzing these fragments allows us to piece the structure together like a puzzle.[12]
-
Pillar 2: Data Interpretation and Structural Confirmation
The trustworthiness of the analysis hinges on the accurate interpretation of the generated data.
Expected MS¹ Data: The Elemental Formula
The first step is to confirm the elemental composition. The theoretical monoisotopic mass of this compound (C₇H₁₃NO) is 127.09971 Da.[13][14] In positive mode ESI, we expect to observe the protonated molecule [M+H]⁺.
| Parameter | Theoretical Value | Observed Value (Example) | Mass Error (ppm) |
| Analyte | This compound | - | - |
| Formula | C₇H₁₃NO | - | - |
| Adduct | [M+H]⁺ | - | - |
| Formula ([M+H]⁺) | C₇H₁₄NO⁺ | C₇H₁₄NO⁺ | - |
| Exact Mass | 128.10700 Da | 128.10685 Da | -1.17 |
A mass error of less than 5 ppm provides high confidence in the assigned elemental formula.
Expected MS/MS Data: The Structural Fingerprint
Fragmentation analysis provides direct evidence of the molecule's connectivity. For this compound, the fragmentation is predictable and logical, primarily involving the propyl chain and the lactam ring. A study on the closely related N-ethyl-2-pyrrolidinone showed a characteristic loss of ethylene from the protonated molecule.[8] We can predict a similar pathway here.
Caption: Proposed CID fragmentation pathways for protonated this compound.
Summary of Key Fragments:
| Observed m/z (Example) | Calculated Exact Mass | Proposed Formula | Proposed Loss from Precursor | Structure of Fragment |
| 100.0755 | 100.0757 | C₅H₁₀NO⁺ | -C₂H₄ | Loss of ethylene from propyl chain |
| 86.0600 | 86.0601 | C₄H₈NO⁺ | -C₃H₆ | Loss of propene via McLafferty-type rearrangement |
| 58.0650 | 58.0651 | C₃H₈N⁺ | -C₃H₆, -CO | Subsequent loss of carbon monoxide from fragment at m/z 86 |
Pillar 3: Comparison with Alternative Methodologies
While HRMS is exceptionally powerful, a comprehensive validation often involves orthogonal techniques. Understanding their strengths and weaknesses is key to designing an efficient analytical strategy.
| Feature | High-Resolution Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) | Fourier-Transform Infrared (FTIR) |
| Primary Information | Provides exact mass for elemental composition and fragment masses for structural connectivity.[5] | Shows detailed atom connectivity (¹H-¹H, ¹H-¹³C) and chemical environment of nuclei. | Identifies specific functional groups based on vibrational frequencies (e.g., C=O, N-H). |
| Sensitivity | Very high (pg to fg range). | Low (mg to high µg range). | Moderate (µg to mg range). |
| Sample Amount | Minimal (µL of dilute solution). | Significant (typically >1 mg). | Small amount of neat sample or solution. |
| Key Data for C₇H₁₃NO | [M+H]⁺ at m/z 128.1070 and characteristic fragments at m/z 100, 86, 58. | Distinct signals for propyl (CH₃, CH₂, CH₂) and pyrrolidinone (3x CH₂) protons and carbons. | Strong amide I band (C=O stretch) around 1680 cm⁻¹. |
| Limitation | Cannot distinguish between isomers without chromatographic separation or detailed fragmentation analysis.[2][3] | Lower throughput, requires pure sample, less sensitive. | Provides limited information on the overall carbon skeleton and connectivity. |
| Role in Validation | Confirmatory: Definitive elemental formula and structural fingerprint. | Definitive: Unambiguous structure elucidation for pure compounds. | Screening: Quick confirmation of key functional groups. |
Conclusion: An Integrated Approach to Structural Validation
High-Resolution Mass Spectrometry provides an unparalleled combination of sensitivity, speed, and accuracy for the structural validation of small molecules like this compound. Its ability to deliver a precise elemental composition from the intact molecule and detailed structural insights from MS/MS fragmentation makes it an indispensable tool in any modern analytical laboratory.[3][5]
While HRMS can often provide a confident structural assignment on its own, its true power is realized when used in concert with orthogonal techniques. NMR spectroscopy remains the gold standard for determining the precise atomic connectivity of a pure, unknown substance, and FTIR offers a rapid and simple method for functional group confirmation. For the drug development professional, leveraging the strengths of each technique—using HRMS for high-throughput screening and confirmation, and NMR for definitive de novo elucidation—constitutes a robust, trustworthy, and efficient strategy for advancing chemical entities from discovery to development.
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A Researcher's Guide to Spectral Analysis: Cross-Referencing Experimental Data with PubChem for 1-Propylpyrrolidin-2-one
In the landscape of chemical research and drug development, the unambiguous identification and characterization of compounds are paramount. Spectroscopic techniques form the bedrock of this analytical process, providing a molecular fingerprint that is unique to each chemical entity. This guide provides an in-depth, practical comparison of experimentally obtained spectral data for 1-Propylpyrrolidin-2-one with the extensive, publicly available data in the PubChem database.
This document is designed for researchers, scientists, and drug development professionals, offering not just a static comparison but a dynamic guide to the principles and practices of robust spectral analysis. We will delve into the "why" behind experimental choices, ensuring a self-validating approach to compound verification.
Introduction to this compound and the Imperative of Spectral Cross-Referencing
This compound (also known as N-propyl-2-pyrrolidone) is a substituted lactam with potential applications in various chemical syntheses and as a solvent. Its molecular structure, presented in Figure 1, dictates its characteristic spectral features.
Figure 1: Chemical Structure of this compound
Caption: 2D representation of this compound.
The PubChem database, an invaluable resource for the scientific community, houses a vast collection of chemical information, including spectral data. The entry for this compound can be found under the PubChem Compound Identification (CID) number 566544.[1] Cross-referencing experimentally acquired spectra with the data deposited in such reputable databases is a critical step in the scientific method. It serves to:
-
Confirm the identity of a synthesized or purchased compound.
-
Assess the purity of a sample by identifying signals from impurities.
-
Provide a standardized reference point for intra- and inter-laboratory data comparison.
-
Aid in the elucidation of unknown structures by comparing spectral patterns with known compounds.
The Experimental Workflow: A Self-Validating System
The following sections detail the step-by-step methodologies for acquiring Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectra for this compound. The rationale behind key experimental parameters is explained to foster a deeper understanding of the analytical process.
Caption: Experimental workflow for spectral analysis and data cross-referencing.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides information about the mass-to-charge ratio of the fragmented ions, allowing for structural elucidation.
Experimental Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a high-purity solvent such as ethyl acetate. This dilution is crucial to avoid overloading the GC column and to ensure sharp chromatographic peaks.
-
Instrumentation: An Agilent 8850 GC or a similar system equipped with a split/splitless inlet and a mass selective detector (MSD) is suitable.[2]
-
GC Parameters:
-
Column: A nonpolar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is a good starting point for this type of compound.
-
Inlet: Set the inlet temperature to 250 °C in split mode with a split ratio of 50:1. This ensures rapid vaporization of the sample without thermal degradation.
-
Carrier Gas: Use helium as the carrier gas at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase the temperature to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes. This temperature program allows for the elution of the analyte in a reasonable time with good peak shape.
-
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV. This is a standard ionization energy that leads to reproducible fragmentation patterns, which are essential for library matching.
-
Mass Range: Scan from m/z 40 to 400. This range will capture the molecular ion and the characteristic fragment ions of this compound.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of atomic nuclei. ¹H and ¹³C NMR are fundamental techniques for the structural elucidation of organic molecules.
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean NMR tube.[3][4] The deuterated solvent is used to avoid large solvent signals that would obscure the analyte's signals.
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer, such as a Bruker Avance series, is suitable for obtaining high-resolution spectra.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument) is appropriate.
-
Number of Scans: 16 to 32 scans are typically sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally adequate.
-
Spectral Width: A spectral width of approximately 12 ppm is sufficient to cover the expected chemical shifts for this molecule.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum and improve sensitivity.
-
Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to obtain a good spectrum.
-
Spectral Width: A spectral width of around 220 ppm will encompass the chemical shifts of all carbon atoms in the molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum provides information about the functional groups present in the molecule.
Experimental Protocol:
-
Sample Preparation: As this compound is a liquid, the simplest and most common method is to use it "neat" (undiluted).[5][6]
-
Attenuated Total Reflectance (ATR): Place a single drop of the neat liquid onto the ATR crystal (e.g., diamond or germanium).[6] Ensure good contact between the sample and the crystal. This is a rapid and convenient method that requires minimal sample preparation.
-
Liquid Cell: Alternatively, a thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr) in a demountable liquid cell.[7]
-
-
Instrumentation: A benchtop FTIR spectrometer, such as a PerkinElmer Spectrum Two or a similar instrument, is suitable.
-
Data Acquisition:
-
Spectral Range: Scan from 4000 cm⁻¹ to 400 cm⁻¹. This range covers the mid-infrared region where most of the characteristic functional group vibrations occur.
-
Resolution: A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.
-
Number of Scans: Co-add 16 or 32 scans to improve the signal-to-noise ratio.
-
Background Spectrum: It is crucial to acquire a background spectrum of the clean, empty ATR crystal or liquid cell before running the sample. The instrument software will then automatically ratio the sample spectrum to the background to produce the final absorbance or transmittance spectrum.
-
Cross-Referencing: A Comparative Analysis
The following tables provide a direct comparison between the expected spectral data for this compound, as reported in PubChem (CID 566544), and the data that would be obtained following the experimental protocols outlined above.
Mass Spectrometry Data
| Feature | PubChem Data (GC-MS)[1] | Expected Experimental Data | Rationale for Key Features |
| Molecular Ion (M⁺) | m/z 127 | m/z 127 | Corresponds to the molecular weight of C₇H₁₃NO. |
| Key Fragment Ions | m/z 98, 84, 70, 56, 41 | m/z 98, 84, 70, 56, 41 | These fragments are characteristic of the cleavage of the propyl group and fragmentation of the pyrrolidinone ring. The base peak is often observed at m/z 98, corresponding to the loss of an ethyl group. |
¹³C NMR Spectral Data
| Carbon Atom | PubChem Data (¹³C NMR)[1] | Expected Experimental Data (in CDCl₃) | Assignment and Rationale |
| C=O (Carbonyl) | ~175 ppm | ~175 ppm | The carbonyl carbon is highly deshielded and appears at a characteristic downfield chemical shift. |
| CH₂ (next to N, in ring) | ~48 ppm | ~48 ppm | This methylene group is adjacent to the electron-withdrawing nitrogen atom, causing a downfield shift. |
| CH₂ (next to C=O) | ~31 ppm | ~31 ppm | This methylene group is alpha to the carbonyl group. |
| CH₂ (in ring) | ~18 ppm | ~18 ppm | The remaining methylene group in the pyrrolidinone ring. |
| CH₂ (N-propyl, alpha) | ~45 ppm | ~45 ppm | The methylene group of the propyl chain directly attached to the nitrogen atom. |
| CH₂ (N-propyl, beta) | ~21 ppm | ~21 ppm | The middle methylene group of the propyl chain. |
| CH₃ (N-propyl, gamma) | ~11 ppm | ~11 ppm | The terminal methyl group of the propyl chain, which is the most shielded carbon. |
¹H NMR Spectral Data
Note: As of early 2026, a publicly available experimental ¹H NMR spectrum for this compound is not readily found in major databases. The following is a comparison with a predicted spectrum. It is crucial to acquire an experimental spectrum for definitive confirmation.
| Protons | Predicted ¹H NMR Data | Expected Experimental Data (in CDCl₃) | Assignment, Multiplicity, and Rationale |
| CH₂ (next to N, in ring) | ~3.2-3.4 ppm | ~3.2-3.4 ppm | Triplet, adjacent to one CH₂ group. Shifted downfield due to the adjacent nitrogen. |
| CH₂ (next to C=O) | ~2.3-2.5 ppm | ~2.3-2.5 ppm | Triplet, adjacent to one CH₂ group. Shifted downfield due to the adjacent carbonyl group. |
| CH₂ (in ring) | ~1.9-2.1 ppm | ~1.9-2.1 ppm | Quintet, adjacent to two CH₂ groups. |
| CH₂ (N-propyl, alpha) | ~3.1-3.3 ppm | ~3.1-3.3 ppm | Triplet, adjacent to one CH₂ group. Shifted downfield due to the adjacent nitrogen. |
| CH₂ (N-propyl, beta) | ~1.5-1.7 ppm | ~1.5-1.7 ppm | Sextet, adjacent to a CH₂ and a CH₃ group. |
| CH₃ (N-propyl, gamma) | ~0.8-1.0 ppm | ~0.8-1.0 ppm | Triplet, adjacent to one CH₂ group. The most upfield signal. |
FTIR Spectral Data
| Vibrational Mode | PubChem Data (Vapor Phase IR)[1] | Expected Experimental Data (Neat, ATR) | Assignment and Rationale |
| C-H Stretch (sp³) | ~2850-2960 cm⁻¹ | ~2850-2960 cm⁻¹ | Characteristic of the C-H bonds in the alkyl portions of the molecule. |
| C=O Stretch (Amide) | ~1680-1700 cm⁻¹ | ~1680-1700 cm⁻¹ | A strong, sharp absorption band characteristic of the carbonyl group in a five-membered lactam ring. This is a key diagnostic peak. |
| C-N Stretch | ~1250-1350 cm⁻¹ | ~1250-1350 cm⁻¹ | Corresponds to the stretching vibration of the carbon-nitrogen bond. |
Conclusion: A Commitment to Scientific Integrity
This guide has provided a comprehensive framework for the spectral analysis of this compound, emphasizing the critical importance of cross-referencing experimental data with established databases like PubChem. By following the detailed experimental protocols and understanding the rationale behind the analytical choices, researchers can confidently verify the identity and purity of their compounds. This self-validating system, grounded in the principles of good scientific practice, is essential for ensuring the reliability and reproducibility of research in the chemical and pharmaceutical sciences.
References
- Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know.
- LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation.
- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.
- YouTube. (2013, January 10). FTIR Spectroscopy - Liquid IR Spectroscopy.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0255245).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 566544, 1-Propyl-pyrrolidin-2-one.
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- ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample.
- Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.
- Kwan, E. E. (2011, March 29). Lecture 13: Experimental Methods.
- PubMed. (2017). Rapid Quantification of N-Methyl-2-pyrrolidone in Polymer Matrices by Thermal Desorption-GC/MS. Analytical Sciences, 33(7), 821-824.
- PubChemLite. (n.d.). 1-propyl-pyrrolidin-2-one (C7H13NO).
- ACS Publications. (1980). Nuclear Magnetic Resonance Studies on Small-, Medium-, and Large-Sized N-Methyl Lactams. Solvent Effects1. The Journal of Organic Chemistry.
- Agilent Technologies, Inc. (2025, April 7). Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC.
- LabRulez GCMS. (n.d.). Rapid determination of residual N-methyl-2-pyrrolidone (NMP) in lithium battery electrodes by headspace gas chromatography.
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- U.S. Food and Drug Administration. (2011, September 26). METHOD OF ANALYSIS N–methyl–2–pyrrolidone.
- The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14178100, 4-Propylpyrrolidin-2-one.
- ChemicalBook. (n.d.). 1-ACETYL-2-PYRROLIDONE(932-17-2) 1H NMR spectrum.
- ChemicalBook. (n.d.). 1-Phenyl-2-pyrrolidinone(4641-57-0) 1H NMR spectrum.
- SpectraBase. (n.d.). Pyrrolidine - Optional[1H NMR] - Spectrum.
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A Comparative Guide to the QSAR Analysis of 1-Propylpyrrolidin-2-one Derivatives for Antiarrhythmic Activity
This guide provides an in-depth comparative analysis of 1-Propylpyrrolidin-2-one derivatives, focusing on the application of Quantitative Structure-Activity Relationship (QSAR) modeling to predict and understand their antiarrhythmic potential. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes key experimental findings with the computational methodologies that accelerate the discovery of novel therapeutic agents. We will explore the causal relationships between molecular structure and biological activity, present comparative data, and detail the self-validating systems essential for robust scientific inquiry.
Introduction: The Imperative for Novel Antiarrhythmics and the Role of QSAR
Cardiac arrhythmia, a condition characterized by irregular heartbeats, remains a significant cause of morbidity and mortality worldwide.[1][2] The current pharmacopeia of antiarrhythmic drugs is often limited by modest efficacy and the potential for proarrhythmic side effects, necessitating the search for new, safer, and more effective chemical entities.[2][3] Among the promising avenues of research are derivatives of pyrrolidin-2-one, which have demonstrated notable antiarrhythmic and antihypertensive activities.[1][4][5] A key mechanism implicated in the antiarrhythmic effect of many of these compounds is their antagonist activity at α1-adrenergic receptors (α1-ARs), which play a role in modulating cardiac electrophysiology.[1][3][6]
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool that quantitatively correlates the structural or property descriptors of compounds with their biological activities.[7][8] In the context of drug discovery, QSAR serves to:
-
Predict the activity of novel, unsynthesized compounds.[9]
-
Guide lead optimization by identifying key structural features that enhance potency.[10][11]
-
Reduce the reliance on extensive experimental screening , thereby saving time and resources.[11]
This guide will focus on the QSAR analysis of a specific series, 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives, to elucidate the structural determinants of their antiarrhythmic action.
The QSAR Workflow: A Self-Validating System
A credible QSAR model is not merely a correlation but a predictive engine built on a foundation of rigorous validation. The workflow described below represents a self-validating system, ensuring the robustness and predictive power of the resulting model.
Diagram: QSAR Modeling Workflow
Caption: A typical workflow for developing and validating a predictive QSAR model.
Comparative QSAR Analysis of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one Derivatives
A pivotal study established a robust QSAR model for a series of 33 derivatives of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one.[12][13] The antiarrhythmic activity (AA) was determined experimentally as the effective dose (ED₅₀) in an adrenaline-induced arrhythmia model in rats and expressed as -log ED₅₀.
The resulting QSAR model demonstrated a high correlation, explaining up to 91% of the variance in the observed antiarrhythmic activity.[12][13] The statistical analysis revealed that the activity of these compounds is primarily dependent on specific molecular descriptors, notably PCR (Principal Component Regression analysis of atomic charges) and JGI4 (a topological descriptor), which encode information about the electronic and structural properties of the molecules.[12][14]
Structure-Activity Relationship Insights
The general structure of the analyzed compounds consists of a pyrrolidin-2-one moiety, a propyl linker, and a 4-arylpiperazine group. The QSAR model highlights that modifications to the aryl group significantly impact the antiarrhythmic activity.
Diagram: Core Scaffold of Pyrrolidin-2-one Derivatives
Caption: General chemical structure of the 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one series.
Performance Comparison of Selected Derivatives
The table below summarizes the experimentally observed and QSAR-predicted antiarrhythmic activities for a selection of compounds from the series. This comparison validates the predictive power of the QSAR model. The activities are expressed as pED₅₀ (-log ED₅₀), where a higher value indicates greater potency.
| Compound ID | Aryl Substituent (R) | Observed pED₅₀ | Predicted pED₅₀ | Residual |
| 7 | 2-Chloro-phenyl | 2.00 | 2.05 | -0.05 |
| 13 | 2-Ethoxy-phenyl | 2.30 | 2.28 | +0.02 |
| 18 | 4-Chloro-phenyl | 1.89 | 1.92 | -0.03 |
| Cpd A | 2-Hydroxy-phenyl | 2.66 | 2.59 | +0.07 |
| Cpd B | 4-Hydroxy-phenyl | 1.31 | 1.35 | -0.04 |
| Cpd C | 2,4-Difluoro-phenyl | 1.62 | 1.60 | +0.02 |
Data synthesized from values reported in literature for illustrative purposes.[4][12]
The low residual values (the difference between observed and predicted activity) across a range of potencies demonstrate the model's high fidelity. For instance, compound 13 , with a 2-ethoxy-phenyl substitution, showed the highest prophylactic antiarrhythmic activity in one study, with an ED₅₀ of 1.0 mg/kg.[4]
Comparison with Alternative Antiarrhythmic Drug Classes
While the pyrrolidin-2-one derivatives represent a novel class, it is crucial to position them relative to established antiarrhythmic agents.
| Feature | This compound Derivatives | Class I Agents (e.g., Lidocaine) | Class III Agents (e.g., Amiodarone) |
| Primary Mechanism | α1-Adrenergic Receptor Antagonism[1][3] | Sodium Channel Blockade | Potassium Channel Blockade |
| Key Electrophysiological Effect | Indirect modulation of ion channels | Slows conduction velocity | Prolongs action potential duration |
| Potential Advantage | May have a lower intrinsic proarrhythmic risk by avoiding direct, potent ion channel blockade.[2] | Effective for ventricular arrhythmias | Broad-spectrum efficacy |
| Key Limitation | Full clinical profile and range of efficacy are still under investigation. | Potential for CNS side effects and proarrhythmia. | Complex pharmacokinetics and significant potential for off-target toxicity. |
The unique mechanism of α1-adrenolytic action suggests that these derivatives could be particularly effective in arrhythmias triggered or exacerbated by high sympathetic tone, such as adrenaline-induced arrhythmias.[3][6] Furthermore, some derivatives have shown additional beneficial properties, such as antioxidant effects, which may contribute to their cardioprotective profile.[15][16]
Experimental Protocols
Scientific integrity requires transparent and replicable methodologies. The following protocols outline the core experimental and computational procedures.
Protocol 1: QSAR Model Development and Validation
-
Data Set Preparation: a. Compile a dataset of this compound derivatives with experimentally determined antiarrhythmic activity (ED₅₀) from in vivo studies. b. Convert ED₅₀ values to a molar concentration and then to the logarithmic scale (pED₅₀ = -log ED₅₀) to ensure a normal distribution of the dependent variable. c. Generate 2D and 3D structures for all compounds and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Descriptor Calculation: a. Using molecular modeling software (e.g., MOE, Dragon), calculate a wide range of molecular descriptors, including constitutional, topological, geometrical, and quantum-chemical descriptors.
-
Model Building: a. Randomly divide the dataset into a training set (~80%) and an external test set (~20%). b. Use a feature selection algorithm combined with a statistical method, such as Multiple Linear Regression (MLR), to build the QSAR equation using the training set. The goal is to find a statistically significant correlation between a small number of descriptors and the pED₅₀.
-
Model Validation: a. Internal Validation: Perform Leave-One-Out (LOO) and Leave-Many-Out (LMO) cross-validation on the training set to assess the model's robustness.[12][17] A high cross-validated correlation coefficient (q²) is indicative of a robust model. b. Y-Scrambling: Randomly shuffle the dependent variable (pED₅₀) multiple times and re-build the model. A valid model should show a significant drop in its correlation coefficient for the scrambled data, proving the original correlation is not due to chance.[12] c. External Validation: Use the developed model to predict the pED₅₀ values for the compounds in the external test set. The predictive power is confirmed if the model accurately predicts the activities of compounds it has not "seen" before.[18]
Protocol 2: In Vivo Evaluation of Antiarrhythmic Activity (Adrenaline-Induced Arrhythmia)
This protocol is based on standard methods described in the literature.[1][6]
-
Animal Preparation: a. Use male Wistar rats under anesthesia (e.g., urethane). b. Monitor the electrocardiogram (ECG) continuously.
-
Prophylactic Test: a. Administer the test compound (e.g., a pyrrolidin-2-one derivative) intravenously (i.v.) at various doses. b. After a set period (e.g., 15 minutes), induce arrhythmia by injecting a bolus of adrenaline (e.g., 20 µg/kg, i.v.). c. The criterion for antiarrhythmic activity is the prevention or significant reduction of adrenaline-induced ECG abnormalities (e.g., ventricular fibrillation, extrasystoles).
-
Therapeutic Test: a. Induce arrhythmia with adrenaline first. b. Immediately following the onset of arrhythmia, administer the test compound intravenously. c. The criterion for therapeutic activity is the restoration of a normal sinus rhythm and a reduction in mortality compared to a control group.[3][6]
-
Data Analysis: a. Determine the ED₅₀, the dose at which the compound protects 50% of the animals from lethal arrhythmia, using probit analysis.
Conclusion and Future Directions
The QSAR analysis of this compound derivatives provides a compelling framework for the rational design of novel antiarrhythmic agents. The established models demonstrate high predictive accuracy, successfully identifying the key structural features that govern biological activity.[12][13] The primary mechanism, centered on α1-adrenergic antagonism, offers a potentially safer alternative to direct ion channel modulation.
Future work should focus on synthesizing and testing the most promising candidates identified through QSAR-based virtual screening. Further investigation into the subtype selectivity (α1A, α1B, α1D) of these compounds could lead to even more refined agents with an optimized balance of efficacy and safety, ultimately paving the way for a new generation of antiarrhythmic therapies.
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The Propyl Group's Influence on Pyrrolidin-2-one: A Comparative Guide to Biological Activity
Introduction: The Pyrrolidin-2-one Scaffold and the Significance of Alkyl Substitution
The pyrrolidin-2-one, or γ-lactam, ring is a privileged scaffold in medicinal chemistry, forming the core of a vast array of biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including nootropic, anticonvulsant, anti-inflammatory, and anticancer effects.[1][2] The versatility of this five-membered heterocyclic ring allows for extensive functionalization, enabling chemists to fine-tune its properties to achieve desired biological outcomes.[3]
A fundamental strategy in drug design involves the modification of a lead compound with simple alkyl groups to modulate its pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth comparison of how the introduction of a propyl group to the pyrrolidin-2-one core, either on the nitrogen (N-1 position) or a carbon (e.g., C-4 position), alters its physicochemical properties and, consequently, its biological activity, when compared to the parent compound. We will explore the causal mechanisms behind these changes, supported by physicochemical data and established principles of structure-activity relationships (SAR).
The Physicochemical Impact of the Propyl Group: A Lipophilicity-Driven Narrative
The primary mechanism by which an alkyl group like propyl influences biological activity is through its effect on the molecule's lipophilicity—its affinity for a lipid environment. Lipophilicity is a critical determinant of a drug's ability to cross biological membranes, such as the intestinal wall for absorption or the blood-brain barrier for central nervous system (CNS) activity. It is most commonly quantified by the partition coefficient (logP), which measures the distribution of a compound between an organic (n-octanol) and an aqueous phase.
Adding a three-carbon propyl group significantly increases the non-polar surface area of the pyrrolidin-2-one molecule, leading to a marked increase in its logP value. The parent pyrrolidin-2-one is a polar molecule with a negative logP, indicating its preference for aqueous environments.[4][5] In contrast, propyl-substituted analogs are significantly more lipophilic.
Table 1: Comparison of Physicochemical Properties
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP |
| Pyrrolidin-2-one | C₄H₇NO | 85.10 | -0.71 to -0.85[5] | |
| 1-Propylpyrrolidin-2-one | C₇H₁₃NO | 127.18 | 0.67 to 0.70[6][7] | |
| 4-Propylpyrrolidin-2-one | C₇H₁₃NO | 127.18 | 0.90[8] |
This shift from a hydrophilic to a more lipophilic character is the central driver of the changes in biological activity discussed below.
Caption: Impact of propyl substitution on pyrrolidin-2-one properties.
Comparative Analysis of Biological Activity
Central Nervous System (CNS) Activity
Many pyrrolidin-2-one derivatives, famously including the nootropic drug Piracetam, are designed to act on the CNS. A key prerequisite for such activity is the ability to cross the blood-brain barrier (BBB), a highly selective semipermeable border that separates circulating blood from the brain's extracellular fluid.
-
Pyrrolidin-2-one (Baseline): Due to its high polarity (logP < 0), the parent compound has limited ability to passively diffuse across the lipid-rich BBB. Its CNS effects, if any, are weak.
-
Propyl-Pyrrolidin-2-one (Comparison): The significant increase in lipophilicity (logP ≈ 0.7-0.9) conferred by the propyl group is expected to substantially enhance BBB penetration. This is a critical step in enabling or potentiating CNS activity. For instance, in the related synthetic cathinone class, increasing the alkyl chain length from methyl to propyl was shown to increase locomotor activity in animal models, an effect mediated by the CNS.[9] However, this relationship is not always linear; excessive lipophilicity can lead to sequestration in fatty tissues or rapid metabolism, potentially reducing efficacy. The propyl group often represents a "sweet spot" in optimizing this balance.
The position of the propyl group also matters. Substitution at the C-4 position, as seen in analogs of the antiepileptic drug Brivaracetam, directly influences binding to synaptic vesicle protein 2A (SV2A).[8] The propyl group, in this context, interacts with a specific hydrophobic pocket in the receptor, highlighting that beyond just improving transport, the substituent can play a direct role in the pharmacophore.
Cytotoxicity and Anticancer Activity
The cytotoxic potential of pyrrolidin-2-one derivatives is an area of active research.[1] Here, the propyl group's influence is primarily related to cell membrane interaction and potential engagement with intracellular targets.
-
Pyrrolidin-2-one (Baseline): The parent compound generally exhibits low cytotoxicity. Its high water solubility limits its ability to disrupt cell membranes or passively enter cells to interact with internal machinery.
-
Propyl-Pyrrolidin-2-one (Comparison): Increased lipophilicity can enhance cytotoxicity. A more lipophilic molecule can more easily intercalate into the lipid bilayer of the cell membrane, potentially disrupting its integrity. Furthermore, enhanced cell entry allows the compound to reach higher intracellular concentrations, increasing the likelihood of interacting with targets like mitochondrial enzymes or signaling proteins. Studies on synthetic cathinones have shown that increasing alkyl chain length and adding other substituents can intensify cytotoxic properties.[10]
Enzyme Inhibition
Pyrrolidin-2-one derivatives are known to inhibit various enzymes, such as acetylcholinesterase (AChE), which is a target for Alzheimer's disease therapy.[11]
-
Pyrrolidin-2-one (Baseline): The unsubstituted scaffold may show weak or no inhibition of many enzymes, lacking the specific interactions required for potent binding.
-
Propyl-Pyrrolidin-2-one (Comparison): The propyl group can serve as a hydrophobic ligand, binding to non-polar pockets within an enzyme's active site or an allosteric site. This additional binding interaction can significantly increase the affinity of the molecule for the enzyme, leading to more potent inhibition. For example, in the design of AChE inhibitors, hydrophobic interactions in the gorge of the active site are crucial for potent inhibition. A propyl group can be strategically positioned to occupy this space, anchoring the molecule and improving its inhibitory constant (Ki).
Caption: Comparative summary of biological activity profiles.
Experimental Protocols for Evaluation
To empirically validate the hypotheses outlined above, a series of standardized in vitro and in vivo assays are required. The following protocols describe key experiments for comparing the biological activity of pyrrolidin-2-one and its propyl-substituted analogs.
Protocol 1: MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[12]
Objective: To compare the cytotoxic effects of Pyrrolidin-2-one and Propyl-Pyrrolidin-2-one on a selected cancer cell line (e.g., HeLa or SH-SY5Y).
Materials:
-
96-well cell culture plates
-
Selected cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[13]
-
Test compounds (dissolved in DMSO, then diluted in medium)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the test compounds. Remove the medium from the cells and add 100 µL of medium containing the desired concentrations of Pyrrolidin-2-one, Propyl-Pyrrolidin-2-one, a vehicle control (DMSO), and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[14]
-
Solubilization: Carefully aspirate the medium. Add 100-150 µL of solubilization solution (DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[13][14]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: Morris Water Maze for Spatial Memory (CNS Activity)
This is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodents.[15][16]
Objective: To evaluate if Propyl-Pyrrolidin-2-one enhances spatial memory compared to Pyrrolidin-2-one and a vehicle control.
Materials:
-
Circular water tank (120-150 cm diameter) filled with opaque water (22-25°C)[17]
-
Submerged escape platform (hidden 1-2 cm below the water surface)
-
Video tracking system and software
-
Distinct visual cues placed around the room[18]
-
Rodents (mice or rats)
-
Test compounds for administration (e.g., via intraperitoneal injection)
Procedure:
-
Acclimation & Habituation: Handle animals for several days before the experiment. Allow them to acclimate to the testing room.
-
Compound Administration: Administer the test compounds or vehicle control at a set time (e.g., 30 minutes) before the first trial each day.
-
Acquisition Phase (4-5 days):
-
Conduct 4 trials per day for each animal.
-
For each trial, gently place the animal into the water facing the tank wall at one of four quasi-random start positions (N, S, E, W).[19]
-
Allow the animal to swim and find the hidden platform. The trial ends when the animal climbs onto the platform or after a maximum time (e.g., 60 or 90 seconds).[17]
-
If the animal fails to find the platform, gently guide it there.
-
Allow the animal to remain on the platform for 15-30 seconds.[15]
-
Record the escape latency (time to find the platform) and path length with the tracking software. A decrease in latency over days indicates learning.
-
-
Probe Trial (24h after last acquisition trial):
-
Remove the escape platform from the tank.
-
Place the animal in the tank for a single 60-second trial.[18]
-
Record the time spent in the target quadrant (where the platform used to be) and the number of crossings over the former platform location.
-
-
Analysis: Compare the escape latencies during acquisition and the time spent in the target quadrant during the probe trial between the different treatment groups. A significantly shorter latency and more time in the target quadrant for the propyl-analog group would suggest an enhancement of spatial memory.
Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay quantifies AChE activity and is a standard method for screening inhibitors.[11][20]
Objective: To determine the in vitro inhibitory potency (IC₅₀) of Pyrrolidin-2-one and Propyl-Pyrrolidin-2-one against AChE.
Materials:
-
96-well microplate
-
Microplate reader
-
AChE enzyme solution (from electric eel or human recombinant)
-
Phosphate buffer (pH 8.0)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution[20]
-
Acetylthiocholine iodide (ATCI) substrate solution[21]
-
Test compounds and a known inhibitor (e.g., Donepezil) as a positive control
Procedure:
-
Plate Setup: In a 96-well plate, add buffer, DTNB solution, and the AChE enzyme solution to each well.
-
Inhibitor Addition: Add various concentrations of the test compounds (or buffer for control) to the wells. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[21]
-
Reaction Initiation: Add the substrate (ATCI) to all wells to start the reaction. AChE hydrolyzes ATCI to thiocholine.
-
Detection: Thiocholine reacts with DTNB to produce a yellow-colored compound (5-thio-2-nitrobenzoate), which is measured kinetically by reading the absorbance at 412 nm every minute for 10-15 minutes.[11][21]
-
Analysis:
-
Calculate the reaction rate (change in absorbance per minute) for each concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.[22]
-
Conclusion
The substitution of a hydrogen atom on the pyrrolidin-2-one scaffold with a propyl group represents a fundamental and powerful modification in medicinal chemistry. This single change dramatically increases lipophilicity, transforming the molecule from a polar, water-soluble entity into one with a greater affinity for lipid environments. This guide has demonstrated that this physicochemical shift is predicted to have profound and divergent effects on biological activity. The primary consequence is enhanced permeability across biological membranes, which is a critical gateway to improving CNS activity and may also increase cytotoxicity. Furthermore, the propyl group can act as a hydrophobic anchor, improving binding affinity to enzyme and receptor targets.
The provided experimental protocols offer a clear framework for quantitatively testing these structure-activity relationship hypotheses. By systematically comparing the parent scaffold to its propyl-substituted analogs, researchers can gain crucial insights into the role of lipophilicity and steric bulk, guiding the rational design of more potent and targeted pyrrolidin-2-one-based therapeutics.
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A Comparative Study: Unraveling the Therapeutic Potential of 1-Propylpyrrolidin-2-one and Brivaracetam
For Researchers, Scientists, and Drug Development Professionals
In the landscape of central nervous system (CNS) drug discovery, the pyrrolidinone scaffold has emerged as a privileged structure, giving rise to a class of compounds with diverse pharmacological activities. This guide provides a detailed comparative analysis of two such molecules: the well-established antiepileptic drug Brivaracetam and the less-characterized compound, 1-Propylpyrrolidin-2-one. While Brivaracetam's clinical efficacy is well-documented, this comparison aims to contextualize its advanced pharmacological profile against a foundational pyrrolidinone derivative, highlighting the structure-activity relationships that underpin its therapeutic success and exploring the potential, yet unproven, avenues for simpler analogs.
Introduction to the Pyrrolidinone Class
The pyrrolidinone ring, a five-membered lactam, is a versatile chemical motif that has been successfully exploited to develop drugs targeting a range of CNS disorders.[1] Its synthetic tractability and ability to be variously substituted allows for the fine-tuning of physicochemical properties and target interactions. This has led to the development of compounds with anticonvulsant, nootropic, and other neuroprotective properties.[2]
Chemical Structures at a Glance
A fundamental aspect of this comparison lies in the chemical structures of the two compounds.
This compound is a simple N-substituted pyrrolidinone. Its structure consists of a pyrrolidin-2-one ring with a propyl group attached to the nitrogen atom.[3]
Brivaracetam , chemically (2S)-2-[(4R)-2-oxo-4-propyltetrahydro-1H-pyrrol-1-yl]butanamide, is a more complex derivative. It features a propyl group at the 4-position of the pyrrolidinone ring and a butanamide side chain at the nitrogen atom.[4] This intricate stereochemistry is crucial for its biological activity.
Mechanism of Action: The SV2A Connection
The primary mechanism of action for Brivaracetam is its high and selective affinity for the synaptic vesicle glycoprotein 2A (SV2A).[5][6] SV2A is a presynaptic protein that plays a crucial role in the regulation of neurotransmitter release, although its precise function is still under investigation.[7] By binding to SV2A, Brivaracetam is thought to modulate synaptic transmission and reduce neuronal hyperexcitability, which is a hallmark of epilepsy.[8][9]
The binding affinity of Brivaracetam for SV2A is significantly higher than that of its predecessor, Levetiracetam, which is another SV2A ligand.[10] This enhanced affinity is a key factor contributing to Brivaracetam's higher potency.[6]
Currently, there is a lack of published experimental data specifically determining the binding affinity of This compound for SV2A. This represents a significant knowledge gap and a crucial area for future investigation to ascertain if this simpler analog interacts with the same molecular target as Brivaracetam.
Comparative Pharmacological Profiles
This section will delve into the known pharmacological effects of both compounds, drawing on available preclinical and clinical data.
Anticonvulsant Activity
Brivaracetam has demonstrated broad-spectrum anticonvulsant activity in a variety of animal models of epilepsy.[8][11] It is effective in protecting against both focal and generalized seizures.[8] Preclinical studies have shown that Brivaracetam is more potent and provides more complete seizure suppression compared to Levetiracetam in several models, including audiogenic seizure-susceptible mice and kindled rats.[8]
Nootropic and Cognitive Effects
The racetam class of drugs, to which these pyrrolidinone derivatives are related, has been investigated for potential cognitive-enhancing (nootropic) effects.[2][15]
Brivaracetam has been studied for its impact on cognition and behavior. Some preliminary clinical data suggest a favorable cognitive profile, with some patients reporting improvements in concentration and comprehension.[16][17] However, like many antiepileptic drugs, it can also have CNS side effects, and the overall impact on cognition is an area of ongoing research.[18][19]
Regarding This compound , there is no direct experimental evidence to support any nootropic activity. While some simpler pyrrolidinone derivatives have been shown to facilitate hippocampal synaptic transmission, a key process in learning and memory, specific studies on this compound are lacking.[20]
Physicochemical Properties and Pharmacokinetics
| Property | This compound | Brivaracetam |
| Molecular Formula | C7H13NO | C11H20N2O2 |
| Molecular Weight | 127.18 g/mol [3] | 212.29 g/mol [4] |
| LogP (Predicted) | ~0.7 | Data not readily available, but expected to be higher than Levetiracetam |
| Blood-Brain Barrier (BBB) Penetration | Likely to penetrate the BBB based on its structure and the properties of similar molecules.[21] | Demonstrates rapid and extensive brain penetration.[22] |
The pharmacokinetic profile of Brivaracetam is well-characterized, showing rapid absorption and extensive metabolism.[10] The pharmacokinetics of This compound have been studied in rats, indicating good bioavailability and penetration of the blood-brain barrier.[21]
Experimental Protocols
To facilitate further research in this area, we provide outlines of standard experimental protocols for evaluating the key pharmacological parameters discussed.
SV2A Binding Affinity Assay (Radioligand Competition)
This assay determines the affinity of a test compound for the SV2A protein.
Objective: To determine the inhibitory constant (Ki) of this compound and Brivaracetam for SV2A.
Methodology:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) in a suitable buffer and prepare a crude membrane fraction by centrifugation.
-
Incubation: Incubate the brain membranes with a radiolabeled SV2A ligand (e.g., [³H]-Levetiracetam or a specific Brivaracetam radioligand) in the presence of varying concentrations of the test compound (this compound or Brivaracetam).
-
Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value (the concentration that inhibits 50% of radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for the Maximal Electroshock (MES) Seizure Test.
Discussion and Future Directions
This comparative guide highlights the significant progress made in the development of pyrrolidinone-based therapeutics, exemplified by the clinical success of Brivaracetam. The detailed understanding of Brivaracetam's structure-activity relationship, particularly the importance of the 4-propyl substitution and the butanamide side chain for high-affinity SV2A binding and potent anticonvulsant activity, provides a clear roadmap for rational drug design.
The stark contrast with the lack of specific pharmacological data for this compound underscores a critical gap in our understanding of this chemical space. While it represents a structurally simpler analog, its biological activity remains largely unexplored. Future research should prioritize the systematic evaluation of this compound and similar simple pyrrolidinone derivatives. Key areas of investigation should include:
-
SV2A Binding Affinity: Determining if these simpler compounds interact with the same molecular target as Brivaracetam.
-
In Vivo Efficacy: Assessing their anticonvulsant potential in established animal models of epilepsy.
-
Nootropic and Cognitive Effects: Investigating any potential cognitive-enhancing properties.
-
Pharmacokinetic Profiling: Characterizing their absorption, distribution, metabolism, and excretion to assess their drug-like properties.
Such studies would not only elucidate the therapeutic potential of these simpler molecules but also provide valuable insights into the fundamental structure-activity relationships governing the pharmacological effects of the broader pyrrolidinone class. This knowledge is essential for the continued development of novel and improved CNS therapeutics.
Conclusion
Brivaracetam stands as a testament to the power of medicinal chemistry in optimizing a chemical scaffold to achieve high potency and selectivity for a specific molecular target. Its well-defined mechanism of action and proven clinical efficacy in epilepsy make it a valuable therapeutic agent. In contrast, this compound represents an underexplored entity within the same chemical family. While its therapeutic potential is currently unknown, it serves as a crucial starting point for further investigation. A thorough pharmacological characterization of this compound and its analogs is warranted to fully map the therapeutic landscape of the pyrrolidinone class and potentially uncover new CNS drug candidates.
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Chiral Centers, Dramatic Divides: A Comparative Guide to the Efficacy of Substituted Pyrrolidinone Stereoisomers
In the landscape of modern drug discovery, the pyrrolidinone scaffold stands as a privileged structure, forming the core of numerous therapeutic agents. However, the true pharmacological potential of these molecules often lies not just in their substitution patterns, but in their three-dimensional architecture. The introduction of chiral centers within the pyrrolidinone ring or its substituents can lead to stereoisomers—molecules with the same chemical formula and connectivity but different spatial arrangements—that exhibit remarkably divergent biological activities. This guide provides an in-depth comparison of the efficacy of different stereoisomers of substituted pyrrolidinones, supported by experimental data, to illuminate the critical role of stereochemistry in determining therapeutic outcomes.
The Decisive Nature of Chirality in Pyrrolidinone Bioactivity
The differential activity of stereoisomers stems from the chiral nature of their biological targets, such as enzymes and receptors. These protein targets possess exquisitely defined three-dimensional binding pockets, and the precise spatial orientation of a ligand's functional groups is paramount for optimal interaction. A subtle change in the stereochemistry of a pyrrolidinone derivative can drastically alter its binding affinity, efficacy, and even its mode of action, transforming a potent therapeutic into an inactive compound or, in some cases, a molecule with an entirely different pharmacological profile.
This guide will explore several case studies that exemplify this principle, delving into the experimental data that quantifies these differences and the methodologies used to uncover them.
Case Study 1: The Duality of HA-966 Enantiomers in Neuroprotection and Anticonvulsant Activity
The compound 3-amino-1-hydroxy-2-pyrrolidinone, known as HA-966, serves as a classic example of stereochemical divergence in pharmacology. Its enantiomers, (R)-(+)-HA-966 and (S)-(-)-HA-966, exhibit distinct and non-overlapping therapeutic activities, a finding with profound implications for the treatment of neurological disorders.[1][2][3]
The (R)-enantiomer of HA-966 is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor.[1][4] This mechanism underlies its neuroprotective effects. In contrast, the (S)-enantiomer is a potent anticonvulsant with a sedative-like profile, the mechanism of which is not mediated by the glycine/NMDA receptor.[1][3]
Comparative Efficacy Data
| Stereoisomer | Primary Activity | In Vivo Model | Efficacy (ED50) | Reference |
| (R)-(+)-HA-966 | Neuroprotection | NMDA-induced brain injury in rats | Dose-dependent attenuation | [1] |
| Anticonvulsant | Low-intensity electroshock in mice | 105.9 mg/kg | [1] | |
| (S)-(-)-HA-966 | Neuroprotection | NMDA-induced brain injury in rats | Ineffective | [1] |
| Anticonvulsant | Low-intensity electroshock in mice | 8.8 mg/kg | [1] | |
| Racemic HA-966 | Anticonvulsant | Low-intensity electroshock in mice | 13.2 mg/kg | [1] |
The data clearly demonstrates that the (S)-enantiomer is significantly more potent as an anticonvulsant than the (R)-enantiomer. Conversely, the neuroprotective activity is exclusively associated with the (R)-enantiomer.
Mechanistic Divergence: A Tale of Two Targets
The stark difference in the pharmacological profiles of the HA-966 enantiomers can be attributed to their differential interactions with distinct biological targets. The (R)-enantiomer's affinity for the glycine binding site of the NMDA receptor is significantly higher than that of the (S)-enantiomer.
| Stereoisomer | Target | Assay | Potency (IC50) | Reference |
| (R)-(+)-HA-966 | Glycine site of NMDA receptor | [3H]glycine binding | 4.1 µM | [4] |
| (S)-(-)-HA-966 | Glycine site of NMDA receptor | [3H]glycine binding | > 900 µM | [4] |
This dramatic difference in binding affinity explains the stereoselective neuroprotective action of (R)-HA-966, as antagonism of the glycine site can mitigate excitotoxicity mediated by excessive NMDA receptor activation. The potent anticonvulsant activity of (S)-HA-966, despite its weak action at the glycine site, points towards an alternative, yet to be fully elucidated, mechanism of action.
Distinct pharmacological pathways of HA-966 enantiomers.
Case Study 2: Stereochemistry Dictates Binding Mode and Signaling Bias in GPR40 Agonists
The G-protein coupled receptor 40 (GPR40), also known as the free fatty acid receptor 1 (FFAR1), is a promising target for the treatment of type 2 diabetes. A series of pyrrolidine-containing GPR40 agonists has been developed, and within this series, the stereoisomers (R,R)-68 and (S,S)-68 demonstrate a fascinating case of stereochemistry influencing not only binding affinity but also the mode of interaction with the receptor and subsequent signaling pathways.[5][6][7][8]
Comparative Efficacy and Binding Data
| Stereoisomer | Receptor | Binding Affinity (Ki) | Agonist Efficacy | Reference |
| (R,R)-68 | Human GPR40 | 0.11 µM | Full Agonist | [8] |
| Mouse GPR40 | 0.054 µM | Full Agonist | [8] | |
| (S,S)-68 | Human GPR40 | 0.49 µM | Full Agonist | [8] |
| Mouse GPR40 | 2.4 µM | Full Agonist | [8] |
The (R,R)-enantiomer exhibits significantly higher binding affinity for both human and mouse GPR40 compared to its (S,S)-counterpart.[8]
A Shift in Binding and Signaling
Further investigation revealed that the two enantiomers have different effects on the radioligand used in the binding assay. The (R,R)-enantiomer potentiates the radioligand, while the (S,S)-enantiomer displaces it, suggesting distinct binding modes within the GPR40 receptor.[5][6][7]
This difference in binding translates to a bias in downstream signaling. Compound (R,R)-68 activates both Gq-coupled intracellular Ca2+ flux and Gs-coupled cAMP accumulation.[5][6][7] This dual signaling mechanism leads to both glucose-dependent insulin secretion and GLP-1 secretion in vitro. In vivo, (R,R)-68 demonstrates a superior profile in lowering plasma glucose levels in mice during an oral glucose tolerance test.[8]
Differential signaling pathways of GPR40 agonist stereoisomers.
Case Study 3: The Antiepileptic Levetiracetam - A Stereospecific Success Story
Levetiracetam, marketed as Keppra®, is a widely used antiepileptic drug and exists as the (S)-enantiomer of α-ethyl-2-oxo-1-pyrrolidine acetamide.[9][10] Its anticonvulsant activity is highly stereospecific, with the (R)-enantiomer being essentially inactive.[11]
Levetiracetam's mechanism of action is distinct from other antiepileptic drugs and involves binding to the synaptic vesicle protein 2A (SV2A).[12] This binding is stereoselective, with the (S)-enantiomer having a much higher affinity for SV2A than the (R)-enantiomer.[10]
While direct comparative efficacy data from head-to-head clinical trials of the enantiomers is not available due to the clear superiority of the (S)-enantiomer in preclinical studies, the development of levetiracetam as a single-enantiomer drug highlights the importance of early stereochemical evaluation in drug development. The successful clinical profile of levetiracetam is a testament to the benefits of isolating the pharmacologically active stereoisomer, leading to a targeted therapy with a favorable side-effect profile.[12]
Experimental Protocols
Maximal Electroshock (MES) Seizure Test
This widely used preclinical model is predictive of efficacy against generalized tonic-clonic seizures in humans.[13][14][15]
Objective: To assess the anticonvulsant efficacy of a test compound by determining its ability to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.
Apparatus:
-
Electroconvulsive shock generator (e.g., Ugo Basile)
-
Corneal or auricular electrodes
Procedure:
-
Animal Preparation: Male ICR-CD-1 mice are commonly used. Animals are acclimated to the laboratory environment for at least 3-4 days prior to testing.[13]
-
Drug Administration: The test compound is administered via a suitable route (e.g., intraperitoneally, orally) at various doses to different groups of animals. A vehicle control group is also included.
-
Seizure Induction: At the time of peak drug effect, an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice) is delivered through corneal or auricular electrodes.[13]
-
Endpoint: The primary endpoint is the presence or absence of tonic hindlimb extension. An animal is considered protected if it does not exhibit this response.[13]
-
Data Analysis: The percentage of animals protected at each dose is calculated, and the median effective dose (ED50) is determined using probit analysis.
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A Researcher's Guide to Benchmarking Novel Dopamine Transporter (DAT) Inhibitors: A Comparative Analysis Framework
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the performance of novel compounds as dopamine transporter (DAT) inhibitors. While this document uses the novel compound 1-Propylpyrrolidin-2-one as a placeholder for a compound of interest, the methodologies and comparative data presented are universally applicable for the rigorous evaluation of any potential DAT inhibitor. Due to the current lack of publicly available data on this compound's specific activity at the dopamine transporter, this guide will focus on establishing a robust benchmarking process against a panel of well-characterized DAT inhibitors from diverse chemical classes.
The primary objective is to equip researchers with the necessary protocols and comparative insights to effectively characterize their compounds of interest, understand their potency and selectivity, and predict their potential therapeutic or research applications.
The Critical Role of the Dopamine Transporter in Neurobiology
The dopamine transporter (DAT) is a presynaptic membrane protein crucial for regulating dopaminergic neurotransmission. It actively reuptakes dopamine from the synaptic cleft back into the presynaptic neuron, thereby controlling the duration and intensity of dopamine signaling.[1] This regulatory role makes the DAT a prime target for therapeutic interventions in a range of neurological and psychiatric disorders, including Parkinson's disease, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders.[2][3] Consequently, the development and characterization of novel DAT inhibitors are of significant interest in neuroscience and pharmacology.
The Dopamine Signaling Pathway and DAT Inhibition
The following diagram illustrates the fundamental role of DAT in a dopaminergic synapse and the mechanism of action of DAT inhibitors.
Caption: Dopaminergic synapse and the action of a DAT inhibitor.
Comparative Benchmarking: Key Performance Metrics
A thorough evaluation of a novel DAT inhibitor requires a multi-faceted approach, assessing not only its potency at the DAT but also its selectivity over other monoamine transporters, namely the serotonin transporter (SERT) and the norepinephrine transporter (NET). High selectivity for DAT is often a desirable characteristic to minimize off-target effects.
A Panel of Benchmark DAT Inhibitors
To provide a meaningful comparison, we have selected a panel of well-studied DAT inhibitors representing different structural classes and pharmacological profiles. The performance of this compound would be benchmarked against these compounds.
| Compound | Chemical Class | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) | DAT/SERT Selectivity Ratio | DAT/NET Selectivity Ratio |
| GBR 12909 | Piperazine | 1[4][5][6] | >100[5] | >100[5] | >100 | >100 |
| WIN 35,428 (β-CFT) | Phenyltropane | ~11[7] | Moderate Affinity[8] | Moderate Affinity[8] | Varies | Varies |
| Cocaine | Tropane Alkaloid | 198.8[9] | High Affinity[10] | High Affinity[10] | ~1 | ~1 |
| Modafinil | Benzhydryl sulfinyl | ~6400 (IC₅₀)[11] | Low Affinity | Low Affinity | High | High |
| Pyrovalerone | Cathinone | Potent[12] | Weak[13] | Potent[13] | High | ~1 |
| α-PVP | Cathinone | 22.2 (Kᵢ)[14] | >10,000 (IC₅₀)[15] | High Affinity | ~3800[10] | High |
Note: Kᵢ (inhibition constant) values represent the concentration of a ligand that will bind to half the receptors at equilibrium in the absence of competing ligand. A lower Kᵢ value indicates a higher binding affinity. IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. Selectivity ratios are calculated as (Kᵢ for SERT or NET) / (Kᵢ for DAT).
Experimental Protocols for Benchmarking
To generate the data required for a comprehensive comparison, a series of in vitro and in vivo experiments are essential. The following protocols are standard in the field for characterizing novel DAT inhibitors.
In Vitro Assays
1. Radioligand Binding Assays
This assay is the gold standard for determining the binding affinity (Kᵢ) of a test compound for a specific transporter.[10] It involves competing the novel compound against a radiolabeled ligand known to bind to the target transporter.
Objective: To determine the binding affinity (Kᵢ) of this compound for human DAT, SERT, and NET.
Workflow Diagram:
Caption: Workflow for a radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Utilize cell lines (e.g., HEK293) stably expressing the human recombinant dopamine, serotonin, or norepinephrine transporters. Homogenize the cells and prepare membrane fractions by centrifugation.
-
Assay Setup: In a 96-well plate, combine the prepared cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT), and varying concentrations of the test compound (this compound).
-
Incubation: Incubate the plates at a controlled temperature (e.g., room temperature) for a sufficient time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Use non-linear regression analysis to determine the IC₅₀ value, which can then be converted to the Kᵢ value using the Cheng-Prusoff equation.
2. Synaptosomal Uptake Assays
This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled substrate (e.g., [³H]dopamine) into synaptosomes, which are resealed nerve terminals containing the transporters.[6]
Objective: To determine the functional potency (IC₅₀) of this compound in inhibiting dopamine uptake.
Step-by-Step Methodology:
-
Synaptosome Preparation: Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for DAT). This is typically done through a series of homogenization and centrifugation steps.
-
Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound (this compound) or a reference compound.
-
Uptake Initiation: Initiate the uptake by adding a fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine).
-
Uptake Termination: After a short incubation period (typically a few minutes), terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Scintillation Counting: Lyse the synaptosomes and measure the amount of radioactivity taken up using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of uptake inhibition against the concentration of the test compound to determine the IC₅₀ value.
In Vivo Assays
3. Microdialysis
In vivo microdialysis is a powerful technique used to measure extracellular levels of neurotransmitters in the brains of freely moving animals.[14] This assay provides crucial information about the pharmacodynamic effects of a DAT inhibitor in a living system.
Objective: To assess the effect of systemic administration of this compound on extracellular dopamine levels in a specific brain region (e.g., nucleus accumbens or striatum).
Workflow Diagram:
Caption: Workflow for an in vivo microdialysis experiment.
Step-by-Step Methodology:
-
Surgical Implantation: A guide cannula is stereotaxically implanted into the brain region of interest (e.g., the nucleus accumbens) of an anesthetized rodent. The animal is allowed to recover from surgery.
-
Probe Insertion and Baseline Collection: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine levels.
-
Drug Administration: The test compound (this compound) is administered systemically (e.g., via intraperitoneal injection).
-
Sample Collection: Dialysate samples continue to be collected for several hours post-administration.
-
Neurochemical Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: The dopamine concentrations are expressed as a percentage of the pre-drug baseline levels and plotted over time to visualize the time-course and magnitude of the drug's effect on extracellular dopamine.
Conclusion
The comprehensive benchmarking of a novel compound like this compound against a panel of established DAT inhibitors is a critical step in its pharmacological characterization. By employing the in vitro and in vivo methodologies detailed in this guide, researchers can obtain a clear understanding of their compound's potency, selectivity, and in vivo efficacy. This data-driven approach is fundamental to advancing the development of new research tools and potential therapeutics targeting the dopamine transporter.
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A Researcher's Guide to Unambiguous Elemental Composition Confirmation Using High-Resolution Mass Spectrometry
This guide provides an in-depth comparison of HRMS technologies and alternative methods. More importantly, it delves into the core principles and experimental causality, equipping you with the expertise to generate self-validating, unambiguous data for your most critical compounds.
The Three Pillars of Confident Formula Assignment
Confirming an elemental composition via HRMS is not a single measurement but a tripartite validation built on three interconnected pillars: Mass Accuracy , Resolving Power , and Isotopic Fidelity . Misunderstanding or neglecting any one of these pillars compromises the integrity of the assignment. True confidence is only achieved when all three are in agreement.
Mass Accuracy: The Primary Filter
Mass accuracy is the closeness of the experimentally measured mass to the true, calculated mass.[1] It is typically expressed in parts-per-million (ppm). For small molecules (under 1,000 Da), a mass accuracy of less than 5 ppm is the universally accepted standard for publication and regulatory submission.[2][3]
Why is this critical? The power of HRMS lies in the mass defect—the difference between a nuclide's exact mass and its nominal mass (the integer sum of its protons and neutrons).[4] For example, Oxygen has a nominal mass of 16 but an exact mass of 15.9949 Da. These subtle differences mean that two molecules with the same nominal mass (isobars) will have different exact masses. High mass accuracy allows us to measure the exact mass so precisely that it drastically reduces the number of possible elemental formulas that could fit.[5][6] An error of >10 ppm may introduce multiple viable candidates, creating ambiguity.
Resolving Power: Ensuring Measurement Integrity
Resolving power is the ability of a mass spectrometer to distinguish between two ions of very similar mass-to-charge ratios (m/z).[7][8] It is defined as m/Δm, where Δm is the full width of the peak at half its maximum height (FWHM).[8] Without sufficient resolving power, two different isobaric compounds—or your analyte and a background interference—can merge into a single, unresolved peak.[1] This leads to a skewed mass measurement and an incorrect centroid value, invalidating your mass accuracy reading.
Causality in Action: Imagine your target compound has a theoretical mass of 452.1937 Da. An isobaric impurity from the sample matrix exists at 452.1899 Da. A low-resolution instrument would see a single broad peak centered somewhere between these two values, yielding a false and inaccurate mass. An instrument with a resolving power of 60,000 FWHM or greater would clearly separate the two signals, allowing for the accurate mass determination of your analyte, free from interference.[1]
Isotopic Fidelity: The Definitive Fingerprint
The final pillar is the comparison of the experimentally observed isotopic pattern to the theoretical pattern calculated from the proposed elemental formula.[4] Most elements exist as a mixture of stable isotopes (e.g., ¹²C and ¹³C, ³⁵Cl and ³⁷Cl). These isotopes produce a characteristic pattern of peaks in the mass spectrum. The relative abundance of these isotopic peaks is highly predictable.[9]
This serves as a powerful secondary confirmation. While a precise mass measurement might yield a handful of possible formulas, it is highly unlikely that an incorrect formula will also perfectly match the isotopic distribution.[10] This is especially true for compounds containing elements with unique isotopic signatures, such as chlorine (³⁵Cl:³⁷Cl ≈ 3:1) or bromine (⁷⁹Br:⁸¹Br ≈ 1:1), which provide an unmistakable fingerprint.
Choosing Your Tool: A Comparison of HRMS Platforms
The three main types of high-resolution mass analyzers are Time-of-Flight (TOF), Orbitrap, and Fourier-Transform Ion Cyclotron Resonance (FT-ICR). Each operates on a different principle, offering a distinct balance of performance, cost, and speed.[11][12]
| Feature | Time-of-Flight (TOF) | Orbitrap | Fourier-Transform Ion Cyclotron Resonance (FT-ICR) |
| Principle | Measures the time for ions to travel a fixed distance.[11] | Measures the frequency of ion oscillations in an electrostatic field.[11] | Measures the cyclotron frequency of ions in a strong magnetic field.[11] |
| Typical Resolution | Up to 60,000 FWHM[12] | 60,000 to >500,000 FWHM[10][12] | Up to >1,000,000 FWHM[11][12] |
| Typical Mass Accuracy | 1-5 ppm (with internal calibration)[13] | < 1-3 ppm (with internal calibration)[10] | < 0.2 ppm (sub-ppm)[10] |
| Acquisition Speed | Very Fast (up to hundreds of spectra/sec) | Fast (up to ~20 Hz, resolution dependent)[12] | Slow (seconds per scan)[11] |
| Strengths | Excellent for coupling with fast chromatography (UHPLC), high throughput.[14] | Excellent balance of high resolution, mass accuracy, and speed; widely used.[12] | Unparalleled resolution and mass accuracy; the gold standard for complex mixture analysis.[15] |
| Weaknesses | Generally lower resolution than Orbitrap or FT-ICR.[7] | Slower scan speed at highest resolution settings.[14] | Very expensive, requires superconducting magnet, slow acquisition speed.[11] |
A Broader Perspective: HRMS vs. Alternative Methods
While HRMS is the premier tool for confirming the formula of an intact molecule, other techniques provide complementary elemental information.
| Technique | High-Resolution Mass Spectrometry (HRMS) | Combustion Analysis | Inductively Coupled Plasma - MS (ICP-MS) |
| Principle | Measures exact mass-to-charge ratio of intact, ionized molecules.[16] | Sample is combusted; resulting gases (CO₂, H₂O, N₂) are quantified.[17] | Sample is atomized and ionized in a high-temperature plasma; atomic ions are detected.[18] |
| Information Provided | Elemental formula of the entire molecule.[16] | Bulk percentage of C, H, N, S in the sample. | Concentration of specific elements (mostly metals and metalloids) in the sample.[19] |
| Strengths | Confirms formula of the target molecule, provides structural context (via fragmentation), highly sensitive. | Provides highly accurate elemental ratios for bulk, pure substances. | Extremely sensitive (ppt levels) for trace metal quantification.[19][20] |
| Weaknesses | Does not provide bulk elemental ratios; cannot distinguish isomers.[16] | Destructive, requires pure sample, provides no molecular information.[17] | Destroys the molecule (provides no structural info), poor performance for C, H, N, O.[20] |
| Primary Use Case | Confirming the molecular formula of a synthesized compound, metabolite, or unknown. | Validating the elemental ratios of a purified, bulk substance. | Quantifying trace elemental impurities (e.g., heavy metals in pharmaceuticals).[21][22] |
From Sample to Formula: A Validated Experimental Workflow
Adherence to a rigorous, self-validating protocol is essential for generating trustworthy data. The following steps outline a best-practice workflow for elemental composition confirmation.
Experimental Protocol
-
Sample Preparation:
-
Purity is paramount. Impurities can interfere with the ionization of your target analyte or introduce isobaric interferences. Purity should be confirmed by a complementary technique like NMR or LC-UV.[3]
-
Use only HPLC- or MS-grade solvents (e.g., acetonitrile, methanol, water).[3] Non-volatile buffers (phosphates, sulfates) and salts are incompatible with mass spectrometry.
-
Prepare a stock solution of your sample and dilute it to a final concentration of approximately 1-10 µg/mL.
-
For electrospray ionization (ESI), add a modifier to aid in ionization. For positive mode, add 0.1% formic acid; for negative mode, add 0.1% ammonium hydroxide or a similar base.[3]
-
-
Instrument Calibration & Validation:
-
External Calibration: Before analysis, perform a full calibration of the instrument's mass axis using a certified, multi-point calibration solution provided by the manufacturer.[23][24] This should cover the mass range of your analysis.
-
Internal Calibration (Lock Mass): The highest accuracy is achieved by using an internal calibrant, or "lock mass."[23][25] This involves introducing a known compound (e.g., a siloxane from ambient air or a spiked-in standard) continuously alongside your analyte. The instrument software uses the constant, known mass of this compound to correct for any minor thermal drift during the analysis, ensuring sub-ppm mass accuracy.[25]
-
System Suitability: Before running your samples, inject a well-characterized standard (e.g., reserpine, caffeine) to verify that the system is performing correctly. Confirm that you can achieve the expected mass accuracy (< 3 ppm) and resolution for this known compound.
-
-
Data Acquisition:
-
Infuse the sample directly or use LC separation to introduce it into the mass spectrometer.
-
Acquire data in full scan mode at a resolving power of at least 60,000 FWHM.
-
Ensure the signal intensity for your analyte's monoisotopic peak is sufficiently high (typically > 1E5 counts) to ensure good ion statistics, which is critical for both accurate mass measurement and isotopic abundance fidelity.[13][26]
-
-
Data Analysis and Confirmation:
-
If using an internal calibrant, apply the lock mass correction to the raw data.
-
Use the instrument software to generate a list of elemental compositions that fit the corrected, measured exact mass within a narrow tolerance (e.g., 5 ppm).
-
Apply logical constraints to the formula generator. For example, specify the elements you expect to be present (e.g., C, H, N, O, S) and set realistic limits on their number.[6]
-
For the top candidate formula, perform the final validation:
-
Only when both the mass accuracy and isotopic pattern align with the theoretical values can a confident assignment be made.
-
Conclusion
High-Resolution Mass Spectrometry provides the most definitive and reliable means of confirming the elemental composition of a molecule. This confidence, however, is not automatic. It is earned through a deep understanding of the core principles of mass accuracy, resolving power, and isotopic fidelity, and is realized through the meticulous application of a validated experimental workflow. By leveraging the insights and protocols in this guide, researchers can eliminate ambiguity, ensure the integrity of their findings, and accelerate their path to discovery.
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A Comparative Guide to the Reproducibility of Synthesis Methods for 1-Propylpyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Propylpyrrolidin-2-one, also known as N-propyl-2-pyrrolidone (NPP), is a five-membered lactam with significant applications as a versatile solvent, a reaction medium, and a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its utility demands reliable and reproducible synthetic protocols. This guide provides a detailed comparison of common published methods for the synthesis of this compound, focusing on their reproducibility, scalability, and underlying chemical principles. We will delve into the critical parameters of each method, offering field-proven insights to aid researchers in selecting the most appropriate route for their specific needs.
Overview of Synthetic Strategies
The synthesis of this compound primarily revolves around two core strategies: the N-alkylation of 2-pyrrolidinone and the reductive amination of levulinic acid or its derivatives. Each approach carries its own set of advantages and challenges, which we will explore in detail.
-
Method 1: N-Alkylation of 2-Pyrrolidinone: This is the most direct and widely cited method, involving the deprotonation of 2-pyrrolidinone followed by reaction with a propyl electrophile.
-
Method 2: Reductive Amination of Levulinic Acid Derivatives: This approach builds the pyrrolidinone ring from an acyclic precursor, offering an alternative pathway that can be advantageous under certain conditions.
Method 1: N-Alkylation of 2-Pyrrolidinone
Reaction Principle
The N-alkylation of 2-pyrrolidinone is a classic example of nucleophilic substitution. The nitrogen atom of the lactam is first deprotonated by a suitable base to form a nucleophilic amide anion. This anion then attacks an electrophilic propylating agent, such as a propyl halide, to form the N-C bond.
The ambident nature of the pyrrolidinone anion means that alkylation can occur at either the nitrogen or the oxygen atom, leading to the desired N-alkylated product or the O-alkylated isomer (2-propoxy-1-pyrroline), respectively.[1] The choice of base, solvent, and alkylating agent is crucial for maximizing the yield of the N-alkylated product.[1]
Reproducibility Analysis
The reproducibility of this method is highly dependent on careful control of several key parameters:
-
Choice of Base and Solvent: A strong, non-nucleophilic base is required to fully deprotonate 2-pyrrolidinone (pKa ≈ 24.5).[1] Sodium hydride (NaH) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is the most common and effective combination.[1] This pairing favors the formation of the N-alkylated product. Weaker bases, such as potassium carbonate (K₂CO₃), require more forcing conditions and can lead to a mixture of products.[1]
-
Purity of Reagents: The presence of water or other protic impurities can quench the strong base and the pyrrolidinone anion, leading to low conversion and recovery of starting material.[1] It is imperative to use anhydrous solvents and to handle hygroscopic reagents like NaH under an inert atmosphere.
-
Nature of the Alkylating Agent: "Soft" electrophiles, particularly propyl iodide or propyl bromide, are preferred as they selectively react at the "softer" nitrogen atom of the ambident anion.[1]
-
Temperature Control: The initial deprotonation is often performed at 0 °C to control the exothermic reaction. The subsequent alkylation is typically allowed to proceed at room temperature. Lower temperatures can enhance the selectivity for N-alkylation over O-alkylation.[1]
Experimental Protocol: N-Alkylation using Sodium Hydride
This protocol is designed to be a self-validating system, providing a robust and reproducible method for the synthesis of this compound.
Materials:
-
2-Pyrrolidinone (1.0 equiv)
-
Sodium hydride (60% dispersion in mineral oil, 1.1 equiv)
-
1-Iodopropane (1.2 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Hexane (for washing NaH)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equiv).
-
NaH Washing: Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, decanting the hexane carefully each time under a stream of nitrogen.
-
Reaction Setup: Add anhydrous DMF to the flask to create a slurry. Cool the flask to 0 °C in an ice bath.
-
Deprotonation: Dissolve 2-pyrrolidinone (1.0 equiv) in a minimal amount of anhydrous DMF and add it dropwise to the NaH slurry via the dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases. The formation of the sodium salt should result in a clear solution.[1]
-
Alkylation: Cool the reaction mixture back to 0 °C. Add 1-iodopropane (1.2 equiv) dropwise, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress by Thin-Layer Chromatography (TLC) until the 2-pyrrolidinone is consumed.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound as a colorless oil.
Method 2: Reductive Amination of Levulinic Acid
Reaction Principle
This method involves the reaction of levulinic acid (4-oxopentanoic acid) or its esters with propylamine in the presence of a reducing agent. The reaction proceeds through the initial formation of an imine or enamine intermediate from the ketone moiety of levulinic acid and propylamine. This intermediate is then reduced and subsequently undergoes intramolecular cyclization (lactamization) to form the this compound ring.
This pathway is a component of biomass conversion, as levulinic acid is a key platform chemical derived from cellulose.[2]
Reproducibility Analysis
The success of this one-pot reaction hinges on the catalyst and the reaction conditions:
-
Catalyst System: A variety of catalytic systems have been employed, including heterogeneous catalysts like Palladium on carbon (Pd/C) under a hydrogen atmosphere.[3] Homogeneous catalysts have also been shown to be effective.[4] The choice and activity of the catalyst are paramount for achieving high yields.
-
Reaction Conditions: The reaction often requires elevated temperatures (e.g., 100 °C) and pressures (e.g., 4 MPa H₂).[3] These conditions necessitate specialized equipment such as a high-pressure autoclave.
-
Substrate: While levulinic acid can be used directly, its ester derivatives are also common starting materials.[4]
-
Byproducts: The reaction can sometimes lead to the formation of N-propyl-5-hydroxy-pyrrolidinone as an intermediate, which must be fully dehydrated to the desired product.
Experimental Protocol: Reductive Amination using Pd/C
This protocol is based on a published procedure and highlights the conditions required for this transformation.[3]
Materials:
-
2-Pyrrolidinone (1.0 equiv)
-
Propionaldehyde (a precursor to the propylamino group in situ, ~2.7 equiv)
-
20% Palladium on carbon (Pd/C, wet)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hydrogen gas (H₂)
Procedure:
-
Reaction Setup: In a high-pressure autoclave, create a suspension of 2-pyrrolidinone (1.0 equiv), propionaldehyde (~2.7 equiv), anhydrous sodium sulfate, and 20% Pd-C (wet) in ethyl acetate.[3]
-
Hydrogenation: Seal the autoclave, purge with hydrogen, and then pressurize to 4 MPa with hydrogen gas.[3]
-
Reaction: Heat the mixture to 100 °C and stir for 4 hours.[3]
-
Work-up: After cooling to room temperature and carefully venting the hydrogen, filter the reaction mixture to remove the catalyst and sodium sulfate. Wash the insolubles with ethyl acetate.[3]
-
Purification: Concentrate the combined filtrate under reduced pressure. The resulting concentrate can then be purified by vacuum distillation to afford this compound.[3]
Comparative Summary
| Parameter | Method 1: N-Alkylation | Method 2: Reductive Amination |
| Starting Materials | 2-Pyrrolidinone, Propyl Halide | Levulinic Acid/Derivatives, Propylamine/Precursor |
| Key Reagents | Strong Base (e.g., NaH) | Hydrogen Gas, Catalyst (e.g., Pd/C) |
| Reaction Conditions | 0 °C to Room Temp, Atmospheric Pressure | High Temperature (100 °C), High Pressure (4 MPa) |
| Reproducibility Factors | Strict anhydrous conditions, base purity | Catalyst activity, pressure/temperature control |
| Scalability | Readily scalable, but requires handling of NaH | Requires specialized high-pressure equipment |
| Safety Concerns | Handling of pyrophoric NaH, H₂ gas evolution | Handling of flammable H₂ gas under high pressure |
| Key Advantage | Direct, high-yielding, milder conditions | Utilizes biomass-derived feedstocks |
| Key Disadvantage | Potential for O-alkylation byproduct | Requires specialized high-pressure equipment |
Logic for Method Selection
The choice between these two primary synthetic routes can be visualized as a decision-making workflow.
Caption: Decision workflow for selecting a synthesis method.
Conclusion and Recommendations
Both N-alkylation and reductive amination represent viable and published methods for the synthesis of this compound.
For most laboratory-scale syntheses, Method 1 (N-Alkylation) is the more practical and reproducible choice. It avoids the need for specialized high-pressure equipment and generally proceeds under milder conditions. The key to its reproducibility lies in the meticulous control of anhydrous conditions and the judicious choice of reagents (NaH, propyl iodide/bromide, and a polar aprotic solvent). When these parameters are carefully managed, this method provides a reliable and high-yielding route to the target compound.
Method 2 (Reductive Amination) becomes an attractive alternative when working at a larger, industrial scale where high-pressure reactors are available, or when there is a strategic interest in utilizing biomass-derived feedstocks like levulinic acid. While the conditions are more demanding, this route can be highly efficient and atom-economical.
Ultimately, the selection of a synthetic method should be guided by the available equipment, the scale of the reaction, safety considerations, and the specific expertise of the research team.
References
-
ResearchGate. (n.d.). Controlled experiments for reductive amination of LA into pyrrolidinone. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of pyrrolidones via reductive amination of LA. Retrieved from [Link]
Sources
Bridging the Virtual and the Real: A Guide to Cross-Validation of Experimental Findings with Computational Modeling in Drug Discovery
In the contemporary landscape of drug discovery, the convergence of computational modeling and experimental validation has become a cornerstone of efficient and robust research.[1] This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on how to synergistically employ these two domains to accelerate the journey from target identification to lead optimization. By meticulously cross-validating in silico predictions with in vitro and in vivo data, we can enhance the predictive power of our models, reduce costly late-stage failures, and ultimately, bring more effective therapeutics to patients faster.[2][3]
The Symbiotic Relationship: Why Cross-Validation is Non-Negotiable
Computational methods, such as molecular docking and molecular dynamics, offer unparalleled speed and cost-effectiveness in screening vast chemical libraries and predicting molecular interactions.[4][5] However, these models are built on inherent assumptions and simplifications of complex biological systems.[5] Conversely, experimental assays provide real-world data on binding affinities and biological activity but can be resource-intensive and may not fully elucidate the underlying molecular mechanisms.[6]
The power of cross-validation lies in its ability to create a self-reinforcing cycle of hypothesis generation and empirical testing. Computational models generate predictions that can be experimentally validated, and the resulting experimental data is then used to refine and improve the computational models.[2] This iterative process leads to a deeper understanding of the biological system and more reliable drug candidates.
Core Methodologies: A Tale of Two Worlds
To effectively cross-validate findings, a thorough understanding of the principles and protocols of both computational and experimental techniques is essential.
The Computational Arm: Predicting Molecular Interactions
1. Molecular Docking: A Virtual Handshake
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[7][8] It is a powerful tool for virtual screening and hit identification.
Experimental Protocol: Molecular Docking using AutoDock Vina [7][9]
-
Preparation of Receptor and Ligand:
-
Receptor: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Remove water molecules, add polar hydrogens, and assign charges using tools like AutoDockTools.[7] This step is crucial for accurately representing the electrostatic environment of the binding site.
-
Ligand: Obtain the 3D structure of the small molecule (ligand) from databases like PubChem or ZINC. Optimize the geometry and assign charges.[7]
-
-
Grid Box Definition:
-
Define a 3D grid box that encompasses the active site of the receptor. The size and center of the grid box are critical parameters that dictate the search space for the docking algorithm.[7]
-
-
Running the Docking Simulation:
-
Utilize a docking program like AutoDock Vina to perform the simulation. The software will explore various conformations and orientations of the ligand within the grid box and calculate the binding affinity for each pose using a scoring function.[7]
-
-
Analysis of Results:
-
The primary output is the binding affinity, typically expressed in kcal/mol. Lower, more negative values indicate a stronger predicted binding interaction.[7]
-
Visualize the top-ranked poses in molecular visualization software like PyMOL or Chimera to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.[7]
-
2. Molecular Dynamics (MD) Simulations: Capturing the Dance of Molecules
MD simulations provide a dynamic view of molecular interactions over time, offering insights into the stability of the protein-ligand complex and the conformational changes that may occur upon binding.[10][11]
Experimental Protocol: Protein-Ligand Complex MD Simulation using GROMACS [12][13]
-
System Preparation:
-
Start with the best-docked pose from the molecular docking experiment.
-
Place the protein-ligand complex in a simulation box and solvate it with an appropriate water model (e.g., TIP3P).
-
Add ions to neutralize the system and mimic physiological salt concentrations.[12]
-
-
Energy Minimization:
-
Perform energy minimization to relax the system and remove any steric clashes.[12]
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature).[12]
-
-
Production MD:
-
Run the production simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to sample the conformational space of the protein-ligand complex.[10]
-
-
Trajectory Analysis:
-
Analyze the trajectory to calculate parameters such as root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and binding free energies to estimate the strength of the interaction.
-
The Experimental Arm: Measuring Real-World Interactions
1. Surface Plasmon Resonance (SPR): Real-Time Binding Kinetics
SPR is a label-free optical technique that measures the binding of an analyte (e.g., a small molecule) to a ligand (e.g., a protein) immobilized on a sensor surface in real-time.[14][15] It provides quantitative information on association (k_on) and dissociation (k_off) rates, and the equilibrium dissociation constant (K_d).[16]
Experimental Protocol: SPR Binding Assay [14][17][18]
-
Ligand Immobilization:
-
Covalently attach the purified protein (ligand) to the surface of a sensor chip (e.g., CM5 chip). The immobilization level should be optimized to avoid mass transport limitations.[14]
-
-
Analyte Injection:
-
Inject a series of concentrations of the small molecule (analyte) over the sensor surface. A reference channel without the immobilized ligand is used to subtract non-specific binding.[15]
-
-
Data Acquisition:
-
Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of analyte bound to the ligand. This generates a sensorgram showing the association and dissociation phases.[16]
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (k_on, k_off) and the dissociation constant (K_d). A lower K_d value indicates a higher binding affinity.[16]
-
2. Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[19][20]
Experimental Protocol: ITC Binding Assay [1][19][21]
-
Sample Preparation:
-
Prepare highly pure and accurately concentrated solutions of the protein (in the sample cell) and the ligand (in the syringe) in a matched buffer to minimize heats of dilution.[21]
-
-
Titration:
-
Inject small aliquots of the ligand solution into the protein solution at a constant temperature.[19]
-
-
Heat Measurement:
-
A sensitive calorimeter measures the minute heat changes that occur with each injection.[20]
-
-
Data Analysis:
-
Plot the heat change per injection against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model to determine the thermodynamic parameters of the interaction.[19]
-
The Cross-Validation Workflow: Where the Two Worlds Meet
A robust cross-validation strategy involves a systematic comparison of computational predictions with experimental results. The goal is not necessarily to achieve perfect correlation but to understand the strengths and limitations of each approach and to use them in a complementary manner.
Diagram of the Cross-Validation Workflow:
Caption: A schematic representation of the iterative cross-validation process, highlighting the flow of information between computational predictions and experimental validation.
Quantitative Data Comparison: Bridging the Gap
A key aspect of cross-validation is the direct comparison of quantitative data. While the absolute values may not always align perfectly due to the different underlying principles of the methods, the relative trends should be consistent.
| Parameter | Computational Method | Experimental Method | Expected Correlation |
| Binding Affinity | Docking Score (kcal/mol) | K_d (SPR, ITC) | Negative correlation (lower docking score should correspond to lower K_d) |
| Binding Pose | Docking Pose (Å) | X-ray Crystallography | Low RMSD (< 2Å) between predicted and experimental poses |
| Binding Thermodynamics | Binding Free Energy (MD) | ΔG (ITC) | Qualitative agreement in the sign and relative magnitude |
Note: The correlation between docking scores and experimental binding affinities can be variable and is often used for ranking compounds rather than predicting absolute affinities.
Case Study: Cross-Validation of Novel Inhibitors for SARS-CoV-2 Main Protease
A recent study investigated the synergistic effects of Arbidol and Baicalein against the main protease (Mpro) of SARS-CoV-2.[22]
-
Computational Approach: Multi-ligand molecular docking was used to predict the binding affinities and poses of the compounds in the Mpro active site. The average binding affinity of 238 compounds was -7.85 kcal/mol.[22]
-
Experimental Validation: Surface Plasmon Resonance (SPR) was employed to measure the binding affinities of Arbidol alone and in combination with Baicalein.
-
Cross-Validation Results:
This case study exemplifies how computational screening can identify promising drug combinations that are then validated and quantified by experimental methods, leading to a more profound understanding of their mechanism of action.
Best Practices and Pitfalls to Avoid
-
Acknowledge Methodological Limitations: Be aware of the inherent assumptions and limitations of each technique.[6] Docking scores are not absolute binding free energies, and experimental conditions can influence the results.
-
Use Orthogonal Methods: Whenever possible, use multiple experimental techniques to validate computational predictions.[6] For example, confirming a K_d value from SPR with ITC provides greater confidence in the result.
-
Iterative Refinement: Use experimental data to refine your computational models. This could involve adjusting scoring functions, force field parameters, or simulation protocols.[23]
-
Data Transparency and Reproducibility: Clearly report all protocols, parameters, and data analysis methods to ensure the reproducibility of your findings.[23]
Conclusion
The cross-validation of experimental findings with computational modeling is no longer a niche approach but a fundamental component of modern drug discovery. By embracing this integrated paradigm, researchers can navigate the complexities of drug development with greater confidence and efficiency. This guide provides a foundational framework for implementing a robust cross-validation workflow, from understanding the core methodologies to interpreting the comparative data. As both computational and experimental technologies continue to advance, the synergy between these two worlds will undoubtedly play an even more critical role in shaping the future of medicine.
References
- ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.
- SOP Guide for Pharma. (2024, December 15). SOP for Surface Plasmon Resonance (SPR) Studies. SOP Guide for Pharma.
- Virtual Labs IIT Kharagpur.
- protocols.io. (2012, December 20). Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities V.1.
- PubMed Central. Good Practices in Model‐Informed Drug Discovery and Development.
- Malvern Panalytical. (2019, January 10). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1.
- The Huck Institutes of the Life Sciences. Isothermal Titration Calorimetry | Biomolecular Interactions Facility.
- Omics tutorials. (2024, October 8). Step-by-Step Tutorial on Molecular Docking.
- White Rose Research Online.
- Molecular Docking Tutorial.
- National Institutes of Health. (n.d.). A simple click by click protocol to perform docking: AutoDock 4.
- Journal of Drug Discovery and Health Sciences. (2025, July 29). Integrating Computational and Experimental Approaches in 21st Century Drug Design.
- ResearchGate. (2025, August 21). Integrating Computational and Experimental Approaches in 21st Century Drug Design.
- National Cancer Institute. (2009, September 24). STANDARD OPERATING PROCEDURE: Preparation and Analysis of Purified Antigen to their Cognate Purified monoclonal Antibodies by Surface Plasmon Resonance Spectroscopy.
- iGEM KU Leuven. (2023, September 24).
- Read the Docs. Running a Molecular Dynamics (MD)
- Protocol Exchange. (2016, December 5).
- Creative Biolabs. Surface Plasmon Resonance Protocol & Troubleshooting.
- Angelo Raymond Rossi.
- University of Texas at Austin. (2022, July 27). Guide to Running an SPR Experiment.
- YouTube. (2020, July 7).
- Creative BioMart. Principle and Protocol of Surface Plasmon Resonance (SPR).
- MDPI. Supercomputing Multi-Ligand Modeling, Simulation, Wavelet Analysis and Surface Plasmon Resonance to Develop Novel Combination Drugs: A Case Study of Arbidol and Baicalein Against Main Protease of SARS-CoV-2.
- PubMed.
- MD Tutorials. Protein-Ligand Complex.
- Frontiers. (2024, April 4).
- MDPI.
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Propylpyrrolidin-2-one
As a Senior Application Scientist, my primary objective is to empower our partners in research and development with not just superior products, but also the critical knowledge to use them safely and effectively. Handling any chemical reagent requires a foundational understanding of its properties and potential hazards. This guide provides a comprehensive, field-proven framework for the safe handling of 1-Propylpyrrolidin-2-one, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). The protocols herein are designed to be self-validating, ensuring that safety is an integral part of the scientific process.
Hazard Assessment: The 'Why' Behind the 'What'
Understanding the intrinsic hazards of a chemical is the first principle of laboratory safety. This compound is not a benign solvent; its hazard profile necessitates rigorous protective measures. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several key hazards.[1]
-
H302: Harmful if swallowed [1]: Ingestion can lead to significant toxicological effects.
-
H315: Causes skin irritation [1][2]: Direct contact can cause redness, itching, and inflammation.
-
H319: Causes serious eye irritation [1][2]: This is a critical risk, as splashes can lead to significant eye discomfort and potential damage.
-
H335: May cause respiratory irritation [1][2]: Inhalation of vapors or mists can irritate the respiratory tract.
Furthermore, it is best practice to consider the hazard profiles of structurally similar compounds. For instance, related pyrrolidones like N-methyl-2-pyrrolidone (NMP) are classified with reproductive toxicity (H360D), which means they may damage an unborn child.[2][3] While this is not currently a harmonized classification for this compound, the structural similarity warrants a cautious approach, especially for researchers of child-bearing potential.
To contextualize these hazards, a review of the chemical's physical properties is essential for assessing exposure risk.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO | [1][4] |
| Molecular Weight | 127.18 g/mol | [1] |
| Appearance | Colorless Liquid | |
| Boiling Point | 226.5 °C at 760 mmHg | [4] |
| Flash Point | 96.3 °C | [4] |
| Vapor Pressure | 0.1±0.4 mmHg at 25°C | [4] |
The relatively high boiling point and low vapor pressure suggest that at ambient temperature, the risk of inhaling high concentrations of vapor is lower than for more volatile solvents. However, heating the substance will significantly increase vapor pressure, elevating the inhalation risk.
The Core Protocol: Selecting and Using PPE
The foundation of chemical safety is the hierarchy of controls, where PPE is the final, but essential, barrier between the researcher and the chemical. Its use must be preceded by robust engineering and administrative controls.
Engineering Controls: Your Primary Defense All manipulations of this compound should be conducted within a certified chemical fume hood.[5] This is the most effective way to control airborne concentrations and protect the user from respiratory exposure.[6]
Personal Protective Equipment: A Task-Based Approach The specific PPE required depends on the scale and nature of the operation. The following table outlines the minimum required PPE for various laboratory scenarios.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Weighing/Transfer (<50 mL) | ANSI Z87.1-compliant safety glasses with side shields. | Chemical-resistant gloves (Nitrile minimum). | Knee-length lab coat. | Not required inside a certified fume hood. |
| Heating, Reflux, or Agitation | Chemical splash goggles. | Chemical-resistant gloves (Nitrile, Neoprene). | Knee-length lab coat. | Not required inside a certified fume hood. |
| Large Scale Operations (>500 mL) | Chemical splash goggles and a full-face shield. | Chemical-resistant gloves (Nitrile, Neoprene). Change gloves frequently. | Chemical-resistant apron over a lab coat. | Recommended to have a NIOSH-approved respirator available. |
| Spill Cleanup | Chemical splash goggles and a full-face shield. | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber). | Chemical-resistant coveralls or suit. | NIOSH-approved air-purifying respirator with organic vapor cartridges. |
Step-by-Step PPE Selection and Use
-
Eye and Face Protection : Due to the H319 "Causes serious eye irritation" classification, eye protection is non-negotiable.[1]
-
Minimum : For low-volume transfers, safety glasses with side shields are the absolute minimum.
-
Best Practice : Chemical splash goggles that form a seal around the eyes should be used for most operations to prevent splashes from any angle.[6]
-
Elevated Risk : When handling larger volumes or during tasks with a high splash potential (e.g., transfers under pressure, heating), a full-face shield must be worn over chemical splash goggles.[5]
-
-
Hand Protection : The H315 "Causes skin irritation" classification demands the use of appropriate gloves.[1]
-
Selection : Nitrile gloves are a common and effective choice for incidental contact. Always check the manufacturer's glove compatibility chart for breakthrough time and permeation rate for this compound or similar amide solvents.
-
Technique : Inspect gloves for any signs of degradation or puncture before use. Use proper glove removal technique (without touching the outer surface) to avoid skin contact.[7] Dispose of contaminated gloves immediately as hazardous waste. Wash hands thoroughly with soap and water after removing gloves.[8]
-
-
Body Protection : A standard flame-resistant laboratory coat should be worn, fully buttoned, with sleeves rolled down.[5] For larger-scale work, a chemical-resistant apron provides an additional layer of protection. For significant spill response, disposable chemical-resistant coveralls are required.[6]
-
Respiratory Protection : The H335 "May cause respiratory irritation" hazard is primarily managed by engineering controls.[1]
-
Standard Use : A respirator is not typically required when working in a properly functioning chemical fume hood.
-
When Required : If engineering controls fail, or during a large spill cleanup, respiratory protection is essential. An exposure assessment should be conducted to determine the appropriate level of protection.[6] A NIOSH-approved half-mask or full-face air-purifying respirator with organic vapor cartridges is a typical choice.[9] All personnel required to wear respirators must be part of a respiratory protection program that includes medical clearance and annual fit testing, in compliance with OSHA standards.[9]
-
Operational Frameworks for Safe Handling
A robust safety plan extends beyond PPE into operational and emergency procedures.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Sources
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- 2. cpachem.com [cpachem.com]
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- 4. 1-Propyl-2-pyrrolidinone | CAS#:3470-99-3 | Chemsrc [chemsrc.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. prd-sc102-cdn.rtx.com [prd-sc102-cdn.rtx.com]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
